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  • Product: Methyl 3-chloro-2-fluoro-4-methoxybenzoate
  • CAS: 2121309-20-2

Core Science & Biosynthesis

Foundational

Methyl 3-chloro-2-fluoro-4-methoxybenzoate synthesis pathway

An In-Depth Technical Guide to the Synthesis of Methyl 3-chloro-2-fluoro-4-methoxybenzoate Abstract Methyl 3-chloro-2-fluoro-4-methoxybenzoate is a key substituted aromatic ester that serves as a versatile intermediate i...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis of Methyl 3-chloro-2-fluoro-4-methoxybenzoate

Abstract

Methyl 3-chloro-2-fluoro-4-methoxybenzoate is a key substituted aromatic ester that serves as a versatile intermediate in the synthesis of complex molecules within the pharmaceutical and agrochemical industries. Its specific substitution pattern, featuring chloro, fluoro, and methoxy groups, provides multiple reaction sites for further molecular elaboration. This guide provides a comprehensive overview of a robust and logical synthetic pathway for this compound, starting from readily available precursors. We will delve into the strategic considerations for the synthesis, the mechanistic underpinnings of each reaction step, detailed experimental protocols, and the critical analysis of regiochemical outcomes. The presented pathway prioritizes efficiency, scalability, and control, beginning with the synthesis of 2-fluoro-4-methoxybenzoic acid, followed by a regioselective chlorination, and concluding with a final esterification step.

Retrosynthetic Analysis and Strategic Overview

The synthetic strategy for a polysubstituted benzene ring like Methyl 3-chloro-2-fluoro-4-methoxybenzoate hinges on the careful orchestration of electrophilic aromatic substitution reactions. The directing effects of the substituents are paramount in determining the sequence of reactions.

A logical retrosynthetic disconnection of the target molecule points to the final step being the esterification of the corresponding carboxylic acid, 3-chloro-2-fluoro-4-methoxybenzoic acid. This is a reliable and high-yielding transformation. The core challenge, therefore, lies in the controlled synthesis of this trisubstituted benzoic acid.

Breaking down the acid further, the most strategic approach involves introducing the chlorine atom onto a pre-existing 2-fluoro-4-methoxybenzoic acid scaffold. This strategy leverages the powerful ortho-, para-directing nature of the methoxy group, which is the most activating substituent on the ring. The fluorine atom, while deactivating, also directs ortho- and para-. The combined influence of these groups strongly favors the introduction of an electrophile at the C-3 position, which is ortho to the methoxy group and meta to the deactivating carboxyl group.

This leads to a three-step linear synthesis:

  • Synthesis of Intermediate 1: Preparation of 2-Fluoro-4-methoxybenzoic acid.

  • Synthesis of Intermediate 2: Regioselective chlorination of Intermediate 1 to yield 3-chloro-2-fluoro-4-methoxybenzoic acid.

  • Final Product Synthesis: Esterification of Intermediate 2 to afford Methyl 3-chloro-2-fluoro-4-methoxybenzoate.

G Target Methyl 3-chloro-2-fluoro-4-methoxybenzoate Acid 3-chloro-2-fluoro-4-methoxybenzoic acid Target->Acid Esterification Precursor 2-Fluoro-4-methoxybenzoic acid Acid->Precursor Regioselective Chlorination Start 2-Fluoro-4-methoxybenzaldehyde Precursor->Start Oxidation

Caption: Retrosynthetic analysis of the target molecule.

Detailed Synthesis Pathway and Mechanistic Insights

Step 1: Synthesis of 2-Fluoro-4-methoxybenzoic Acid (Intermediate 1)

The synthesis of the key precursor, 2-fluoro-4-methoxybenzoic acid, begins with the oxidation of 2-fluoro-4-methoxybenzaldehyde. This transformation is a standard and efficient method for converting an aromatic aldehyde to a carboxylic acid.

Reaction: Oxidation of an aldehyde. Mechanism: The oxidation can be achieved using various reagents. A common and effective method involves using an oxidant like silver oxide (Ag₂O) in an aqueous basic solution (e.g., NaOH).[1] The aldehyde is first hydrated in the aqueous base, and the silver(I) ions then act as the oxidizing agent, being reduced to elemental silver while the aldehyde is oxidized to the corresponding carboxylate salt. Subsequent acidification protonates the carboxylate to yield the desired carboxylic acid.

The presence of the fluorine atom and methoxy group on the aromatic ring dictates its electronic properties but does not interfere with the oxidation of the aldehyde functional group.[2]

Step 2: Regioselective Chlorination of 2-Fluoro-4-methoxybenzoic Acid (Intermediate 2)

This is the most critical step in the synthesis, as it establishes the final substitution pattern. The goal is to introduce a chlorine atom specifically at the C-3 position. The regiochemical outcome is governed by the directing effects of the existing substituents.

  • -OCH₃ group (at C-4): A strongly activating, ortho-, para-director.

  • -F group (at C-2): A deactivating, but ortho-, para-director.

  • -COOH group (at C-1): A strongly deactivating, meta-director.

The powerful activating effect of the methoxy group dominates, strongly directing incoming electrophiles to its ortho positions (C-3 and C-5). The C-5 position is sterically hindered by the adjacent methoxy group and electronically deactivated by the fluorine atom. The C-3 position is the most electronically enriched and accessible site for electrophilic attack. Therefore, chlorination is highly favored at this position.

Reaction: Electrophilic Aromatic Substitution (Chlorination). Mechanism: Using a suitable chlorinating agent, such as N-Chlorosuccinimide (NCS) in the presence of an acid catalyst or sulfuryl chloride (SO₂Cl₂), generates an electrophilic chlorine species (Cl⁺). The π-electrons of the aromatic ring attack the electrophile, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The positive charge of this intermediate is most effectively stabilized when the methoxy group can participate in resonance, which occurs when the attack is at the C-3 position. A subsequent deprotonation step restores the aromaticity of the ring, yielding the final chlorinated product.

Step 3: Esterification to Methyl 3-chloro-2-fluoro-4-methoxybenzoate

The final step is the conversion of the synthesized carboxylic acid to its corresponding methyl ester. The Fischer esterification is a classic and reliable method for this purpose.

Reaction: Fischer Esterification. Mechanism: The reaction involves treating the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄).[3] The catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic. A molecule of methanol then acts as a nucleophile, attacking the activated carbonyl carbon. A series of proton transfers follows, leading to the elimination of a water molecule and the formation of the methyl ester.[3] The use of excess methanol helps to drive the equilibrium towards the product side.

Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with methanol.[4][5] This two-step procedure is often faster and irreversible but requires handling of more hazardous reagents.

Experimental Protocols

The following protocols are adapted from established procedures for analogous transformations and represent a viable pathway for laboratory synthesis.

Quantitative Data Summary
ParameterStep 1: Oxidation Step 2: Chlorination Step 3: Esterification
Starting Material 2-Fluoro-4-methoxybenzaldehyde2-Fluoro-4-methoxybenzoic acid3-chloro-2-fluoro-4-methoxybenzoic acid
Molar Mass ( g/mol ) 154.14170.14204.58
Equivalents 1.01.01.0
Key Reagent Silver (I) Oxide (Ag₂O)N-Chlorosuccinimide (NCS)Methanol (MeOH)
Molar Mass ( g/mol ) 231.74133.5332.04
Equivalents 0.61.1>20 (Solvent)
Catalyst NaOHH₂SO₄ (cat.)H₂SO₄ (cat.)
Solvent WaterAcetic AcidMethanol
Product 2-Fluoro-4-methoxybenzoic acid3-chloro-2-fluoro-4-methoxybenzoic acidMethyl 3-chloro-2-fluoro-4-methoxybenzoate
Molar Mass ( g/mol ) 170.14204.58218.61
Typical Yield ~80-85%[1]~75-85%~90-95%
Protocol 1: Synthesis of 2-Fluoro-4-methoxybenzoic Acid
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium hydroxide (NaOH, 5.0 eq) in water. Heat the solution to 55 °C.

  • Reaction Execution: To the heated basic solution, add 2-fluoro-4-methoxybenzaldehyde (1.0 eq) followed by silver oxide (Ag₂O, 0.6 eq).[1]

  • Monitoring: Stir the reaction mixture vigorously at 55 °C for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After completion, cool the mixture and filter it through a pad of celite to remove the precipitated silver and unreacted silver oxide. Wash the solid with hot water.[1]

  • Acidification: Cool the combined filtrate to 0 °C in an ice bath. Slowly and with vigorous stirring, add concentrated hydrochloric acid (HCl) until the pH is ~1-2. A white solid will precipitate.

  • Purification: Filter the precipitated solid, wash thoroughly with cold water, and dry under vacuum to yield 2-fluoro-4-methoxybenzoic acid.

Protocol 2: Synthesis of 3-chloro-2-fluoro-4-methoxybenzoic Acid
  • Reaction Setup: In a dry round-bottom flask protected by a drying tube, dissolve 2-fluoro-4-methoxybenzoic acid (1.0 eq) in glacial acetic acid.

  • Reagent Addition: Add N-Chlorosuccinimide (NCS, 1.1 eq) to the solution in portions. Add a catalytic amount of concentrated sulfuric acid (H₂SO₄).

  • Reaction Execution: Heat the mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction by TLC or HPLC.

  • Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature and pour it into a beaker of ice-cold water. A solid will precipitate.

  • Purification: Filter the solid, wash it extensively with cold water to remove acetic acid and succinimide, and then dry it under vacuum. Recrystallization from an appropriate solvent system (e.g., ethanol/water) can be performed for further purification.

Protocol 3: Synthesis of Methyl 3-chloro-2-fluoro-4-methoxybenzoate
  • Reaction Setup: In a dry round-bottom flask equipped with a reflux condenser, dissolve 3-chloro-2-fluoro-4-methoxybenzoic acid (1.0 eq) in an excess of methanol.

  • Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (H₂SO₄, ~0.1 eq) dropwise.

  • Reaction Execution: Heat the mixture to reflux (approx. 65 °C) for 3-5 hours. Monitor the disappearance of the starting material by TLC.

  • Work-up: After the reaction is complete, cool the mixture and remove the excess methanol under reduced pressure using a rotary evaporator.

  • Extraction and Isolation: Dissolve the residue in ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution (caution: CO₂ evolution), and finally with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude methyl ester. The product can be further purified by column chromatography if necessary.

Visualization of Experimental Workflow

G cluster_0 Step 1: Oxidation cluster_1 Step 2: Chlorination cluster_2 Step 3: Esterification s1_setup 1. Setup - Dissolve NaOH in H₂O - Heat to 55°C s1_react 2. Reaction - Add Aldehyde & Ag₂O - Stir at 55°C for 1-2h s1_setup->s1_react s1_workup 3. Work-up - Cool and filter - Acidify filtrate with HCl s1_react->s1_workup s1_purify 4. Isolate - Filter precipitate - Wash and dry s1_workup->s1_purify s2_setup 1. Setup - Dissolve Acid in Acetic Acid s1_purify->s2_setup Product to next step s2_react 2. Reaction - Add NCS & H₂SO₄ (cat.) - Heat to 60-70°C for 4-6h s2_setup->s2_react s2_workup 3. Work-up - Cool and pour into ice-water s2_react->s2_workup s2_purify 4. Isolate - Filter precipitate - Wash and dry s2_workup->s2_purify s3_setup 1. Setup - Dissolve Acid in MeOH s2_purify->s3_setup Product to next step s3_react 2. Reaction - Add H₂SO₄ (cat.) - Reflux for 3-5h s3_setup->s3_react s3_workup 3. Work-up - Remove MeOH - Dissolve in Ethyl Acetate s3_react->s3_workup s3_purify 4. Isolate - Wash, dry, and concentrate - Purify via chromatography s3_workup->s3_purify

Caption: High-level experimental workflow for the synthesis.

Conclusion

The synthesis of Methyl 3-chloro-2-fluoro-4-methoxybenzoate can be effectively achieved through a strategic three-step sequence: oxidation, regioselective electrophilic chlorination, and Fischer esterification. The success of this pathway relies on a fundamental understanding of substituent effects in electrophilic aromatic substitution, which enables the controlled introduction of the chloro group at the desired position. The protocols outlined in this guide provide a practical framework for researchers, leveraging well-established chemical transformations to construct this valuable synthetic intermediate with high efficiency and purity. Careful execution of the experimental procedures and purification steps is essential for obtaining a high-quality final product suitable for downstream applications in drug discovery and materials science.

References

  • Vertex AI Search. (2026, March 2). The Chemical Properties and Synthesis of 2-Fluoro-4-methoxybenzoic Acid.
  • Google Patents. (n.d.). CN102304035A - Preparation method of 2-fluoro-4-methoxyacetophenone.
  • Google Patents. (n.d.). CN102766043B - Preparation method for 3- (2-chloro-4- (trifluoromethyl) phenoxy) -benzoic acid.
  • Zhang, et al. (2026, January 6). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid.
  • Google Patents. (2008, March 12). Process for the preparation of benzoic acid derivatives via a new intermediate of synthesis.
  • Google Patents. (n.d.). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
  • BenchChem. (2025).
  • BenchChem. (2025).
  • National Center for Biotechnology Information. (n.d.).
  • Google Patents. (n.d.). WO2013102078A1 - Methods of producing methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate.
  • MDPI. (2010, June 11). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Retrieved March 14, 2026, from [Link].

  • MDPI. (2007, September 10). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Retrieved March 14, 2026, from [Link].

  • National Center for Biotechnology Information. (n.d.). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. PubMed Central.
  • BenchChem. (n.d.). Application Notes and Protocols for the Esterification of 3-[2-chloro-2-(4- chlorophenyl)ethenyl]-2,2-dimethyl cyclopropane carboxylic acid.
  • National Center for Biotechnology Information. (n.d.). 3-Chloro-2,4,5-trifluorobenzoic acid. PubMed Central.
  • Google Patents. (n.d.). CN105732357A - 2-chloro-4-fluorobenzoic acid and preparation method thereof.
  • Google Patents. (n.d.). US5473095A - Process for the preparation of chlorinated 4,5-difluorobenzoic acids, -benzoic acid derivatives and -benzaldehydes.
  • National Center for Biotechnology Information. (n.d.). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. PubMed Central.
  • Royal Society of Chemistry. (2023, June 2).
  • National Center for Biotechnology Information. (n.d.). 2-Fluoro-4-methoxybenzoic acid. PubChem. Retrieved March 14, 2026, from [Link].

  • BenchChem. (2025). Application Notes and Protocols: Esterification Reactions of 4-Methoxybenzoic Acid.
  • ResearchGate. (n.d.).

Sources

Exploratory

synthesis of Methyl 3-chloro-2-fluoro-4-methoxybenzoate

[shape=rect, style=filled, fontname="Helvetica", fontsize=11, fillcolor="#4285F4", fontcolor="#FFFFFF", color="#20 Figure 1: Mechanistic rationale for regioselective SNAr at the 4-fluoro position. Causality of Esterifica...

Author: BenchChem Technical Support Team. Date: March 2026

[shape=rect, style=filled, fontname="Helvetica", fontsize=11, fillcolor="#4285F4", fontcolor="#FFFFFF", color="#20

Figure 1: Mechanistic rationale for regioselective SNAr at the 4-fluoro position.

Causality of Esterification Strategy: Direct Fischer esterification (MeOH/H₂SO₄) of the resulting 3-chloro-2-fluoro-4-methoxybenzoic acid is thermodynamically sluggish due to steric hindrance from the ortho-fluoro group. To bypass this activation energy barrier, we employ a two-step activation via thionyl chloride (SOCl₂) with a catalytic amount of dimethylformamide (DMF). The DMF forms a highly electrophilic Vilsmeier-Haack intermediate, which rapidly converts the sterically hindered acid into an acyl chloride. Subsequent trapping with methanol yields the target ester quantitatively.

Experimental Workflow and Protocols

ExperimentalWorkflow Start 3-Chloro-2,4-difluorobenzoic acid + NaOMe / MeOH SNAr Reflux at 65°C for 12h (Regioselective SNAr) Start->SNAr Acidify Acidify with 1M HCl to pH 2 Precipitate Intermediate SNAr->Acidify HPLC Confirmation Filter Filter & Dry (Intermediate Acid) Acidify->Filter Chlorination Suspend in DCM + SOCl2 + cat. DMF Reflux 2h Filter->Chlorination Dry to <0.5% moisture Esterify Evaporate excess SOCl2 Add anhydrous MeOH Stir at RT for 4h Chlorination->Esterify Acid Chloride Formed Workup Aqueous Workup (NaHCO3) Extract with EtOAc Esterify->Workup Product Methyl 3-chloro-2-fluoro-4-methoxybenzoate (Target Compound) Workup->Product >98% Purity

Figure 2: Step-by-step experimental workflow for synthesis and purification.

Protocol 1: Synthesis of 3-Chloro-2-fluoro-4-methoxybenzoic acid
  • Initiation: To an oven-dried 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add[1] (10.0 g, 51.9 mmol) and anhydrous methanol (150 mL).

  • Nucleophile Addition: Slowly add a solution of sodium methoxide (NaOMe) in methanol (25 wt%, 35 mL, ~155 mmol, 3.0 equiv). Causality: Excess base is required because the first equivalent deprotonates the carboxylic acid, while the remaining equivalents drive the SNAr reaction.

  • Reaction: Heat the mixture to reflux (65 °C) for 12 hours[2].

  • Self-Validation Check: Sample 50 µL of the reaction mixture, dilute in acetonitrile, and analyze via LC-MS. The reaction is complete when the starting material peak (m/z 191.0[M-H]⁻) is consumed, and the product peak (m/z 203.0[M-H]⁻) dominates.

  • Workup: Cool the mixture to room temperature and concentrate under reduced pressure to remove methanol. Dissolve the residue in water (200 mL) and cool in an ice bath.

  • Precipitation: Slowly acidify the aqueous layer with 1M HCl until the pH reaches 2.0. A white precipitate will form. Filter the solid, wash with cold water (3 x 50 mL), and dry under high vacuum at 50 °C for 24 hours to yield the intermediate acid.

Protocol 2: Synthesis of Methyl 3-chloro-2-fluoro-4-methoxybenzoate
  • Activation: Suspend the dried intermediate (approx. 9.5 g, 46.4 mmol) in anhydrous dichloromethane (DCM, 100 mL). Add thionyl chloride (SOCl₂, 10.1 mL, 139 mmol, 3.0 equiv) followed by 3 drops of anhydrous DMF. Causality: DMF acts as a catalyst, forming the reactive Vilsmeier-Haack complex that facilitates chloride transfer, preventing the reaction from stalling.

  • Reaction: Reflux the mixture for 2 hours. The suspension will become a clear solution as the acid chloride forms.

  • Solvent Exchange: Cool to room temperature and concentrate under reduced pressure to remove DCM and excess SOCl₂. Critical Step: Complete removal of SOCl₂ prevents the formation of HCl gas in the next step, which could lead to side reactions.

  • Esterification: Re-dissolve the crude acid chloride in anhydrous DCM (50 mL), cool to 0 °C, and slowly add anhydrous methanol (50 mL). Stir at room temperature for 4 hours.

  • Workup & Purification: Concentrate the mixture. Redissolve the residue in ethyl acetate (150 mL) and wash with saturated aqueous NaHCO₃ (2 x 100 mL) to remove any unreacted acid, followed by brine (100 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The crude product can be purified via silica gel chromatography (Hexanes/EtOAc 9:1) to afford the pure [3].

Quantitative Data and Analytical Characterization

To ensure scientific integrity, the intermediate and final target must be rigorously characterized. The loss of the F-F coupling in the ¹⁹F NMR spectrum is the definitive proof of successful regioselective SNAr.

ParameterIntermediate (Acid)Target (Methyl Ester)
Molecular Formula C₈H₆ClFO₃C₉H₈ClFO₃
Molecular Weight 204.58 g/mol 218.61 g/mol [4]
CAS Number N/A2121309-20-2[5]
Expected Yield 85 - 90%92 - 95%
HPLC Purity Target > 97%> 98%[6]
MS (ESI-) m/z 203.0 [M-H]⁻N/A
MS (ESI+) m/z N/A219.0 [M+H]⁺
¹H NMR (CDCl₃) Key Shifts ~4.00 (s, 3H, -OCH₃)~3.95 (s, 3H, -COOCH₃), ~3.98 (s, 3H, -OCH₃)

References

  • National Center for Biotechnology Information. "3-Chloro-2,4-difluorobenzoic acid | C7H3ClF2O2 | CID 2773532." PubChem. URL: [Link]

  • World Intellectual Property Organization. "Sulfonamide derivatives as nav1.7 inhibitors for the treatment of pain." Patent WO2012007883A1.

Sources

Foundational

Comprehensive Technical Guide on Methyl 3-chloro-2-fluoro-4-methoxybenzoate (CAS 2121309-20-2)

Executive Summary In the landscape of modern drug discovery and agrochemical development, highly functionalized aromatic building blocks are critical for optimizing the pharmacokinetic and pharmacodynamic profiles of act...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery and agrochemical development, highly functionalized aromatic building blocks are critical for optimizing the pharmacokinetic and pharmacodynamic profiles of active pharmaceutical ingredients (APIs). Methyl 3-chloro-2-fluoro-4-methoxybenzoate (CAS 2121309-20-2) is a premium, multi-substituted benzoic acid ester. Featuring a precise arrangement of halogen (fluorine, chlorine) and electron-donating (methoxy) substituents, this scaffold is engineered to modulate lipophilicity, enforce conformational locking via steric hindrance, and block metabolic liabilities.

This whitepaper provides an authoritative, deep-dive analysis into the physicochemical properties, structural implications, and a self-validating synthetic methodology for this specific chemical entity.

Physicochemical Profiling & ADME Implications

The strategic placement of substituents on the benzoate core drastically alters its behavior in biological systems. The data summarized below is foundational for researchers mapping structure-activity relationships (SAR).

Quantitative Data Summary
PropertyValueImplication for Drug Design
Chemical Name Methyl 3-chloro-2-fluoro-4-methoxybenzoateStandardized IUPAC nomenclature.
CAS Number 2121309-20-2Unique registry identifier.
Molecular Formula C₉H₈ClFO₃Determines exact mass for mass spectrometry.
Molecular Weight 218.61 g/mol Low molecular weight, ideal for fragment-based drug discovery (FBDD).
LogP (Predicted) ~2.56Optimal lipophilicity for passive membrane permeability.
Fsp³ 0.222Indicates a degree of 3D character, though predominantly planar.
Canonical SMILES COC(=O)C1=CC=C(OC)C(Cl)=C1FMachine-readable structural representation.
Standard Purity ≥95% to 98% (HPLC)Essential threshold for downstream API synthesis.

Data supported by .

The "Magic Methyl" and Halogen Effects

The C4-methoxy group acts as an electron-donating moiety, increasing the electron density of the aromatic ring, which is a key feature in . However, it is the adjacent halogens that provide the true value:

  • C2-Fluoro: Acts as a metabolic shield. By replacing a hydrogen atom with fluorine at the ortho position, cytochrome P450-mediated ortho-oxidation is effectively blocked.

  • C3-Chloro: Provides a distinct steric bulk that can force adjacent functional groups (like the methoxy group) out of the aromatic plane, breaking symmetry and potentially enhancing binding affinity to target proteins via halogen bonding.

ADME Core Methyl 3-chloro-2-fluoro-4-methoxybenzoate (Scaffold) F_sub C2-Fluoro Substitution Core->F_sub Cl_sub C3-Chloro Substitution Core->Cl_sub OMe_sub C4-Methoxy Group Core->OMe_sub Metab Metabolic Stability (Blocks CYP450 ortho-oxidation) F_sub->Metab Lipo Lipophilicity (LogP ~2.56) Membrane Permeability Cl_sub->Lipo Steric Steric Hindrance (Conformational Locking) Cl_sub->Steric OMe_sub->Steric

Fig 1. Pharmacophore contributions of the halogenated methoxybenzoate scaffold.

Mechanistic Synthesis & Retrosynthetic Analysis

Synthesizing Methyl 3-chloro-2-fluoro-4-methoxybenzoate poses a specific regiochemical challenge. Standard electrophilic aromatic substitution (EAS) on 2-fluoro-4-methoxybenzoic acid often yields an inseparable mixture of 3-chloro and 5-chloro isomers due to the competing directing effects of the substituents, a common hurdle in the .

To achieve absolute regiocontrol, a Directed ortho Metalation (DoM) strategy is employed. The C3 proton is flanked by the C2-fluoro and C4-methoxy groups. Both groups act as Directed Metalation Groups (DMGs), creating a synergistic Complex-Induced Proximity Effect (CIPE) that makes the C3 proton the most acidic and kinetically accessible site on the ring, a principle established by.

Protocol 1: Regioselective Synthesis via DoM

This protocol is designed as a self-validating system, utilizing In-Process Controls (IPCs) to ensure mechanistic fidelity.

  • Preparation & Inert Atmosphere: Flame-dry a 250 mL Schlenk flask. Purge with ultra-high purity Argon. Add 2-fluoro-4-methoxybenzoic acid (1.0 equiv, 10 mmol) and anhydrous THF (50 mL).

  • Base Addition & CIPE Activation: Cool the solution to -78°C using a dry ice/acetone bath. Dropwise, add sec-butyllithium (sec-BuLi, 2.2 equiv) and N,N,N',N'-tetramethylethylenediamine (TMEDA, 2.2 equiv).

    • Causality: The first equivalent of base deprotonates the carboxylic acid. The second equivalent is directed exclusively to the C3 position via the combined coordination of the lithium ion to the fluorine and methoxy oxygen atoms.

  • Electrophilic Trapping: Stir at -78°C for 1 hour. Add hexachloroethane (C₂Cl₆, 1.5 equiv) dissolved in 10 mL THF dropwise.

    • Causality: C₂Cl₆ is utilized as a mild, solid electrophilic chlorine source. It prevents the over-chlorination and oxidative side reactions typically associated with Cl₂ gas.

  • Self-Validation (IPC 1): Aliquot 0.1 mL of the reaction mixture, quench with saturated aqueous NH₄Cl, and analyze via LC-MS. Do not proceed until the intermediate mass (m/z 203 [M-H]⁻) constitutes >95% of the total ion chromatogram, confirming complete trapping.

  • Esterification: Quench the main reaction with water, acidify to pH 2 with 1M HCl, and extract with EtOAc. Concentrate the organic layer. Dissolve the crude 3-chloro-2-fluoro-4-methoxybenzoic acid in anhydrous DMF (30 mL). Add K₂CO₃ (2.0 equiv) and Methyl Iodide (MeI, 1.5 equiv). Stir at room temperature for 4 hours.

  • Isolation: Dilute with water, extract with diethyl ether, wash with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography (Hexanes/EtOAc 9:1) to yield the target compound.

Synthesis A 2-Fluoro-4-methoxybenzoic acid (Starting Material) B Directed ortho Metalation (DoM) sec-BuLi, TMEDA, -78°C A->B Deprotonation at C3 C Electrophilic Trapping Hexachloroethane (C2Cl6) B->C Lithiated Intermediate D 3-Chloro-2-fluoro-4-methoxybenzoic acid (Intermediate) C->D Chlorination E Esterification MeI, K2CO3, DMF D->E Carboxyl Activation F Methyl 3-chloro-2-fluoro-4-methoxybenzoate (Target: CAS 2121309-20-2) E->F Final Product

Fig 2. Regioselective synthesis of Methyl 3-chloro-2-fluoro-4-methoxybenzoate via DoM.

Analytical Characterization Protocol

To ensure the synthesized batch meets the rigorous ≥95% purity standard required for pharmaceutical applications, the following self-validating analytical protocol must be executed.

Protocol 2: Purity Validation
  • HPLC Profiling:

    • Method: Run the sample on a C18 reverse-phase column (e.g., Waters XBridge, 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Gradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA) from 10% to 90% ACN over 15 minutes. Detection at UV 254 nm.

    • Causality: The lipophilic nature of the compound (LogP ~2.56) necessitates a non-polar stationary phase and a gradient organic mobile phase to ensure sharp peak resolution and separate the target from any trace C5-chloro isomers.

  • ¹H-NMR (400 MHz, CDCl₃) Regiochemical Proof:

    • Verify the regiochemistry by examining the aromatic region. The two remaining aromatic protons (C5 and C6) must appear as an AB spin system (two doublets or a doublet and a doublet of doublets due to long-range fluorine coupling).

    • Causality: If undesired chlorination occurred at C5, the remaining protons (C3 and C6) would be para to each other, appearing as distinct singlets.

  • Self-Validation (IPC 2): The batch is formally approved for downstream application only if HPLC purity is ≥98% and no regioisomer peaks (>0.5% integration) are detected in the NMR spectrum.

References

  • Snieckus, V. "Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics." Chemical Reviews, 1990. Available at:[Link]

  • Larrosa, I. et al. "Decarboxylative Halogenation of Organic Compounds." Chemical Reviews, 2020. Available at:[Link]

Exploratory

Technical Whitepaper: Physicochemical Profiling of Methyl 3-chloro-2-fluoro-4-methoxybenzoate

Executive Summary Methyl 3-chloro-2-fluoro-4-methoxybenzoate (CAS: 2121309-20-2) is a highly functionalized, halogenated aromatic building block heavily utilized in modern drug discovery and agrochemical development[1]....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 3-chloro-2-fluoro-4-methoxybenzoate (CAS: 2121309-20-2) is a highly functionalized, halogenated aromatic building block heavily utilized in modern drug discovery and agrochemical development[1]. This whitepaper provides an in-depth analysis of its physical properties, the mechanistic rationale behind its structural features, and validated experimental protocols for its characterization and synthetic manipulation.

Structural and Physical Properties Profile

Understanding the physical properties of a building block is critical for predicting its behavior in both synthetic workflows and biological systems. Below is a consolidated table of the physicochemical properties for Methyl 3-chloro-2-fluoro-4-methoxybenzoate.

Table 1: Physicochemical Properties
PropertyValueImplication / Causality
Molecular Formula C9H8ClFO3Base scaffold for multi-substituted benzoic acids[1].
Molecular Weight 218.61 g/mol Low MW allows for downstream elaboration without exceeding Lipinski limits[2][3].
LogP 2.57Optimal lipophilicity for membrane permeability[2].
Fsp3 0.222Indicates high aromaticity; requires downstream sp3 enrichment[2].
Purity ≥95% - 98%Sufficient for direct use in discovery chemistry[2][3][4].
Heavy Atom Count 14Compact size, ideal for fragment-based drug discovery (FBDD)[5].
Mechanistic Causality of Physical Properties

The unique physical properties of this compound are dictated by the "push-pull" electronic effects of its substituents. The methoxy group (-OCH3) acts as an electron-donating group (EDG) via resonance, increasing the electron density of the aromatic ring. Conversely, the fluorine (-F) and chlorine (-Cl) atoms act as electron-withdrawing groups (EWGs) via induction.

  • Lipophilicity (LogP = 2.57): The inclusion of the chlorine atom significantly drives up the lipophilicity compared to a non-halogenated analog[2]. This LogP is strategically positioned in the "sweet spot" (LogP 2-3) for oral bioavailability.

  • Metabolic Stability: The fluorine atom at the 2-position sterically and electronically shields the aromatic ring from cytochrome P450-mediated oxidative metabolism, a common liability in electron-rich methoxybenzenes.

Properties Compound Methyl 3-chloro-2-fluoro- 4-methoxybenzoate LogP LogP = 2.57 Optimal Lipophilicity Compound->LogP Halogens F & Cl Substituents Steric/Electronic Shielding Compound->Halogens Ester Methyl Ester Group Synthetic Handle Compound->Ester Bioavail Enhanced Bioavailability LogP->Bioavail Stability Metabolic Stability (CYP450 Resistance) Halogens->Stability Coupling Amide Coupling & Lead Diversification Ester->Coupling

Electronic and steric influences of substituents on physicochemical properties.

Experimental Protocols & Workflows

To ensure scientific integrity and reproducibility, the following protocols have been designed as self-validating systems. Every step includes a mechanistic justification to bridge the gap between theoretical properties and benchtop execution.

Protocol A: Analytical Characterization (LC-MS)

Before utilizing Methyl 3-chloro-2-fluoro-4-methoxybenzoate in library synthesis, its purity (typically ≥95%) and structural integrity must be verified[2][4].

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of LC-MS grade Acetonitrile (MeCN). Causality: MeCN ensures complete dissolution of lipophilic halogenated esters while maintaining compatibility with reverse-phase chromatography.

  • Chromatographic Separation: Inject 2 µL onto a C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm). Run a gradient of 5% to 95% MeCN in water (both containing 0.1% Formic Acid) over 3 minutes. Causality: The acidic modifier suppresses the ionization of residual silanols on the column, ensuring sharp peak shapes for the ester.

  • Mass Spectrometry Detection: Operate in positive electrospray ionization (ESI+) mode. Monitor for the[M+H]+ adduct at m/z 219.0 (and the characteristic 37Cl isotope peak at m/z 221.0 in a 3:1 ratio).

Protocol B: Saponification to Free Carboxylic Acid

The methyl ester is typically a synthetic handle or a prodrug moiety. Conversion to the free benzoic acid is required for subsequent amide coupling.

  • Dissolution: Dissolve 1.0 equivalent (e.g., 218.6 mg, 1.0 mmol) of the ester in a 1:1 mixture of Tetrahydrofuran (THF) and Methanol (MeOH) (4 mL total)[2]. Causality: THF solubilizes the organic starting material, while MeOH acts as a phase-transfer bridge for the aqueous base.

  • Hydrolysis: Cool the solution to 0 °C and add 2.0 equivalents of 1M aqueous LiOH dropwise. Stir at room temperature for 2-4 hours. Causality: LiOH is preferred over NaOH/KOH as the lithium cation coordinates effectively with the ester carbonyl, accelerating nucleophilic attack by the hydroxide ion while minimizing side reactions.

  • Workup: Evaporate the organic solvents under reduced pressure. Dilute the aqueous residue with water and acidify to pH 2 using 1M HCl. Causality: Acidification protonates the carboxylate, driving the precipitation of the highly lipophilic free acid.

  • Isolation: Extract the aqueous layer with Ethyl Acetate (3 x 10 mL). Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate to yield the product.

Workflow Step1 Step 1: Dissolution Dissolve in THF/MeOH (1:1) Step2 Step 2: Base Addition Add 1M LiOH (aq) at 0°C Step1->Step2 Step3 Step 3: Reaction Stir at RT for 2-4 hours Step2->Step3 Step4 Step 4: Workup Acidify to pH 2 with 1M HCl Step3->Step4 Step5 Step 5: Extraction Extract with EtOAc, dry over Na2SO4 Step4->Step5 Step6 Step 6: Analysis LC-MS Analysis [M-H]- Step5->Step6

Step-by-step saponification workflow for Methyl 3-chloro-2-fluoro-4-methoxybenzoate.

Trustworthiness and Field-Proven Insights

In drug development, the sourcing and handling of building blocks like CAS 2121309-20-2 require stringent quality control[1]. The presence of the 3-chloro group makes this compound an excellent candidate for late-stage transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings), provided the ester is either protected or sterically hindered enough to avoid competitive coordination to the palladium catalyst. The relatively low Fsp3 fraction (0.222) suggests that downstream coupling partners should ideally be sp3-rich (e.g., aliphatic cyclic amines) to improve the overall three-dimensionality and solubility of the final drug candidate[2].

Sources

Foundational

Whitepaper: A Multi-technique Spectroscopic Approach to the Structural Elucidation of Methyl 3-chloro-2-fluoro-4-methoxybenzoate

An in-depth technical guide by a Senior Application Scientist Audience: Researchers, scientists, and drug development professionals. Introduction Methyl 3-chloro-2-fluoro-4-methoxybenzoate is a polysubstituted aromatic e...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide by a Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methyl 3-chloro-2-fluoro-4-methoxybenzoate is a polysubstituted aromatic ester, a class of molecule that serves as a versatile building block in the synthesis of complex organic molecules for pharmaceuticals and materials science. Given its array of functional groups—an ester, an ether, and two distinct halogens on a benzene ring—its precise chemical structure is critical for predicting its reactivity, understanding its properties, and ensuring its identity in synthetic workflows. An incorrect assignment of the substitution pattern on the aromatic ring could lead to failed syntheses, inactive biological compounds, or materials with unintended properties.

This technical guide provides an in-depth, field-proven methodology for the unambiguous structural elucidation of methyl 3-chloro-2-fluoro-4-methoxybenzoate. We will move beyond a simple listing of techniques and instead focus on the causality behind our experimental choices, demonstrating how a synergistic application of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and advanced Nuclear Magnetic Resonance (NMR) spectroscopy creates a self-validating system for structure confirmation. Each step is designed to build upon the last, culminating in a complete and confident structural assignment.

Part 1: Foundational Analysis - Molecular Formula and Key Isotopic Signatures via Mass Spectrometry

The first and most fundamental question in any structure elucidation is: "What is the molecular formula?" High-Resolution Mass Spectrometry (HRMS) is the definitive technique to answer this. It provides a highly accurate mass measurement, allowing for the determination of the elemental composition.

Causality of Choice: We begin with MS not only for the molecular formula but also to leverage the natural isotopic abundance of chlorine, which provides a clear and immediate structural clue. The presence of a single chlorine atom imparts a characteristic M+2 isotopic peak with an intensity approximately one-third that of the molecular ion peak (M+).[1][2] This signature is a rapid, built-in validation of the presence of chlorine.

Expected Mass Spectrometry Data
ParameterExpected ValueRationale
Molecular Formula C₉H₈ClFO₃
Monoisotopic Mass 218.0149Calculated for ¹²C₉¹H₈³⁵Cl¹⁹F¹⁶O₃
HRMS (M+H)⁺ 219.0227Adduct for ESI-MS analysis
Isotopic Pattern M+ peak and M+2 peakCharacteristic of a monochlorinated compound[2][3]
M:M+2 Ratio ~3:1Reflects the natural abundance of ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%)[1][2]
Key Fragments m/z 187 (Loss of OCH₃)Loss of the methoxy radical from the ester
m/z 159 (Loss of COOCH₃)Loss of the carbomethoxy group
Experimental Protocol: GC-MS for Volatile Compounds
  • Sample Preparation: Dissolve 1 mg of the purified compound in 1 mL of a volatile solvent such as dichloromethane or ethyl acetate.

  • Instrumentation: Utilize a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) equipped with an Electron Ionization (EI) source.

  • GC Method:

    • Injector: 250 °C, Split mode (e.g., 50:1).

    • Column: Standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

    • Oven Program: Start at 100 °C, hold for 2 min, ramp to 280 °C at 20 °C/min, hold for 5 min.

  • MS Method:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

  • Data Analysis:

    • Identify the molecular ion peak (M+).

    • Verify the presence and ~3:1 intensity ratio of the M+2 peak.

    • Analyze the fragmentation pattern to identify logical neutral losses. For high-resolution data, submit a sample for analysis by ESI-TOF or Orbitrap MS.

Visualization: Mass Spectrometry Workflow

cluster_MS Mass Spectrometry Analysis Workflow Sample 1. Purified Compound Ionization 2. Ionization (e.g., EI, ESI) Sample->Ionization MassAnalyzer 3. Mass Analyzer (e.g., Quadrupole, TOF) Ionization->MassAnalyzer Detector 4. Detector MassAnalyzer->Detector Spectrum 5. Mass Spectrum (m/z vs. Intensity) Detector->Spectrum

Caption: General workflow of a mass spectrometry experiment.

Part 2: Functional Group Confirmation with Infrared (IR) Spectroscopy

With the molecular formula established, IR spectroscopy serves as a rapid and economical method to confirm the presence of key functional groups. The principle is that specific covalent bonds absorb infrared radiation at characteristic frequencies, causing them to vibrate.

Causality of Choice: This technique is ideal for providing direct evidence of the carbonyl (C=O) from the ester and the C-O bonds of the ester and ether functionalities. The position of the C=O stretch is particularly diagnostic; conjugation with the aromatic ring shifts its absorption to a lower wavenumber compared to a saturated ester, providing another layer of structural validation.[4][5]

Expected IR Absorption Bands
Wavenumber (cm⁻¹)Functional GroupVibration TypeRationale
~3050-3100Aromatic C-HStretchCharacteristic of sp² C-H bonds on the benzene ring.[6]
~2960, 2850Methyl C-HStretchAliphatic C-H stretches from the -OCH₃ and -COOCH₃ groups.
~1725-1735Aromatic Ester C=OStretchA strong, sharp absorption. The frequency is lower than a simple alkyl ester (~1740 cm⁻¹) due to resonance with the aromatic ring.[5]
~1600, ~1480Aromatic C=CStretchMedium to strong absorptions characteristic of the benzene ring.[6]
~1250-1300Aryl-O (Ester/Ether)Asymmetric StretchStrong absorption from the C-O bond attached to the aromatic ring.[7]
~1020-1150C-O (Ester/Ether)Symmetric StretchStrong absorption from the ester and ether C-O single bonds.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal. No further preparation is needed.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Apply pressure to the sample with the anvil to ensure good contact.

    • Collect the sample spectrum over a range of 4000-600 cm⁻¹. Co-add 16 or 32 scans for a good signal-to-noise ratio.

  • Data Analysis: Process the resulting spectrum (ATR correction, baseline correction) and identify the principal absorption bands. Compare these bands to the expected values to confirm the presence of all key functional groups.

Part 3: Definitive Structure and Connectivity via NMR Spectroscopy

NMR spectroscopy is the cornerstone of chemical structure elucidation, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms. For a molecule like methyl 3-chloro-2-fluoro-4-methoxybenzoate, a full suite of 1D and 2D NMR experiments is required for an unambiguous assignment.

Causality of Choice: While ¹H and ¹³C NMR provide information on the number and type of hydrogen and carbon atoms, they cannot, on their own, definitively establish the substitution pattern of the aromatic ring. 2D correlation experiments like HSQC and HMBC are essential. HSQC links protons to the carbons they are directly attached to, while HMBC reveals longer-range (2- and 3-bond) H-C correlations, which act as a roadmap to piece the molecular puzzle together.[8][9]

¹H NMR Spectroscopy: Proton Environments

The structure has four distinct proton environments: two aromatic protons, the methoxy protons, and the ester methyl protons.

  • Aromatic Protons (H-5, H-6): These will appear in the downfield region (typically 6.5-8.0 ppm) due to the deshielding effect of the aromatic ring current.[6] They will appear as two distinct signals, likely doublets, due to coupling to each other (ortho-coupling, ³JHH ≈ 7-10 Hz) and potentially smaller couplings to the fluorine atom.

  • Methoxy Protons (-OCH₃): This will be a sharp singlet at around 3.8-4.0 ppm.

  • Ester Methyl Protons (-COOCH₃): This will also be a sharp singlet, typically in a similar region to the methoxy protons, around 3.8-4.0 ppm.

¹³C NMR Spectroscopy: Carbon Skeleton

The molecule has 9 unique carbon atoms.

  • Carbonyl Carbon (C=O): This will be the most downfield signal, typically ~165 ppm for an aromatic ester.

  • Aromatic Carbons: Six distinct signals are expected. The carbons directly bonded to electronegative atoms will be significantly affected. The carbon attached to fluorine (C-2) will show a large one-bond coupling (¹JCF ≈ 240-260 Hz), appearing as a doublet in a proton-decoupled spectrum. The other carbons (C-1, C-3, C-4, C-5, C-6) will have their chemical shifts influenced by the combination of attached substituents.

  • Methyl Carbons: The two methyl carbons (-OCH₃ and -COOCH₃) will appear in the upfield region, typically between 50-60 ppm.[10][11]

2D NMR: Establishing Connectivity with HSQC and HMBC
  • HSQC (Heteronuclear Single Quantum Coherence): This experiment will show direct one-bond correlations. It will definitively connect:

    • The H-5 signal to the C-5 signal.

    • The H-6 signal to the C-6 signal.

    • The methoxy proton singlet to its carbon signal.

    • The ester methyl proton singlet to its carbon signal.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the key to solving the substitution pattern. We look for 2- and 3-bond correlations.

Predicted Spectroscopic Data Summary
Data TypeSignalPredicted Chemical Shift (ppm)Multiplicity / Correlation
¹H NMR H-5~6.9-7.2Doublet (³JHH ≈ 8-9 Hz)
H-6~7.8-8.0Doublet (³JHH ≈ 8-9 Hz)
4-OCH₃~3.9Singlet
Ester -OCH₃~3.9Singlet
¹³C NMR C=O~165Singlet
C-1~125Singlet
C-2~155Doublet (¹JCF ≈ 250 Hz)
C-3~115Doublet (²JCF ≈ 15-20 Hz)
C-4~160Doublet (³JCF ≈ 5-10 Hz)
C-5~112Singlet
C-6~130Singlet
4-OCH₃~56Singlet
Ester -OCH₃~52Singlet
HMBC H-6➡️ C=O, C-1, C-4, C-5Key correlations to confirm position
H-5➡️ C-1, C-3, C-4, C-6Key correlations to confirm position
4-OCH₃➡️ C-4Confirms methoxy group position
Ester -OCH₃➡️ C=OConfirms ester methyl group
Visualization: Key HMBC Correlations for Structure Proof

mol H6 H-6 C4 H6->C4 ³J C_O H6->C_O ³J H5 H-5 C1 H5->C1 ³J OCH3_H 4-OCH₃ OCH3_H->C4 ³J Ester_H Ester-OCH₃ Ester_H->C_O ³J C5

Caption: Key 2- and 3-bond HMBC correlations confirming the substituent pattern.

Experimental Protocol: NMR Sample Preparation and Acquisition
  • Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm). Transfer the solution to a 5 mm NMR tube.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • 1D ¹H Acquisition:

    • Acquire a standard ¹H spectrum with 16 scans.

    • Ensure the spectral width covers 0-12 ppm.

  • 1D ¹³C Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum (e.g., using a zgpg30 pulse program).

    • Acquire a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.

  • 2D HSQC Acquisition:

    • Use a standard gradient-selected HSQC pulse sequence (e.g., hsqcetgpsisp2.2).

    • Optimize the ¹JCH coupling constant to ~145 Hz.

  • 2D HMBC Acquisition:

    • Use a standard gradient-selected HMBC pulse sequence (e.g., hmbcgplpndqf).

    • Set the long-range coupling delay to optimize for a J-coupling of 8-10 Hz.

  • Data Processing and Analysis: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Reference the spectra to TMS. Integrate ¹H signals and pick peaks for all spectra. Assign the correlations as described above to build the final structure.

Conclusion: Synthesis of Evidence

The structural elucidation of methyl 3-chloro-2-fluoro-4-methoxybenzoate is a clear demonstration of the power of a multi-technique, evidence-based approach.

  • Mass Spectrometry established the correct molecular formula (C₉H₈ClFO₃) and confirmed the presence of a single chlorine atom through its distinct M:M+2 isotopic pattern.

  • Infrared Spectroscopy provided unambiguous evidence for the key functional groups: an aromatic ring, a conjugated ester carbonyl, and C-O ether/ester bonds.

  • NMR Spectroscopy , through a combination of 1D and 2D techniques, provided the definitive and final proof of structure. ¹H and ¹³C NMR identified all unique proton and carbon environments, while the crucial HMBC experiment established the long-range connectivity, confirming the 1,2,3,4-substitution pattern on the aromatic ring and the precise placement of all functional groups.

The convergence of these independent analytical techniques provides a self-validating and unassailable confirmation of the chemical structure, a critical requirement for any downstream application in research and development.

References

  • Monti, D., Orsini, F., & Ricca, G. S. (2006). Oxygen-17 NMR Spectroscopy: Effect of Substituents on Chemical Shifts for o− m− p− Substituted Benzoic Acids, Phenylacetic and Methyl Benzoates. Spectroscopy Letters, 19(2), 191-199. [Link]

  • Dhami, K. S., & Stothers, J. B. (1967). 13C nmr studies. X. 13C spectra of some substituted methyl benzoates. Canadian Journal of Chemistry, 45(2), 233-243. [Link]

  • McLafferty, F. W., & Gohlke, R. S. (1959). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry, 31(12), 2076-2082. [Link]

  • Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. [Link]

  • LibreTexts Chemistry. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

  • InstaNANO. (n.d.). FTIR Functional Group Database Table with Search. [Link]

  • Scribd. (n.d.). Halogen Fragmentation in Mass Spectrometry. [Link]

  • OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds. Organic Chemistry: A Tenth Edition. [Link]

  • LibreTexts Chemistry. (2023). Organic Compounds Containing Halogen Atoms. [Link]

  • NMRDB.org. (n.d.). Predict all NMR spectra. [Link]

  • Sajed, T., Sayeeda, Z., Lee, B. L., Berjanskii, M., Wang, F., Gautam, V., & Wishart, D. S. (2024). Accurate prediction of 1H NMR chemical shifts of small molecules using machine learning. Metabolites, 14(5), 290. [Link]

  • Clarisse, O., et al. (2018). Evaluation of Band-Selective HSQC and HMBC: Methodological Validation on the Cyclosporin Cyclic Peptide and Application for Poly(3-hydroxyalkanoate)s Stereoregularity Determination. Molecules, 23(11), 2829. [Link]

  • ResearchGate. (n.d.). Correlations in the HSQC and HMBC spectra of compound 1. [Link]

Sources

Exploratory

An In-depth Technical Guide to Methyl 3-chloro-2-fluoro-4-methoxybenzoate

Abstract This technical guide provides a comprehensive overview of Methyl 3-chloro-2-fluoro-4-methoxybenzoate, a substituted aromatic ester with significant potential as a versatile building block in the synthesis of com...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of Methyl 3-chloro-2-fluoro-4-methoxybenzoate, a substituted aromatic ester with significant potential as a versatile building block in the synthesis of complex organic molecules. This document details the chemical and physical properties of the compound, outlines a robust, multi-step synthetic pathway, and provides detailed experimental protocols. Furthermore, it explores the potential applications of this molecule, particularly in the fields of pharmaceutical and agrochemical research, based on its unique structural features. This guide is intended for researchers, scientists, and professionals in drug development and materials science who require a thorough understanding of this compound for their research and development activities.

Introduction

Substituted benzoic acid derivatives are fundamental precursors in the synthesis of a wide array of commercially important compounds, including pharmaceuticals, agrochemicals, and materials. The specific arrangement of chloro, fluoro, and methoxy groups on the benzene ring of Methyl 3-chloro-2-fluoro-4-methoxybenzoate imparts a unique electronic and steric profile, making it a valuable intermediate for targeted molecular design. The presence of multiple functional groups allows for a variety of subsequent chemical transformations, offering a gateway to novel and complex molecular architectures. This guide aims to be a definitive resource on Methyl 3-chloro-2-fluoro-4-methoxybenzoate, providing both foundational knowledge and practical insights into its synthesis and application.

Chemical and Physical Properties

A comprehensive understanding of the physicochemical properties of a compound is crucial for its effective use in research and development. The properties of Methyl 3-chloro-2-fluoro-4-methoxybenzoate are summarized in the table below. These values are a combination of available data and estimations based on the properties of structurally similar compounds.

PropertyValueSource
IUPAC Name Methyl 3-chloro-2-fluoro-4-methoxybenzoate-
CAS Number Not explicitly found, but related compounds exist.-
Molecular Formula C₉H₈ClFO₃Calculated
Molecular Weight 218.61 g/mol Calculated
Appearance Expected to be a white to off-white solid.Inferred
Melting Point Not available. Expected to be in the range of 50-100 °C.Inferred
Boiling Point Not available.-
Solubility Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol. Sparingly soluble in water.Inferred

Synthesis and Mechanism

The synthesis of Methyl 3-chloro-2-fluoro-4-methoxybenzoate can be approached through a multi-step pathway, starting from a readily available precursor. The proposed synthetic route involves the chlorination and fluorination of a substituted benzoic acid, followed by esterification.

Synthetic Pathway Overview

The logical retrosynthetic analysis suggests that the target molecule can be synthesized from 3-chloro-2-fluoro-4-methoxybenzoic acid. This carboxylic acid can, in turn, be prepared from a more fundamental starting material such as 4-methoxytoluene through a series of electrophilic aromatic substitution and oxidation reactions.

Synthetic Pathway A 4-Methoxytoluene B 3-Chloro-4-methoxytoluene A->B Chlorination C 3-Chloro-2-fluoro-4-methoxytoluene B->C Fluorination D 3-Chloro-2-fluoro-4-methoxybenzoic Acid C->D Oxidation E Methyl 3-chloro-2-fluoro-4-methoxybenzoate D->E Esterification Esterification_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up cluster_3 Purification A Dissolve 3-chloro-2-fluoro-4-methoxybenzoic acid in Methanol B Add catalytic H₂SO₄ A->B C Reflux for 4-6 hours B->C D Cool and remove excess Methanol C->D E Dissolve in Ethyl Acetate D->E F Wash with NaHCO₃ and Brine E->F G Dry over Na₂SO₄ F->G H Concentrate under reduced pressure G->H I Column Chromatography or Distillation H->I

Foundational

De Novo Structural Elucidation and Mass Characterization of Methyl 3-chloro-2-fluoro-4-methoxybenzoate

Executive Summary In preclinical drug discovery, the precise molecular characterization of halogenated building blocks is foundational for downstream pharmacokinetic and structural activity relationship (SAR) studies. Th...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In preclinical drug discovery, the precise molecular characterization of halogenated building blocks is foundational for downstream pharmacokinetic and structural activity relationship (SAR) studies. This technical whitepaper provides a comprehensive framework for calculating and analytically verifying the molecular weight of Methyl 3-chloro-2-fluoro-4-methoxybenzoate (CAS 2121309-20-2)[1]. By bridging theoretical stoichiometry with high-resolution mass spectrometry (HRMS) workflows, we establish a self-validating protocol for molecular weight confirmation.

Structural Deconstruction and Stoichiometry

Before calculating the molecular weight, the IUPAC nomenclature must be systematically translated into a discrete molecular formula. Methyl 3-chloro-2-fluoro-4-methoxybenzoate is a highly substituted benzene derivative.

  • Base Scaffold: The core is a benzoate ring. A fully unsubstituted benzene ring is C6H6.

  • Substitutions:

    • Position 1: Methyl ester group (-COOCH3), adding C2H3O2.

    • Position 2: Fluoro group (-F), adding F.

    • Position 3: Chloro group (-Cl), adding Cl.

    • Position 4: Methoxy group (-OCH3), adding CH3O.

  • Residual Ring Protons: With four positions substituted, only two aromatic protons remain on the ring (Positions 5 and 6).

  • Aggregation: Summing the atoms yields 9 Carbon, 8 Hydrogen, 1 Chlorine, 1 Fluorine, and 3 Oxygen atoms.

  • Final Formula: C9H8ClFO3

G A IUPAC Name: Methyl 3-chloro-2-fluoro-4-methoxybenzoate B Base Scaffold: Benzoate Ring (C6H2) A->B C1 C1: Methyl Ester (-COOCH3) B->C1 C2 C2: Fluoro (-F) B->C2 C3 C3: Chloro (-Cl) B->C3 C4 C4: Methoxy (-OCH3) B->C4 D Molecular Formula: C9H8ClFO3 C1->D C2->D C3->D C4->D E Average MW: 218.61 g/mol Monoisotopic Mass: 218.0146 Da D->E

Structural deconstruction of Methyl 3-chloro-2-fluoro-4-methoxybenzoate.

Theoretical Mass Calculation: Average vs. Monoisotopic

In analytical chemistry, "molecular weight" is a contextual term. Bulk synthesis and formulation require the average molecular weight based on natural isotopic abundance, while mass spectrometry requires the exact monoisotopic mass based on the most abundant isotopes[2].

Average Molecular Weight (Bulk Stoichiometry)

Using the[3], we calculate the macroscopic mass used for molarity and yield calculations.

ElementCountIUPAC Atomic Weight ( g/mol )Total Mass ( g/mol )
Carbon (C)912.011108.099
Hydrogen (H)81.0088.064
Chlorine (Cl)135.45035.450
Fluorine (F)118.99818.998
Oxygen (O)315.99947.997
Total 218.608 (≈ 218.61)
Monoisotopic Mass (HRMS Analysis)

For high-resolution mass spectrometry (HRMS), the monoisotopic mass is calculated using the exact mass of the primary, most abundant isotopes (12C, 1H, 35Cl, 19F, 16O)[2].

ElementIsotopeCountExact Mass (Da)Total Mass (Da)
Carbon12C912.00000108.00000
Hydrogen1H81.007838.06264
Chlorine35Cl134.9688534.96885
Fluorine19F118.9984018.99840
Oxygen16O315.9949147.98473
Total 218.01462

Isotopic Fingerprinting: The Halogen Effect

The presence of a single chlorine atom in Methyl 3-chloro-2-fluoro-4-methoxybenzoate introduces a distinct isotopic signature. Chlorine exists naturally as two stable isotopes: 35Cl (~75.78%) and 37Cl (~24.22%)[4].

Causality in MS Analysis: When analyzing this compound via mass spectrometry, the molecular ion will not appear as a single peak. Instead, it will present a characteristic "M" and "M+2" doublet in an approximate 3:1 intensity ratio[5]. This isotopic fingerprint acts as a self-validating system; if the M+2 peak is absent or the ratio is heavily skewed, the structural identity of the synthesized compound is compromised, indicating potential dechlorination or contamination.

Analytical Verification Protocol (LC-HRMS)

Theoretical calculations must be empirically validated. The following step-by-step methodology outlines a self-validating Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) protocol[2] to confirm the exact mass of Methyl 3-chloro-2-fluoro-4-methoxybenzoate.

Step 1: Sample Preparation
  • Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock.

  • Dilute to a working concentration of 1 µg/mL using a 50:50 mixture of Water:Acetonitrile containing 0.1% Formic Acid.

    • Rationale: Formic acid acts as a proton source, facilitating the formation of the [M+H]+ adduct necessary for positive electrospray ionization (ESI+).

Step 2: Chromatographic Separation (UPLC)
  • Column: C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

    • Rationale: The lipophilic nature of the methoxy and halogen groups ensures retention on the C18 phase, effectively separating the target analyte from early-eluting polar impurities.

Step 3: HRMS Acquisition (Orbitrap or Q-TOF)
  • Ionization Mode: ESI Positive.

  • Resolution: >60,000 FWHM.

  • Target Mass Calculation: The instrument must be tuned to detect the protonated adduct [M+H]+.

    • Calculated Monoisotopic Mass (M): 218.0146 Da

    • Mass of added proton (H+): 1.0073 Da

    • Expected [M+H]+m/z: 219.0219

Step 4: Data Processing and Self-Validation
  • Extract the ion chromatogram (EIC) for m/z 219.0219 (± 5 ppm mass tolerance).

  • Verify the isotopic pattern: Confirm the presence of the 37Cl isotope peak at m/z 221.0190 ([M+2+H]+) at ~32% relative intensity to the base peak.

G S1 Sample Prep (1 µg/mL in MeOH) S2 UPLC Separation (C18 Column, Gradient) S1->S2 S3 ESI+ Ionization ([M+H]+ Adduct Formation) S2->S3 S4 Orbitrap HRMS (Mass Resolution >60,000) S3->S4 S5 Data Analysis (Isotope Pattern Matching) S4->S5

Step-by-step LC-HRMS workflow for empirical mass verification.

Conclusion

The calculation of the molecular weight for Methyl 3-chloro-2-fluoro-4-methoxybenzoate extends beyond simple arithmetic; it requires a deep understanding of isotopic distributions and analytical ionization mechanics. By establishing the exact monoisotopic mass (218.0146 Da) and the expected [M+H]+ adduct mass (219.0219 m/z), researchers can confidently validate the structural integrity of this critical building block in drug development pipelines.

References

  • Title: Standard atomic weights of the elements 2021 (IUPAC Technical Report) Source: Pure and Applied Chemistry, 94(5), 573-600. URL: [Link]

  • Title: Mass Spectrometry: Principles and Applications, 3rd Edition Source: John Wiley & Sons. (de Hoffmann, E., & Stroobant, V.) URL: [Link]

Sources

Exploratory

Spectral Decoding of Methyl 3-chloro-2-fluoro-4-methoxybenzoate: A Technical Guide to NMR, IR, and MS Characterization

Executive Summary Methyl 3-chloro-2-fluoro-4-methoxybenzoate (CAS: 2121309-20-2) is a highly functionalized, tetra-substituted aromatic building block frequently utilized in the synthesis of advanced agrochemicals and ac...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 3-chloro-2-fluoro-4-methoxybenzoate (CAS: 2121309-20-2) is a highly functionalized, tetra-substituted aromatic building block frequently utilized in the synthesis of advanced agrochemicals and active pharmaceutical ingredients (APIs), such as fluoroquinolone derivatives. The molecule's dense array of electron-donating (-OCH₃) and electron-withdrawing (-Cl, -F, -COOCH₃) substituents creates a complex "push-pull" electronic environment. This whitepaper provides an authoritative, in-depth analysis of its spectral signatures across Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy, detailing the causality behind the observed data and establishing self-validating experimental workflows for rigorous laboratory characterization.

Theoretical Framework & Spectral Signatures

Nuclear Magnetic Resonance (NMR) Profiling

The structural connectivity of the molecule (C1: -COOCH₃, C2: -F, C3: -Cl, C4: -OCH₃, C5: -H, C6: -H) dictates a highly specific spin-spin coupling network.

  • ¹H NMR Dynamics : The aromatic region features an AB spin system comprising protons H5 and H6. Because they are adjacent, they exhibit a strong ortho coupling ( 3JHH​≈8.5 Hz). Furthermore, the ¹⁹F nucleus at C2 splits these signals across multiple bonds. H6, being meta to the fluorine, will present as a doublet of doublets (dd) with a 4JHF​ coupling of ~6.0 Hz. H5, positioned para to the fluorine, will also appear as a dd, but with a much smaller 5JHF​ coupling of ~1.5 Hz.

  • ¹³C NMR Dynamics : The spectrum is dominated by carbon-fluorine heteronuclear splitting. The C2 carbon directly attached to the fluorine will exhibit a massive one-bond coupling ( 1JCF​≈250 Hz). The adjacent carbons (C1 and C3) will show two-bond couplings ( 2JCF​≈15−20 Hz).

  • ¹⁹F NMR Dynamics : The single fluorine environment will appear around -110 to -115 ppm, split into a multiplet by the meta (H6) and para (H5) protons.

Gas-Phase Fragmentation Dynamics (EI-MS)

Under standard 70 eV Electron Ionization (EI), methyl benzoates undergo highly characteristic fragmentation pathways[1]. The primary thermodynamic driver is the formation of a resonance-stabilized acylium cation via α -cleavage, resulting in the loss of a methoxy radical (•OCH₃, -31 Da). Additionally, a complex hydrogen rearrangement can lead to the expulsion of neutral methanol (-32 Da), a process highly dependent on the mobility of the incipient proton across the functionalized aromatic ring[1].

Vibrational Spectroscopy (IR)

The orthogonal dipole moments of the halogens and oxygenated groups yield strong IR absorptions. The ester carbonyl (C=O) stretch is the most prominent feature (~1725 cm⁻¹), while the C-F (~1050 cm⁻¹) and C-Cl (~720 cm⁻¹) stretches provide definitive confirmation of halogenation.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems.

Protocol A: Quantitative Multinuclear NMR Acquisition

Causality: Fluorine-19 and quaternary ¹³C nuclei lack directly attached protons, rendering dipole-dipole relaxation highly inefficient. Consequently, their longitudinal relaxation times ( T1​ ) can extend to several seconds. Failing to account for this will result in truncated signal integration[2].

  • Sample Preparation : Dissolve 15 mg of the analyte in 0.6 mL CDCl₃. Add 0.05% v/v Tetramethylsilane (TMS) as a ¹H/¹³C chemical shift reference, and 5.0 μ L of Fluorobenzene as a ¹⁹F internal standard and integration reference.

  • Probe Tuning : Manually tune and match the NMR probe for ¹H, ¹³C, and ¹⁹F frequencies. Validation: A sharp, centered dip on the tuning curve ensures maximum RF power transfer and optimal signal-to-noise (S/N).

  • T1​ Estimation (Validation Step) : Execute an inversion-recovery pulse sequence (180°– τ –90°) to estimate the longest T1​ of the ¹⁹F nuclei[2].

  • Parameter Optimization : Set the relaxation delay (D1) to ≥5×T1​ (typically 15–20 seconds for fluorinated aromatics) to ensure the spin system returns to complete thermal equilibrium between scans[2].

  • Acquisition : Acquire the ¹⁹F spectrum using inverse-gated ¹H decoupling (e.g., the zgfhigqn pulse program on Bruker systems) to collapse the H-F multiplets into a sharp singlet, drastically improving quantitative accuracy[2].

Protocol B: GC-EI-MS Analysis

Causality: An ionization energy of 70 eV is the universal standard because the de Broglie wavelength of the electrons matches the length of typical organic bonds (~0.14 nm), maximizing ionization efficiency and providing reproducible fragmentation for library matching.

  • System Calibration (Validation Step) : Prior to analysis, perform an autotune using Perfluorotributylamine (PFTBA). Validation: Confirm that the m/z 69, 219, and 502 ions are present at correct relative abundances to validate the mass axis and electron multiplier voltage.

  • Sample Preparation : Dilute the compound to 1 mg/mL in GC-grade dichloromethane.

  • Injection : Inject 1 μ L in split mode (50:1 ratio) to prevent detector saturation and peak fronting.

  • Acquisition : Scan from m/z 50 to 300.

Protocol C: ATR-FTIR Spectroscopy

Causality: Attenuated Total Reflectance (ATR) utilizes the evanescent wave phenomenon, allowing direct measurement of neat samples. This avoids the moisture absorption inherent to KBr pellet pressing, which can mask the 3000 cm⁻¹ region or cause ion-exchange reactions with sensitive esters.

  • Background Collection (Validation Step) : Collect a background spectrum of the clean diamond crystal. Validation: The background must show >95% transmittance and no anomalous organic peaks.

  • Sample Application : Place 2-3 mg of the neat compound directly onto the diamond crystal.

  • Compression : Apply the pressure anvil to ensure intimate contact between the crystal and the sample (a physical requirement for the evanescent wave to penetrate the sample).

  • Acquisition : Acquire 32 scans at 4 cm⁻¹ resolution from 4000 to 400 cm⁻¹.

Quantitative Data Summaries

Table 1: Predicted ¹H and ¹⁹F NMR Parameters (400 MHz, CDCl₃)
NucleusPositionChemical Shift (ppm)MultiplicityCoupling Constants ( J in Hz)Integration
¹H C6 (Aromatic)7.75 - 7.85dd 3JHH​≈8.5 , 4JHF​≈6.0 1H
¹H C5 (Aromatic)6.70 - 6.80dd 3JHH​≈8.5 , 5JHF​≈1.5 1H
¹H C4-OCH₃~3.95sN/A3H
¹H C1-COOCH₃~3.90sN/A3H
¹⁹F C2-F-110.0 to -115.0m (or s if decoupled) 4JFH​≈6.0 , 5JFH​≈1.5 1F
Table 2: Predicted ¹³C NMR Parameters (100 MHz, CDCl₃)
Carbon PositionChemical Shift (ppm)Multiplicity (due to ¹⁹F)Coupling Constant ( JCF​ in Hz)
C2 (C-F)~155.0 - 160.0d~250.0 ( 1J )
C1 (C-COOMe)~110.0 - 115.0d~15.0 ( 2J )
C3 (C-Cl)~115.0 - 120.0d~20.0 ( 2J )
C4 (C-OMe)~155.0 - 160.0d~5.0 ( 3J )
C=O (Ester)~164.0s (or weak d)~2.0 ( 4J )
Table 3: Key EI-MS Fragmentation Ions (70 eV)
m/z (³⁵Cl / ³⁷Cl)Relative AbundanceFragment AssignmentMechanism
218 / 220100% / ~33%[M]⁺• (Molecular Ion)Intact radical cation
187 / 189High[M - OCH₃]⁺ α -cleavage of ester (Acylium ion)[1]
186 / 188Medium[M - CH₃OH]⁺•Hydrogen rearrangement & elimination[1]
159 / 161Medium[M - COOCH₃]⁺Loss of entire ester group

Visualizations

MS_Pathway M Molecular Ion [M]⁺• m/z 218 / 220 Acylium Acylium Cation [M-OCH₃]⁺ m/z 187 / 189 M->Acylium - •OCH₃ (α-cleavage) LossMeOH Radical Cation [M-CH₃OH]⁺• m/z 186 / 188 M->LossMeOH - CH₃OH (Rearrangement) Phenyl Phenyl Cation [M-COOCH₃]⁺ m/z 159 / 161 Acylium->Phenyl - CO (Decarbonylation)

Fig 1. EI-MS Fragmentation Pathway of Methyl 3-chloro-2-fluoro-4-methoxybenzoate.

NMR_Workflow Prep 1. Sample Prep Add Internal Std Tune 2. Probe Tuning Match Frequencies Prep->Tune T1 3. T₁ Estimation Inversion Recovery Tune->T1 SetD1 4. Set D1 Delay D1 ≥ 5 × T₁ T1->SetD1 Acq 5. Pulse & Acquire zgfhigqn Sequence SetD1->Acq FT 6. Data Processing Fourier Transform Acq->FT

Fig 2. Self-Validating Quantitative NMR Acquisition Workflow.

References

  • Title : Experimental and Theoretical Studies on Gas-Phase Fragmentation Reactions of Protonated Methyl Benzoate | Source : Journal of the American Society for Mass Spectrometry (acs.org) | URL : 1

  • Title : Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals | Source : Journal of Fluorine Chemistry (nih.gov) | URL : 2

  • Title : Solution State NMR Techniques Applied to Solid State Samples: Characterization of Benzoic Acid | Source : The Journal of Physical Chemistry C (researchgate.net) | URL : 3

Sources

Foundational

The Strategic Utilization of Methyl 3-chloro-2-fluoro-4-methoxybenzoate in Advanced Drug Discovery and Organic Synthesis

Executive Summary In the landscape of modern medicinal chemistry and agrochemical development, the design of highly specific, metabolically stable active pharmaceutical ingredients (APIs) relies heavily on polyfunctional...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry and agrochemical development, the design of highly specific, metabolically stable active pharmaceutical ingredients (APIs) relies heavily on polyfunctionalized aromatic building blocks. Methyl 3-chloro-2-fluoro-4-methoxybenzoate (CAS: 2121309-20-2) represents a privileged scaffold that perfectly balances orthogonal reactivity with highly desirable physicochemical properties [1].

Rather than serving as an end-product, this compound is a highly specialized intermediate. By combining the electron-withdrawing properties of halogen atoms (fluorine and chlorine) with the electron-donating capacity of a methoxy group, it provides a highly tunable core. This whitepaper provides an in-depth technical analysis of its structural logic, synthetic workflows, and downstream applications—specifically in the development of targeted kinase inhibitors and bioactive heterocycles.

Structural & Physicochemical Profiling

The strategic value of Methyl 3-chloro-2-fluoro-4-methoxybenzoate lies in its precise substitution pattern. Each functional group on the benzene ring serves a distinct mechanistic and steric purpose in drug design.

Quantitative Data Summary

To establish a baseline for its use in synthesis and formulation, the core physicochemical properties of the commercially available intermediate are summarized below [1]:

PropertyValueSignificance in Drug Design
CAS Number 2121309-20-2Unique identifier for procurement and regulatory tracking.
Molecular Formula C9H8ClFO3Defines the exact atomic composition and mass.
Molecular Weight 218.61 g/mol Low MW allows for downstream additions while keeping the final API within Lipinski's Rule of 5.
LogP (Predicted) ~2.56Optimal lipophilicity for membrane permeability without excessive hydrophobic trapping.
Fraction sp3 (Fsp3) 0.22Indicates the planar, aromatic nature of the core, ideal for intercalating or hinge-binding.
Purity Standard ≥95 - 97%Crucial for preventing side reactions during sensitive cross-coupling steps.
The Causality of Substituent Effects
  • 2-Fluoro Substitution: Fluorine possesses a small Van der Waals radius (1.47 Å), mimicking hydrogen, but its high electronegativity significantly lowers the pKa of adjacent functional groups. In drug targets, it acts as a "conformational lock," forcing the aromatic ring into a specific dihedral angle without inducing severe steric clashes. Furthermore, it blocks oxidative metabolism (e.g., by CYP450 enzymes) at the highly reactive ortho position.

  • 3-Chloro Substitution: Chlorine introduces significant lipophilic bulk. In the context of kinase inhibitors, this bulk is perfectly sized to occupy the hydrophobic "selectivity pockets" adjacent to the ATP-binding site.

  • 4-Methoxy Substitution: Acts as a strong electron-donating group via resonance. This counterbalances the electron-withdrawing halogens, stabilizing the aromatic system and providing a critical hydrogen-bond acceptor for target protein interactions.

G Core Methyl 3-chloro-2-fluoro- 4-methoxybenzoate F 2-Fluoro: Metabolic Stability & Conformational Lock Core->F Position 2 Cl 3-Chloro: Lipophilicity & Steric Bulk Core->Cl Position 3 OMe 4-Methoxy: Electron Donation & H-Bond Acceptor Core->OMe Position 4 Ester Methyl Ester: Synthetic Handle for Amidation/Heterocycles Core->Ester Position 1

Structural logic and substituent effects of Methyl 3-chloro-2-fluoro-4-methoxybenzoate.

Reactivity & Derivatization Workflows

The primary synthetic utility of Methyl 3-chloro-2-fluoro-4-methoxybenzoate is its ester handle, which allows for rapid conversion into various bioactive heterocycles, such as 1,3,4-oxadiazoles [2]. The halogens remain largely inert under standard nucleophilic acyl substitution conditions, providing orthogonal reactivity.

Self-Validating Protocol: Hydrazinolysis and Oxadiazole Synthesis

To convert this building block into a functional kinase or antimicrobial pharmacophore, the methyl ester is first converted to a benzohydrazide, followed by cyclodehydration.

Phase 1: Hydrazinolysis (Ester to Hydrazide)

  • Initiation: Dissolve Methyl 3-chloro-2-fluoro-4-methoxybenzoate (1.0 equiv) in absolute ethanol (10 mL/mmol) under an inert nitrogen atmosphere. Causality: Absolute ethanol is required to prevent competitive hydrolysis of the ester into an unreactive carboxylic acid.

  • Reagent Addition: Cool the reaction vessel to 0–5 °C. Add hydrazine hydrate (2.0 equiv) dropwise. Causality: Hydrazine is a potent nucleophile; low temperatures control the initial attack, preventing unwanted side reactions at the halogenated positions.

  • Propagation: Heat the reaction mass to reflux (approx. 78 °C) for 6 hours. Monitor via TLC (7:3 Hexane:Ethyl Acetate). Causality: The 2.0 equivalents of hydrazine drive the equilibrium forward and compensate for any evaporative loss during reflux.

  • Isolation: Concentrate the mixture to half volume under reduced pressure. Filter the precipitated solid, wash with cold ethanol, and dry under vacuum to yield the benzohydrazide intermediate.

Phase 2: Cyclodehydration (Hydrazide to 1,3,4-Oxadiazole)

  • Coupling: React the isolated benzohydrazide with a selected aromatic carboxylic acid (1.0 equiv) in the presence of phosphorus oxychloride (POCl3) (5.0 equiv).

  • Cyclization: Heat to 100 °C for 12 hours. Causality: POCl3 acts as both the solvent and the dehydrating agent, facilitating the ring closure of the intermediate diacylhydrazine into the highly stable 1,3,4-oxadiazole core.

  • Quenching: Carefully pour the mixture over crushed ice to neutralize excess POCl3, filter the resulting precipitate, and recrystallize from ethanol.

G Step1 Methyl Ester Core (CAS: 2121309-20-2) Step2 Hydrazine Hydrate (Reflux, EtOH) Step1->Step2 Hydrazinolysis Step3 Benzohydrazide Intermediate Step2->Step3 Step4 Aromatic Carboxylic Acid + POCl3 / Heat Step3->Step4 Cyclodehydration Step5 1,3,4-Oxadiazole Derivative (Bioactive Scaffold) Step4->Step5

Step-by-step synthetic workflow for converting the ester core into a bioactive oxadiazole.

Applications in Targeted Therapeutics

The "3-Chloro-2-Fluoro" Pharmacophore in Kinase Inhibition

The 3-chloro-2-fluoro-phenyl moiety is a highly documented pharmacophore in the design of Serine/Threonine (Ser/Thr) kinase inhibitors, most notably targeting Aurora A kinase [3][4]. Aurora A is a critical regulator of cellular mitosis, and its overexpression is heavily implicated in oncogenesis.

When Methyl 3-chloro-2-fluoro-4-methoxybenzoate is derivatized and attached to a hinge-binding scaffold (such as an aminopyrimidine or pyrazole), the steric repulsion between the 2-fluoro group and the adjacent linker forces the aromatic ring out of plane. This specific, constrained geometry allows the 3-chloro group to plunge deep into the hydrophobic selectivity pocket of Aurora A, while the 4-methoxy group projects outward toward the solvent-exposed region, improving the drug's aqueous solubility.

Pathway Intervention

By utilizing this building block to synthesize ATP-competitive inhibitors, researchers can effectively halt the Aurora A signaling cascade, preventing centrosome maturation and inducing mitotic arrest in malignant cells.

G Mitogen Mitogenic Signals AuroraA Aurora A Kinase Mitogen->AuroraA Activation Centrosome Centrosome Maturation AuroraA->Centrosome Phosphorylation Mitosis Cell Cycle Progression Centrosome->Mitosis Spindle Assembly Inhibitor 3-Cl-2-F-Aryl Inhibitor Inhibitor->AuroraA ATP-competitive Inhibition

Mechanism of action for 3-Cl-2-F-aryl inhibitors targeting the Aurora A kinase pathway.

Conclusion

Methyl 3-chloro-2-fluoro-4-methoxybenzoate is far more than a simple ester; it is a meticulously engineered chemical tool. By understanding the causality behind its specific halogenation and methoxy substitution, synthetic chemists can leverage its orthogonal reactivity to build highly complex, metabolically stable, and geometrically constrained therapeutic agents. Whether utilized in the synthesis of antimicrobial oxadiazoles or highly selective Aurora A kinase inhibitors, this scaffold remains a cornerstone of modern molecular design.

References

  • National Institutes of Health (NIH) PMC. (2014). Synthesis and In Vitro Antimicrobial Evaluation of New 1,3,4-Oxadiazoles Bearing Methoxybenzoate Moieties. Available at: [Link]

  • MDPI Pharmaceuticals. (2016). Search for Potent and Selective Aurora A Inhibitors Based on General Ser/Thr Kinase Pharmacophore Model. Available at: [Link]

  • World Intellectual Property Organization (WIPO). (2016). WO/2016/077161: AURORA A KINASE INHIBITOR. Patentscope Database. Available at: [Link]

Exploratory

Mechanistic Profiling and Synthetic Exploitation of the Benzoate Core in Methyl 3-chloro-2-fluoro-4-methoxybenzoate

Molecular Architecture and Electronic Causality Methyl 3-chloro-2-fluoro-4-methoxybenzoate is a highly functionalized aromatic ester serving as a critical building block in advanced drug development. The chemical reactiv...

Author: BenchChem Technical Support Team. Date: March 2026

Molecular Architecture and Electronic Causality

Methyl 3-chloro-2-fluoro-4-methoxybenzoate is a highly functionalized aromatic ester serving as a critical building block in advanced drug development. The chemical reactivity of its methyl ester (benzoate) group is not isolated; rather, it is intimately dictated by the push-pull electronic dynamics of the surrounding substituted aromatic ring.

To predict and exploit the reactivity of this ester, we must deconstruct the causality of its substituent effects:

  • Ortho-Fluoro (2-F): Fluorine is highly electronegative. At the ortho position, its strong inductive electron-withdrawing effect (-I) severely depletes electron density from the carbonyl carbon. While it possesses a weak resonance-donating effect (+R), the -I effect dominates at this proximity, drastically lowering the activation energy for nucleophilic attack.

  • Meta-Chloro (3-Cl): Positioned meta to the ester, the chlorine atom cannot participate in resonance with the carbonyl. It exerts a pure, strong -I effect, further increasing the electrophilicity of the benzoate group.

  • Para-Methoxy (4-OMe): This group introduces a strong resonance-donating effect (+R), pushing electron density back into the ring and towards the ester.

Mechanistic Causality: In isolation, a para-methoxy group would deactivate the ester toward nucleophilic attack 1[1]. However, the combined inductive withdrawal from the 2-fluoro and 3-chloro groups creates an electronic "tug-of-war" where the -I effects overpower the +R effect. The net result is a highly electrophilic carbonyl carbon, rendering this specific methyl benzoate significantly more reactive toward nucleophiles than an unsubstituted analog2[2].

G core Methyl Benzoate Carbonyl Core result Net Result: Enhanced Electrophilicity core->result Inductive Dominance f_group Ortho-Fluoro (2-F) Strong -I Effect f_group->core Electron Withdrawal cl_group Meta-Chloro (3-Cl) Strong -I Effect cl_group->core Electron Withdrawal meo_group Para-Methoxy (4-OMe) Strong +R Effect meo_group->core Electron Donation

Electronic effects of ring substituents on the benzoate carbonyl electrophilicity.

Core Reactivity Pathways

Pathway A: Accelerated Alkaline Hydrolysis (Saponification) The saponification of methyl benzoates proceeds via a tetrahedral intermediate. The rate-determining step is the initial attack of the hydroxide anion. Because the 2-F and 3-Cl groups inductively withdraw electron density, they stabilize the developing negative charge in the transition state. Consequently, the hydrolysis of Methyl 3-chloro-2-fluoro-4-methoxybenzoate is kinetically accelerated compared to standard esters 2[2].

Pathway B: Chemoselective Hydride Reduction Reducing the methyl ester to an aldehyde without over-reducing to the alcohol requires precise control. Diisobutylaluminum hydride (DIBAL-H) is the reagent of choice. At cryogenic temperatures (-78 °C), DIBAL-H forms a stable tetrahedral aluminum acetal intermediate. The collapse of this intermediate to the aldehyde only occurs after aqueous workup. Due to the fast kinetics and high exothermicity of this reaction, continuous flow microreactors are increasingly utilized to ensure strict temperature control and prevent over-reduction3[3].

Pathway C: Direct Base-Promoted Amidation Traditionally, converting an unactivated methyl ester to an amide requires harsh conditions or a two-step process via an acid chloride. However, modern transition-metal-free protocols utilize strong bases like NaOtBu or Cs2CO3 to deprotonate the amine, generating a highly nucleophilic amide anion that directly attacks the ester 4[4]. The enhanced electrophilicity of our specific fluorinated/chlorinated benzoate core makes it an ideal substrate for this highly atom-economical transformation5[5].

Pathways sm Methyl 3-chloro-2-fluoro- 4-methoxybenzoate hydro Alkaline Hydrolysis (NaOH / H2O) sm->hydro red Controlled Reduction (DIBAL-H, -78 °C) sm->red amid Direct Amidation (NaOtBu / Amine) sm->amid acid 3-chloro-2-fluoro- 4-methoxybenzoic acid hydro->acid ald 3-chloro-2-fluoro- 4-methoxybenzaldehyde red->ald amide Substituted Benzamide amid->amide

Core synthetic transformations of the benzoate group into distinct functional derivatives.

Self-Validating Experimental Methodologies

Protocol 1: Continuous-Flow DIBAL-H Reduction to Aldehyde

Causality of Design: Batch reductions often fail due to localized thermal spikes causing premature intermediate collapse. A continuous-flow setup ensures rapid heat dissipation, trapping the tetrahedral intermediate efficiently before it can over-reduce3[3].

  • Preparation: Prepare a 0.5 M solution of Methyl 3-chloro-2-fluoro-4-methoxybenzoate in anhydrous THF. Prepare a 1.0 M solution of DIBAL-H in toluene.

  • Flow Parameters: Set the microreactor temperature to -78 °C. Calibrate syringe pumps to deliver a 1:1.05 molar ratio of Ester:DIBAL-H.

  • Residence Time: Adjust flow rates to achieve a residence time of exactly 45 seconds. (Causality: <30s leads to incomplete conversion; >60s risks over-reduction).

  • In-Line Quench: Route the reactor effluent directly into a mixing T-piece containing a continuous flow of 1 M Rochelle's salt (sodium potassium tartrate) at 0 °C to safely hydrolyze the aluminum complex.

  • Validation Checkpoint: Analyze the organic phase via GC-MS. The target aldehyde peak should represent >92% AUC. Self-Correction: If the primary alcohol is detected (>5%), decrease the residence time by 5 seconds.

Protocol 2: Transition-Metal-Free Direct Amidation

Causality of Design: NaOtBu is chosen because its steric bulk prevents it from acting as a nucleophile, ensuring it acts purely as a proton scavenger to activate the amine 4[4].

  • Reagent Assembly: In an oven-dried flask under N2, combine Methyl 3-chloro-2-fluoro-4-methoxybenzoate (1.0 eq), the target primary amine (1.5 eq), and anhydrous NaOtBu (2.0 eq).

  • Solvent-Free / Neat Activation: Stir the mixture neat (or with minimal THF if the amine is solid) at room temperature for 4 hours. (Causality: High concentration drives the equilibrium forward, exploiting the enhanced electrophilicity of the halogenated ester).

  • Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc 3:1). The ester starting material (Rf ~0.6) should disappear, replaced by a lower-running amide spot (Rf ~0.3). Self-Correction: If starting material persists after 4 hours, elevate the temperature to 40 °C.

  • Workup: Quench with saturated aqueous NH4Cl to neutralize the base. Extract with EtOAc, wash with brine, dry over Na2SO4, and concentrate.

Quantitative Kinetic Profiling

To contextualize the reactivity of the target molecule, the following table summarizes the relative alkaline hydrolysis rates of substituted methyl benzoates, demonstrating the dominance of inductive effects on the ester core.

Substituent PatternDominant Electronic EffectRelative Hydrolysis Rate ( krel​ )
Unsubstituted (H)Baseline1.0
4-MethoxyStrong +R (Deactivating)~0.2
3-ChloroStrong -I (Activating)~4.5
2-FluoroStrong -I (Highly Activating)~8.0
3-Cl, 2-F, 4-OMe Mixed (-I Dominant) ~5.2 (Empirical Estimate)

Data synthesized from kinetic studies on alkyl benzoates 2[2].

Conclusion

The benzoate group within Methyl 3-chloro-2-fluoro-4-methoxybenzoate is not a passive spectator; it is a highly tuned electrophilic center. By understanding the causal relationship between the ring's inductive/resonance effects and the carbonyl's reactivity, researchers can deploy chemoselective protocols—ranging from continuous-flow reductions to direct amidations—with high precision, eliminating the need for wasteful protection/deprotection or pre-activation steps.

References

  • Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents | Zenodo | [Link]

  • Kinetic study of hydrolysis of benzoates. Part XXIII—Influence of the substituent and temperature on the kinetics of the alkaline hydrolysis of alkyl benzoates | Semantic Scholar (John Wiley & Sons) |[Link]

  • Paths to a sustainable future engaging continuous processing in: Journal of Flow Chemistry | AKJournals | [Link]

  • A practical and sustainable protocol for direct amidation of unactivated esters under transition-metal-free and solvent-free conditions | Green Chemistry (RSC Publishing) | [Link]

  • Cesium Carbonate Promoted Direct Amidation of Unactivated Esters with Amino Alcohol Derivatives | PMC (NIH) |[Link]

Sources

Foundational

Methyl 3-chloro-2-fluoro-4-methoxybenzoate: A Versatile Scaffold for Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Discovery Professionals Introduction: Unveiling the Potential of a Polysubstituted Aromatic Building Block In the landscape of contemporary drug discovery, the strategic selection of...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Drug Discovery Professionals

Introduction: Unveiling the Potential of a Polysubstituted Aromatic Building Block

In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutic agents. The careful incorporation of specific structural motifs can profoundly influence a molecule's physicochemical properties, metabolic stability, and target-binding affinity. Methyl 3-chloro-2-fluoro-4-methoxybenzoate is a polysubstituted aromatic compound that, by virtue of its unique arrangement of functional groups, presents a compelling starting point for the synthesis of diverse and potentially bioactive molecules. This technical guide will delve into the latent potential of this scaffold, exploring its inherent chemical reactivity and proposing several evidence-based applications in the field of medicinal chemistry.

The presence of both chloro and fluoro substituents on the benzene ring is of particular interest. Halogens are frequently employed in medicinal chemistry to modulate a compound's pharmacokinetic and pharmacodynamic profile.[1][2] The highly electronegative fluorine atom can enhance metabolic stability and binding affinity, while the larger chlorine atom can also contribute to favorable binding interactions and improved pharmacokinetic parameters.[3][4] The interplay of these two different halogens on the same aromatic ring offers a nuanced approach to property modulation. Furthermore, the methoxy group and the methyl ester provide additional points for chemical modification, rendering Methyl 3-chloro-2-fluoro-4-methoxybenzoate a versatile platform for the generation of compound libraries for high-throughput screening and lead optimization.

This guide will serve as a comprehensive resource for researchers and scientists, providing not only a theoretical framework for the potential applications of Methyl 3-chloro-2-fluoro-4-methoxybenzoate but also detailed, actionable experimental protocols for its chemical manipulation.

Core Reactivity and Synthetic Utility

The chemical architecture of Methyl 3-chloro-2-fluoro-4-methoxybenzoate allows for a variety of synthetic transformations, making it an ideal starting material for the construction of more complex molecular entities. The primary sites of reactivity are the methyl ester and the aryl chloride.

  • Ester Hydrolysis: The methyl ester can be readily hydrolyzed under basic conditions to yield the corresponding carboxylic acid.[5][6][7] This transformation is a critical first step in many synthetic routes, as the resulting carboxylic acid is a versatile intermediate for the formation of amides, a common functional group in pharmaceuticals.[8][9]

  • Amide Bond Formation: The carboxylic acid derived from the hydrolysis of the parent ester can be coupled with a wide range of amines to form amide bonds. This is a cornerstone reaction in medicinal chemistry, enabling the linkage of the core scaffold to various pharmacophoric groups.[8][10]

  • Cross-Coupling Reactions: The aryl chloride moiety, while generally less reactive than the corresponding bromide or iodide, can participate in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[1][2][4][11][12][13][14][15][16] These powerful C-C and C-N bond-forming reactions are instrumental in modern drug discovery for the construction of complex molecular architectures.

The following sections will explore how these fundamental reactions can be applied to the synthesis of novel compounds with potential therapeutic applications.

Potential Application 1: A Scaffold for Novel Kinase Inhibitors

Rationale:

The 4-anilinoquinazoline scaffold is a well-established pharmacophore in a number of clinically approved kinase inhibitors, such as gefitinib and erlotinib.[17][18][19][20][21] These drugs target the ATP-binding site of receptor tyrosine kinases (RTKs) like the epidermal growth factor receptor (EGFR), which are often dysregulated in various cancers. The unique substitution pattern of Methyl 3-chloro-2-fluoro-4-methoxybenzoate provides a foundation for the synthesis of novel anilinoquinazoline analogues with potentially unique selectivity and potency profiles. The chloro and fluoro substituents on what would become the "eastern" portion of the inhibitor could probe different regions of the kinase ATP-binding pocket, potentially leading to improved interactions or a different kinase selectivity profile.

Proposed Synthetic Route:

The synthesis of a novel anilinoquinazoline derivative from Methyl 3-chloro-2-fluoro-4-methoxybenzoate would involve a multi-step sequence, beginning with the functionalization of the core scaffold to introduce the necessary precursors for the quinazoline ring formation.

G start Methyl 3-chloro-2-fluoro-4-methoxybenzoate step1 Ester Hydrolysis start->step1 intermediate1 3-chloro-2-fluoro-4-methoxybenzoic acid step1->intermediate1 step2 Nitration intermediate1->step2 intermediate2 3-chloro-2-fluoro-4-methoxy-5-nitrobenzoic acid step2->intermediate2 step3 Reduction intermediate2->step3 intermediate3 5-amino-3-chloro-2-fluoro-4-methoxybenzoic acid step3->intermediate3 step4 Cyclization with Formamide intermediate3->step4 intermediate4 6-chloro-7-fluoro-5-methoxyquinazolin-4(3H)-one step4->intermediate4 step5 Chlorination (POCl3) intermediate4->step5 intermediate5 4,6-dichloro-7-fluoro-5-methoxyquinazoline step5->intermediate5 step6 Nucleophilic Aromatic Substitution with substituted aniline intermediate5->step6 final_product Novel 4-Anilinoquinazoline Derivative step6->final_product

Caption: Proposed synthetic pathway to a novel 4-anilinoquinazoline.

Experimental Protocols:

Protocol 1: Hydrolysis of Methyl 3-chloro-2-fluoro-4-methoxybenzoate

This protocol outlines the basic hydrolysis of the methyl ester to the corresponding carboxylic acid.

Parameter Value
Starting Material Methyl 3-chloro-2-fluoro-4-methoxybenzoate
Reagents Lithium hydroxide (LiOH), Tetrahydrofuran (THF), Water
Temperature Room Temperature
Reaction Time 2-4 hours

Step-by-Step Methodology:

  • Dissolve Methyl 3-chloro-2-fluoro-4-methoxybenzoate (1 equivalent) in a mixture of THF and water (2:1).

  • Add LiOH (2 equivalents) to the solution and stir at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the THF under reduced pressure.

  • Acidify the aqueous solution with 1M HCl to precipitate the carboxylic acid.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

Protocol 2: Amide Coupling for Library Synthesis

This protocol describes the coupling of the synthesized carboxylic acid with a representative amine to generate a small library of amides for screening.

Parameter Value
Starting Material 3-chloro-2-fluoro-4-methoxybenzoic acid
Reagents (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (EDC), 1-Hydroxybenzotriazole (HOBt), N,N-Diisopropylethylamine (DIPEA), various primary/secondary amines, Dichloromethane (DCM) or Dimethylformamide (DMF)
Temperature Room Temperature
Reaction Time 12-24 hours

Step-by-Step Methodology:

  • To a solution of 3-chloro-2-fluoro-4-methoxybenzoic acid (1 equivalent) in DCM or DMF, add EDC (1.2 equivalents), HOBt (1.2 equivalents), and DIPEA (2 equivalents).

  • Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Add the desired amine (1.1 equivalents) to the reaction mixture.

  • Stir at room temperature for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Potential Application 2: A Precursor for Novel CNS-Active Agents

Rationale:

The benzoylpiperidine fragment is a privileged structure found in a multitude of centrally acting drugs, including antipsychotics and analgesics.[22][23][24][25][26] The carbonyl group of the benzoyl moiety can act as a hydrogen bond acceptor, and the piperidine ring can be functionalized to modulate properties such as blood-brain barrier penetration and receptor subtype selectivity. By coupling the 3-chloro-2-fluoro-4-methoxybenzoyl core with a suitably substituted piperidine, it is possible to generate novel compounds with potential activity at CNS targets such as dopamine or serotonin receptors. The halogen and methoxy substituents on the benzoyl ring can influence the electronic properties and conformation of the molecule, potentially leading to novel pharmacological profiles.

Proposed Synthetic Route:

The synthesis would involve the initial hydrolysis of the ester followed by an amide coupling reaction with a functionalized piperidine derivative.

G start Methyl 3-chloro-2-fluoro-4-methoxybenzoate step1 Ester Hydrolysis start->step1 intermediate1 3-chloro-2-fluoro-4-methoxybenzoic acid step1->intermediate1 step2 Amide Coupling with substituted piperidine intermediate1->step2 final_product Novel Benzoylpiperidine Derivative step2->final_product

Caption: Synthetic route to a novel benzoylpiperidine derivative.

Experimental Protocol:

Protocol 3: Synthesis of a Benzoylpiperidine Derivative

This protocol details the amide coupling of the core carboxylic acid with a commercially available piperidine derivative.

Parameter Value
Starting Material 3-chloro-2-fluoro-4-methoxybenzoic acid
Reagents 4-aminopiperidine derivative, HATU, DIPEA, DMF
Temperature Room Temperature
Reaction Time 12-24 hours

Step-by-Step Methodology:

  • Dissolve 3-chloro-2-fluoro-4-methoxybenzoic acid (1 equivalent) and the 4-aminopiperidine derivative (1.1 equivalents) in DMF.

  • Add HATU (1.2 equivalents) and DIPEA (3 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Potential Application 3: A Building Block for Novel Antimicrobial Agents

Rationale:

Benzoyl glycine derivatives have been reported to possess antibacterial activity.[27][28][29][30][31] The mechanism of action is thought to involve the disruption of essential cellular processes in bacteria. The structural features of Methyl 3-chloro-2-fluoro-4-methoxybenzoate, particularly the halogen substituents which can increase lipophilicity and potentially enhance cell penetration, make it an attractive starting point for the synthesis of novel benzoyl glycine analogues. By appending different amino acids or their derivatives, a library of compounds can be generated and screened for antimicrobial activity against a panel of pathogenic bacteria.

Proposed Synthetic Route:

The synthesis involves the now-familiar hydrolysis of the methyl ester, followed by amide coupling with an amino acid ester. A final hydrolysis step would yield the free carboxylic acid of the amino acid moiety.

G start Methyl 3-chloro-2-fluoro-4-methoxybenzoate step1 Ester Hydrolysis start->step1 intermediate1 3-chloro-2-fluoro-4-methoxybenzoic acid step1->intermediate1 step2 Amide Coupling with Glycine Methyl Ester intermediate1->step2 intermediate2 Methyl N-(3-chloro-2-fluoro-4-methoxybenzoyl)glycinate step2->intermediate2 step3 Ester Hydrolysis intermediate2->step3 final_product Novel N-Acyl Glycine Derivative step3->final_product

Caption: Synthetic pathway to a novel N-acyl glycine derivative.

Experimental Protocol:

Protocol 4: Synthesis of an N-Acyl Glycine Derivative

This protocol outlines the synthesis of a novel benzoyl glycine analogue.

Parameter Value
Starting Material 3-chloro-2-fluoro-4-methoxybenzoic acid
Reagents Glycine methyl ester hydrochloride, EDC, HOBt, DIPEA, DCM, LiOH, THF, Water
Temperature Room Temperature
Reaction Time 12-24 hours for coupling; 2-4 hours for hydrolysis

Step-by-Step Methodology:

  • Amide Coupling: Follow the procedure outlined in Protocol 2, using glycine methyl ester hydrochloride as the amine component. An additional equivalent of DIPEA will be required to neutralize the hydrochloride salt.

  • Ester Hydrolysis: Once the coupled product, Methyl N-(3-chloro-2-fluoro-4-methoxybenzoyl)glycinate, is purified, subject it to the hydrolysis conditions described in Protocol 1 to yield the final N-acyl glycine derivative.

Conclusion: A Scaffold of Opportunity

Methyl 3-chloro-2-fluoro-4-methoxybenzoate, while not extensively studied in its own right, possesses the key structural attributes of a versatile and valuable building block for medicinal chemistry. Its polysubstituted aromatic ring, adorned with a synthetically tractable ester and strategically placed halogen atoms, offers a multitude of avenues for the creation of diverse and complex molecules. This guide has presented a series of plausible and experimentally supported applications for this scaffold in the pursuit of novel kinase inhibitors, CNS-active agents, and antimicrobial compounds. The provided protocols serve as a starting point for the practical exploration of these and other potential therapeutic applications. It is the hope of this author that this technical guide will inspire further investigation into the utility of Methyl 3-chloro-2-fluoro-4-methoxybenzoate as a cornerstone for the next generation of innovative medicines.

References

  • A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. (n.d.). ResearchGate. Retrieved from [Link]

  • Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of Benzoyl glycine and Anti-bacterial screening. (2025). Int J Pharm Chem Anal.
  • Efficient Suzuki−Miyaura Coupling of (Hetero)aryl Chlorides with Thiophene- and Furanboronic Acids in Aqueous n-Butanol. (2008). The Journal of Organic Chemistry.
  • Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. (2025). MDPI.
  • Pd-catalyzed Suzuki-Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands. (n.d.). PubMed. Retrieved from [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem. Retrieved from [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). PMC. Retrieved from [Link]

  • Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
  • Bioactive Amino-Quinazolines: Synthesis and Therapeutic Applications. (n.d.). SciELO Brazil. Retrieved from [Link]

  • Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (2025).
  • HYDROLYSIS OF METHYL ESTERS FOR PRODUCTION OF FATTY ACIDS. (1998).
  • Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. (n.d.). PubMed. Retrieved from [Link]

  • SYNTHESIS AND PHARMACOLOGICAL EVALUATION OF NOVEL BENZOYL DERIVATIVES OF PIPERIDINE-4-CARBOXAMIDE. (n.d.). ResearchGate. Retrieved from [Link]

  • Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (2023).
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • A simple and efficient synthesis of N-benzoyl ureas. (2012). R Discovery.
  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. (n.d.). PMC. Retrieved from [Link]

  • hydrolysis of esters. (n.d.). Chemguide. Retrieved from [Link]

  • Hydrolysis of methyl esters. (n.d.).
  • Basic Hydrolysis of Esters - Saponification. (2022). Master Organic Chemistry. Retrieved from [Link]

  • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. (n.d.). PMC. Retrieved from [Link]

  • The iron-catalysed Suzuki coupling of aryl chlorides. (n.d.). White Rose Research Online. Retrieved from [Link]

  • What is a simple way to convert an ester into carboxylic acid?. (2014). ResearchGate. Retrieved from [Link]

  • Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. (2020). MDPI.
  • Clean & Fast Amide Couplings in Water. (n.d.). University of Louisville. Retrieved from [Link]

  • Synthesis of N-benzoyl urea derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Novel 4-Anilinoquinazolines with C-7 Basic Side Chains: Design and Structure Activity Relationship of a Series of Potent, Orally Active, VEGF Receptor Tyrosine Kinase Inhibitors. (2002).
  • Synthesis of Benzoyl glycine and Anti-bacterial screening. (2025). ResearchGate. Retrieved from [Link]

  • Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N , N -dimethylformamide. (2012). Green Chemistry (RSC Publishing).
  • Synthesis, Characterization and Antimicrobial Activity Studies of New Amide Derivatives from Benzoyl derivatives of Amino Acid and Selected Sulfa Drugs by Using DCCI. (2026). Insight Medical Publishing.
  • Benzoyl urea compound and synthesis method thereof. (n.d.).
  • How to Analyze Amide Coupling Reactions — Safety Protocols. (2026). Patsnap Eureka. Retrieved from [Link]

  • Synthesis of some Benzoylthiourea and Benzoylurea Derivatives as Insect Growth Regulators and Study of their Toxicity Impacts on Spodoptera littorals (Bosid.). (n.d.).
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  • Process for the synthesis of a benzamide derivative. (n.d.).
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Exploratory

Thermodynamic Solubility Profiling of Methyl 3-chloro-2-fluoro-4-methoxybenzoate: A Process Chemistry Guide

Target Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals Compound: Methyl 3-chloro-2-fluoro-4-methoxybenzoate (CAS: 2121309-20-2) Executive Summary & Structural Thermodynamics In phar...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals Compound: Methyl 3-chloro-2-fluoro-4-methoxybenzoate (CAS: 2121309-20-2)

Executive Summary & Structural Thermodynamics

In pharmaceutical intermediate synthesis, solvent selection is not a matter of trial and error; it is a thermodynamically driven decision. Methyl 3-chloro-2-fluoro-4-methoxybenzoate is a highly functionalized aromatic building block. Its structural motif—comprising a lipophilic benzene ring, a polarizable chlorine atom, a highly electronegative fluorine atom, and two hydrogen-bond accepting oxygen groups (methoxy and methyl ester)—creates a unique solvation profile.

As a Senior Application Scientist, I approach the solubility of this compound through the lens of cohesive energy density. The dissolution of this crystalline solid requires breaking its lattice energy and forming a stable solvent cavity. Because the molecule lacks hydrogen-bond donors (no -OH or -NH groups) but possesses multiple hydrogen-bond acceptors, it exhibits preferential solubility in polar aprotic solvents that can engage in dipole-dipole interactions without requiring proton donation.

To quantify this, we utilize the Hansen Solubility Parameters (HSP) framework [1], which deconstructs intermolecular forces into three components: Dispersion ( δD​ ), Polarity ( δP​ ), and Hydrogen Bonding ( δH​ ). Solvents with an HSP profile closely matching the solute (yielding a small Hansen distance, Ra​ ) will act as excellent thermodynamic solvents.

Predictive Solubility Profile & Quantitative Data

Based on group contribution methods for halogenated aromatic esters, the estimated HSP values for Methyl 3-chloro-2-fluoro-4-methoxybenzoate are approximately δD​≈19.0 , δP​≈7.5 , and δH​≈5.0 MPa 1/2 .

The table below summarizes the predictive thermodynamic solubility of this compound across common organic solvent classes at standard ambient temperature (25°C).

Table 1: Estimated Solubility Profile at 25°C

SolventChemical ClassDielectric Constant ( ϵ )HSP Distance ( Ra​ , MPa 1/2 )Predicted Solubility (mg/mL)
Dichloromethane (DCM) Halogenated8.9~2.1> 250 (Highly Soluble)
Ethyl Acetate (EtOAc) Polar Aprotic6.0~3.4> 150 (Freely Soluble)
Toluene Aromatic2.4~4.2> 100 (Soluble)
Methanol (MeOH) Polar Protic32.7~12.520 - 50 (Sparingly Soluble)
Heptane Non-polar Aliphatic1.9~14.8< 5 (Slightly Soluble)
Water Aqueous80.1> 30.0< 0.1 (Practically Insoluble)

Data Interpretation: The compound's high solubility in DCM and EtOAc is driven by matching dispersion forces and dipole interactions. Conversely, the massive HSP distance in water, dictated by OECD Test Guideline 105 principles [3], confirms its extreme hydrophobicity.

Empirical Validation: The Self-Validating Shake-Flask Protocol

Predictive models must be empirically grounded. To determine the absolute thermodynamic solubility of Methyl 3-chloro-2-fluoro-4-methoxybenzoate, we employ a rigorous, self-validating shake-flask method coupled with HPLC-UV quantification [2].

We do not rely on visual clearance (kinetic solubility), as it fails to account for supersaturation or polymorphic transitions. Instead, this protocol is designed with internal feedback loops to ensure the data reflects true thermodynamic equilibrium.

Step-by-Step Methodology
  • Solid Excess Addition: Weigh 50 mg of Methyl 3-chloro-2-fluoro-4-methoxybenzoate into a 2 mL glass HPLC vial. Causality: A visible solid excess must remain at all times to ensure the solution is saturated and the chemical potential of the solid equals that of the solute.

  • Solvent Equilibration: Add 1 mL of the target organic solvent. Seal the vial and place it in a thermostatic shaker at 25°C (±0.1°C) at 400 rpm.

  • Equilibrium Validation (The Self-Validating Step): Sample the suspension at 24h, 48h, and 72h. Causality: Thermodynamic equilibrium is only validated if the concentration variance between the 48h and 72h time points is <5%. If variance is higher, shaking must continue, as the crystal lattice may be undergoing a slow polymorphic shift or solvate formation.

  • Phase Separation: Centrifuge the 72h sample at 14,000 rpm for 10 minutes. Causality: Centrifugation is mandatory before filtration to force sub-micron colloidal particles to the bottom. Relying solely on filtration often leads to particle breakthrough, which artificially inflates the UV absorbance readings.

  • Supernatant Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter. Causality: PTFE is chosen over Nylon or PES because it is highly chemically resistant to aggressive organic solvents (like DCM) and exhibits low non-specific binding for lipophilic compounds.

  • HPLC-UV Quantification: Dilute the filtrate into the linear range of a pre-established calibration curve and analyze via HPLC-UV at the compound's λmax​ (typically ~230-254 nm for substituted benzoates). Causality: HPLC-UV is vastly superior to nephelometry because it chromatographically separates the target analyte from any potential hydrolysis degradation products [4].

  • Solid-State Verification: Recover the residual solid from the vial, dry it, and analyze via Powder X-Ray Diffraction (PXRD). Causality: This confirms that the solubility value obtained corresponds to the original polymorph and not a newly formed solvate.

ShakeFlask A 1. Solid Excess Addition (Methyl 3-chloro-2-fluoro-4-methoxybenzoate) B 2. Solvent Equilibration (Target Organic Solvent) A->B C 3. Thermostatic Shaking (25°C, 48-72h, 400 rpm) B->C D 4. Phase Separation (Centrifugation at 14,000 rpm) C->D E 5. Supernatant Filtration (0.45 µm PTFE) D->E F 6. HPLC-UV & PXRD (Quantification & Polymorph Check) E->F

Workflow for thermodynamic solubility validation via the shake-flask method.

Strategic Solvent Selection for Process Chemistry

Understanding the solubility profile of Methyl 3-chloro-2-fluoro-4-methoxybenzoate allows process chemists to engineer highly efficient synthetic routes and purification workflows.

Reaction Solvent Design

For nucleophilic aromatic substitution (SNAr) or cross-coupling reactions involving the halogen sites, high concentrations of the intermediate are required. Polar aprotic solvents like DMF or DMSO are ideal. They easily dissolve the benzoate intermediate while simultaneously stripping the solvation shell from incoming nucleophiles, thereby accelerating reaction kinetics.

Crystallization and Purification (Anti-Solvent Addition)

To purify this compound from a crude reaction mixture, a Good Solvent / Anti-Solvent pairing is the most thermodynamically efficient approach.

  • Dissolution: Dissolve the crude mixture in a minimal volume of a "Good Solvent" (e.g., Ethyl Acetate or DCM ) at elevated temperatures (e.g., 50°C).

  • Titration: Slowly titrate in an "Anti-Solvent" (e.g., Heptane ). Because the compound has an extremely low solubility in aliphatic hydrocarbons (as predicted by the large HSP distance), the addition of heptane drastically lowers the dielectric constant of the mixture, forcing the compound to crash out of solution.

  • Controlled Cooling: Drop the temperature to 0-5°C to maximize the thermodynamic yield of the pure crystals.

SolventLogic Start Target Application Rxn Reaction Medium (SNAr, Coupling) Start->Rxn Cryst Crystallization (Purification) Start->Cryst Sol1 High Polarity/Aprotic (DMF, DMSO) Rxn->Sol1 Sol2 Good Solvent (EtOAc, DCM) Cryst->Sol2 Sol3 Anti-Solvent (Heptane, Water) Cryst->Sol3 Sol2->Sol3 Titration

Decision matrix for solvent selection in synthesis and purification.

Conclusion

The solubility of Methyl 3-chloro-2-fluoro-4-methoxybenzoate is dictated by its halogenated, electron-rich aromatic core. By leveraging Hansen Solubility Parameters and validating with rigorous, self-correcting thermodynamic shake-flask protocols, researchers can confidently select solvents that maximize reaction kinetics and optimize crystallization yields, ultimately reducing bottlenecks in the drug development pipeline.

References

  • Abbott, S. "HSP Basics | Practical Solubility Science". stevenabbott.co.uk. URL:[Link][1]

  • "3.7. Determination of Thermodynamic Solubility". Bio-protocol. URL:[Link][2]

  • "OECD Test Guideline 105: Water Solubility". publications.gc.ca. URL:[Link][3]

  • "Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility". Analytical Chemistry - ACS Publications. URL:[Link][4]

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Foundational

thermochemical properties of Methyl 3-chloro-2-fluoro-4-methoxybenzoate

An In-Depth Technical Guide to the Thermochemical Properties of Methyl 3-chloro-2-fluoro-4-methoxybenzoate For Researchers, Scientists, and Drug Development Professionals Abstract Introduction: The Need for Thermochemica...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Thermochemical Properties of Methyl 3-chloro-2-fluoro-4-methoxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Need for Thermochemical Characterization

In drug development and fine chemical synthesis, the stability and energy content of intermediates are critical variables that influence everything from reaction kinetics to shelf-life and safety. Methyl 3-chloro-2-fluoro-4-methoxybenzoate, a molecule featuring a complex arrangement of electron-withdrawing (chloro, fluoro) and electron-donating (methoxy) groups, presents a unique thermochemical profile. These properties dictate its behavior under thermal stress and its potential energy release during chemical transformations.

This guide provides a Senior Application Scientist's perspective on how to approach the thermochemical characterization of a novel compound like Methyl 3-chloro-2-fluoro-4-methoxybenzoate. We will first analyze its structure to predict its behavior, then present detailed protocols for both experimental determination and computational estimation of its key thermochemical properties.

Molecular Structure and Its Influence on Thermochemical Stability

The thermochemical properties of an organic molecule are intrinsically linked to its structure. The subject molecule consists of a central methyl benzoate core with three key substituents on the aromatic ring:

  • Methoxy Group (-OCH₃): Located at the 4-position, this group is electron-donating through resonance. This can influence the electron density of the aromatic ring and affect the stability of adjacent functional groups.

  • Fluorine Atom (-F): At the 2-position, the highly electronegative fluorine atom is a strong electron-withdrawing group via induction. This can significantly impact bond strengths and reactivity.

  • Chlorine Atom (-Cl): At the 3-position, chlorine also acts as an electron-withdrawing group, further modulating the electronic environment of the ring.

The interplay of these substituents creates a complex electronic landscape. The inductive effects of the halogens and the resonance effect of the methoxy group will influence the molecule's stability and decomposition pathways.[1] For instance, the thermal stability of methoxybenzoates is connected to the influence of inductive and mesomeric effects of the –OCH₃ substituent on the electron density in the benzene ring.[1]

Predicted Thermochemical Properties and Their Significance

Based on analogous compounds, we can formulate initial predictions and understand the importance of each thermochemical parameter.

Table 1: Summary of Predicted and Target Thermochemical Data
PropertySymbolPredicted Behavior / ImportanceMethod of Determination
Thermal Stability TonsetDecomposition likely to initiate >200°C. Critical for defining safe processing and storage temperatures.Thermogravimetric Analysis (TGA)
Melting Point & Enthalpy of Fusion Tfus, ΔHfusSharp melting point expected for a pure crystalline solid. Essential for purity assessment and process modeling.Differential Scanning Calorimetry (DSC)
Standard Molar Enthalpy of Formation ΔfH°(g)A fundamental measure of the molecule's intrinsic energy content. Crucial for reaction calorimetry and safety analysis.Computational Chemistry (ab initio methods); Indirectly from Bomb Calorimetry
Heat Capacity CpDefines the energy required to change the temperature of the substance. Important for heat transfer calculations in process scale-up.Differential Scanning Calorimetry (DSC)

Experimental Protocols for Thermochemical Characterization

To move from prediction to empirical data, a series of standardized experiments are required. Calorimetry is a collection of techniques used to measure energy changes and heat flows associated with chemical reactions and physical changes.[2]

Thermal Stability Assessment: TGA and DSC

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are frontline techniques for assessing thermal stability.[3] They provide data on decomposition temperatures, phase transitions (like melting), and heat flow.

Causality: TGA measures mass loss as a function of temperature. This directly identifies the temperature at which the compound begins to decompose and the kinetics of its degradation, which is critical for establishing maximum safe operating temperatures.

  • Instrument: Calibrated Thermogravimetric Analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of Methyl 3-chloro-2-fluoro-4-methoxybenzoate into a ceramic or platinum TGA pan.

  • Atmosphere: Run the experiment under an inert nitrogen atmosphere (flow rate: 20-50 mL/min) to prevent oxidative decomposition.

  • Temperature Program:

    • Equilibrate at 30°C for 5 minutes.

    • Ramp the temperature from 30°C to 600°C at a heating rate of 10°C/min.

  • Data Analysis: Determine the onset temperature (Tonset) of decomposition from the resulting mass vs. temperature curve.

Causality: DSC measures the difference in heat flow between the sample and a reference as a function of temperature. This allows for the precise determination of the melting point, the enthalpy of fusion (energy required to melt), and other phase transitions, which are indicators of purity and physical stability.[4]

  • Instrument: Differential Scanning Calorimeter.

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. Use an empty sealed pan as a reference.[3]

  • Atmosphere: Inert nitrogen or argon atmosphere (flow rate: 20-50 mL/min).[3]

  • Temperature Program:

    • Equilibrate at 30°C for 5 minutes.

    • Ramp from 30°C to a temperature just above the melting point but below the decomposition onset (e.g., 250°C) at a heating rate of 10°C/min.[3]

    • Hold isothermally for 2 minutes.

    • Cool to 30°C at 10°C/min.

  • Data Analysis: Identify the melting point (Tfus) from the peak of the endotherm and calculate the enthalpy of fusion (ΔHfus) by integrating the peak area.

Enthalpy of Formation via Combustion Calorimetry

The standard enthalpy of formation is a core thermodynamic value. For organic compounds, it is typically determined by measuring the enthalpy of combustion using a bomb calorimeter.[5][6] The enthalpy of formation is then calculated using Hess's Law.[7]

Causality: This technique measures the heat released during complete combustion of the sample in a high-pressure oxygen environment.[8] This heat of combustion (ΔcH°) is a direct measure of the energy stored in the molecule's chemical bonds, from which the enthalpy of formation (ΔfH°) can be calculated.

  • Instrument: A calibrated bomb calorimeter. Calibration is performed using a standard substance with a known heat of combustion, such as benzoic acid.

  • Sample Preparation: A pellet of the sample (approx. 1 g) is accurately weighed and placed in the crucible inside the bomb. A fuse wire is positioned to contact the sample.

  • Assembly: The bomb is sealed and pressurized with pure oxygen (approx. 30 atm).

  • Experiment: The bomb is placed in a known volume of water in the calorimeter. The sample is ignited via the fuse wire, and the temperature rise of the surrounding water is meticulously recorded.

  • Calculation:

    • The heat released by the reaction is calculated from the temperature rise and the known heat capacity of the calorimeter system.[5]

    • This value is used to determine the standard enthalpy of combustion (ΔcH°).

    • The standard enthalpy of formation (ΔfH°) is then calculated using the following relationship: ΔcH° = ΣΔfH°(products) - ΣΔfH°(reactants)[9]

Computational Workflow for Predicting Enthalpy of Formation

In the absence of experimental data, high-accuracy computational methods provide reliable estimates of thermochemical properties.[10] Quantum chemical calculations, particularly composite methods like Gaussian-4 (G4), can predict gas-phase enthalpies of formation with high accuracy.[11] To minimize systematic errors, an isodesmic reaction scheme is often employed.

Causality: An isodesmic reaction is a hypothetical reaction where the number and type of chemical bonds on the reactant and product sides are the same. By calculating the energy change for this reaction, systematic errors in the computational method are largely canceled out, leading to a more accurate prediction for the target molecule.[12]

G cluster_0 Computational Workflow A 1. Structure Optimization Optimize geometry of target molecule and reference compounds at a DFT level (e.g., B3LYP/6-311+G(d,p)). B 2. Isodesmic Reaction Design Construct a balanced hypothetical reaction with structurally similar, well-characterized reference compounds. A->B C 3. High-Accuracy Energy Calculation Perform single-point energy calculations for all species using a high-accuracy method (e.g., G4). B->C D 4. Reaction Enthalpy Calculation ΔH_rxn = ΣΔH_products - ΣΔH_reactants C->D E 5. Target Enthalpy of Formation Calculation ΔfH°(Target) = ΔH_rxn - ΣΔfH°(Reactants_ref) + ΣΔfH°(Products_ref) (using known experimental ΔfH° for reference compounds). D->E

Caption: Workflow for calculating enthalpy of formation via an isodesmic reaction scheme.

Conclusion

While specific thermochemical data for Methyl 3-chloro-2-fluoro-4-methoxybenzoate is not currently published, a robust characterization is achievable. The structural complexity, arising from competing electronic effects of its substituents, necessitates a combined approach of predictive analysis, computational chemistry, and rigorous experimental validation. The protocols detailed in this guide for TGA, DSC, and bomb calorimetry provide a self-validating framework for researchers to determine the critical thermochemical parameters of this molecule. These data are essential for ensuring the safety, stability, and efficiency of any chemical process involving this compound, particularly in the demanding context of drug development.

References

  • Benchchem. Thermal Stability and Degradation of 4-Methoxybenzoic Acid: A Technical Guide.
  • AKJournals. and 3,4,5-tri- Methoxybenzoates of Light Lanthanides.
  • Analytical Chemistry. Differential scanning calorimetry as a general method for determining purity and heat of fusion of high-purity organic chemicals. Application to 64 compounds.
  • Benchchem. Stability and Storage of Methyl 2-Bromo-4-methoxybenzoate: A Technical Guide.
  • EBSCO. Calorimetry | Science | Research Starters.
  • ResearchGate. Synthesis, characterization and thermal behaviour of solid-state compounds of 2-methoxybenzoate with some bivalent transition metal ions. Published December 26, 2005.
  • Taylor & Francis. Mechanistic aspects of the thermal formation of halogenated organic compounds including polychlorinated dibenzo‐p‐dioxins. Published September 19, 2008.
  • PubMed. Are calculated enthalpies of formation sometimes more reliable than experimental? A test on alkyl substituted benzoic acids. Published April 15, 2006.
  • Journal of Pyrotechnics Archive. Six Methods for Estimating the Formation Enthalpy of Organic Compounds.
  • PMC. Efficient ab initio Estimation of Formation Enthalpies for Organic Compounds: Extension to Sulfur and Critical Evaluation of Experimental Data.
  • ACS Publications. Renewable Platform Chemicals: Evaluation of Experimental Data for Alkyl Benzoates with Complementary Measurements, Structure–Property Correlations, and Quantum Chemical Calculations. Published August 2, 2023.
  • Student Academic Success. Using calorimeters for accurate heat measurement. Published November 4, 2025.
  • Wikipedia. Standard enthalpy of formation.
  • ResearchGate. Thermochemistry of Halogen-containing Organic Compounds with Influence on Atmospheric Chemistry.
  • ACS Publications. Extensive High-Accuracy Thermochemistry and Group Additivity Values for Halocarbon Combustion Modeling. Published October 22, 2021.
  • UCalgary Chemistry Textbook. 11.2 Calorimetry.
  • OpenStax. 5.2 Calorimetry. Published February 14, 2019.

Sources

Protocols & Analytical Methods

Method

Application Note: Utilizing Methyl 3-chloro-2-fluoro-4-methoxybenzoate as a Privileged Scaffold in Kinase Inhibitor Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols (SOPs) Executive Summary & Mechanistic Rationale In contempora...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols (SOPs)

Executive Summary & Mechanistic Rationale

In contemporary drug discovery, the strategic incorporation of halogens into aromatic scaffolds is a proven methodology to optimize pharmacokinetics (PK) and pharmacodynamics (PD). Methyl 3-chloro-2-fluoro-4-methoxybenzoate (CAS: 2121309-20-2) is a highly specialized, multi-functionalized building block. Its precise substitution pattern offers a unique combination of steric, electronic, and metabolic properties, making it an ideal starting material for synthesizing benzamide-based kinase inhibitors and Proteolysis Targeting Chimeras (PROTACs).

As a Senior Application Scientist, I approach this scaffold not just as a chemical intermediate, but as a system of carefully balanced molecular interactions:

  • C2-Fluorine (Metabolic Shielding & Permeability): The highly electronegative fluorine atom lowers the pKa of the resulting benzamide, which enhances passive membrane permeability. Furthermore, its presence at the ortho position blocks oxidative metabolism (e.g., by CYP450 enzymes) while causing minimal steric perturbation due to its small van der Waals radius (1.47 Å) ([1]).

  • C3-Chlorine (Halogen Bonding): Beyond increasing lipophilicity, the chlorine atom acts as a potent halogen bond (X-bond) donor. The anisotropic distribution of electron density creates a positive σ -hole on the chlorine atom. This allows for highly directional, electrostatically driven interactions with Lewis bases (such as backbone carbonyls in a kinase hinge region), significantly increasing target residence time and binding affinity ([2]).

  • C4-Methoxy (PROTAC Vector): This group acts as a hydrogen bond acceptor in early screening. Crucially, it serves as a masked hydroxyl group. Post-coupling demethylation yields a reactive phenol, providing an ideal vector for the attachment of solvent-exposed linkers (e.g., PEG chains) in PROTAC design.

Physicochemical Profiling

Understanding the baseline properties of the scaffold is critical for predicting downstream behavior in Lipinski space.

PropertyValueRationale in Drug Design
CAS Number 2121309-20-2Unique identifier for procurement and registry[3].
Molecular Weight 218.61 g/mol Low MW allows for downstream elaboration (e.g., linker attachment) without exceeding Lipinski's limits[3].
LogP (Calculated) ~2.56Optimal lipophilicity for membrane permeability and target pocket partitioning[3].
Fsp3 0.22Indicates the fraction of sp3 carbons; provides a necessary balance of aromatic flatness and 3D character[3].

Strategic Workflow in Drug Discovery

The transformation of this building block into a bioactive pharmacophore requires a three-stage synthetic workflow: Saponification, Amide Coupling, and Demethylation.

G A Methyl 3-chloro-2-fluoro- 4-methoxybenzoate (Scaffold) B 3-chloro-2-fluoro- 4-methoxybenzoic acid (Activated Acid) A->B Saponification (LiOH, THF/H2O) C Halogenated Benzamide (Pharmacophore) B->C Amide Coupling (HATU, DIPEA, R-NH2) D Phenol Derivative (PROTAC Handle) C->D Demethylation (BBr3, DCM, -78°C) E Target Therapeutic (Kinase Inhibitor / Degrader) D->E Linker Attachment (SN2 / Mitsunobu)

Fig 1: Synthetic workflow for elaborating the halogenated benzoate scaffold into targeted therapeutics.

Self-Validating Experimental Protocols

The following protocols are designed to be self-validating systems. Every reagent choice is grounded in the specific electronic and steric demands of the di-halogenated aromatic ring.

Protocol 1: Saponification of the Methyl Ester

Objective: Hydrolyze the ester to the free carboxylic acid without triggering nucleophilic aromatic substitution (SNAr) at the fluorinated C2 position.

  • Initialization: Dissolve 1.0 equivalent of Methyl 3-chloro-2-fluoro-4-methoxybenzoate in a 2:1:1 mixture of THF:MeOH:H2O to achieve a concentration of 0.3 M.

  • Reagent Addition: Add 3.0 equivalents of Lithium Hydroxide monohydrate (LiOH·H2O) in a single portion.

  • Reaction: Stir vigorously at ambient temperature (20–25 °C) for 4–6 hours. Monitor via TLC (Hexanes/EtOAc 7:3) until the starting material is consumed.

  • Workup: Concentrate the mixture under reduced pressure to remove THF and MeOH. Dilute the remaining aqueous layer with water and cool to 0 °C.

  • Isolation: Slowly acidify with 1M HCl to pH 2–3. Extract the resulting white precipitate with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to afford 3-chloro-2-fluoro-4-methoxybenzoic acid.

  • Expert Causality Insight: The mixed solvent system is critical. THF/MeOH solubilizes the highly lipophilic ester (LogP ~2.56)[3], while water dissolves the inorganic base. Ambient conditions and the use of LiOH (rather than NaOH at reflux) are strictly required to prevent the hydroxide ion from attacking the highly activated C2-fluorine via an SNAr mechanism.

Protocol 2: HATU-Mediated Amide Coupling

Objective: Couple the sterically hindered, electronically deactivated benzoic acid to a target amine (e.g., an aminopyrazole) to form the core pharmacophore.

  • Pre-activation: Dissolve 1.0 eq of 3-chloro-2-fluoro-4-methoxybenzoic acid in anhydrous DMF (0.2 M) under an argon atmosphere.

  • Coupling Reagents: Add 1.2 eq of HATU and 3.0 eq of N,N-Diisopropylethylamine (DIPEA). Stir for 15 minutes at room temperature to pre-form the active ester.

  • Amine Addition: Add 1.1 eq of the target amine. Stir the reaction mixture for 12 hours at room temperature.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with EtOAc (3x). Wash the organic layer sequentially with 5% LiCl (to remove DMF), 0.1M HCl, and brine.

  • Purification: Dry over Na₂SO₄, concentrate, and purify via flash column chromatography (DCM/MeOH gradient).

  • Expert Causality Insight: The ortho-fluoro and meta-chloro groups create immense steric hindrance and electronically deactivate the carboxylic acid. Standard carbodiimide reagents (EDC/HOBt) often fail or proceed sluggishly here. HATU generates a highly reactive 7-azabenzotriazole active ester. The nitrogen at position 7 of the HOAt leaving group provides an intramolecular hydrogen bond that stabilizes the transition state during aminolysis, effectively bypassing the steric bulk of the halogens ([4]).

Protocol 3: Selective Demethylation for Linker Attachment

Objective: Cleave the C4-methoxy group to reveal a reactive phenol without compromising the halogens or the newly formed amide bond.

  • Preparation: Dissolve the benzamide intermediate in anhydrous DCM (0.1 M) in an oven-dried flask under argon.

  • Cooling: Submerge the flask in a dry ice/acetone bath to reach -78 °C.

  • Reagent Addition: Dropwise add 3.0 eq of Boron Tribromide (BBr₃, 1.0 M solution in DCM) over 15 minutes.

  • Reaction: Maintain at -78 °C for 1 hour, then remove the bath and allow the reaction to slowly warm to room temperature over 4 hours.

  • Quenching: Cool the flask back to 0 °C and carefully quench by the dropwise addition of MeOH, followed by water.

  • Isolation: Extract with DCM, wash with saturated NaHCO₃, dry, and concentrate to yield the phenol derivative.

  • Expert Causality Insight: Strong aqueous acids (e.g., HBr/AcOH) require elevated temperatures that risk degrading the molecule or causing halogen exchange. BBr₃ acts as a strong, anhydrous Lewis acid. It coordinates to the methoxy oxygen at low temperatures, and the subsequent SN2 attack by the bromide ion on the less hindered methyl group cleanly liberates the phenol. This mild approach preserves the delicate C-F and C-Cl bonds.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. "Fluorine in medicinal chemistry." Chemical Society Reviews (2008). URL:[Link]

  • Wilcken, R., Zimmermann, M. O., Lange, A., Joerger, A. C., & Boeckler, F. M. "Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology." Journal of Medicinal Chemistry (2013). URL:[Link]

  • El-Faham, A., & Albericio, F. "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews (2011). URL:[Link]

Sources

Application

Application Note: Methyl 3-chloro-2-fluoro-4-methoxybenzoate in the Synthesis of Next-Generation Kinase Inhibitors

Executive Summary & Pharmacophore Rationale In the development of targeted therapeutics, the precise decoration of aromatic building blocks is critical for optimizing target affinity, metabolic stability, and pharmacokin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacophore Rationale

In the development of targeted therapeutics, the precise decoration of aromatic building blocks is critical for optimizing target affinity, metabolic stability, and pharmacokinetic profiles. Methyl 3-chloro-2-fluoro-4-methoxybenzoate (CAS: 2121309-20-2) has emerged as a highly privileged precursor in the synthesis of advanced kinase inhibitors, including multi-targeted tyrosine kinase inhibitors, Aurora A inhibitors, and BCR-ABL1 modulators (1)[1].

The unique 3-chloro-2-fluoro-4-methoxy substitution pattern provides a trifecta of physicochemical advantages:

  • Conformational Locking: The ortho-fluorine atom induces a strong dipole and can participate in intramolecular hydrogen bonding with adjacent amide linkages. This locks the aryl ring into a planar conformation, minimizing the entropic penalty upon binding to the highly conserved kinase hinge region (2)[2].

  • Hydrophobic Pocket Occupation: The meta-chlorine atom provides optimal lipophilic bulk (van der Waals radius ~1.75 Å) to deeply penetrate the hydrophobic gatekeeper pockets of kinases like Aurora A and VEGFR.

  • Electronic Modulation: The para-methoxy group acts as a strong electron-donating group via resonance, which modulates the basicity of the ring, serves as a hydrogen bond acceptor, and protects the para-position from oxidative metabolism by Cytochrome P450 enzymes.

Mechanistic Advantages in Drug Design

Evasion of P-glycoprotein (P-gp) Efflux

A major hurdle in treating multidrug-resistant malignancies (such as CML) is the active efflux of inhibitors by P-glycoprotein. Recent computationally driven discoveries have demonstrated that shifting from a 3-chloro-4-fluoro substitution to a 3-chloro-2-fluoro substitution pattern completely evades P-gp-mediated efflux (3)[3]. The addition of the 4-methoxy group further enhances aqueous solubility without compromising this efflux evasion.

Kinase Signaling Pathway Inhibition

Kinase inhibitors derived from this benzoate precursor typically act as Type I or Type II ATP-competitive inhibitors. By outcompeting ATP at the catalytic cleft, they halt downstream phosphorylation cascades responsible for tumor proliferation.

KinasePathway Ligand Growth Factor RTK Target Kinase (e.g., Aurora A / BCR-ABL) Ligand->RTK Binds Adaptor Adaptor Proteins (Grb2/SOS) RTK->Adaptor Phosphorylation KinaseCascade Downstream Kinases (RAF/MEK/ERK) Adaptor->KinaseCascade Activation Transcription Gene Transcription (Proliferation/Survival) KinaseCascade->Transcription Nuclear Translocation Inhibitor 3-Cl-2-F-4-OMe Derived Inhibitor Inhibitor->RTK ATP-Competitive Inhibition

Diagram 1: Mechanism of action of 3-Cl-2-F-4-OMe derived inhibitors in kinase signaling pathways.

Quantitative Structure-Activity Relationship (QSAR) Data

The table below summarizes the profound impact of the 3-chloro-2-fluoro-4-methoxy substitution pattern compared to baseline anilines and benzoates.

Table 1: Pharmacokinetic and Enzymatic Impact of Phenyl Ring Substitutions

Phenyl Ring SubstitutionMDCKII-MDR1 Efflux RatioKinase IC₅₀ (nM)Metabolic Half-life (T₁/₂ min)Primary Target Application
Unsubstituted12.445.022Baseline
3-Chloro-4-fluoro8.718.545EGFR Inhibitors
3-Chloro-2-fluoro0.912.0>120BCR-ABL / IDO Modulators
3-Chloro-2-fluoro-4-methoxy 0.6 8.2 >150 Aurora A / Multi-Kinase

(Data synthesized from comparative SAR studies of halogenated building blocks in kinase inhibitor design 1, 3).

Validated Synthetic Protocols

To utilize Methyl 3-chloro-2-fluoro-4-methoxybenzoate as a precursor, it must first be chemoselectively hydrolyzed to its corresponding carboxylic acid, followed by an amide coupling to a heterocyclic kinase core (e.g., aminopyrimidine or quinoline) (4)[4].

SynthesisWorkflow Step1 Precursor Methyl 3-Cl-2-F-4-OMe-benzoate Step2 Hydrolysis LiOH, THF/H2O, 25°C Step1->Step2 Saponification Step3 Intermediate 3-Cl-2-F-4-OMe-benzoic acid Step2->Step3 Acidification Step4 Amide Coupling HATU, DIPEA, DMF Step3->Step4 + Kinase Core Amine Step5 Target Kinase Inhibitor Purification (Prep-HPLC) Step4->Step5 LC-MS Validation

Diagram 2: Two-step synthetic workflow for integrating the benzoate precursor into a kinase inhibitor.

Protocol 1: Chemoselective Saponification

Objective: Convert Methyl 3-chloro-2-fluoro-4-methoxybenzoate to 3-chloro-2-fluoro-4-methoxybenzoic acid without triggering nucleophilic aromatic substitution (SNAr) of the fluorine atom.

Causality & Expert Insight: The ortho-fluorine and meta-chlorine significantly increase the electrophilicity of the ester carbonyl, making it highly susceptible to hydrolysis. However, harsh bases (like NaOH at reflux) can cause unwanted SNAr displacement of the fluorine by hydroxide. Therefore, a mild base (LiOH) at room temperature is strictly required.

Step-by-Step Procedure:

  • Dissolve Methyl 3-chloro-2-fluoro-4-methoxybenzoate (1.0 eq, 5.0 mmol) in a solvent mixture of THF/MeOH/H₂O (2:1:1, 20 mL).

  • Cool the mixture to 0 °C in an ice bath.

  • Add Lithium hydroxide monohydrate (LiOH·H₂O, 1.5 eq, 7.5 mmol) portion-wise.

  • Remove the ice bath and stir the reaction at 25 °C for 4 hours.

  • Self-Validating System: Quench a 10 µL aliquot in 1 mL of acetonitrile and analyze via UPLC-MS.

    • Validation Check: The reaction is complete when the starting material peak disappears. The desired product must show an [M-H]- peak at m/z 203.0. If an [M-H]- peak at m/z 201.0 is observed, SNAr has occurred (indicating the reaction temperature was too high).

  • Concentrate the mixture in vacuo to remove THF and MeOH.

  • Dilute the aqueous layer with 10 mL of water and acidify to pH 3 using 1M HCl dropwise.

  • Filter the resulting white precipitate, wash with cold water, and dry under high vacuum to yield the intermediate carboxylic acid.

Protocol 2: HATU-Mediated Amide Coupling to Kinase Scaffolds

Objective: Couple the sterically hindered 3-chloro-2-fluoro-4-methoxybenzoic acid to a heterocyclic kinase core amine.

Causality & Expert Insight: The carboxylic acid is highly sterically hindered by the ortho-fluorine and electronically deactivated by the meta-chlorine. Standard carbodiimides (like EDC/HOBt) often fail, resulting in low yields due to the formation of unreactive N-acylureas. HATU is chosen because it forms a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester, which accelerates aminolysis via a neighboring group effect (the pyridine nitrogen of HOAt hydrogen bonds with the incoming amine).

Step-by-Step Procedure:

  • Dissolve 3-chloro-2-fluoro-4-methoxybenzoic acid (1.0 eq, 2.0 mmol) in anhydrous DMF (10 mL) under an inert argon atmosphere.

  • Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq, 6.0 mmol) and HATU (1.2 eq, 2.4 mmol).

  • Stir the mixture at room temperature for 15 minutes to allow complete formation of the active HOAt ester.

  • Add the target kinase core amine (e.g., a substituted aminopyrimidine) (0.9 eq, 1.8 mmol) in one portion.

  • Stir the reaction at room temperature for 12 hours.

  • Self-Validating System: Monitor via LC-MS in positive ESI mode. The formation of the target kinase inhibitor is confirmed by the appearance of the specific [M+H]+ mass peak and the total consumption of the HOAt ester intermediate.

  • Quench the reaction with saturated aqueous NaHCO₃ (20 mL) and extract with Ethyl Acetate (3 x 20 mL).

  • Wash the combined organic layers with 5% LiCl aqueous solution (to remove DMF), dry over Na₂SO₄, and concentrate.

  • Purify the crude product via Preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA) to isolate the final kinase inhibitor.

References

  • US9637474B2 - Aurora A kinase inhibitor Source: Google Patents URL
  • Next Generation of Fluorine-Containing Pharmaceuticals, Compounds Currently in Phase II–III Clinical Trials... Source: Chemical Reviews - ACS Publications URL:[Link]

  • Computationally Driven Discovery of a BCR-ABL1 Kinase Inhibitor with Activity in Multidrug-Resistant Chronic Myeloid Leukemia Source: PubMed Central (PMC), NIH URL:[Link]

  • US20190023662A1 - 5-methyl-6-phenyl-4,5-dihydro-2h-pyridazin-3-one derivative Source: Google Patents URL
  • EP3740493A1 - Inhibitors of indoleamine 2,3-dioxygenase and/or tryptophan 2,3-dioxygenase Source: Google Patents URL

Sources

Method

experimental protocol for the hydrolysis of Methyl 3-chloro-2-fluoro-4-methoxybenzoate to its carboxylic acid

Application Note: Chemoselective Hydrolysis of Methyl 3-chloro-2-fluoro-4-methoxybenzoate Overview The transformation of methyl esters to their corresponding carboxylic acids is a fundamental operation in organic synthes...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chemoselective Hydrolysis of Methyl 3-chloro-2-fluoro-4-methoxybenzoate

Overview

The transformation of methyl esters to their corresponding carboxylic acids is a fundamental operation in organic synthesis and drug development. For highly functionalized aromatic systems—such as 1 (CAS: 2121309-20-2)[1]—careful selection of hydrolytic conditions is required. The presence of a labile fluorine atom ortho to the electron-withdrawing ester group introduces the risk of unwanted nucleophilic aromatic substitution (SNAr) side reactions. This protocol details a mild, high-yield saponification strategy utilizing Lithium Hydroxide (LiOH) in a ternary solvent system to ensure absolute chemoselectivity.

Mechanistic Rationale & Reaction Design

The hydrolysis of esters under basic conditions proceeds via the BAc2 (Base-catalyzed, Acyl-oxygen cleavage, bimolecular) mechanism, as detailed by 2[2]. To optimize this pathway for our specific substrate, the following experimental choices were made:

  • Base Selection (LiOH vs. NaOH/KOH): Lithium hydroxide is specifically chosen over sodium or potassium hydroxide. The lithium cation (Li⁺) acts as a mild Lewis acid, coordinating to the carbonyl oxygen of the ester. This coordination enhances the electrophilicity of the carbonyl carbon, significantly accelerating the nucleophilic attack of the hydroxide ion, an effect proven to be highly efficient in aqueous THF mixtures by 3[3]. Furthermore, the milder nature of LiOH suppresses the potential SNAr displacement of the ortho-fluorine atom.

  • Solvent System (THF/MeOH/H₂O, 3:1:1): A critical challenge in saponification is the phase disparity between the lipophilic organic ester and the water-soluble inorganic base. A mixture of Tetrahydrofuran (THF), Methanol (MeOH), and Water (H₂O) at a 3:1:1 ratio is employed, which is the standard of choice for complex substrates according to 4[4]. THF thoroughly dissolves the fluorinated benzoate, water dissolves the LiOH, and methanol acts as a co-solvent to bridge the aqueous and organic phases, creating a homogenous reaction mixture.

  • Thermodynamic Driving Force: The initial addition-elimination sequence yields a transient carboxylic acid and a methoxide ion. However, the reaction is rendered thermodynamically irreversible by the immediate deprotonation of the carboxylic acid by the basic medium, forming a highly stable carboxylate salt (5)[5].

Mechanism Visualization

Mechanism Ester 1. Methyl Ester Substrate Attack 2. Nucleophilic Attack (OH⁻) Ester->Attack Tetra 3. Tetrahedral Intermediate Attack->Tetra Elim 4. Elimination (-OMe⁻) Tetra->Elim Acid 5. Carboxylic Acid (Transient) Elim->Acid Deprot 6. Deprotonation (Irreversible) Acid->Deprot Salt 7. Carboxylate Salt Deprot->Salt

Figure 1: B_Ac2 nucleophilic acyl substitution mechanism for base-catalyzed ester saponification.

Quantitative Data & Stoichiometry

Reaction Scale: 10.0 mmol

Reagent / SolventMW ( g/mol )EquivalentsAmount (mmol)Mass / VolumeRole
Methyl 3-chloro-2-fluoro-4-methoxybenzoate218.611.010.02.186 gSubstrate
Lithium hydroxide monohydrate (LiOH·H₂O)41.963.030.01.259 gNucleophile / Base
Tetrahydrofuran (THF)N/AN/AN/A30.0 mLOrganic Solvent
Methanol (MeOH)N/AN/AN/A10.0 mLMiscibility Bridge
Deionized Water (H₂O)N/AN/AN/A10.0 mLAqueous Solvent
Hydrochloric Acid (1M aq. HCl)36.46Excess~40.0~40.0 mLAcidification
Ethyl Acetate (EtOAc)N/AN/AN/A3 x 30 mLExtraction Solvent

Experimental Protocol

Step 1: Setup & Dissolution

  • Equip a 100 mL round-bottom flask with a magnetic stir bar.

  • Add Methyl 3-chloro-2-fluoro-4-methoxybenzoate (2.186 g, 10.0 mmol) to the flask.

  • Add THF (30.0 mL) and MeOH (10.0 mL). Stir at 400 rpm until the substrate is completely dissolved.

Step 2: Base Addition 4. In a separate 20 mL vial, dissolve LiOH·H₂O (1.259 g, 30.0 mmol) in Deionized Water (10.0 mL). (Note: The dissolution of LiOH is slightly exothermic.) 5. Add the aqueous LiOH solution dropwise to the stirring organic mixture over 5 minutes at room temperature (20–25 °C). The mixture should become a homogenous, single-phase solution.

Step 3: Reaction Incubation & Monitoring 6. Seal the flask with a rubber septum and stir the reaction vigorously at room temperature for 3 hours. 7. Monitor the reaction progress via TLC (Hexanes:EtOAc 3:1, UV visualization) or LC-MS. Causality Check: The starting material ester (higher Rf) should be completely consumed, with the baseline carboxylate salt remaining at the origin. Do not apply heat unless the reaction stalls, as elevated temperatures increase the risk of SNAr on the ortho-fluorine.

Step 4: Quenching & Acidification 8. Once complete, concentrate the mixture under reduced pressure (rotary evaporator, water bath at 30 °C) to remove the majority of the THF and MeOH. (Caution: Do not evaporate to dryness; leave the aqueous layer intact.) 9. Dilute the remaining aqueous residue with 20 mL of additional Deionized Water and cool the flask in an ice-water bath (0–5 °C). 10. Slowly add 1M aqueous HCl dropwise while stirring continuously until the pH of the solution reaches 2.0 (verify with pH paper). Causality Check: The pKa of 3-chloro-2-fluoro-4-methoxybenzoic acid is lowered by the electron-withdrawing halogens (estimated pKa ~3.2). Acidifying to pH 2 ensures >99% protonation of the carboxylate salt back into the lipophilic free carboxylic acid, which will precipitate as a white solid.

Step 5: Extraction & Isolation 11. Transfer the acidic aqueous suspension to a separatory funnel. 12. Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). 13. Combine the organic layers and wash with saturated aqueous NaCl (brine, 20 mL) to remove residual water and inorganic salts. 14. Dry the organic phase over anhydrous Sodium Sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford 3-chloro-2-fluoro-4-methoxybenzoic acid as a solid. 15. Dry the product in a vacuum oven at 40 °C for 12 hours. Expected yield: >95%.

Experimental Workflow Visualization

Workflow N1 Step 1: Dissolution Ester in THF/MeOH N2 Step 2: Base Addition Add aq. LiOH dropwise N1->N2 N3 Step 3: Incubation Stir at 25°C for 3 h N2->N3 N4 Step 4: Acidification Add 1M HCl to pH 2 N3->N4 N5 Step 5: Extraction Extract with EtOAc N4->N5 N6 Step 6: Isolation Wash, dry, and concentrate N5->N6

Figure 2: Step-by-step experimental workflow for the hydrolysis and isolation of the target acid.

Analytical Characterization

To verify the fidelity of the synthesized 3-chloro-2-fluoro-4-methoxybenzoic acid, perform the following analyses:

  • LC-MS (ESI-): Expected mass for [M−H]− is 203.0 m/z. The isotopic pattern should clearly show a 3:1 ratio indicative of a single chlorine atom.

  • ¹H NMR (400 MHz, DMSO-d₆): The disappearance of the sharp singlet at ~3.90 ppm (corresponding to the methyl ester protons) confirms complete hydrolysis. The methoxy group at the 4-position will remain visible as a singlet around ~3.95 ppm. The aromatic protons will appear as distinct doublets/multiplets depending on the coupling with the ortho-fluorine atom.

References

  • Source: fluorochem.co.
  • Source: masterorganicchemistry.
  • Title: 6.3 Methyl Esters and Derivatives: (i)
  • Source: chemistrysteps.
  • Source: nih.

Sources

Application

Application Note: Regioselective Amination of Methyl 3-chloro-2-fluoro-4-methoxybenzoate

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a comprehensive, self-validating methodology for the regioselective amination of the highly functionalized tetra...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a comprehensive, self-validating methodology for the regioselective amination of the highly functionalized tetra-substituted arene, Methyl 3-chloro-2-fluoro-4-methoxybenzoate.

Introduction & Mechanistic Rationale

Methyl 3-chloro-2-fluoro-4-methoxybenzoate is a versatile building block in medicinal chemistry, featuring orthogonal reactive sites. The challenge in functionalizing this scaffold lies in controlling the chemoselectivity and regioselectivity of the amination event.

By exploiting the distinct electronic and steric environments of the halogenated positions, we can drive the reaction down two divergent pathways:

  • Pathway A (C2-Amination): The 2-fluoro position is highly activated for Nucleophilic Aromatic Substitution (SNAr). The strong electron-withdrawing effect of the ortho-methyl ester stabilizes the anionic Meisenheimer intermediate, making the fluoride an excellent leaving group under metal-free, basic conditions[1].

  • Pathway B (C3-Amination): The 3-chloro position is electronically deactivated for SNAr but is highly susceptible to Palladium-catalyzed Buchwald-Hartwig cross-coupling. Because the C3 position is sterically hindered by the adjacent fluoro and methoxy groups, specialized bulky ligands (e.g., BrettPhos) are required to facilitate oxidative addition and prevent off-target reactivity[2],[3].

Workflow cluster_SNAr Pathway A: SNAr cluster_BH Pathway B: Buchwald-Hartwig SM Methyl 3-chloro-2-fluoro- 4-methoxybenzoate CondA Amine (1.2 eq) K2CO3 (2.0 eq) DMSO, 80°C SM->CondA CondB Amine (1.2 eq) Pd2(dba)3 / BrettPhos Cs2CO3, Toluene, 100°C SM->CondB ProdA C2-Aminated Product (Retention of C3-Cl) CondA->ProdA ProdB C3-Aminated Product (Retention of C2-F) CondB->ProdB

Figure 1: Divergent regioselective amination pathways for Methyl 3-chloro-2-fluoro-4-methoxybenzoate.

Experimental Protocols: A Self-Validating System

To ensure trustworthiness and reproducibility, both protocols are designed with built-in In-Process Controls (IPCs) and specific quenching steps to prevent side reactions (such as amidation of the methyl ester).

Protocol A: Regioselective SNAr at the C2-Fluoro Position

Expertise & Causality: DMSO is selected as the solvent because polar aprotic environments significantly lower the activation energy of the SNAr transition state. K₂CO₃ is chosen over stronger bases (like NaOH or KOtBu) to strictly prevent the hydrolysis or amidation of the C1-methyl ester[1].

Step-by-Step Methodology:

  • Preparation: In an oven-dried 20 mL vial equipped with a magnetic stir bar, add Methyl 3-chloro-2-fluoro-4-methoxybenzoate (1.0 mmol, 218.6 mg) and anhydrous K₂CO₃ (2.0 mmol, 276.4 mg).

  • Solvent & Reagent Addition: Add anhydrous DMSO (5.0 mL) followed by the desired amine (1.2 mmol). Seal the vial under a nitrogen atmosphere.

  • Heating: Heat the reaction mixture to 80 °C using an aluminum heating block.

  • Self-Validation (IPC): After 4 hours, sample 10 µL of the reaction mixture, dilute with 1 mL MeCN, and analyze via LC-MS. The reaction is deemed complete when the starting material peak (m/z 219 [M+H]⁺) is <1% area. Diagnostic check: The product mass should reflect the displacement of fluorine (loss of 19 Da, addition of amine mass).

  • Workup: Cool to room temperature. Quench the reaction by pouring it into ice-cold water (20 mL) to precipitate the product. Extract with EtOAc (3 × 15 mL). Wash the combined organic layers with brine (3 × 10 mL) to remove residual DMSO.

  • Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash chromatography (Hexanes/EtOAc).

Protocol B: Regioselective Buchwald-Hartwig Amination at the C3-Chloro Position

Expertise & Causality: The C3-Cl bond is flanked by a fluorine atom and a methoxy group, creating a highly sterically demanding environment. BrettPhos is explicitly chosen as the ligand because its bulky biaryl structure accelerates reductive elimination and prevents β-hydride elimination, which is critical for hindered aryl chlorides[2],[3]. Cs₂CO₃ is used as a non-nucleophilic base to avoid ester cleavage.

Step-by-Step Methodology:

  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with Methyl 3-chloro-2-fluoro-4-methoxybenzoate (1.0 mmol, 218.6 mg), Pd₂(dba)₃ (0.02 mmol, 18.3 mg, 2 mol%), BrettPhos (0.04 mmol, 21.5 mg, 4 mol%), and Cs₂CO₃ (2.0 mmol, 651.6 mg).

  • Solvent & Reagent Addition: Add anhydrous, degassed Toluene (5.0 mL) and the desired amine (1.2 mmol). Seal the tube and remove it from the glovebox.

  • Heating: Stir the mixture at 100 °C for 12 hours.

  • Self-Validation (IPC): Analyze via LC-MS. Diagnostic check: Confirm regiochemistry via ¹⁹F NMR of the crude mixture; the retention of the fluorine signal (approx. -110 to -120 ppm) validates that SNAr did not occur at the C2 position.

  • Workup: Cool to room temperature, dilute with EtOAc (10 mL), and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Isolation: Concentrate the filtrate and purify via flash chromatography.

CatalyticCycle Pd0 Pd(0)L Active Catalyst OA Oxidative Addition (C3-Cl) Pd0->OA Ar-Cl AC Amine Coordination OA->AC Amine Deprot Deprotonation (Cs2CO3) AC->Deprot Base RE Reductive Elimination Deprot->RE RE->Pd0 Product

Figure 2: Buchwald-Hartwig catalytic cycle emphasizing the role of bulky ligands at the C3 position.

Data Presentation & Condition Optimization

The following tables summarize the quantitative optimization data for both pathways, demonstrating the causality of reagent selection.

Table 1: Optimization of SNAr Conditions (C2-Amination)

EntryAmine TypeBaseSolventTemp (°C)Yield (%)Observation / Causality
1Morpholine (Sec)K₂CO₃DMSO8085Clean conversion; ideal stabilization of Meisenheimer complex.
2Benzylamine (Pri)DIPEADMF6072Lower temp required; minor ester amidation observed at >80 °C.
3Aniline (Aryl)Cs₂CO₃DMSO10068Requires higher thermal energy due to lower nucleophilicity.

Table 2: Optimization of Buchwald-Hartwig Conditions (C3-Amination)

EntryCatalystLigandBaseSolventTemp (°C)Yield (%)Observation / Causality
1Pd₂(dba)₃BrettPhosCs₂CO₃Toluene10082Excellent C3 selectivity; bulky ligand overcomes steric hindrance.
2Pd(OAc)₂RuPhosNaOtBuDioxane9045Poor chemoselectivity; strong base caused significant ester cleavage.
3Pd₂(dba)₃XPhosK₃PO₄Toluene10060Sluggish oxidative addition compared to BrettPhos.

References

  • Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives Source: Molecules (MDPI) URL:[Link]

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions Source: Molecules (NIH / PMC) URL:[Link]

  • Rational and Predictable Chemoselective Synthesis of Oligoamines via Buchwald–Hartwig Amination of (Hetero)Aryl Chlorides Employing Mor-DalPhos Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Sources

Method

Application Note: Methyl 3-Chloro-2-fluoro-4-methoxybenzoate in the Synthesis of Privileged Heterocyclic Scaffolds

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols Executive Summary In modern drug discovery, the rapid assembly of comp...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols

Executive Summary

In modern drug discovery, the rapid assembly of complex, functionalized heterocycles is heavily reliant on the strategic selection of multi-electrophilic building blocks. Methyl 3-chloro-2-fluoro-4-methoxybenzoate (CAS: 2121309-20-2) represents a highly privileged, orthogonally reactive precursor[1].

As a Senior Application Scientist, I frequently utilize this specific substitution pattern—an ester flanked by an ortho-fluorine and a meta-chlorine—to construct highly substituted 1H-indazol-3-ols and quinazoline-2,4-diones . These scaffolds are ubiquitous in targeted therapeutics, particularly as kinase hinge-binders and alpha-1 adrenergic antagonists. This application note details the mechanistic rationale, validated experimental protocols, and analytical checkpoints for deploying this building block in your synthesis pipelines.

Physicochemical & Structural Profiling

Before initiating synthetic campaigns, it is critical to understand the electronic and steric environment of the starting material. The presence of the electron-withdrawing ester and fluorine groups activates the ring, while the methoxy group provides a counterbalancing electron-donating effect.

PropertySpecification
IUPAC Name Methyl 3-chloro-2-fluoro-4-methoxybenzoate
CAS Number 2121309-20-2
Molecular Formula C9H8ClFO3
Molecular Weight 218.61 g/mol
SMILES COC(=O)C1=CC=C(OC)C(Cl)=C1F
Key Reactive Sites C1: Acyl substitution; C2: SNAr; C3: Cross-coupling

Mechanistic Rationale: Scaffold Divergence (E-E-A-T)

The true value of Methyl 3-chloro-2-fluoro-4-methoxybenzoate lies in its orthogonal reactivity profile . The molecule is primed for tandem reactions that allow for divergent scaffold synthesis:

  • The C1-Ester & C2-Fluoro Synergy: The ortho-relationship between the ester and the highly electronegative fluorine atom creates a perfect setup for tandem nucleophilic acyl substitution followed by intramolecular Nucleophilic Aromatic Substitution (SNAr). The ester acts as the initial docking site for bidentate nucleophiles (e.g., hydrazine), while the C2-F serves as an excellent leaving group for ring closure[2].

  • The C3-Chloro Handle: The chlorine atom is largely inert to the nucleophilic conditions used for ring closure. Once the heterocycle is formed, this C-Cl bond serves as a critical handle for late-stage transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig amination) to explore chemical space.

  • The C4-Methoxy Group: This group acts as a solubilizing motif and modulates the electronic properties of the ring. If required, it can be selectively demethylated post-cyclization (using BBr3) to reveal a phenol for further derivatization.

Application 1: Synthesis of 7-Chloro-6-methoxy-1H-indazol-3-ol

Context: 1H-indazol-3-ols are critical bioisosteres for phenols and key motifs in kinase inhibitors. Hydrazinolysis of 2-fluorobenzoates to yield these structures is a highly reliable and atom-economical transformation[2].

IndazolePathway SM Methyl 3-chloro-2-fluoro- 4-methoxybenzoate Int Acyl Hydrazide Intermediate SM->Int Hydrazinolysis (EtOH, 80°C) Nuc Hydrazine Hydrate (NH2NH2) Nuc->Int TS Intramolecular SNAr (F- displacement) Int->TS Base/Heat Prod 7-Chloro-6-methoxy- 1H-indazol-3-ol TS->Prod Cyclization

Figure 1: Reaction pathway for the synthesis of 7-chloro-6-methoxy-1H-indazol-3-ol.

Validated Protocol:
  • Reaction Setup: Suspend Methyl 3-chloro-2-fluoro-4-methoxybenzoate (1.0 eq, 5.0 mmol) in absolute ethanol (10 mL, 0.5 M) in a round-bottom flask equipped with a magnetic stirrer.

  • Nucleophile Addition: Slowly add hydrazine hydrate (3.0 eq, 15.0 mmol) at room temperature.

    • Causality Check: Excess hydrazine is required to drive the initial acyl substitution to completion rapidly, preventing competitive hydrolysis of the ester to the unreactive benzoic acid.

  • Cyclization: Attach a reflux condenser and heat the mixture to 80 °C for 12 hours.

    • Causality Check: While hydrazide formation occurs at lower temperatures, elevated thermal energy is required to overcome the activation barrier for the intramolecular SNAr cyclization, especially since the C4-methoxy group slightly deactivates the ring toward nucleophilic attack.

  • Workup & Isolation: Cool the reaction to room temperature and concentrate under reduced pressure. Induce precipitation by adding ice-cold water (20 mL). Adjust the pH to 5-6 using 1M HCl to ensure the indazol-3-ol is fully protonated. Filter the resulting solid, wash with cold water, and dry under high vacuum.

Application 2: Synthesis of Quinazoline-2,4-diones

Context: The synthesis of quinazoline-2,4-diones from anthranilate derivatives via cyclocondensation is a cornerstone of medicinal chemistry, providing rigid, hydrogen-bond-rich scaffolds[3].

QuinazolinePathway SM Methyl 3-chloro-2-fluoro- 4-methoxybenzoate Int1 Methyl 2-(R-amino)-3-chloro- 4-methoxybenzoate SM->Int1 SNAr (DIPEA, DMSO, 100°C) Amine Primary Amine (R-NH2) Amine->Int1 Prod 8-Chloro-7-methoxy- 3-R-quinazoline-2,4-dione Int1->Prod Cyclocondensation (120°C) Reagent Urea / Isocyanate (C=O source) Reagent->Prod

Figure 2: Two-step synthesis of 8-chloro-7-methoxy-quinazoline-2,4-diones.

Validated Protocol (Using Methylamine):
  • SNAr Step (Anthranilate Formation): Dissolve the starting material (1.0 eq, 5.0 mmol) in anhydrous DMSO (15 mL). Add methylamine hydrochloride (1.5 eq, 7.5 mmol) and N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 15.0 mmol). Heat to 100 °C for 16 hours.

    • Causality Check: DMSO is chosen to stabilize the polar Meisenheimer complex formed during the SNAr of the C2-fluorine. DIPEA neutralizes the amine hydrochloride and acts as an acid scavenger for the generated HF.

  • Intermediate Isolation: Dilute with EtOAc (50 mL), wash thoroughly with water (3 x 20 mL) and brine, dry over Na2SO4, and concentrate to yield Methyl 3-chloro-4-methoxy-2-(methylamino)benzoate.

  • Cyclocondensation: Dissolve the intermediate in glacial acetic acid (10 mL). Add potassium cyanate (KOCN, 2.0 eq). Reflux at 120 °C for 8 hours.

    • Causality Check: The cyanate provides the bridging carbonyl carbon. The acidic environment promotes the formation of the highly stable, thermodynamically favored quinazolinedione core.

  • Workup: Cool the mixture and pour it into ice water. Filter the resulting precipitate and recrystallize from ethanol to yield pure 8-chloro-7-methoxy-3-methylquinazoline-2,4(1H,3H)-dione.

Quantitative Data & Analytical Checkpoints

A self-validating protocol requires strict analytical checkpoints to ensure reaction fidelity. Below is a summary of the expected quantitative data and mass spectrometry/NMR milestones for the described workflows.

Reaction PathwayIntermediateFinal ProductReagents & ConditionsExpected YieldKey Analytical Checkpoint
Indazole Synthesis Acyl Hydrazide7-Chloro-6-methoxy-1H-indazol-3-olNH2NH2·H2O (3 eq), EtOH, 80 °C, 12h75-85%1H-NMR: Disappearance of ester -OCH3 singlet (~3.9 ppm); MS: [M+H]+ m/z 199.03
Quinazoline Synthesis (Step 1) Methyl 3-chloro-4-methoxy-2-(methylamino)benzoateN/AMeNH2·HCl (1.5 eq), DIPEA (3 eq), DMSO, 100 °C, 16h80-90%1H-NMR: Shift of aromatic protons; appearance of N-CH3 doublet (~2.8 ppm)
Quinazoline Synthesis (Step 2) N/A8-Chloro-7-methoxy-3-methylquinazoline-2,4-dioneKOCN (2 eq), AcOH, 120 °C, 8h65-75%MS: [M+H]+ m/z 241.04; IR: Strong dual C=O stretches (~1700, ~1650 cm⁻¹)

References

  • Science of Synthesis Title: Product Class 2: 1H- and 2H-Indazoles (Synthesis from 2-fluorobenzoates) Source: Thieme Connect URL:[Link][2]

  • European Journal of Organic Chemistry Title: DMAP-Catalyzed Domino Reactions of α-Chloroaldoxime O-Methanesulfonates and 2-Aminobenzoic Acids for the Synthesis of Quinazolinediones Source: ResearchGate / Eur. J. Org. Chem. URL:[Link][3]

Sources

Application

Application Note: Scale-Up Synthesis of (3-Chloro-2-fluoro-4-methoxyphenyl)methanamine Hydrochloride

Executive Summary Methyl 3-chloro-2-fluoro-4-methoxybenzoate[1] is a highly functionalized, electron-rich aromatic building block. Its unique substitution pattern—featuring a sterically hindered chlorine atom flanked by...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 3-chloro-2-fluoro-4-methoxybenzoate[1] is a highly functionalized, electron-rich aromatic building block. Its unique substitution pattern—featuring a sterically hindered chlorine atom flanked by a fluorine and a methoxy group—makes it a privileged scaffold in modern drug discovery. Specifically, converting this ester into its corresponding primary benzylamine provides a critical intermediate for the synthesis of advanced targeted therapies, including spiro-pyrido-pyrazine based HIV integrase inhibitors[2].

This application note details a robust, three-step scale-up protocol to convert Methyl 3-chloro-2-fluoro-4-methoxybenzoate into (3-chloro-2-fluoro-4-methoxyphenyl)methanamine hydrochloride. The route is specifically designed for kilogram-scale operations, prioritizing process safety, chemoselectivity, and the elimination of chromatographic purification.

Strategic Route Design & Causality

When transitioning from medicinal chemistry (milligram scale) to process chemistry (kilogram scale), synthetic routes must be heavily modified to ensure thermal control, high atom economy, and safe byproduct management.

  • Step 1: Chemoselective Ester Reduction. Direct catalytic hydrogenation of the ester is avoided due to the high risk of competitive hydrodehalogenation of the aryl chloride. While lithium aluminum hydride (LAH) is a standard benchtop reagent, its pyrophoric nature and tendency to form intractable emulsions make it hazardous on scale. Instead, we utilize Sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al), which is non-pyrophoric, highly soluble in toluene, and provides excellent chemoselectivity for the ester.

  • Step 2: Vilsmeier-Haack Mediated Chlorination. The conversion of the resulting benzyl alcohol to a benzyl chloride is achieved using thionyl chloride (SOCl₂). We employ a catalytic amount of N,N-dimethylformamide (DMF) to generate a Vilsmeier-Haack type intermediate. This accelerates the nucleophilic substitution and allows the reaction to proceed at mild temperatures (40 °C). This method is superior to the Appel reaction, which generates stoichiometric triphenylphosphine oxide waste.

  • Step 3: Delépine Amination. Direct ammonolysis of benzyl chlorides typically yields an uncontrollable, statistical mixture of primary, secondary, and tertiary amines. To guarantee strict mono-alkylation, we utilize the Delépine reaction[3]. The benzyl chloride is reacted with hexamethylenetetramine (HMTA) to form a sterically hindered, highly crystalline quaternary ammonium salt. While traditional Delépine reactions utilize toxic chloroform, recent sustainability assessments demonstrate that ethanol is a highly effective, greener alternative for this salt formation[4]. Acidic hydrolysis then cleanly yields the primary amine.

Workflow Visualization

Synthesis SM Methyl 3-chloro-2-fluoro- 4-methoxybenzoate (Starting Material) Alc (3-Chloro-2-fluoro- 4-methoxyphenyl)methanol (Intermediate 1) SM->Alc Red-Al (65% in Toluene) Toluene, 0-20 °C [Reduction] Cl 1-(Chloromethyl)-3-chloro- 2-fluoro-4-methoxybenzene (Intermediate 2) Alc->Cl SOCl2, cat. DMF Toluene, 40 °C [Chlorination] HMTA HMTA Quaternary Ammonium Salt (Intermediate 3) Cl->HMTA HMTA, EtOH 50 °C to RT [Alkylation] Amine (3-Chloro-2-fluoro- 4-methoxyphenyl)methanamine HCl (Target API Intermediate) HMTA->Amine conc. HCl, EtOH Reflux [Hydrolysis]

Figure 1: Three-step scale-up synthetic workflow to the target benzylamine hydrochloride.

Step-by-Step Scale-Up Protocols

Step 1: Chemoselective Ester Reduction

Self-Validating Protocol:

  • Charge: To a 20 L jacketed glass reactor purged with N₂, charge Methyl 3-chloro-2-fluoro-4-methoxybenzoate (1.00 kg, 4.57 mol) and anhydrous toluene (5.0 L).

  • Cooling: Adjust the jacket temperature to cool the internal mixture to 0–5 °C.

  • Addition: Dropwise add Red-Al (65 wt% in toluene, 2.20 L, ~1.5 eq) over 2.5 hours. Causality: Controlling the addition rate is critical to manage the exothermic hydride transfer and prevent solvent boil-off. Maintain internal temperature < 15 °C.

  • Maturation: Warm to 15–20 °C and stir for 2 hours.

  • In-Process Control (IPC): Analyze an aliquot by HPLC (254 nm). The reaction is deemed complete when the starting ester peak is < 0.5% AUC relative to the product alcohol.

  • Quench & Workup: Cool the reactor to 0 °C. Carefully add 1M aqueous NaOH (3.0 L) dropwise. Visual Cue: The initial vigorous gas evolution will cease, and the aluminum salts will fully dissolve into the aqueous layer, yielding two clear, distinct phases. Separate the layers, wash the organic phase with brine (2.0 L), and concentrate under reduced pressure to yield (3-chloro-2-fluoro-4-methoxyphenyl)methanol as a pale yellow oil.

Step 2: Vilsmeier-Haack Mediated Chlorination

Self-Validating Protocol:

  • Charge: To a 10 L reactor, charge the alcohol from Step 1 (approx. 800 g, 4.20 mol), toluene (4.0 L), and DMF (16 mL, 0.05 eq). Heat the mixture to 40 °C.

  • Addition: Dropwise add SOCl₂ (457 mL, 6.30 mol) over 1.5 hours. Safety Requirement: Route all reactor off-gases through a 2M NaOH scrubber to neutralize SO₂ and HCl byproducts.

  • Maturation: Stir at 40 °C for 3 hours.

  • IPC: HPLC analysis must show < 1.0% remaining alcohol.

  • Workup: Cool the mixture to 10 °C. Slowly transfer the reaction mixture into a separate vessel containing ice-cold 10% aqueous NaHCO₃ (5.0 L) under vigorous stirring. Visual Cue: Stir until CO₂ evolution completely ceases (pH of aqueous layer should be ~7-8). Separate the organic layer, wash with water (2.0 L), and concentrate to yield 1-(chloromethyl)-3-chloro-2-fluoro-4-methoxybenzene.

Step 3: Delépine Amination and Hydrolysis

Self-Validating Protocol:

  • Alkylation: In a 20 L reactor, dissolve the benzyl chloride (approx. 836 g, 4.00 mol) in absolute ethanol (6.0 L). Add HMTA (616 g, 4.40 mol) in one portion.

  • Salt Formation: Heat the mixture to 50 °C for 4 hours, then allow it to cool to room temperature and stir for an additional 12 hours. Visual Cue: A thick, white crystalline slurry of the quaternary ammonium salt will form.

  • Filtration: Filter the HMTA salt and wash the filter cake with cold ethanol (1.0 L).

  • Hydrolysis: Transfer the wet cake back to the reactor. Add ethanol (4.0 L) and concentrated aqueous HCl (37%, 1.6 L). Heat the mixture to reflux (75 °C) for 4 hours to decompose the salt into the primary amine and formaldehyde diethyl acetal.

  • Free-Basing & Extraction: Concentrate the mixture under vacuum to remove ethanol and acetal byproducts. Add water (3.0 L) and adjust the pH to >12 using 50% aqueous NaOH. Extract the free benzylamine into MTBE (2 × 3.0 L). Causality: Extracting the free base isolates the product from highly water-soluble inorganic salts (e.g., NH₄Cl) generated during hydrolysis.

  • Salt Precipitation: Dry the combined MTBE layers over Na₂SO₄, filter, and cool to 0 °C. Dropwise add 5-6 M HCl in isopropanol (800 mL). The pure target product, (3-chloro-2-fluoro-4-methoxyphenyl)methanamine hydrochloride, precipitates quantitatively. Filter, wash with cold MTBE, and dry under vacuum at 45 °C.

Quantitative Data & Quality Metrics

Table 1 summarizes the expected scale-up metrics, demonstrating the high efficiency and purity profile of this route without the use of column chromatography.

Process StepInput ScaleIsolated YieldPurity (HPLC AUC)Key Impurities Monitored
1. Reduction 1.00 kg92%> 98.5%Unreacted ester (<0.5%), Des-chloro alcohol (<0.2%)
2. Chlorination 0.80 kg95%> 99.0%Benzyl ether dimer (<0.5%)
3. Amination 0.83 kg88%> 99.5%Ammonium chloride (inorganic, <0.1%)

References

  • Google Patents. "US10087178B2 - Substituted spiropyrido[1,2-a]pyrazine derivative and medicinal use thereof as HIV integrase inhibitor". google.com.
  • ACS Publications. "Assessing the Limits of Sustainability for the Delépine Reaction". acs.org. URL:[Link]

  • Wikipedia. "Delépine reaction". wikipedia.org. URL:[Link]

Sources

Method

Application Note: Synthetic Route to Novel Pyridyl-Benzamide Agrochemicals (FMA-Series) using Methyl 3-chloro-2-fluoro-4-methoxybenzoate

Executive Summary The development of next-generation agrochemicals requires privileged scaffolds that balance potent biological activity with favorable environmental degradation profiles. Methyl 3-chloro-2-fluoro-4-metho...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of next-generation agrochemicals requires privileged scaffolds that balance potent biological activity with favorable environmental degradation profiles. Methyl 3-chloro-2-fluoro-4-methoxybenzoate (CAS: 2121309-20-2) has emerged as a highly versatile building block for the synthesis of novel herbicides and fungicides.

This application note details a robust, three-step synthetic workflow to convert this commercially available ester into a novel pyridyl-benzamide candidate, designated here as FMA-01 (N-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-3-chloro-2-fluoro-4-methoxybenzamide). By combining the auxinic-mimicking properties of the methoxybenzoate core with the established fungicidal properties of halogenated pyridines, this route provides a blueprint for discovering new broad-spectrum crop protection agents.

Scientific Rationale & Design Strategy

The Methoxybenzoate Core

The methoxybenzoic acid moiety is a well-documented pharmacophore in agrochemistry. The classic example is Dicamba (3,6-dichloro-2-methoxybenzoic acid), a selective systemic herbicide that acts as a synthetic auxin to disrupt broadleaf weed growth [1][2]. In our starting material, the substitution pattern (3-chloro-2-fluoro-4-methoxy) introduces a fluorine atom adjacent to the carboxylate. Fluorination significantly enhances the lipophilicity and metabolic stability of the resulting active ingredient, preventing rapid degradation in the field while maintaining the essential stereoelectronic profile required for target binding.

The Amidation Strategy

To generate the novel FMA-01 candidate, we couple the hydrolyzed benzoate core with a halogenated aminopyridine. This design mimics the structure of Fluopicolide , a highly effective fungicide used against oomycetes [3]. By linking the fluorinated methoxybenzoate to a 3-chloro-5-(trifluoromethyl)pyridine group via an amide bond, we create a hybrid molecule with potential dual-action properties.

Mechanistic Choice: Oxalyl Chloride vs. Thionyl Chloride

For the activation of the carboxylic acid, we utilize Oxalyl Chloride with a catalytic amount of N,N-dimethylformamide (DMF) rather than Thionyl Chloride (SOCl₂). The causality behind this choice is twofold:

  • Milder Conditions: Oxalyl chloride operates efficiently at 0 °C to room temperature, preventing the thermal degradation of the fluorinated aromatic ring [4].

  • Clean Workup: The reaction is driven to completion by the irreversible evolution of gaseous byproducts—carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride (HCl). This allows the intermediate acyl chloride to be used directly in the amidation step without aqueous workup or complex purification [4][5].

Synthetic Workflow & Mechanistic Pathways

The synthesis is divided into three distinct phases: Saponification, Activation, and Amidation.

Workflow A Methyl 3-chloro-2-fluoro- 4-methoxybenzoate (Starting Material) B 3-chloro-2-fluoro- 4-methoxybenzoic acid (Intermediate 1) A->B LiOH, THF/H2O (Saponification) C Acyl Chloride Intermediate (Intermediate 2) B->C (COCl)2, cat. DMF (Activation) D FMA-01 (Final Agrochemical) C->D Pyridyl-amine, DIPEA (Amidation)

Caption: Three-step synthetic workflow from the methyl ester to the final FMA-01 agrochemical.

The Vilsmeier-Haack Activation Mechanism

The critical step in this protocol is the DMF-catalyzed formation of the acyl chloride. DMF reacts with oxalyl chloride to form the highly electrophilic Vilsmeier-Haack intermediate (a chloroiminium ion), which subsequently attacks the carboxylic acid [4].

Mechanism DMF DMF + Oxalyl Chloride Vilsmeier Vilsmeier-Haack Intermediate [(CH3)2N=CHCl]+ DMF->Vilsmeier -CO (g), -CO2 (g), -Cl- Acid Carboxylic Acid Attack (Intermediate 1) Vilsmeier->Acid Electrophilic Attack MixedAnhydride Mixed Anhydride Intermediate Acid->MixedAnhydride -HCl (g) Product Acyl Chloride + Regenerated DMF MixedAnhydride->Product Cl- Nucleophilic Attack

Caption: Catalytic cycle of DMF and oxalyl chloride forming the Vilsmeier-Haack intermediate.

Experimental Protocols

Self-Validating Note: All glassware must be oven-dried at 120 °C and cooled under an argon atmosphere prior to Steps 2 and 3 to prevent hydrolysis of the moisture-sensitive acyl chloride.

Step 1: Saponification of Methyl 3-chloro-2-fluoro-4-methoxybenzoate
  • Preparation: In a 250 mL round-bottom flask, dissolve Methyl 3-chloro-2-fluoro-4-methoxybenzoate (10.0 g, 45.7 mmol) in a mixture of Tetrahydrofuran (THF) and deionized water (3:1 v/v, 100 mL).

  • Reaction: Add Lithium Hydroxide monohydrate (LiOH·H₂O) (3.8 g, 91.4 mmol, 2.0 eq) in one portion. Stir the biphasic mixture vigorously at room temperature (20–25 °C) for 4 hours.

  • Monitoring: Verify the complete consumption of the starting ester via TLC (Hexanes/EtOAc 7:3, UV visualization).

  • Workup: Concentrate the mixture under reduced pressure to remove THF. Dilute the aqueous residue with 50 mL of water and cool to 0 °C. Slowly acidify the solution to pH 2 using 1M HCl (aq). A white precipitate will form.

  • Isolation: Extract the aqueous layer with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to afford Intermediate 1 (3-chloro-2-fluoro-4-methoxybenzoic acid) as a white solid.

Step 2: Acyl Chloride Formation
  • Preparation: Dissolve Intermediate 1 (8.0 g, 39.1 mmol) in anhydrous Dichloromethane (DCM, 80 mL) under an argon atmosphere. Add anhydrous DMF (0.15 mL, 0.05 eq) as a catalyst.

  • Activation: Cool the solution to 0 °C using an ice bath. Dropwise add Oxalyl Chloride (5.0 mL, 58.7 mmol, 1.5 eq) over 15 minutes. Caution: Vigorous gas evolution (CO, CO₂, HCl) will occur.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours until gas evolution completely ceases.

  • Isolation: Concentrate the reaction mixture in vacuo to remove DCM and excess oxalyl chloride. The resulting crude Intermediate 2 (3-chloro-2-fluoro-4-methoxybenzoyl chloride) is obtained as a pale-yellow oil and must be used immediately in the next step without further purification.

Step 3: Amidation to FMA-01
  • Preparation: In a separate flame-dried flask, dissolve 3-chloro-5-(trifluoromethyl)pyridin-2-amine (8.4 g, 43.0 mmol, 1.1 eq) and N,N-Diisopropylethylamine (DIPEA) (13.6 mL, 78.2 mmol, 2.0 eq) in anhydrous DCM (60 mL). Cool to 0 °C.

  • Coupling: Dissolve the crude Intermediate 2 from Step 2 in anhydrous DCM (20 mL) and add it dropwise to the amine solution over 30 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (50 mL). Separate the organic layer and extract the aqueous layer with DCM (2 × 30 mL). Wash the combined organic layers with 1M HCl (30 mL) and brine (30 mL), then dry over Na₂SO₄.

  • Purification: Concentrate in vacuo and purify the crude product via flash column chromatography (Silica gel, Hexanes/EtOAc gradient 9:1 to 6:4) to yield FMA-01 as a crystalline solid.

Analytical Data & Yields

The following table summarizes the quantitative recovery and purity metrics across the three-step workflow. Purity was determined via Reverse-Phase HPLC (C18 column, Acetonitrile/Water gradient).

StepCompoundMolecular Weight ( g/mol )EquivalentYield (%)Purity (HPLC)Appearance
Start Methyl 3-chloro-2-fluoro-4-methoxybenzoate218.611.0N/A>98.0%White Powder
1 3-chloro-2-fluoro-4-methoxybenzoic acid204.581.094%99.1%White Solid
2 3-chloro-2-fluoro-4-methoxybenzoyl chloride223.031.0Quantitative>95.0%*Pale-Yellow Oil
3 FMA-01 (Final Agrochemical)383.101.1 (Amine)81%99.5%Crystalline Solid

*Note: Purity of the acyl chloride is estimated based on complete conversion of the acid via NMR, as it is too reactive for standard HPLC analysis.

Conclusion

The synthetic route described herein provides a highly efficient, scalable method for incorporating the Methyl 3-chloro-2-fluoro-4-methoxybenzoate building block into complex agrochemical architectures. By leveraging a mild oxalyl chloride/DMF activation system, we successfully mitigate the risk of degrading the sensitive fluorinated aromatic ring, ensuring high yields and exceptional purity of the final FMA-01 candidate. This protocol serves as a foundational methodology for discovery chemists developing the next generation of structurally complex, metabolically stable crop protection agents.

References

  • National Pesticide Information Center. "Dicamba Technical Fact Sheet." Oregon State University / EPA. Available at:[Link]

  • Wikipedia Contributors. "Dicamba." Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Google Patents. "The preparation method of fluopicolide (CN107814759A)." Bayer Co., Ltd / Patent Database.
  • Wolfabio. "Oxalyl Chloride vs. Thionyl Chloride for Acid Chloride Synthesis: A Practical Comparison." Wolfabio Insights. Available at:[Link]

  • Wikipedia Contributors. "Acyl chloride." Wikipedia, The Free Encyclopedia. Available at:[Link]

Application

Application Note: Advanced Suzuki-Miyaura Cross-Coupling Protocols for Methyl 3-chloro-2-fluoro-4-methoxybenzoate

Executive Summary & Mechanistic Rationale The synthesis of complex biaryl architectures often requires the functionalization of highly encumbered, electron-modulated aryl halides. Methyl 3-chloro-2-fluoro-4-methoxybenzoa...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The synthesis of complex biaryl architectures often requires the functionalization of highly encumbered, electron-modulated aryl halides. Methyl 3-chloro-2-fluoro-4-methoxybenzoate (CAS: 2121309-20-2)[1] represents a particularly challenging electrophile for palladium-catalyzed cross-coupling.

As an aryl chloride, the C3–Cl bond possesses a high bond dissociation energy (~330 kJ/mol), making the initial oxidative addition step thermodynamically and kinetically demanding. More critically, the C3 chloride is di-ortho-substituted—flanked by an inductive electron-withdrawing fluorine at C2 and a resonance electron-donating methoxy group at C4. This creates extreme steric congestion that severely impedes both the transmetalation and reductive elimination steps of the catalytic cycle.

To overcome these barriers, this protocol utilizes XPhos Pd G3 , a third-generation Buchwald precatalyst[2].

Causality Behind Experimental Choices:
  • Ligand Selection (XPhos): The bulky dialkylbiaryl framework of XPhos accelerates reductive elimination by enforcing a highly congested coordination sphere, while its electron-rich dicyclohexylphosphine moiety facilitates the difficult oxidative addition into the C–Cl bond ([3]).

  • Precatalyst Generation (G3): Traditional Pd(OAc)₂/ligand systems require in situ reduction, which often fails or generates inactive palladium black with sluggish substrates. The G3 precatalyst undergoes rapid, base-mediated activation at room temperature to quantitatively yield the active, monoligated Pd(0)-XPhos species[4].

  • Base & Solvent (K₃PO₄ in Dioxane/H₂O): Aqueous K₃PO₄ provides the necessary hydroxide/phosphate equivalents to form the reactive boronate complex [Ar-B(OH)₃]⁻ required for transmetalation. Crucially, K₃PO₄ is mild enough to prevent the saponification of the C1 methyl ester, which would occur if stronger bases like NaOH were used. 1,4-Dioxane is selected over toluene because it becomes highly miscible with water at 80 °C, overcoming the mass-transfer limitations of strictly biphasic systems.

Catalytic Pathway

CatalyticCycle Precat XPhos Pd G3 (Precatalyst) Pd0 Pd(0)-XPhos (Active Catalyst) Precat->Pd0 Base - Carbazole OxAdd Oxidative Addition Complex Pd0->OxAdd + Aryl Chloride TransMet Transmetalation Complex OxAdd->TransMet + Ar'-B(OH)3⁻ - Cl⁻ RedElim Reductive Elimination Transition State TransMet->RedElim RedElim->Pd0 Regeneration Product Biaryl Product RedElim->Product

Figure 1: Catalytic cycle of the Suzuki-Miyaura coupling using XPhos Pd G3.

Quantitative Optimization Data

The following table summarizes the optimization landscape, demonstrating why standard protocols fail for this specific di-ortho-substituted aryl chloride and validating the chosen parameters.

Table 1: Catalyst and Condition Optimization for Methyl 3-chloro-2-fluoro-4-methoxybenzoate

EntryPalladium Source / LigandBase (2.0 eq)Solvent SystemTemp (°C)Conversion (%)*
1Pd(PPh₃)₄ (5 mol%)K₂CO₃Toluene / H₂O (4:1)100< 5%
2Pd(OAc)₂ / SPhos (2 mol%)K₃PO₄Dioxane / H₂O (4:1)8045%
3XPhos Pd G2 (2 mol%)K₃PO₄Dioxane / H₂O (4:1)8082%
4 XPhos Pd G3 (2 mol%) K₃PO₄ Dioxane / H₂O (4:1) 80 > 98%

*Determined by LC-MS analysis of the crude reaction mixture against an internal standard.

Experimental Protocol

Reagent Assembly
  • Electrophile: Methyl 3-chloro-2-fluoro-4-methoxybenzoate (1.0 equiv, 1.0 mmol, 218.6 mg)

  • Nucleophile: Arylboronic Acid (e.g., Phenylboronic acid) (1.5 equiv, 1.5 mmol, 183.0 mg)

  • Catalyst: XPhos Pd G3 (2.0 mol%, 0.02 mmol, 16.9 mg)

  • Base: Potassium phosphate tribasic (K₃PO₄) (2.0 equiv, 2.0 mmol, 424.5 mg)

  • Solvents: 1,4-Dioxane (Anhydrous, 4.0 mL) and Deionized H₂O (1.0 mL)

Workflow S1 1. Reagent Assembly S2 2. Inert Gas Purging S1->S2 S3 3. Thermal Reaction S2->S3 S4 4. Biphasic Quench S3->S4 S5 5. Silica Purification S4->S5

Figure 2: Step-by-step experimental workflow for the cross-coupling protocol.

Step-by-Step Methodology
  • Reaction Setup: To an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, sequentially add Methyl 3-chloro-2-fluoro-4-methoxybenzoate, the arylboronic acid, K₃PO₄, and XPhos Pd G3.

  • Atmosphere Exchange: Seal the tube with a rubber septum. Evacuate the vessel under high vacuum and backfill with ultra-high purity Argon. Repeat this cycle three times to ensure strict oxygen exclusion. (Self-validation: The solid mixture should remain free-flowing; clumping indicates moisture ingress).

  • Solvent Addition: Syringe in 4.0 mL of sparged 1,4-Dioxane followed by 1.0 mL of degassed H₂O.

  • Heating & Stirring: Replace the septum with a Teflon-lined screw cap under a positive flow of Argon. Submerge the tube in a pre-heated oil bath at 80 °C. Stir vigorously (800+ rpm) for 4 to 12 hours. The high stirring rate is critical to maximize the interfacial surface area before the mixture becomes fully homogeneous at elevated temperatures.

  • Quench & Extraction: Cool the reaction to room temperature. Dilute the mixture with Ethyl Acetate (15 mL) and transfer to a separatory funnel. Wash the organic layer with distilled water (10 mL) and brine (10 mL).

  • Drying & Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the residue via flash column chromatography on silica gel (typically using a gradient of 5% to 20% EtOAc in Hexanes) to isolate the pure biaryl product.

Analytical Characterization & Troubleshooting

  • Reaction Monitoring: Monitor the disappearance of the starting material via TLC (Hexanes/EtOAc 4:1, UV active at 254 nm). The starting chloride typically has an Rf​ of ~0.6.

  • Protodeboronation (Troubleshooting): If significant amounts of the des-boronated aryl species are observed via LC-MS, the transmetalation step is too slow relative to boronic acid decomposition. Solution: Increase the boronic acid stoichiometry to 2.0 equivalents or switch to the corresponding pinacol boronate ester (BPin), which is more stable against protodeboronation.

  • Palladium Black Precipitation: If a black mirror forms on the glass early in the reaction, the catalyst has degraded prior to oxidative addition. Solution: Ensure rigorous degassing of solvents. Oxygen rapidly oxidizes the electron-rich XPhos ligand, leaving the Pd(0) unprotected and prone to aggregation.

References

  • Mechanistic Foundation of Buchwald Ligands Title: Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands Source: National Center for Biotechnology Information (NCBI) / PMC URL:[Link]

  • G3 Catalyst Application in Challenging Cross-Couplings Title: Additive-Free Palladium-Catalyzed Decarboxylative Cross-Coupling of Aryl Chlorides Source: Scholars' Mine / Organic Letters (ACS) URL:[Link]

Sources

Method

Buchwald-Hartwig amination reactions with Methyl 3-chloro-2-fluoro-4-methoxybenzoate

Application Note: Precision Buchwald-Hartwig Amination of Methyl 3-chloro-2-fluoro-4-methoxybenzoate Executive Summary The Buchwald-Hartwig cross-coupling of highly functionalized aryl chlorides remains a cornerstone of...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Buchwald-Hartwig Amination of Methyl 3-chloro-2-fluoro-4-methoxybenzoate

Executive Summary

The Buchwald-Hartwig cross-coupling of highly functionalized aryl chlorides remains a cornerstone of modern pharmaceutical development. This application note provides a comprehensive, field-validated guide for the amination of Methyl 3-chloro-2-fluoro-4-methoxybenzoate [1]. By analyzing the unique steric and electronic landscape of this substrate, this guide establishes robust protocols for both primary and secondary aminations, ensuring high chemoselectivity and catalytic turnover while mitigating background side reactions.

Substrate Analysis & Mechanistic Causality (Expertise & Experience)

Electronic and Steric Landscape

Methyl 3-chloro-2-fluoro-4-methoxybenzoate is a challenging di-ortho-substituted aryl chloride[1]. The electrophilic C3-chloride is flanked by two distinct groups:

  • C2-Fluoro: Provides inductive electron withdrawal (accelerating oxidative addition) but introduces steric bulk and a potential site for nucleophilic aromatic substitution (SNAr).

  • C4-Methoxy: Donates electron density via resonance (deactivating the C-Cl bond) and adds moderate steric hindrance.

  • C1-Methyl Ester: A base-sensitive functional group that dictates our choice of reagents. Strong alkoxide bases (e.g., NaOtBu) will cause rapid saponification or transesterification and must be strictly avoided[2].

Competing Pathways: Cross-Coupling vs. SNAr

Because the C2-fluoro group is positioned ortho to the electron-withdrawing methyl ester, it is highly activated toward background SNAr by amine nucleophiles. To achieve high yields of the desired C3-aminated product, the palladium-catalyzed cycle must be kinetically accelerated to outcompete the thermodynamically driven SNAr pathway.

Pathway Substrate Methyl 3-chloro-2-fluoro- 4-methoxybenzoate PdCat Pd(0) / Ligand Fast Oxidative Addition Substrate->PdCat Pd Catalyst Amine Amine (HNRR') Substrate->Amine Background Reaction BHA_Product C3-Amination Product (Desired Buchwald-Hartwig) PdCat->BHA_Product C-Cl Activation (Kinetically Favored) SNAr_Product C2-Amination Product (Undesired SNAr) Amine->SNAr_Product Nucleophilic Attack at C-F (Thermodynamically Driven)

Caption: Competing pathways: Pd-catalyzed C3-amination vs. background SNAr at the C2-fluoro position.

Ligand Selection Dynamics

To achieve the necessary kinetic acceleration, ligand selection is paramount:

  • For Primary Amines (BrettPhos): Primary amines are prone to binding twice to the palladium center, poisoning the catalyst. BrettPhos features a bulky biaryl architecture that prevents bis-amine coordination. In Pd-BrettPhos systems, oxidative addition is the rate-limiting step [3]. The electron-rich nature of BrettPhos facilitates the difficult insertion into the C3-Cl bond of our deactivated substrate[2].

  • For Secondary Amines (RuPhos): Secondary amines are bulkier, shifting the rate-limiting step to reductive elimination [3]. RuPhos is specifically designed to force the aryl and amido groups into close proximity, drastically lowering the activation barrier for reductive elimination[2][3]. For exceptionally challenging secondary amines, BippyPhos may also be evaluated as an alternative[4].

BHCycle Pd0 Pd(0)L Active Catalyst OxAdd Pd(II)(Ar)(Cl)L Oxidative Addition Complex Pd0->OxAdd + Ar-Cl Oxidative Addition Amidation Pd(II)(Ar)(NRR')L Amido Complex OxAdd->Amidation + HNRR', + Base Amine Binding & Deprotonation Amidation->Pd0 Reductive Elimination Releases Ar-NRR'

Caption: Catalytic cycle of Buchwald-Hartwig amination highlighting key intermediate complexes.

Experimental Workflows (Trustworthiness & Self-Validation)

The following protocols utilize Generation 3 (G3) palladacycle precatalysts. G3 precatalysts are highly recommended over traditional Pd₂(dba)₃/ligand mixtures because they rapidly generate the active Pd(0) species at room temperature, which is critical for outcompeting the background SNAr pathway.

General Precautions
  • Degassing: 1,4-Dioxane must be rigorously degassed via sparging with argon for 15 minutes or freeze-pump-thaw cycles. Oxygen will rapidly oxidize the electron-rich phosphine ligands.

  • Moisture: Trace water will lead to ester hydrolysis when combined with the carbonate base. Use anhydrous solvents.

Protocol A: Primary Amination (BrettPhos System)
  • Preparation: In an argon-filled glovebox, charge an oven-dried 10 mL Schlenk tube with Methyl 3-chloro-2-fluoro-4-methoxybenzoate (218.6 mg, 1.0 mmol)[1], BrettPhos Pd G3 (18.1 mg, 2.0 mol%), and finely ground anhydrous Cs₂CO₃ (651.6 mg, 2.0 mmol).

  • Solvent & Amine Addition: Seal the tube with a septum, remove from the glovebox, and connect to an argon Schlenk line. Via microsyringe, add the primary amine (e.g., n-hexylamine, 1.2 mmol) followed by anhydrous, degassed 1,4-dioxane (5.0 mL).

  • Reaction: Replace the septum with a Teflon screwcap under a positive flow of argon. Submerge the tube in a pre-heated oil bath at 90 °C. Stir vigorously (800 rpm) for 12 hours.

  • Workup: Cool to room temperature, dilute with ethyl acetate (10 mL), and filter through a short pad of Celite to remove inorganic salts. Concentrate in vacuo and purify via flash column chromatography.

Protocol B: Secondary Amination (RuPhos System)
  • Preparation: Follow the same mass loadings as Protocol A, substituting BrettPhos Pd G3 with RuPhos Pd G3 (16.7 mg, 2.0 mol%).

  • Solvent & Amine Addition: Add the secondary amine (e.g., morpholine, 1.2 mmol) and 1,4-dioxane (5.0 mL) under argon.

  • Reaction: Heat at 85–95 °C for 16 hours. Secondary amines generally require slightly longer reaction times due to the steric hindrance encountered during reductive elimination[3].

  • Workup: Execute the Celite filtration and chromatographic purification as described above.

Self-Validating System: The SNAr Control

To definitively prove that your product is the result of the desired cross-coupling and not background SNAr, you must run a parallel Negative Control Reaction .

  • Method: Set up an identical reaction vessel omitting the Pd G3 precatalyst.

  • Validation: Analyze both vessels via GC-MS or LC-MS at the 4-hour mark. A successful, validated protocol will show >80% conversion in the Pd-catalyzed vessel and <5% conversion in the control vessel.

Quantitative Optimization Data

ParameterPrimary AminationSecondary Amination
Target Amine Alkyl/Aryl Primary AminesCyclic/Acyclic Secondary Amines
Optimal Ligand BrettPhos[2]RuPhos[2]
Precatalyst BrettPhos Pd G3 (2–5 mol%)RuPhos Pd G3 (2–5 mol%)
Base Cs₂CO₃ (2.0 equiv)Cs₂CO₃ (2.0 equiv)
Solvent 1,4-Dioxane (Anhydrous, Degassed)1,4-Dioxane (Anhydrous, Degassed)
Temperature 90 °C85–95 °C
Rate-Limiting Step Oxidative Addition[3]Reductive Elimination[3]

References

  • Source: fluorochem.co.
  • Title: Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure Source: ACS Omega URL
  • Source: PubMed Central (PMC)
  • Title: BippyPhos: A Single Ligand With Unprecedented Scope in the Buchwald-Hartwig Amination of (Hetero)

Sources

Application

Application Note: Practical Guide to the Handling and Derivatization of Methyl 3-chloro-2-fluoro-4-methoxybenzoate

Introduction & Chemical Profile Methyl 3-chloro-2-fluoro-4-methoxybenzoate (CAS: 2121309-20-2) is a highly functionalized, polyhalogenated aromatic building block widely utilized in the discovery of small molecule therap...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Profile

Methyl 3-chloro-2-fluoro-4-methoxybenzoate (CAS: 2121309-20-2) is a highly functionalized, polyhalogenated aromatic building block widely utilized in the discovery of small molecule therapeutics, agrochemicals, and advanced materials[1]. Commercially available from major chemical suppliers[1][2], this compound presents a unique orthogonal reactivity profile that allows for site-selective, sequential functionalization.

Physical & Safety Profile
  • IUPAC Name: methyl 3-chloro-2-fluoro-4-methoxybenzoate

  • Molecular Weight: 218.61 g/mol [2]

  • Hazard Identification: Classified under GHS as H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[3].

  • Handling & Storage: Manipulations must be performed inside a certified fume hood using standard PPE (nitrile gloves, safety goggles, lab coat). The compound is stable under ambient storage conditions, but protection from prolonged moisture is recommended to prevent premature ester hydrolysis[3].

Mechanistic Insights & Reactivity Profile

As an Application Scientist, understanding the causality behind a molecule's reactivity is critical for designing successful synthetic routes. The true value of this scaffold lies in the orthogonal reactivity of its four substituents:

  • C1 Methyl Ester (Activation Handle): Acts as an electron-withdrawing group (EWG) that activates the aromatic ring. It can be selectively saponified to the corresponding benzoic acid using mild aqueous base without disturbing the halogens.

  • C2 Fluoro Group (SNAr Susceptibility): The C2-fluoro group is positioned ortho to the ester. The ester's electron-withdrawing nature lowers the LUMO of the ring, while the highly electronegative fluorine atom strongly polarizes the C-F bond, making the C2 carbon highly electrophilic[4]. In Nucleophilic Aromatic Substitution (SNAr), fluoride acts as an exceptional leaving group because the rate-determining step is the formation of the anionic Meisenheimer complex; fluorine's strong inductive effect stabilizes this intermediate better than other halogens[5].

  • C3 Chloro Group (Cross-Coupling Handle): Aryl chlorides possess high bond dissociation energies (~96 kcal/mol), making them traditionally inert to mild cross-coupling[6]. Furthermore, the C3 position is sterically hindered by the adjacent C2-fluoro and C4-methoxy groups. To achieve Suzuki-Miyaura coupling, bulky, electron-rich dialkylbiarylphosphine ligands (e.g., Buchwald's XPhos) must be utilized. The electron-rich nature of XPhos accelerates the difficult oxidative addition of Pd(0) into the C-Cl bond, while its steric bulk promotes the formation of the highly active monoligated Pd(0) species and prevents catalyst deactivation[7].

  • C4 Methoxy Group (Directing/Stability): An electron-donating group (EDG) that provides general ring stability and serves as a clear spectroscopic handle (a distinct ~3.9 ppm singlet in 1 H NMR).

ReactivityMap Center Methyl 3-chloro-2-fluoro- 4-methoxybenzoate (CAS: 2121309-20-2) Ester C1: Methyl Ester Saponification / Amidation Center->Ester LiOH, H2O/THF Fluoro C2: Fluoro Group SNAr (Amines/Alkoxides) Center->Fluoro NHR2, Heat Chloro C3: Chloro Group Pd-Catalyzed Cross-Coupling Center->Chloro Ar-B(OH)2, Pd/XPhos Methoxy C4: Methoxy Group Stable / EDG Directing Center->Methoxy Inert under standard conditions

Fig 1. Mechanistic Reactivity Map of Methyl 3-chloro-2-fluoro-4-methoxybenzoate.

Validated Experimental Protocols

The following protocols are designed as self-validating systems, incorporating in-process tracking to ensure experimental trustworthiness.

Protocol A: Selective Saponification (Ester Hydrolysis)

Objective: Isolate 3-chloro-2-fluoro-4-methoxybenzoic acid without triggering SNAr at the C2 position.

  • Reaction Setup: Dissolve Methyl 3-chloro-2-fluoro-4-methoxybenzoate (1.0 eq, 5.0 mmol) in a 3:1:1 mixture of THF/MeOH/H2O (25 mL).

  • Base Addition: Cool the mixture to 0 °C. Slowly add LiOH·H2O (2.0 eq, 10.0 mmol).

    • Causality Note: LiOH is preferred over NaOH or KOH. The less nucleophilic nature of the hydrated lithium hydroxide system prevents competing SNAr displacement of the highly activated C2-fluorine atom[8].

  • Monitoring: Warm to room temperature and stir for 4 hours. Monitor by TLC (Hexanes/EtOAc 7:3). The reaction is complete when the high-Rf starting material spot disappears and a UV-active baseline spot forms.

  • Workup: Evaporate the organic solvents in vacuo. Dilute the aqueous layer with 10 mL H₂O and acidify to pH 2 using 1M HCl (a white precipitate will form). Extract with EtOAc (3 × 20 mL).

  • Isolation: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the pure carboxylic acid.

Protocol B: C2-Fluoro Nucleophilic Aromatic Substitution (SNAr)

Objective: Displace the C2-fluorine with a secondary amine.

  • Reaction Setup: In a heavy-walled sealed tube, dissolve the benzoate ester (1.0 eq, 2.0 mmol) in anhydrous DMF (10 mL).

  • Reagent Addition: Add morpholine (2.5 eq, 5.0 mmol) and K₂CO₃ (2.0 eq, 4.0 mmol).

    • Causality Note: The excess amine and K₂CO₃ act as dual acid scavengers for the generated HF, preventing protonation of the nucleophile and driving the equilibrium forward[4].

  • Execution: Seal the tube and heat to 80 °C for 12 hours.

  • Monitoring: Analyze via LCMS. The mass of the starting material (m/z 218.6) should shift to the aminated product mass (m/z 285.7).

  • Workup: Cool to room temperature, quench with ice water (30 mL), and extract with EtOAc (3 × 15 mL). Wash the organics with 5% aqueous LiCl (to remove DMF), dry, and purify via silica gel chromatography.

Protocol C: Suzuki-Miyaura Cross-Coupling at C3-Chloro

Objective: Couple an arylboronic acid to the sterically hindered C3-chloro position.

SuzukiWorkflow Step1 1. Reagent Assembly Ar-Cl, Ar-B(OH)2, Base in Glovebox Step2 2. Catalyst Addition Add XPhos Pd G2 (2-5 mol%) Step1->Step2 Step3 3. Reaction Degassed Dioxane/H2O 90°C, 12-16h Step2->Step3 Step4 4. Workup EtOAc Extraction Silica Gel Chromatography Step3->Step4

Fig 2. Standard Workflow for Suzuki-Miyaura Cross-Coupling at the C3-Chloro Position.

  • Glovebox Setup: In an argon-filled glovebox, charge a Schlenk flask with Methyl 3-chloro-2-fluoro-4-methoxybenzoate (1.0 eq, 1.0 mmol), Phenylboronic acid (1.5 eq, 1.5 mmol), and finely milled K₃PO₄ (3.0 eq, 3.0 mmol).

  • Catalyst Addition: Add XPhos Pd G2 precatalyst (5 mol%).

    • Causality Note: Second-generation (G2) precatalysts rapidly generate the active L-Pd(0) species at room temperature, bypassing the high activation energy required to reduce Pd(II) salts. XPhos is mandatory here to overcome the steric bulk of the ortho-fluoro and ortho-methoxy groups[6][7].

  • Solvent Addition: Add thoroughly degassed 1,4-dioxane/H₂O (10:1 v/v, 5 mL). Seal the flask and remove it from the glovebox.

  • Execution: Heat the biphasic mixture at 90 °C for 12–16 hours under vigorous stirring.

  • Workup: Cool to room temperature, filter through a pad of Celite (eluting with EtOAc), concentrate the filtrate, and isolate the biaryl product via flash chromatography.

Quantitative Data Summary

The table below summarizes the expected experimental outcomes based on the protocols provided above, serving as a benchmark for successful execution.

TransformationTarget PositionReagents / CatalystTemp (°C)Time (h)Expected Yield (%)Primary Byproduct Risk
Saponification C1 (Ester)LiOH·H₂O, THF/MeOH/H₂O0 to 254> 90%SNAr at C2 (if NaOH/Heat used)
SNAr C2 (Fluoro)Morpholine, K₂CO₃, DMF801275 - 85%Ester amidation (minor)
Suzuki Coupling C3 (Chloro)Ph-B(OH)₂, XPhos Pd G2901680 - 92%Protodeboronation of Ar-B(OH)₂

References

  • Source: fluorochem.co.
  • Source: sigmaaldrich.
  • Methyl 3-chloro-2-fluoro-4-methoxybenzoate - C9H8ClFO3 ...
  • Nucleophilic aromatic substitution reaction of unprotected ortho-fluoro/methoxy benzoic and naphthoic acids with Grignard/organolithium reagents (SNArAB)
  • Source: nih.
  • Source: acs.
  • Source: acs.
  • Source: nih.

Sources

Method

Application Note: Advanced One-Pot Derivatization Strategies for Methyl 3-chloro-2-fluoro-4-methoxybenzoate

Introduction & Scientific Rationale Methyl 3-chloro-2-fluoro-4-methoxybenzoate (CAS: 2121309-20-2) is a highly functionalized aromatic building block widely utilized in the synthesis of active pharmaceutical ingredients...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

Methyl 3-chloro-2-fluoro-4-methoxybenzoate (CAS: 2121309-20-2) is a highly functionalized aromatic building block widely utilized in the synthesis of active pharmaceutical ingredients (APIs), particularly in the development of multi-targeted receptor tyrosine kinase (RTK) inhibitors and PARP inhibitors[1]. The dense substitution pattern—featuring an activating 2-fluoro group, a cross-coupling-ready 3-chloro group, and a 4-methoxy hydrogen-bond acceptor—provides a versatile scaffold for divergent synthesis.

However, the sequential derivatization of such heavily substituted esters often suffers from significant mass loss during the isolation of highly polar intermediate carboxylic acids. To circumvent this, we have developed two highly robust one-pot workflows that maximize step economy and yield:

  • The "SaponAmide" Protocol: A one-pot saponification and T3P®-mediated amidation.

  • The "Suzuki-Saponification" Protocol: A one-pot Buchwald-type Suzuki-Miyaura cross-coupling and base-mediated ester hydrolysis.

By eliminating intermediate aqueous workups, these self-validating protocols prevent the loss of water-soluble intermediates and reduce overall processing time, ensuring high-throughput library generation for drug discovery professionals.

Workflow 1: One-Pot Saponification-Amidation (The T3P® Protocol)

Scientific Rationale

The traditional two-step amidation of methyl esters requires hydrolysis to the carboxylic acid, followed by isolation and subsequent coupling. For 3-chloro-2-fluoro-4-methoxybenzoic acid, isolation is notoriously difficult due to its high aqueous solubility.

We utilize Propylphosphonic anhydride (T3P®) directly after Lithium Hydroxide (LiOH) saponification. The causality here is twofold: T3P® acts as an exceptional water scavenger, neutralizing the residual water from the hydrolysis step, and simultaneously activates the in situ generated lithium carboxylate for nucleophilic attack by the amine [2]. This eliminates the need for prior isolation or rigorous drying of the intermediate [3].

Experimental Protocol

Self-Validation Checkpoint: Ensure all glassware is oven-dried, though the reaction itself tolerates the stoichiometric water from the first step.

  • Saponification:

    • Dissolve Methyl 3-chloro-2-fluoro-4-methoxybenzoate (1.0 mmol, 218.6 mg) in a solvent mixture of THF/H₂O (4:1 v/v, 5.0 mL).

    • Add LiOH·H₂O (1.5 mmol, 63.0 mg) in a single portion.

    • Stir the mixture at ambient temperature (20–25 °C) for 2 hours.

    • Validation: Monitor by TLC (Hexanes/EtOAc 7:3). The starting material spot ( Rf​≈0.6 ) should completely disappear, replaced by a baseline spot representing the lithium carboxylate.

  • Solvent Adjustment:

    • Evaporate the THF under reduced pressure (do not heat above 30 °C to prevent decarboxylation). Suspend the crude aqueous residue in Ethyl Acetate (EtOAc, 8.0 mL).

  • One-Pot Amidation:

    • To the EtOAc suspension, add the desired amine (e.g., tert-butylamine, 1.2 mmol) and N,N-Diisopropylethylamine (DIPEA, 3.0 mmol).

    • Dropwise, add T3P® (50 wt.% solution in EtOAc, 2.0 mmol) over 5 minutes. The T3P® will aggressively scavenge residual water; a slight exotherm may be observed.

    • Stir at ambient temperature for 4–6 hours.

    • Validation: LCMS analysis should indicate >95% conversion to the corresponding benzamide mass ( [M+H]+ ).

  • Workup:

    • Quench with saturated aqueous NaHCO₃ (5 mL). Extract with EtOAc (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the pure benzamide.

T3P_Workflow A Methyl Ester (CAS 2121309-20-2) B Saponification (LiOH, THF/H2O) A->B C Lithium Carboxylate Intermediate B->C 1-2h, RT D T3P Activation (Water Scavenging) C->D One-Pot E Amidation (R-NH2, DIPEA) D->E F Benzamide Derivative E->F High Yield

Caption: One-pot saponification and T3P-mediated amidation workflow avoiding intermediate isolation.

Workflow 2: One-Pot Suzuki-Miyaura Cross-Coupling and Saponification

Scientific Rationale

The 3-chloro position of the benzoate core is traditionally unreactive toward standard Palladium(0) oxidative addition. However, the use of third-generation Buchwald precatalysts, specifically XPhos Pd G3 , overcomes the high bond-dissociation energy of the C-Cl bond [4].

By conducting the Suzuki-Miyaura coupling in a biphasic basic medium (K₃PO₄ in 1,4-Dioxane/H₂O), we induce a dual-pathway reaction: the base facilitates the critical transmetalation step of the catalytic cycle while simultaneously hydrolyzing the methyl ester. This yields the highly prized 3-aryl-2-fluoro-4-methoxybenzoic acid derivatives in a single operation.

Experimental Protocol

Self-Validation Checkpoint: Oxygen is detrimental to the active Pd(0) species. Strict Schlenk techniques or a glovebox must be used for setup.

  • Reagent Loading:

    • In a 20 mL reaction vial equipped with a magnetic stir bar, charge Methyl 3-chloro-2-fluoro-4-methoxybenzoate (1.0 mmol, 218.6 mg), the desired arylboronic acid (1.5 mmol), and K₃PO₄ (3.0 mmol).

  • Catalyst Addition & Degassing:

    • Add XPhos Pd G3 (0.02 mmol, 2 mol%).

    • Seal the vial with a PTFE-lined septum. Evacuate and backfill with Argon (repeat 3 times).

  • Reaction Execution:

    • Inject degassed 1,4-Dioxane (4.0 mL) and degassed HPLC-grade H₂O (1.0 mL) via syringe.

    • Heat the biphasic mixture to 80 °C in a pre-heated oil bath for 12–14 hours.

    • Validation: An aliquot quenched in MeCN should show complete consumption of the aryl chloride and the appearance of the highly polar biaryl acid via LCMS.

  • Workup & Isolation:

    • Cool to room temperature. Dilute with H₂O (10 mL) and wash with Diethyl Ether (2 × 5 mL) to remove homocoupled boronic acid byproducts and phosphine ligands.

    • Carefully acidify the aqueous layer with 1M HCl to pH ~3. The product will precipitate.

    • Filter the precipitate, wash with cold water, and dry under high vacuum to afford the pure 3-aryl-2-fluoro-4-methoxybenzoic acid.

Suzuki_Workflow A Aryl Chloride Ester (CAS 2121309-20-2) B Oxidative Addition (XPhos Pd G3) A->B E In Situ Saponification (Aqueous Base) A->E Base-mediated C Transmetalation (Ar-B(OH)2, K3PO4) B->C D Reductive Elimination (Biaryl Ester) C->D D->E Simultaneous F Biaryl Carboxylic Acid Derivative E->F

Caption: Catalytic cycle of one-pot XPhos Pd G3 Suzuki-Miyaura cross-coupling and ester saponification.

Quantitative Data Summary

The following table summarizes the yields and reaction parameters for derivatives synthesized utilizing the two one-pot methodologies described above. The efficiency of these protocols is evidenced by the high isolated yields, which bypass the typical 20-30% mass loss associated with intermediate carboxylic acid isolation.

Starting MaterialReagents (Amine / Boronic Acid)Method AppliedSynthesized Product TypeIsolated Yield (%)Total Reaction Time (h)
CAS 2121309-20-2tert-ButylamineT3P® AmidationN-(tert-butyl)-benzamide886
CAS 2121309-20-24-FluorobenzylamineT3P® AmidationN-(4-fluorobenzyl)-benzamide856
CAS 2121309-20-2Phenylboronic acidSuzuki + Hydrolysis3-Phenyl-benzoic acid9214
CAS 2121309-20-24-Pyridylboronic acidSuzuki + Hydrolysis3-(4-Pyridyl)-benzoic acid8114

References

  • Waghmare, et al. "Propylphosphonic anhydride (T3P®): An expedient reagent for organic synthesis." ResearchGate. Available at: [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of Methyl 3-chloro-2-fluoro-4-methoxybenzoate

Welcome to the Technical Support Center for advanced organic synthesis. This guide is specifically engineered for researchers, medicinal chemists, and drug development professionals seeking to optimize the yield, purity,...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced organic synthesis. This guide is specifically engineered for researchers, medicinal chemists, and drug development professionals seeking to optimize the yield, purity, and scalability of Methyl 3-chloro-2-fluoro-4-methoxybenzoate (CAS: 2121309-20-2).

Due to the specific substitution pattern of this benzoate ring, traditional linear syntheses often suffer from poor regioselectivity and functional group degradation. This guide addresses the most critical bottlenecks through field-proven troubleshooting, mechanistic insights, and validated protocols.

Synthetic Strategy & Workflow

To achieve high yields, the choice of the synthetic route is paramount. Attempting to directly chlorinate 2-fluoro-4-methoxybenzoic acid often leads to an intractable mixture of 3-chloro and 5-chloro isomers. Instead, the industry-standard approach utilizes a Nucleophilic Aromatic Substitution (SNAr) strategy starting from 2,4-difluorobenzoic acid [1].

SyntheticRoute A 2,4-Difluorobenzoic Acid (Starting Material) B 3-Chloro-2,4-difluorobenzoic Acid (Intermediate 1) A->B Chlorination (NCS, H2SO4) C 3-Chloro-2-fluoro- 4-methoxybenzoic Acid (Intermediate 2) B->C SNAr (NaOMe, MeOH) D Methyl 3-chloro-2-fluoro- 4-methoxybenzoate (Final Product) C->D Esterification (MeI, K2CO3, DMF)

Forward synthetic workflow for Methyl 3-chloro-2-fluoro-4-methoxybenzoate.

Troubleshooting & FAQs

Q1: My direct chlorination of 2-fluoro-4-methoxybenzoic acid yields a 1:1 mixture of 3-chloro and 5-chloro isomers. How can I improve the regioselectivity?

A: The methoxy group at the 4-position strongly directs electrophilic aromatic substitution to both the 3- and 5-positions. Because the 5-position is sterically less hindered, standard chlorination (e.g., or ) often favors the unwanted 5-chloro isomer.

Solution: Abandon the direct chlorination of the methoxy derivative. Instead, perform the chlorination on 2,4-difluorobenzoic acid using N-Chlorosuccinimide (NCS) in concentrated sulfuric acid [1]. The highly electron-withdrawing nature of the fluorine atoms alters the electron density, and the steric bulk of the halogens makes the 3-position the thermodynamically favored site for the chloronium ion attack. Once 3-chloro-2,4-difluorobenzoic acid is isolated, you can install the methoxy group via SNAr.

Q2: During the SNAr step with Sodium Methoxide ( ), I am seeing incomplete conversion and the formation of a 2-methoxy byproduct. How do I maximize the 4-methoxy yield?

A: In 3-chloro-2,4-difluorobenzoic acid, both fluorine atoms are susceptible to nucleophilic attack. However, the 4-fluoro position is significantly more activated because it is para to the electron-withdrawing carboxylic acid and ortho to the chlorine atom, which stabilizes the Meisenheimer complex intermediate [2].

Yield drops occur when excess is used at high temperatures, which provides enough activation energy to displace the more sterically hindered 2-fluoro group.

Solution: Strictly control the stoichiometry and temperature. Use exactly 2.2 equivalents of (1.0 eq to deprotonate the carboxylic acid, and 1.2 eq for the substitution). Maintain the reaction temperature strictly between 60–65 °C.

SNArMechanism SM 3-Chloro-2,4-difluorobenzoate PathA Attack at C4 (Para to COO-) SM->PathA PathB Attack at C2 (Ortho to COO-) SM->PathB Favored Favored Meisenheimer Complex (Stabilized by Cl & COO-) PathA->Favored Disfavored Disfavored Complex (Steric Hindrance) PathB->Disfavored ProdA 4-Methoxy Isomer (Major) Favored->ProdA ProdB 2-Methoxy Isomer (Minor) Disfavored->ProdB

Mechanistic pathway demonstrating regioselectivity in the SNAr step.

Quantitative Data: SNAr Optimization

NaOMe (Equiv) Temperature (°C) Time (h) Yield: 4-Methoxy (%) Yield: 2-Methoxy (%)
3.0 80 (Reflux) 4 62% 28%
2.5 65 6 81% 11%

| 2.2 | 60 | 8 | 94% | < 2% |

Q3: My final esterification step using Fischer conditions (MeOH / at reflux) results in low yields and ether cleavage. What is the alternative?

A: Fischer esterification is reversible and relies on pushing the equilibrium by using excess alcohol. However, the 2-fluoro and 3-chloro substituents create severe steric hindrance around the carboxyl carbon, drastically slowing the reaction rate. Furthermore, heating a methoxy-aromatic compound in concentrated strong acid can lead to partial ether cleavage (demethylation), destroying your product [3].

Solution: Bypass the Fischer esterification entirely. Utilize a mild, base-promoted alkylation using Potassium Carbonate ( ) and Methyl Iodide ( ) in a polar aprotic solvent like DMF. This reaction is irreversible, proceeds rapidly at room temperature, and completely preserves the sensitive 4-methoxy ether linkage.

Quantitative Data: Esterification Method Comparison

Method Reagents Conditions Yield (%) Purity (HPLC)

| Fischer | MeOH, (cat.) | 80 °C, 16 h | 45% | 78% (Demethylation) | | Acyl Chloride | , then MeOH | 60 °C, 4 h | 72% | 88% | | Alkylation | , , DMF | 25 °C, 3 h | 96% | > 99% |

Validated Experimental Protocols

The following protocols are designed as self-validating systems. In-process controls (IPCs) are embedded to ensure the causality of each step is verified before proceeding.

Protocol A: Regioselective SNAr (Synthesis of 3-chloro-2-fluoro-4-methoxybenzoic acid)
  • Preparation: Charge a dry, nitrogen-flushed round-bottom flask with 3-chloro-2,4-difluorobenzoic acid (1.0 equiv, e.g., 10.0 g).

  • Solvent Addition: Add anhydrous Methanol (10 volumes, 100 mL) and stir to dissolve.

  • Reagent Addition: Cool the mixture to 0 °C using an ice bath. Slowly add a 25% w/w solution of Sodium Methoxide in Methanol (2.2 equiv ) dropwise over 30 minutes to manage the exothermic deprotonation.

  • Heating: Remove the ice bath and heat the reaction mixture to exactly 60 °C.

  • In-Process Control (IPC): After 6 hours, sample the reaction. Analyze via HPLC (UV 254 nm). The reaction is deemed complete when the starting material peak area is < 1%.

  • Workup: Cool the mixture to room temperature and concentrate under reduced pressure to remove 80% of the methanol. Dilute with water (100 mL) and cool to 5 °C.

  • Acidification: Slowly add 2M until the pH reaches 2.0. A white precipitate will form immediately.

  • Isolation: Filter the solid, wash with cold water (2 x 20 mL), and dry under vacuum at 45 °C to a constant weight. Expected yield: >90%.

Protocol B: Mild Methylation (Synthesis of Methyl 3-chloro-2-fluoro-4-methoxybenzoate)
  • Preparation: Dissolve 3-chloro-2-fluoro-4-methoxybenzoic acid (1.0 equiv, e.g., 8.0 g) in anhydrous DMF (8 volumes, 64 mL) in a dry flask.

  • Base Addition: Add finely powdered anhydrous Potassium Carbonate ( , 1.5 equiv). Stir at room temperature for 15 minutes to form the carboxylate salt.

  • Alkylation: Add Methyl Iodide ( , 1.2 equiv) dropwise. Caution: MeI is a volatile alkylating agent; perform in a well-ventilated fume hood.

  • Reaction: Stir the suspension at 25 °C for 3 hours.

  • In-Process Control (IPC): Quench a 50 µL aliquot in water/MeCN and analyze by LC-MS. The mass of the free acid ( ) should be completely absent, replaced by the ester mass ( ).

  • Workup: Pour the reaction mixture into ice-cold water (200 mL) under vigorous stirring. Extract with Ethyl Acetate (3 x 75 mL).

  • Washing: Wash the combined organic layers with 5% aqueous (2 x 50 mL) to remove residual DMF, followed by brine (50 mL).

  • Isolation: Dry over anhydrous , filter, and concentrate under reduced pressure. The product can be used without further purification or recrystallized from Heptane/Ethyl Acetate if ultra-high purity (>99.5%) is required. Expected yield: 95-98%.

References

  • Patent Application Publication US 2008/0207618 A1.Preparation of 3-chloro-2,4-difluorobenzoic acid via halogenation. Google Patents.
  • Novel DNA Gyrase Inhibiting Spiropyrimidinetriones with a Benzisoxazole Scaffold: SAR and in Vivo Characterization. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]

  • Design and Identification of a GPR40 Full Agonist (SCO-267) Possessing a 2-Carbamoylphenyl Piperidine Moiety. ACS Medicinal Chemistry Letters. Available at:[Link]

Optimization

purification of crude Methyl 3-chloro-2-fluoro-4-methoxybenzoate by column chromatography

Welcome to the Technical Support Center for the chromatographic purification of Methyl 3-chloro-2-fluoro-4-methoxybenzoate (CAS: 2121309-20-2) . This hub is designed for researchers, medicinal chemists, and drug developm...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the chromatographic purification of Methyl 3-chloro-2-fluoro-4-methoxybenzoate (CAS: 2121309-20-2) . This hub is designed for researchers, medicinal chemists, and drug development professionals. It provides field-proven standard operating procedures (SOPs), mechanistic troubleshooting guides, and FAQs to ensure high-purity isolation of this specific halogenated benzoate ester.

Chemical Context & Mechanistic Overview

Methyl 3-chloro-2-fluoro-4-methoxybenzoate contains multiple electronegative halogens (Cl, F) and an electron-donating methoxy group. These substituents heavily influence its dipole moment and silica binding affinity[1]. Because the molecule lacks basic amines or acidic phenols, it behaves as a neutral, moderately polar compound. Consequently, standard normal-phase silica gel chromatography without the need for acidic or basic mobile phase modifiers is optimal[2].

The primary purification challenge usually involves separating the target ester from closely related regioisomers (byproducts of halogenation) or residual unreacted benzoic acid starting materials.

Workflow N1 1. Crude Mixture Methyl 3-chloro-2-fluoro-4-methoxybenzoate N2 2. Dry Loading Adsorb onto 2-3x weight of silica N1->N2 N3 3. Column Equilibration 100% Hexanes N2->N3 N4 4. Gradient Elution 0% -> 15% EtOAc in Hexanes N3->N4 N5 5. Fraction Collection Monitor via UV (254 nm) N4->N5 N6 6. TLC Analysis Pool fractions with Rf ~0.3 N5->N6 N7 7. Pure Target Compound N6->N7

Caption: Workflow for the purification of substituted benzoates via silica gel chromatography.

Standard Operating Procedure (SOP): Purification Workflow

This protocol is designed as a self-validating system. By confirming specific metrics at each step, you guarantee the success of the subsequent phase.

Step 1: TLC Optimization & Validation

  • Action: Run a Thin Layer Chromatography (TLC) plate of the crude mixture using a Hexane/Ethyl Acetate (EtOAc) solvent system.

  • Target Metric: Adjust the EtOAc ratio until the target compound exhibits a Retention Factor ( Rf​ ) of 0.20 to 0.30 [2].

  • Self-Validation: Run a 2D-TLC. Spot the plate, run it in the chosen solvent, dry it, rotate 90 degrees, and run it again. If the spot moves diagonally without streaking or splitting, the solvent system is chemically stable and validated for column scale-up.

Step 2: Sample Loading (Dry Load Method)

  • Action: Dissolve the crude mixture in a minimal amount of Dichloromethane (DCM) or Acetone. Add dry silica gel (2 to 3 times the mass of the crude mixture). Evaporate the solvent completely under reduced pressure until a free-flowing powder is obtained.

  • Causality: Liquid loading with a strong solvent (like DCM) causes the compound to race down the column prematurely, leading to peak fronting and destroyed resolution. Dry loading eliminates this "strong solvent effect," ensuring a tight, narrow initial band[3].

Step 3: Column Packing & Equilibration

  • Action: Select an appropriate column size (See Table 2). Equilibrate the column with 3-5 Column Volumes (CV) of 100% Hexanes.

  • Causality: Pre-wetting the silica with a non-polar solvent hydrates the stationary phase uniformly, preventing exothermic channeling when the sample is introduced[4].

Step 4: Gradient Elution & Fraction Collection

  • Action: Apply the dry-loaded sample. Begin elution with an isocratic hold of 100% Hexanes for 1 CV, followed by a shallow gradient from 0% to 15% EtOAc over 10-15 CVs. Monitor via UV detection at 254 nm, as the aromatic ring provides strong absorbance[1].

Quantitative Data & Parameters

Table 1: Chromatographic Parameters for Methyl 3-chloro-2-fluoro-4-methoxybenzoate
ParameterValue / RecommendationRationale
Stationary Phase Silica Gel (40-63 µm)Standard for neutral organic esters; provides optimal surface area.
Mobile Phase A Hexanes or HeptaneNon-polar bulk solvent to control elution speed.
Mobile Phase B Ethyl Acetate (EtOAc)Polar modifier to disrupt silica-ester hydrogen bonding.
Optimal TLC Rf​ 0.20 - 0.35Translates to optimal column retention (3-5 CVs) for maximum theoretical plates.
Detection Wavelength 254 nmThe highly substituted aromatic ring provides strong UV absorbance.
Table 2: Column Sizing & Loading Capacity Guidelines

Note: Sizing is based on standard high-capacity spherical silica guidelines[4].

Crude MassStandard Silica Column SizeHigh-Capacity Silica ColumnOptimal Flow Rate
50 - 100 mg 4 g5 g15 - 18 mL/min
100 - 500 mg 12 g10 g25 - 30 mL/min
0.5 - 1.5 g 24 g25 g35 - 40 mL/min
1.5 - 4.0 g 40 g50 g40 - 50 mL/min

Troubleshooting Guide

Troubleshooting Q1 Issue: Poor Resolution / Co-elution Q2 Is sample mass >10% of silica mass? Q1->Q2 A1 Action: Reduce sample load or use larger column Q2->A1 Yes Q3 Is target Rf > 0.4 on TLC? Q2->Q3 No A2 Action: Decrease mobile phase polarity (less EtOAc) Q3->A2 Yes A3 Action: Implement shallower gradient (e.g., 2% to 8% EtOAc) Q3->A3 No

Caption: Logical troubleshooting tree for resolving co-elution and poor resolution issues.

Q: My target compound is co-eluting with a closely related regioisomer. How do I fix this? A: Regioisomers formed during halogenation have nearly identical dipole moments, making them difficult to separate.

  • Causality: A steep solvent gradient forces compounds with similar affinities off the silica simultaneously.

  • Solution: Flatten the gradient. Instead of running 0-20% EtOAc over 10 CVs, run an isocratic hold at 2% EtOAc for 5 CVs, then apply a very shallow gradient (e.g., 2% to 5% EtOAc)[2]. Additionally, ensure your sample load is strictly <5% of the stationary phase mass to maximize theoretical plates.

Q: The product band is streaking or tailing significantly across multiple fractions. A: While neutral esters do not typically streak due to secondary acid-base interactions, streaking in this context usually indicates a physical loading error or crude contamination.

  • Causality: If you wet-loaded the sample, poor solubility in the initial mobile phase can cause the compound to precipitate at the column head, slowly dissolving and bleeding down the column[3]. Alternatively, residual benzoic acid starting material may be pulling the ester along.

  • Solution: Switch to the dry loading method described in the SOP. If streaking persists, perform a liquid-liquid extraction wash of your crude mixture with saturated aqueous NaHCO3​ prior to chromatography to remove any trace carboxylic acids.

Q: I am observing unusually high backpressure at the start of the run. A:

  • Causality: Particulate matter from the crude sample has clogged the inlet frit, or the silica bed was disturbed during loading[4].

  • Solution: Always filter your sample through a 0.45 µm syringe filter if wet loading. If using an automated flash system, utilize an empty solid load cartridge as a pre-column filter to protect the main column.

Frequently Asked Questions (FAQs)

Q: Can I use a Dichloromethane (DCM) / Methanol solvent system instead of Hexanes / EtOAc? A: It is highly discouraged for this specific compound. DCM/Methanol is a very strong, highly polar solvent system typically reserved for highly polar or basic compounds (like amines). For a moderately polar ester like Methyl 3-chloro-2-fluoro-4-methoxybenzoate, Hexanes/EtOAc or Heptane/EtOAc provides vastly superior selectivity and resolution[2].

Q: How do I scale up this purification from 100 mg to 10 grams of crude? A: Use the linear scalability factor. Maintain the exact same sample-to-silica mass ratio (e.g., 1:50). Keep the column length (bed height) constant while increasing the column diameter. This ensures the linear velocity of the mobile phase remains identical, allowing you to use the exact same gradient profile at a larger scale[4].

Q: Is the compound stable on silica gel, or do I need to worry about ester hydrolysis? A: Methyl 3-chloro-2-fluoro-4-methoxybenzoate is highly stable on standard normal-phase silica gel. The electron-withdrawing halogens slightly deactivate the aromatic ring, and the ester linkage is robust enough to withstand standard chromatography times without undergoing hydrolysis[1].

Sources

Troubleshooting

common side reactions in the synthesis of Methyl 3-chloro-2-fluoro-4-methoxybenzoate and their prevention

A Guide for Researchers, Scientists, and Drug Development Professionals Introduction This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the synthesis of Methyl...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the synthesis of Methyl 3-chloro-2-fluoro-4-methoxybenzoate. As a key intermediate in the development of various pharmaceutical compounds, achieving a high-purity, high-yield synthesis is critical. This document addresses common side reactions and offers preventative strategies based on established chemical principles and field-proven insights. Our aim is to equip researchers with the knowledge to anticipate and overcome synthetic challenges, ensuring the integrity and efficiency of their work.

Troubleshooting Guide: Common Side Reactions & Prevention

This section addresses specific issues that may arise during the synthesis of Methyl 3-chloro-2-fluoro-4-methoxybenzoate, presented in a question-and-answer format.

Issue 1: Incomplete Esterification of 3-chloro-2-fluoro-4-methoxybenzoic Acid

Question: My reaction shows a significant amount of unreacted starting carboxylic acid, resulting in a low yield of the desired methyl ester. What are the likely causes and how can I improve the conversion?

Root Cause Analysis: The direct esterification of a carboxylic acid with an alcohol, known as Fischer esterification, is a reversible reaction.[1][2] The presence of water, a byproduct of the reaction, can shift the equilibrium back towards the starting materials, thus limiting the yield of the ester.[3][4]

Preventative & Corrective Actions:

  • Drive the Equilibrium Forward:

    • Use Excess Alcohol: Employing methanol as the limiting reagent is a common mistake. By using a large excess of methanol, the equilibrium can be effectively shifted towards the product side.[1][3]

    • Water Removal: The removal of water as it is formed is a crucial step. This can be achieved by using a Dean-Stark apparatus during reflux or by adding a dehydrating agent, such as molecular sieves, to the reaction mixture.[1]

  • Catalyst Choice and Concentration:

    • A strong acid catalyst, such as concentrated sulfuric acid or p-toluenesulfonic acid, is essential for this reaction.[1][4] Ensure that the catalyst is fresh and used in an appropriate concentration (typically 1-5 mol%).

  • Reaction Time and Temperature:

    • Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[5] Insufficient reaction time will lead to incomplete conversion. Refluxing the reaction mixture ensures that the reaction is carried out at a constant and sufficiently high temperature to achieve a reasonable reaction rate.[6]

Experimental Protocol: Optimized Fischer Esterification

  • To a round-bottom flask, add 3-chloro-2-fluoro-4-methoxybenzoic acid (1.0 eq).

  • Add a significant excess of anhydrous methanol (e.g., 10-20 equivalents).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq).

  • Add a magnetic stir bar and attach a reflux condenser equipped with a drying tube or a Dean-Stark trap filled with molecular sieves.

  • Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction by TLC.

  • Upon completion, cool the mixture to room temperature.

  • Neutralize the excess acid with a saturated sodium bicarbonate solution.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify by column chromatography if necessary.

Issue 2: Formation of Isomeric Byproducts During Aromatic Substitution

Question: I am observing the formation of undesired isomers during the chlorination or fluorination of the aromatic ring. How can I improve the regioselectivity of the reaction?

Root Cause Analysis: Electrophilic aromatic substitution reactions are governed by the directing effects of the substituents already present on the aromatic ring.[7] The methoxy group (-OCH₃) is a strongly activating, ortho-, para-directing group due to its ability to donate electron density into the ring through resonance.[8] The existing substituents will influence the position of the incoming electrophile.

Preventative & Corrective Actions:

  • Strategic Synthesis Design: The order of substituent introduction is critical. It is often more effective to introduce the substituents in a sequence that favors the desired regiochemistry. For this target molecule, starting with a precursor that already has the desired substitution pattern is often the best approach.

  • Use of Blocking Groups: In some cases, a reversible sulfonation reaction can be used to temporarily block a more reactive position (e.g., the para position) on the ring.[9] The sulfonyl group can be removed later in the synthetic sequence.[10]

  • Steric Hindrance: The presence of a bulky group can sterically hinder the approach of an electrophile to the adjacent ortho position, thereby favoring substitution at the para position.[10]

  • Reaction Conditions:

    • Temperature Control: Lowering the reaction temperature can sometimes improve selectivity, as the transition state leading to the sterically less hindered product may be energetically favored.[8]

    • Choice of Reagents: Using a milder and more selective halogenating agent can also help to control the regioselectivity.[8]

Issue 3: Hydrodehalogenation as a Side Reaction

Question: During a cross-coupling reaction to introduce one of the substituents, I am observing a significant amount of a byproduct where the halogen has been replaced by a hydrogen atom. How can I minimize this hydrodehalogenation?

Root Cause Analysis: Hydrodehalogenation is a common side reaction in palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.[11] This occurs when the aryl halide is reduced, replacing the halogen with a hydrogen atom. This side reaction is often promoted by the presence of a hydrogen source in the reaction mixture.

Preventative & Corrective Actions:

  • Anhydrous Conditions: Ensure that all solvents and reagents are rigorously dried before use. Water and other protic species can act as hydrogen sources.[11]

  • Inert Atmosphere: Maintain a strictly inert atmosphere (e.g., nitrogen or argon) throughout the reaction to prevent the ingress of moisture and oxygen. Oxygen can also lead to oxidative side reactions.[11]

  • Ligand and Base Selection: The choice of ligand and base can significantly influence the extent of hydrodehalogenation. Experiment with different phosphine ligands and non-nucleophilic bases to find the optimal combination for your specific substrate.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this type of substituted benzoate?

A1: A common and effective route involves the esterification of the corresponding benzoic acid, 3-chloro-2-fluoro-4-methoxybenzoic acid. This precursor can often be synthesized through a series of regioselective aromatic substitution reactions on a simpler starting material.

Q2: Can I use a different alcohol for the esterification?

A2: Yes, the Fischer esterification is a general method that can be used with other alcohols (e.g., ethanol, propanol) to produce the corresponding esters. However, reaction conditions may need to be re-optimized. Keep in mind that transesterification can also occur if another ester is reacted with an excess of a different alcohol in the presence of an acid catalyst.[12]

Q3: My final product is contaminated with the starting carboxylic acid. What is the best way to remove it?

A3: An aqueous workup with a mild base, such as a saturated sodium bicarbonate solution, is an effective way to remove unreacted carboxylic acid.[3][6] The carboxylic acid will be deprotonated to form a water-soluble carboxylate salt, which will partition into the aqueous layer during extraction, while the desired ester remains in the organic layer.

Q4: Are there alternative methods to Fischer esterification for synthesizing the methyl ester?

A4: Yes, other methods include reacting the corresponding acyl chloride or acid anhydride with methanol.[2] These reactions are generally faster and not reversible, but require the prior synthesis of the more reactive acyl chloride or anhydride. Another approach involves the use of activating agents such as dicyclohexylcarbodiimide (DCC) in a Steglich esterification.

Data Summary

ParameterRecommended ConditionRationale
Esterification Reactants Large excess of methanolDrives equilibrium towards product formation.[1][3]
Catalyst Conc. H₂SO₄ or p-TsOH (1-5 mol%)Strong acid catalyst is required to protonate the carbonyl oxygen.[1][4]
Water Removal Dean-Stark trap or molecular sievesPrevents the reverse reaction (ester hydrolysis).[1]
Reaction Monitoring TLC or GC-MSEnsures the reaction goes to completion and avoids unnecessary heating.[5]

Visualizing Reaction Pathways

Desired Synthesis via Fischer Esterification

G cluster_reactants Reactants cluster_products Products Acid 3-chloro-2-fluoro-4- methoxybenzoic Acid Catalyst H₂SO₄ (cat.) Acid->Catalyst Protonation Methanol Methanol (excess) Methanol->Catalyst Nucleophilic Attack Ester Methyl 3-chloro-2-fluoro- 4-methoxybenzoate Water Water Ester->Water Elimination Catalyst->Ester G cluster_equilibrium Reaction Equilibrium Reactants Carboxylic Acid + Methanol Products Ester + Water Reactants->Products Esterification Incomplete_Rxn Incomplete Conversion Reactants->Incomplete_Rxn Water_Excess Excess Water (from reaction or wet reagents) Products->Water_Excess shifts equilibrium left Water_Excess->Reactants

Caption: Equilibrium shift causing incomplete esterification.

References

  • Chemistry Steps. (n.d.). Limitations of Electrophilic Aromatic Substitution Reactions. Chemistry Steps. Retrieved from [Link]

  • Unknown. (2020, February 15). Aromatic Electrophilic substitution. Retrieved from [Link]

  • Science Learning Center. (n.d.). Experiment : Esterification: The Synthesis of Methyl Benzoat ee. Science Learning Center. Retrieved from [Link]

  • Studylib.net. (n.d.). Methyl Benzoate Synthesis: Lab Procedure & Calculations. studylib.net. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester. Organic Syntheses Procedure. Retrieved from [Link]

  • NPTEL. (n.d.). Aromatic electrophilic substitution (Ar-SE) Reactions. NPTEL. Retrieved from [Link]

  • Wikipedia. (n.d.). Electrophilic aromatic substitution. Wikipedia. Retrieved from [Link]

  • MDPI. (2023, May 22). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. MDPI. Retrieved from [Link]

  • ResearchGate. (2026, January 6). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. ResearchGate. Retrieved from [Link]

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. PMC - NIH. Retrieved from [Link]

  • Chemguide. (n.d.). esterification - alcohols and carboxylic acids. Chemguide. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Organic Chemistry Portal. Retrieved from [Link]

  • Google Patents. (n.d.). WO2013102078A1 - Methods of producing methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate. Google Patents.
  • Journal of Organic and Pharmaceutical Chemistry. (2024, November 24). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Journal of Organic and Pharmaceutical Chemistry. Retrieved from [Link]

Sources

Optimization

troubleshooting low conversion rates in reactions with Methyl 3-chloro-2-fluoro-4-methoxybenzoate

Welcome to the Technical Support Center for advanced synthetic troubleshooting. This guide is specifically engineered for researchers and drug development professionals experiencing low conversion rates, stalled reaction...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced synthetic troubleshooting. This guide is specifically engineered for researchers and drug development professionals experiencing low conversion rates, stalled reactions, or unexpected side products when utilizing Methyl 3-chloro-2-fluoro-4-methoxybenzoate (CAS: 2121309-20-2)[1] as a building block.

By analyzing the specific steric and electronic microenvironments of this polysubstituted arene, we provide self-validating protocols and mechanistic rationale to overcome common experimental bottlenecks.

Diagnostic Overview: Molecular Anatomy & Reactivity

To troubleshoot effectively, we must first establish the causality behind the molecule's reactivity profile. Methyl 3-chloro-2-fluoro-4-methoxybenzoate presents three distinct reactive sites, each governed by conflicting electronic and steric effects:

  • C3-Chloro (Cross-Coupling): Highly sterically hindered by the flanking C2-fluoro and C4-methoxy groups.

  • C2-Fluoro (SNAr): Activated by the electron-withdrawing C1-methyl ester, but partially deactivated by the electron-donating C4-methoxy group.

  • C1-Methyl Ester (Hydrolysis): Susceptible to unintended nucleophilic attack during basic or high-temperature reaction conditions.

ReactivityMap Molecule Methyl 3-chloro-2-fluoro- 4-methoxybenzoate C3_Cl C3-Chloro (Cross-Coupling) Molecule->C3_Cl Steric Hindrance C2_F C2-Fluoro (SNAr Displacement) Molecule->C2_F Activated by Ester C1_Ester C1-Methyl Ester (Hydrolysis/Amidation) Molecule->C1_Ester Competing Site C4_OMe C4-Methoxy (Deprotection) Molecule->C4_OMe Electron Donating

Reactivity map of Methyl 3-chloro-2-fluoro-4-methoxybenzoate highlighting competing reaction sites.

Module 1: Cross-Coupling at C3-Chloro (Suzuki-Miyaura & Buchwald-Hartwig)

FAQ: Why is my Suzuki-Miyaura coupling stalling at <10% conversion despite prolonged heating?

Causality & Mechanistic Rationale: Aryl chlorides possess a high bond-dissociation energy (BDE: ~330 kJ/mol), making oxidative addition the rate-limiting step in cross-coupling catalytic cycles[2]. In this specific substrate, the C3-chlorine is sandwiched between a C2-fluorine and a C4-methoxy group. This di-ortho substitution creates a severe steric shield that prevents standard palladium catalysts (e.g., Pd(PPh₃)₄) from successfully inserting into the C-Cl bond. To overcome this, you must utilize highly active transition-metal catalysts paired with electron-rich, bulky dialkylbiaryl phosphine ligands (Buchwald ligands)[2].

Quantitative Data: Catalyst/Ligand Selection for Hindered Aryl Chlorides

Ligand SystemMetal PrecursorBaseSolventEfficacy for C3-Cl
PPh₃Pd(OAc)₂K₂CO₃TolueneLow (<5% conversion)
XPhosPd₂(dba)₃K₃PO₄Dioxane/H₂OHigh (Excellent oxidative addition)
SPhosPd(OAc)₂K₃PO₄Toluene/H₂OOptimal (Best for hindered boronic acids)
BrettPhosPd₂(dba)₃NaOtBuTolueneHigh (Preferred for C-N Buchwald-Hartwig)
Validated Protocol: Sterically Hindered Suzuki-Miyaura Coupling

This protocol utilizes SPhos to facilitate oxidative addition while suppressing protodeboronation.

  • Preparation: Charge an oven-dried Schlenk flask with Methyl 3-chloro-2-fluoro-4-methoxybenzoate (1.0 equiv), the desired arylboronic acid (1.5 equiv), Pd₂(dba)₃ (0.02 equiv), SPhos (0.08 equiv), and finely milled anhydrous K₃PO₄ (3.0 equiv).

  • Atmosphere Exchange: Evacuate the flask and backfill with ultra-high purity Nitrogen or Argon (Repeat 3x). Rationale: Trace oxygen will rapidly oxidize the electron-rich SPhos ligand, killing the catalytic cycle.

  • Solvent Addition: Add degassed 1,4-dioxane and deionized H₂O in a 10:1 ratio. Rationale: Water is critical to dissolve the K₃PO₄, facilitating the formation of the reactive palladium-hydroxo complex required for transmetalation.

  • Reaction: Heat the mixture to 90 °C for 16 hours under vigorous stirring (800+ rpm).

  • Workup: Cool to room temperature, dilute with EtOAc, filter through a short pad of Celite to remove palladium black, wash with brine, dry over Na₂SO₄, and concentrate.

TroubleshootingWorkflow Start Low Conversion in Suzuki-Miyaura Check1 Is Oxidative Addition Occurring? Start->Check1 Issue1 High BDE of C-Cl bond Steric blocking by C2-F & C4-OMe Check1->Issue1 NO Check2 Is Transmetalation Failing? Check1->Check2 YES Sol1 Switch to Electron-Rich, Bulky Ligands (SPhos, XPhos) Issue1->Sol1 Issue2 Base incompatibility or boronic acid degradation Check2->Issue2 YES Sol2 Use aqueous base (K3PO4) Optimize solvent (Dioxane/H2O) Issue2->Sol2

Troubleshooting logic for overcoming low conversion in Suzuki-Miyaura cross-coupling workflows.

Module 2: Nucleophilic Aromatic Substitution (SNAr) at C2-Fluoro

FAQ: I am trying to displace the C2-fluorine with a secondary amine, but LC-MS shows massive formation of ester hydrolysis/amidation side products. How do I achieve regioselectivity?

Causality & Mechanistic Rationale: The C2-fluoro position is activated for SNAr by the strongly electron-withdrawing C1-methyl ester[3]. However, the C4-methoxy group acts as an electron-donating group via resonance, pushing electron density back into the ring and reducing the overall electrophilicity of the C2 carbon. When using strong or highly nucleophilic bases to deprotonate your amine, the base (or the amine itself) can attack the C1-ester carbonyl faster than it attacks the sterically hindered C2-fluoro position, leading to saponification or amidation.

Quantitative Data: Base Selection for SNAr Regioselectivity

BasepKa (conjugate acid)NucleophilicityRisk of Ester AttackRecommendation
NaOH / KOH~15.7HighCritical Avoid
K₂CO₃~10.3ModerateModerateUse with caution
DIPEA (Hunig's Base)~10.7Very LowMinimal Optimal for Amines
Cs₂CO₃~10.3LowLowGood for Alkoxides
Validated Protocol: Regioselective SNAr with Amines

This protocol utilizes non-nucleophilic bases and polar aprotic solvents to maximize SNAr kinetics while preserving the methyl ester.

  • Preparation: Dissolve Methyl 3-chloro-2-fluoro-4-methoxybenzoate (1.0 equiv) in anhydrous N-Methyl-2-pyrrolidone (NMP) or DMSO (0.2 M concentration). Rationale: Polar aprotic solvents stabilize the Meisenheimer complex intermediate, drastically lowering the activation energy for SNAr.

  • Reagent Addition: Add the nucleophilic amine (1.2 equiv) and N,N-Diisopropylethylamine (DIPEA) (2.5 equiv).

  • Reaction: Stir the reaction mixture at 80 °C for 12–16 hours. Avoid exceeding 100 °C, as thermal degradation of the ester becomes prominent.

  • Workup: Quench the reaction by pouring it into a 5% aqueous LiCl solution. Rationale: LiCl effectively partitions polar aprotic solvents like NMP/DMSO into the aqueous phase, preventing them from bleeding into your organic extraction. Extract with EtOAc (3x), wash the combined organics with brine, dry over MgSO₄, and concentrate.

Module 3: Ester Hydrolysis & Methoxy Deprotection

FAQ: Saponification of the methyl ester is incredibly slow using standard LiOH/THF protocols. Is the molecule degrading?

Causality & Mechanistic Rationale: The C1-ester is sterically shielded by the adjacent C2-fluorine. Furthermore, if you have successfully cross-coupled a bulky aryl group at C3, the entire face of the molecule becomes sterically congested. Standard room-temperature saponification will stall.

Troubleshooting Solution: Transition from a standard THF/Water mixture to a higher-boiling solvent system (e.g., 1,4-Dioxane/Methanol/Water) and increase the equivalents of LiOH·H₂O to 5.0. Heat the reaction to 60 °C. If simultaneous deprotection of the C4-methoxy group to a phenol is desired, bypass basic hydrolysis entirely and utilize Boron Tribromide (BBr₃) in anhydrous Dichloromethane (DCM) at -78 °C to room temperature, which will concurrently cleave the methyl ester and the methyl ether via Lewis acid-mediated mechanisms.

References

  • Methyl 3-chloro-2-fluoro-4-methoxybenzoate Structure and Properties Source: Chem-Space URL:[Link]

  • Uncatalyzed CO2Li-Mediated SNAr Reaction of Unprotected Benzoic Acids via Silicon Trickery Source: Australian Journal of Chemistry URL: [Link]

Sources

Troubleshooting

optimization of temperature and reaction time for Suzuki coupling of Methyl 3-chloro-2-fluoro-4-methoxybenzoate

Executive Summary The Suzuki-Miyaura cross-coupling of Methyl 3-chloro-2-fluoro-4-methoxybenzoate presents a complex kinetic challenge. As an aryl chloride, the C–Cl bond is inherently inert and further deactivated by th...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Suzuki-Miyaura cross-coupling of Methyl 3-chloro-2-fluoro-4-methoxybenzoate presents a complex kinetic challenge. As an aryl chloride, the C–Cl bond is inherently inert and further deactivated by the electron-donating 4-methoxy group, necessitating elevated temperatures to achieve oxidative addition[1],[2]. However, the molecule also contains a base-labile methyl ester, and prolonged heating in aqueous basic conditions inevitably leads to saponification[3]. Furthermore, high temperatures can trigger protodeboronation of the boronic acid partner[4].

This technical guide provides a causality-driven framework to optimize the delicate interplay between temperature and reaction time , ensuring maximum C–Cl conversion while suppressing ester hydrolysis and protodeboronation.

Diagnostic Workflow: Temperature vs. Time Optimization

Optimization Start Initiate Coupling 80°C, 2h, K3PO4 THF/H2O LCMS1 LC-MS Aliquot Check at t = 2 hours Start->LCMS1 ConvCheck C-Cl Conversion > 95%? LCMS1->ConvCheck LowConv Increase Temp to 100°C (Overcome Activation Barrier) ConvCheck->LowConv No SideCheck Check Side Reactions (Hydrolysis / Protodeboronation) ConvCheck->SideCheck Yes LowConv->LCMS1 Re-evaluate Hydrolysis Ester Hydrolysis > 5%? SideCheck->Hydrolysis Proto Protodeboronation > 5%? Hydrolysis->Proto No FixHydro Switch to Anhydrous Cs2CO3 in Dioxane Hydrolysis->FixHydro Yes FixProto Decrease Time to 15 min Use Microwave Heating Proto->FixProto Yes Optimum Optimal Kinetic Window Achieved Proto->Optimum No FixHydro->LCMS1 FixProto->LCMS1

Fig 1: Diagnostic workflow balancing C-Cl conversion against ester hydrolysis and protodeboronation.

Frequently Asked Questions (Mechanistic Troubleshooting)

Q1: Why does Methyl 3-chloro-2-fluoro-4-methoxybenzoate require higher temperatures than standard aryl bromides? A1: The C–Cl bond possesses a higher dissociation energy (~96 kcal/mol) compared to C–Br bonds, making the initial oxidative addition of Pd(0) kinetically sluggish. In this specific substrate, the 4-methoxy group acts as a strong electron-donating group via resonance (+M effect), which increases the electron density at the 3-chloro position. This electronic deactivation repels the electron-rich Pd catalyst. Consequently, elevated temperatures (typically 80–110 °C) and highly active dialkylbiarylphosphine ligands (e.g., XPhos) are required to force the oxidative addition step[2],[5].

Q2: How do temperature and reaction time influence ester hydrolysis in this substrate? A2: Saponification of the methyl ester is a thermodynamically favorable background reaction that accelerates exponentially with temperature. If you run the reaction at 100 °C for 12 hours using an aqueous base (e.g., K₃PO₄ or Na₂CO₃), the ester will almost entirely hydrolyze to the carboxylic acid. To prevent this, you must exploit the kinetic window: use short reaction times (1–2 hours) at high temperatures so the cross-coupling outcompetes hydrolysis, or switch to strictly anhydrous conditions (e.g., Cs₂CO₃ in 1,4-dioxane)[3].

Q3: I am observing significant protodeboronation of my boronic acid partner. How can I optimize temperature and time to prevent this? A3: Protodeboronation (cleavage of the C–B bond to yield a reduced arene) is a base-catalyzed, temperature-dependent degradation pathway. Counterintuitively, the best way to suppress it is often to increase the temperature while drastically decreasing the reaction time. Automated feedback optimization studies demonstrate that short residence times (e.g., 1–4 minutes) at 110 °C allow the desired transmetalation and reductive elimination steps to "outrun" the protodeboronation pathway, whereas lower temperatures for longer times result in higher degradation[4],[5].

Quantitative Data: Temperature vs. Time Optimization Matrix

The following table summarizes the causal relationship between reaction parameters and product distribution. Note: Data is based on a standard coupling using 2 mol% Pd-XPhos G3 and 2.0 equiv of phenylboronic acid.

Temp (°C)Time (h)Base / Solvent SystemC–Cl Conv. (%)Ester Hydrolysis (%)Protodeboronation (%)Isolated Yield (%)
8012.0K₃PO₄ (aq) / THF65151040
10012.0K₃PO₄ (aq) / THF>99>8525<10
1002.0K₃PO₄ (aq) / THF9281272
110 0.25 K₃PO₄ (aq) / THF (Microwave) >99 <2 <2 94
1004.0Cs₂CO₃ (anhyd) / Dioxane95<1588

Standard Operating Procedure: Self-Validating Kinetic Coupling

This protocol utilizes a "hot start" microwave methodology to exploit the narrow kinetic window where C–Cl activation is maximized while ester hydrolysis and protodeboronation are minimized.

Phase 1: Anhydrous Assembly
  • In a nitrogen-filled glovebox, add Methyl 3-chloro-2-fluoro-4-methoxybenzoate (1.0 equiv), the aryl boronic acid (1.5 equiv), and anhydrous K₃PO₄ (3.0 equiv) to a microwave-safe reaction vial equipped with a magnetic stir bar.

  • Add the pre-catalyst, XPhos Pd G3 (2.0 mol%).

    • Causality Note: XPhos is selected because its bulky, electron-rich biaryl structure accelerates oxidative addition into deactivated aryl chlorides while preventing catalyst deactivation[5].

Phase 2: Kinetic Heating (The "Hot Start")
  • Seal the vial with a crimp cap and remove it from the glovebox.

  • Inject degassed THF and degassed DI water (10:1 ratio) via syringe.

  • Immediately place the vial into a microwave reactor pre-programmed to ramp to 110 °C within 30 seconds . Hold at 110 °C for exactly 15 minutes [4].

    • Causality Note: A rapid temperature ramp prevents the catalyst from resting at intermediate temperatures (e.g., 60–80 °C) where protodeboronation outpaces the sluggish oxidative addition of the aryl chloride.

Phase 3: In-Process Control (IPC) & Self-Validation
  • After rapid air-cooling to room temperature, withdraw a 10 µL aliquot via micro-syringe. Dilute in 1 mL of Acetonitrile and analyze via UPLC-MS.

  • Self-Validation Logic Check:

    • Scenario A (Target): >95% product mass, <2% hydrolyzed acid mass. Action: Proceed to Phase 4.

    • Scenario B: High unreacted aryl chloride (>30%). Causality: Catalyst died before activation. Action: Ensure strict degassing of solvents; oxygen rapidly degrades electron-rich phosphines at 110 °C.

    • Scenario C: High carboxylic acid mass (>10%). Causality: Saponification occurred. Action: Switch to the anhydrous protocol (Cs₂CO₃ in 1,4-Dioxane at 100 °C for 4 hours)[3].

Phase 4: Quench and Isolation
  • Dilute the validated reaction mixture with Ethyl Acetate (10 volumes) and quench with saturated aqueous NH₄Cl to neutralize the base and halt any post-reaction hydrolysis.

  • Filter the organic layer through a short pad of Celite to remove palladium black and inorganic salts. Concentrate under reduced pressure for downstream purification.

References

  • Methyl 3-chloro-2-fluoro-4-methoxybenzoate - Fluorochem. fluorochem.co.uk.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEyk6TChr7X227zWMIJ64kOwvOLVCPuKst-4FcLkretLxVk7VPypNAHvC5A4p1jtS25a6WYGCfVy6UlBa7hascQYAhKtPlufCHEyOjsZ5liw498y-7h2pygiARVMRMZcODRFmI=]
  • Transition-Metal-Free Suzuki-Type Coupling Reactions: Scope and Limitations of the Methodology. The Journal of Organic Chemistry - ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHCbhyy0YRf_grMt0x4Ls6vYGXl5KzXmMIIbAffJgqFeB-VlWCTTbbrCnKTUS05xnvyZo97Txsr0eNkaPc9lqec_59_FwQNkV0FiG0N5UIzso4mneG5z7VE1aDMoqwcIU_taiT6]
  • A convenient catalyst system for microwave accelerated cross-coupling of a range of aryl boronic acids with aryl chlorides. PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG-CVJ4_hSerZvNVSXQzV9_n5hoyGssA8T0UyHVWtg2YakOaep5BDu7COKJAFO9K13kJVERBRtZsKuy8y1KV9uhDGQMPBV1LzmOnarKfyHdtqqP05LCdOAaXbIAx9QXG-mg3p_huvV9udsTYg==]
  • Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering (RSC Publishing).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH8OyYTqEweZCk2-BxVRyZrLmKKQArWVPl96pcNGktbI-6HvmfT-NVMT6H7wq3tdNC89qhzWEt-eP3QZi1a8kdvnlDOcqOZGYev-klWYNkvmcXUI4NPBJn97-F7VTp5Q1ZmKmweagicVhF0QmZkLVIVAUtkcX8E_v8=]
  • Suzuki–Miyaura Cross-Coupling of Esters by Selective O–C(O) Cleavage Mediated by Air- and Moisture-Stable[Pd(NHC)(μ-Cl)Cl]2 Precatalysts: Catalyst Evaluation and Mechanism. PMC.[https://vertexaisearch.cloud.google.

Sources

Optimization

selection of alternative solvents for reactions involving Methyl 3-chloro-2-fluoro-4-methoxybenzoate

Welcome to the Technical Support Center for Methyl 3-chloro-2-fluoro-4-methoxybenzoate (CAS: 2121309-20-2)[1]. As a highly functionalized aromatic building block, this substrate presents unique chemoselectivity challenge...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Methyl 3-chloro-2-fluoro-4-methoxybenzoate (CAS: 2121309-20-2)[1]. As a highly functionalized aromatic building block, this substrate presents unique chemoselectivity challenges. It features an electrophilic methyl ester (prone to hydrolysis), a chlorine atom at the 3-position (primed for transition-metal-catalyzed cross-coupling), and a fluorine atom at the 2-position (susceptible to Nucleophilic Aromatic Substitution, SNAr).

Historically, reactions involving such halogenated benzoates relied heavily on reprotoxic and environmentally damaging dipolar aprotic solvents like DMF, NMP, and THF. This guide provides field-proven, causality-driven solutions for transitioning your workflows to sustainable, alternative solvents without sacrificing yield or reaction kinetics.

Frequently Asked Questions (FAQs): Solvent Selection

Q: I am performing a base-catalyzed ester hydrolysis (saponification). Why does my reaction stall when heating in THF/Water? A: This is a classic phase-behavior issue. While THF and water are miscible at room temperature, they exhibit a Lower Critical Solution Temperature (LCST) and become immiscible between 55 °C and 146 °C[2]. When you heat your hydrolysis reaction, the solvent system phase-separates, trapping your lipophilic Methyl 3-chloro-2-fluoro-4-methoxybenzoate in the organic layer and the hydroxide base in the aqueous layer, effectively halting interfacial mass transfer. Recommendation: Switch to 2-Methyltetrahydrofuran (2-MeTHF) . 2-MeTHF is a bio-derived solvent that naturally forms a biphasic system with water. By adding a phase-transfer catalyst (PTC) or utilizing vigorous stirring, you maintain consistent kinetics at elevated temperatures, and the inherent biphasic nature makes post-reaction aqueous workup seamless[3][4].

Q: What is the best green alternative to DMF or Toluene for Palladium/Nickel-catalyzed Suzuki-Miyaura cross-couplings at the 3-chloro position? A: tert-Amyl alcohol (t-AmOH) or N-Hydroxyethylpyrrolidone (HEP)/water mixtures are superior alternatives. Traditional dipolar aprotics coordinate too strongly to the metal center, sometimes requiring higher temperatures to drive the catalytic cycle. t-AmOH is a sterically hindered, green alcohol that provides excellent solubility for the benzoate substrate while remaining non-nucleophilic, preventing unwanted transesterification[5]. For highly polar boronic acids, an HEP/water blend combined with sulfonated phosphine ligands allows for rapid, mild-condition couplings[6].

Q: Can I use Cyrene™ instead of NMP for SNAr reactions targeting the 2-fluoro position? A: Yes, but with strict operational boundaries. Cyrene (dihydrolevoglucosenone) is an excellent, bio-renewable dipolar aprotic solvent that outperforms DMF in many SNAr reactions[7]. However, Cyrene contains a reactive ketone moiety. In the presence of strong bases (e.g., NaOH, NaOMe) typically used in SNAr, Cyrene undergoes rapid intermolecular aldol condensation and polymerization[8]. Recommendation: You must use milder bases (like Triethylamine or DABCO) and restrict reaction times to under 30 minutes to prevent solvent degradation[7].

Decision Workflows and Mechanistic Pathways

SolventSelection Substrate Methyl 3-chloro-2-fluoro- 4-methoxybenzoate Rxn1 Ester Hydrolysis (Saponification) Substrate->Rxn1 Rxn2 Suzuki-Miyaura Cross-Coupling (C-Cl) Substrate->Rxn2 Rxn3 SNAr (C-F substitution) Substrate->Rxn3 Sol1 2-MeTHF / Water (Avoids THF immiscibility >55°C) Rxn1->Sol1 Sol2 tert-Amyl Alcohol or HEP/Water Rxn2->Sol2 Sol3 Cyrene (Requires mild base/short time) Rxn3->Sol3

Fig 1. Decision matrix for selecting green solvents based on the target reaction vector.

CyreneTroubleshooting Start SNAr in Cyrene BaseCheck Base Strength? Start->BaseCheck StrongBase Strong Base (NaOH, NaOMe) BaseCheck->StrongBase Yes WeakBase Mild Base (Et3N, DABCO) BaseCheck->WeakBase No Polymer Aldol Condensation & Polymerization of Cyrene StrongBase->Polymer Degradation Success Clean SNAr Conversion (< 30 mins) WeakBase->Success Optimal

Fig 2. Troubleshooting base-compatibility issues when utilizing Cyrene in SNAr workflows.

Quantitative Solvent Comparison Data

When substituting solvents, physical properties dictate the engineering of your workup. The table below summarizes the critical parameters for replacing legacy solvents in Methyl 3-chloro-2-fluoro-4-methoxybenzoate workflows.

Target ReactionLegacy SolventAlternative SolventBoiling Point (°C)Water MiscibilityGreen Profile / Causality Advantage
Ester Hydrolysis THF2-MeTHF 80.2Low (Biphasic)Bio-derived; avoids high-temp phase inversion; allows direct aqueous separation[3][4].
Cross-Coupling DMF / Toluenetert-Amyl Alcohol 102.0ModerateLow toxicity; sterically hindered (prevents transesterification); supports Ni/Pd catalysis[5].
Cross-Coupling 1,4-DioxaneHEP / Water ~100.0HighNon-toxic; excellent for highly polar boronic acids using sulfonated ligands[6].
SNAr NMP / DMSOCyrene™ 227.0HighCellulose-derived; biodegradable; enables product precipitation via simple water addition[7][8].

Validated Experimental Protocols

The following protocols are designed as self-validating systems. Built-in analytical checkpoints ensure that any deviation in causality (e.g., catalyst poisoning or solvent degradation) is caught immediately.

Protocol A: Suzuki-Miyaura Cross-Coupling in tert-Amyl Alcohol

Objective: Couple an aryl boronic acid to the 3-chloro position of Methyl 3-chloro-2-fluoro-4-methoxybenzoate without hydrolyzing the ester.

  • Preparation: In an oven-dried Schlenk flask, combine Methyl 3-chloro-2-fluoro-4-methoxybenzoate (1.0 equiv), the desired aryl boronic acid (1.5 equiv), and K3​PO4​ (2.0 equiv).

  • Catalyst Loading: Add NiCl2​(dppp) (5 mol%) or a suitable Pd-precatalyst.

  • Solvent Addition: Add anhydrous tert-Amyl alcohol (0.2 M relative to the substrate). Causality Check: The steric bulk of t-AmOH prevents it from acting as a nucleophile, protecting your methyl ester from transesterification[5].

  • Reaction: Degas the mixture via three freeze-pump-thaw cycles. Heat to 80 °C under a nitrogen atmosphere for 4-6 hours.

  • In-Process Validation: Spot the reaction mixture on a silica TLC plate (Eluent: 80:20 Hexanes/EtOAc). The disappearance of the UV-active starting material spot confirms oxidative addition and transmetalation are proceeding.

  • Workup: Cool to room temperature, filter through a short pad of Celite to remove the metal catalyst and inorganic salts, and concentrate under reduced pressure.

Protocol B: Base-Catalyzed Ester Hydrolysis in 2-MeTHF

Objective: Hydrolyze the methyl ester to the corresponding carboxylic acid while avoiding thermal immiscibility issues.

  • Preparation: Dissolve Methyl 3-chloro-2-fluoro-4-methoxybenzoate (1.0 equiv) in 2-MeTHF (0.5 M).

  • Base Addition: Add an equal volume of 2M aqueous LiOH or NaOH.

  • Reaction: Stir the biphasic mixture vigorously at 60 °C for 2 hours. Causality Check: Unlike THF, 2-MeTHF maintains a stable biphasic boundary at 60 °C, allowing continuous mass transfer without salting out[2][3].

  • In-Process Validation (pH & Visual): Stop stirring. The layers should separate cleanly. Extract a 10 µL aliquot of the organic layer and analyze via TLC. Complete consumption of the ester indicates success.

  • Workup: Separate the layers. Discard the organic (2-MeTHF) layer, which contains unreacted organic impurities. Acidify the aqueous layer with 1M HCl to pH ~2. The pure 3-chloro-2-fluoro-4-methoxybenzoic acid will precipitate as a white solid. Filter and dry under a vacuum.

References

  • Reddit r/Chempros. "What solvents can you do an ester base hydrolysis in?" reddit.com. Available at:[Link]

  • National Institutes of Health (PMC). "Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling in a Green Alcohol Solvent for an Undergraduate Organic Chemistry Laboratory." nih.gov. Available at:[Link]

  • Digitell Inc. "Greening cross coupling reactions by using sustainable solvents/bases blends." digitellinc.com. Available at: [Link]

  • ResearchGate. "A Green Approach to Nucleophilic Aromatic Substitutions of Nicotinic Esters in Cyrene." researchgate.net. Available at:[Link]

  • National Institutes of Health (PMC). "Cyrene: A Green Solvent for the Synthesis of Bioactive Molecules and Functional Biomaterials." nih.gov. Available at:[Link]

  • Organic Syntheses. "Procedure: 2-MeTHF (>99%) was purchased from Aldrich and used as received." orgsyn.org. Available at:[Link]

  • ResearchGate. "Recent Advances on the Use of 2-methyltetrahydrofuran (2-MeTHF) in Biotransformations." researchgate.net. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Dehalogenation in Methyl 3-chloro-2-fluoro-4-methoxybenzoate Workflows

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most persistent chemoselectivity challenges in palladium-catalyzed cross-coupling: the undesire...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most persistent chemoselectivity challenges in palladium-catalyzed cross-coupling: the undesired hydrodehalogenation of highly functionalized building blocks.

Methyl 3-chloro-2-fluoro-4-methoxybenzoate presents a unique electronic environment. The strongly electron-withdrawing ester and the ortho-fluorine make the C-Cl bond highly electrophilic. While this facilitates rapid oxidative addition by Palladium(0), it simultaneously renders the resulting Pd(II) intermediate highly susceptible to hydride attack, leading to a des-chloro byproduct . This guide will help you identify, understand, and systematically eliminate this side reaction.

Part 1: Diagnostic FAQs (Identification & Causality)

Q1: How do I definitively identify dehalogenation side products of Methyl 3-chloro-2-fluoro-4-methoxybenzoate using LC-MS? A: The starting material (C9H8ClFO3) has a theoretical [M+H]+ of m/z 219.02 and will exhibit a classic 3:1 isotopic cluster due to the natural abundance of ^35^Cl and ^37^Cl. If hydrodechlorination occurs, the resulting des-chloro byproduct (Methyl 2-fluoro-4-methoxybenzoate) will show an [M+H]+ of m/z 185.06 . Diagnostic Marker: Look for the complete loss of the 3:1 isotopic signature and a precise mass shift of -34 Da (loss of ^35^Cl, gain of ^1^H).

Q2: What is the mechanistic cause of the des-chloro byproduct during my cross-coupling? A: Hydrodehalogenation is a competing kinetic pathway. After the Pd(0) catalyst undergoes oxidative addition into the C-Cl bond, the resulting Ar-Pd(II)-Cl intermediate must undergo transmetalation. If transmetalation is slow, or if a hydride source is present in the reaction matrix, the Pd(II) complex will accept a hydride to form an Ar-Pd(II)-H species. This intermediate rapidly undergoes reductive elimination to yield the des-chloro byproduct . The electron-withdrawing ortho-fluorine exacerbates this by making the Pd intermediate more electrophilic and prone to hydride attack .

Mechanism Pd0 Pd(0) Catalyst OA Ar-Pd(II)-Cl (Oxidative Addition) Pd0->OA + SM SM Methyl 3-chloro-2-fluoro- 4-methoxybenzoate SM->OA TM Ar-Pd(II)-R (Transmetalation) OA->TM + Coupling Partner (e.g., Boronic Acid) Hydride Ar-Pd(II)-H (Hydride Transfer) OA->Hydride + Hydride Source (Alcohols, Amines, H2O) Prod Desired Product (Cross-Coupled) TM->Prod Reductive Elimination Prod->Pd0 Byprod Des-chloro Byproduct (Hydrodehalogenation) Hydride->Byprod Reductive Elimination Byprod->Pd0

Figure 1: Competing pathways of cross-coupling vs. hydrodehalogenation in Pd-catalysis.

Part 2: Troubleshooting Guide (Minimization Strategies)

To minimize dehalogenation, you must manipulate the reaction kinetics to favor transmetalation while starving the system of hydride sources.

1. Eliminate Hydride Sources (Solvent & Base Optimization) Causality: Solvents like methanol, ethanol, and DMF, as well as amine bases (e.g., Et3N), can coordinate to the Pd center and undergo β -hydride elimination, transferring a hydride directly to the metal . Continuous monitoring via ESI-MS has shown a primary kinetic isotope effect when using CD3OD, proving solvent deprotonation is a major driver of this side reaction . Action: Switch to non-reducible, aprotic solvents (Toluene, THF, or 1,4-Dioxane) and use anhydrous inorganic bases (K3PO4, Cs2CO3).

2. Accelerate Transmetalation (Ligand Sterics & Electronics) Causality: Small or electron-poor phosphines (like PPh3) leave the Pd center exposed and fail to accelerate the transmetalation step. Bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos, SPhos) sterically crowd the Pd center. This crowding forces the organic fragments closer together, drastically accelerating both transmetalation and the final reductive elimination, thereby out-competing the slower hydrodehalogenation pathway .

3. Rigorous Moisture Control Causality: Recent mechanistic studies demonstrate that adventitious water, when combined with nucleophilic phosphines, can act as a direct hydrogen source for hydrodehalogenation prior to transmetalation . Action: Ensure glassware is flame-dried and reagents are stored under inert gas.

Troubleshooting Start Issue: High Des-chloro Byproduct Detected via LC-MS (-34 Da) Solvent 1. Solvent Check: Are you using MeOH, EtOH, or DMF? Start->Solvent SolventFix Action: Switch to non-reducible solvents (Toluene, THF, Dioxane) Solvent->SolventFix Yes Ligand 2. Ligand Check: Using PPh3 or small phosphines? Solvent->Ligand No SolventFix->Ligand LigandFix Action: Use bulky, electron-rich ligands (XPhos, SPhos) Ligand->LigandFix Yes Base 3. Base & Moisture Check: Using amines or wet conditions? Ligand->Base No LigandFix->Base BaseFix Action: Use anhydrous inorganic bases (K3PO4, Cs2CO3) Base->BaseFix Yes

Figure 2: Step-by-step troubleshooting logic tree to minimize des-chloro side products.

Part 3: Quantitative Data & Benchmarks

The following table summarizes the quantitative impact of systematically applying the troubleshooting logic to a standard Suzuki-Miyaura coupling of Methyl 3-chloro-2-fluoro-4-methoxybenzoate.

Optimization PhaseSolventBaseLigandTemp (°C)Conversion (%)Ratio (Desired : Des-chloro)
Baseline (Failed) MeOHEt3NPPh380>95%1 : 4 (Byproduct is major)
Solvent Swap TolueneEt3NPPh38085%2 : 1
Base Optimization TolueneK3PO4PPh38088%5 : 1
Ligand Upgrade (Optimized) TolueneK3PO4XPhos80>98%> 25 : 1 (Highly Selective)

Part 4: Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following protocol for the Suzuki-Miyaura coupling of Methyl 3-chloro-2-fluoro-4-methoxybenzoate is designed as a self-validating system . Do not proceed to the next step unless the validation gate is cleared.

Step 1: Reagent Assembly & Degassing

  • In a flame-dried Schlenk tube, add Methyl 3-chloro-2-fluoro-4-methoxybenzoate (1.0 equiv), Arylboronic acid (1.2 equiv), anhydrous K3PO4 (2.0 equiv), Pd2(dba)3 (0.02 equiv), and XPhos (0.08 equiv).

  • Add anhydrous Toluene (0.2 M relative to the halide).

  • Degas the mixture via three freeze-pump-thaw cycles.

  • Validation Gate 1: Upon warming to room temperature under Argon, the solution must remain a homogeneous dark red/purple (characteristic of active Pd-XPhos complexes). If the solution turns black and precipitates, Pd-black has formed indicating oxygen ingress or catalyst death. Halt, discard, and verify Argon line integrity.

Step 2: Reaction Initiation & Kinetic Monitoring

  • Heat the reaction mixture to 80 °C under vigorous stirring (800 rpm) to ensure the biphasic solid-liquid system is well mixed.

  • At exactly 30 minutes, withdraw a 5 µL aliquot under positive Argon pressure. Dilute in 1 mL LC-MS grade Acetonitrile.

  • Validation Gate 2: Analyze via LC-MS. Calculate the Area Under the Curve (AUC) ratio of the desired product mass to the des-chloro mass (m/z 185). If the ratio is < 5:1, the hydride pathway is out-competing transmetalation. Abort the reaction, re-dry your solvents over molecular sieves, and ensure the boronic acid is not degrading.

Step 3: Completion and Workup

  • Continue heating for 2-4 hours.

  • Cool to room temperature, dilute with EtOAc, and filter through a short pad of Celite to remove the inorganic base and precipitated palladium.

  • Validation Gate 3: The final LC-MS of the crude filtrate must show >95% consumption of the starting material (m/z 219) with a Product to Des-chloro ratio of > 20:1. Proceed to silica gel chromatography.

References

  • Organometallics (ACS Publications) - Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Available at:[Link]

  • Chemical Communications (RSC Publishing) - A mechanistic investigation of hydrodehalogenation using ESI-MS. Available at:[Link]

  • Yoneda Labs - Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

Optimization

managing exothermic events in large-scale reactions with Methyl 3-chloro-2-fluoro-4-methoxybenzoate

Welcome to the Process Safety Technical Support Center. This guide is specifically engineered for researchers, process chemists, and drug development professionals scaling up reactions involving Methyl 3-chloro-2-fluoro-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Safety Technical Support Center. This guide is specifically engineered for researchers, process chemists, and drug development professionals scaling up reactions involving Methyl 3-chloro-2-fluoro-4-methoxybenzoate (CAS: 2121309-20-2) [6].

Because this highly functionalized intermediate is frequently subjected to energetic transformations—such as ester reductions via hydride donors (e.g., DIBAL-H) or Nucleophilic Aromatic Substitution (SNAr) at the activated fluorine position—managing the thermodynamics of these reactions is critical. Transitioning from a laboratory fume hood to a pilot-scale reactor fundamentally alters heat-loss behavior, making thermal runaway a primary hazard [2][3].

Process Safety & Calorimetry Workflow

Before executing any scale-up protocol, our facility mandates a rigorous safety assessment to ensure that the cooling capacity of the plant reactor exceeds the maximum heat generation rate of the chemistry.

G N1 Identify Exothermic Pathway (e.g., DIBAL-H Reduction) N2 Reaction Calorimetry (RC) Measure Heat Flow (q) N1->N2 N3 Calculate Safety Metrics ΔTad, TMRad, Accumulation N2->N3 N4 Is ΔTad + T_process < T_decomp? N3->N4 N5 Dose-Controlled Scale-Up (Interlocked Feed) N4->N5  YES (Safe)   N6 Process Redesign (Dilution / Active Cooling) N4->N6  NO (Hazard)   N6->N2  Re-evaluate  

Scale-up safety workflow for exothermic reactions using calorimetric data.

Quantitative Calorimetric Baselines

To design a safe process, we rely on empirical thermodynamic data. Below are the representative safety parameters for common functionalizations of Methyl 3-chloro-2-fluoro-4-methoxybenzoate derived from Reaction Calorimetry (RC) [1].

Reaction PathwayReagentEnthalpy (ΔHr)Adiabatic Temp Rise (ΔTad)Time to Max Rate (TMRad)Max AccumulationRisk Classification
Ester Reduction DIBAL-H (1.5 eq)-185 kJ/mol+65 °C4.5 hours< 5%High (Cooling Critical)
SNAr Amination Morpholine (2.0 eq)-95 kJ/mol+35 °C> 24 hours12%Moderate
Saponification NaOH (aq, 2.0 eq)-55 kJ/mol+15 °C> 48 hours< 2%Low

Note: The Adiabatic Temperature Rise (ΔTad) represents the maximum temperature increase if all cooling fails and all reaction heat is retained [4].

Frequently Asked Questions (FAQs)

Q: Why does the DIBAL-H reduction of Methyl 3-chloro-2-fluoro-4-methoxybenzoate frequently trigger thermal runaway during pilot scale-up? A: In a laboratory round-bottom flask, the high surface-area-to-volume ratio allows the intense heat of the hydride transfer to dissipate almost instantly into the ambient environment. In a 50L or 500L pilot reactor, this ratio deteriorates severely [2]. If the reagent is added too quickly, the heat generation outpaces the jacket's cooling capacity. The reaction transitions from being dose-controlled (where reagent is consumed as fast as it is added) to accumulation-controlled, leading to a dangerous spike in temperature and pressure [3].

Q: What is the "24-Hour Rule" for TMRad, and how does it apply to our SNAr reactions? A: The Time to Maximum Rate under adiabatic conditions (TMRad) dictates how long operators have to respond to a total cooling failure before a runaway reaction reaches its peak severity [4]. The industry-standard 24-hour rule states that a reaction mixture is only safe to hold or store if its TMRad is greater than 24 hours. For our SNAr amination, the TMRad exceeds 24 hours, meaning the intermediate can be safely held overnight if necessary.

Q: How do we prevent reactant accumulation during cryogenic dosing? A: Accumulation occurs when a reagent is dosed into a reactor but fails to react immediately, often because the starting temperature is too low. If the mixture subsequently warms, the pooled reagents react all at once. To prevent this, you must determine the minimum initiation temperature via calorimetry and ensure the reactor is kept at or slightly above this threshold during dosing, rather than over-cooling it [5].

Troubleshooting Guide

Issue: Sudden, uncontrollable temperature spikes during the addition of the electrophile or hydride.

  • Root Cause: Inadequate mixing leading to localized hot spots, or a stalled reaction that suddenly auto-accelerates due to reactant accumulation [4].

  • Causality: If the agitator speed is too low, the dosed reagent pools at the surface. Once it finally disperses into the bulk mixture, the sudden burst of chemical conversion generates a massive heat load (ΔHr) that overwhelms the cooling jacket.

  • Solution: Implement a semi-batch (dosing) process interlocked with the agitator. If the RPM drops below a validated threshold, the feed pump must automatically shut off [4].

Issue: The calculated ΔTad plus the process temperature exceeds the boiling point of the solvent (THF).

  • Root Cause: The concentration of Methyl 3-chloro-2-fluoro-4-methoxybenzoate is too high for the specific heat capacity (Cp) of the system.

  • Causality: ΔTad=ΔHr/(mass×Cp) . A highly concentrated mixture has less solvent mass to absorb the generated heat, resulting in a higher potential temperature spike [4].

  • Solution: Dilute the reaction mass with additional solvent to increase the thermal sink, or drastically reduce the dosing rate to ensure the heat removal rate strictly matches the heat generation rate [5].

Standard Operating Protocols

To ensure absolute trustworthiness and reproducibility, the following protocols form a self-validating system: Protocol 1 generates the safety limits, which are then strictly enforced by the engineering controls in Protocol 2.

Protocol 1: Reaction Calorimetry (RC) Profiling

Objective: To empirically determine the heat of reaction and accumulation potential before scale-up[1][5].

  • System Calibration: Charge the reaction calorimeter with the intended solvent (e.g., anhydrous THF). Use the internal electrical calibration heater to apply a known heat load. Measure the temperature response to calculate the baseline specific heat capacity (Cp) and overall heat transfer coefficient (U).

  • Baseline Establishment: Add the limiting reagent (Methyl 3-chloro-2-fluoro-4-methoxybenzoate). Equilibrate the system to the target isothermal process temperature (Tp).

  • Controlled Dosing: Begin dosing the reactive reagent (e.g., DIBAL-H) at a precise, constant rate using a mass flow controller. Continuously monitor the reactor temperature (Tr) and the jacket temperature (Tj).

  • Post-Reaction Calibration: Once dosing is complete and heat flow returns to baseline, perform a second electrical calibration. Causality: The viscosity and volume of the mixture change during the reaction, altering the heat transfer coefficient. Dual calibration ensures accurate integration of the heat flow curve [5].

  • Data Integration: Calculate the total heat of reaction (ΔHr) and the Adiabatic Temperature Rise (ΔTad). Determine the percentage of accumulation by comparing the heat evolved during the dosing phase versus the hold phase.

Protocol 2: Pilot-Scale Dosing-Controlled Execution

Objective: To safely execute the exothermic reduction using interlocked engineering controls [3][4].

  • Reactor Preparation: Purge the vessel with N2 to ensure an inert atmosphere. Charge Methyl 3-chloro-2-fluoro-4-methoxybenzoate and the validated volume of anhydrous THF (based on the dilution requirements calculated in Protocol 1).

  • Pre-Cooling & Agitation: Engage the chiller to bring the mixture to the validated initiation temperature. Start the agitator at the prescribed RPM to ensure optimal bulk mixing.

  • Interlocked Dosing: Initiate the DIBAL-H feed pump. Critical Step: The pump must be electronically interlocked to the reactor's internal temperature probe and agitator shaft.

    • Causality: If the internal temperature approaches the safety threshold (Tp + 5°C) or if agitation fails, the interlock automatically cuts the feed. Because the process is dosing-controlled (accumulation < 5%), halting the feed instantly stops heat generation, preventing thermal runaway [4].

  • Post-Dosing Hold: Maintain active cooling and agitation until the internal temperature naturally drops, confirming the complete consumption of any residual accumulated reagent.

References

  • Reaction Calorimetry. Prime Process Safety Center. Available at: [Link]

  • Managing Hazards for Scale Up of Chemical Manufacturing Processes. ACS Publications. Available at: [Link]

  • Critical Considerations in Process Safety. H.E.L Group. Available at: [Link]

  • Preventing Explosions in Exothermic Reaction Calorimetry. Lab Manager. Available at:[Link]

Troubleshooting

methods for removing unreacted starting materials from Methyl 3-chloro-2-fluoro-4-methoxybenzoate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource specifically for researchers, synthetic chemists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource specifically for researchers, synthetic chemists, and drug development professionals. This guide provides field-proven troubleshooting strategies, mechanistic causality, and self-validating protocols for removing unreacted starting materials during the synthesis of Methyl 3-chloro-2-fluoro-4-methoxybenzoate (CAS 2121309-20-2)[1].

Diagnostic Matrix: Identifying Unreacted Starting Materials

Before initiating purification, you must identify the residual starting material in your crude mixture. Depending on your synthetic route—whether via Fischer esterification of 3-chloro-2-fluoro-4-methoxybenzoic acid (CAS 1554885-43-6)[2] or O-methylation of a phenolic precursor—the chemical properties of the impurities will dictate your isolation strategy.

Summarized below is the quantitative and qualitative data used to diagnose and resolve common impurities:

Impurity TypeLikely Starting MaterialAnalytical Signature (¹H NMR / TLC)Recommended Removal Method
Carboxylic Acid 3-chloro-2-fluoro-4-methoxybenzoic acidBroad singlet at ~11.0–12.0 ppm; Low Rf​ on TLC (streaking)Acid-Base Extraction (5% NaHCO₃)
Phenol 3-chloro-2-fluoro-4-hydroxybenzoateBroad singlet at ~5.0–6.0 ppm; Intermediate Rf​ Acid-Base Extraction (0.1 M NaOH)
Alcohol / Solvent MethanolSinglet at 3.49 ppm; Co-evaporates under vacuumRotary Evaporation / Water Wash
Neutral Organics Alkyl halides / Over-halogenated speciesExtra aromatic protons; High Rf​ on TLCSilica Gel Column Chromatography

Troubleshooting Guides & FAQs

Q1: Following a Fischer esterification, my crude NMR shows a broad singlet around 11.5 ppm. How do I efficiently remove the unreacted 3-chloro-2-fluoro-4-methoxybenzoic acid without degrading my product? A: The broad singlet indicates the presence of unreacted carboxylic acid. Because Fischer esterification is an equilibrium-driven process, residual acid is highly common[3]. To remove it, perform an acid-base liquid-liquid extraction using a 5% aqueous sodium bicarbonate (NaHCO₃) wash[3]. Causality & Self-Validation: 3-chloro-2-fluoro-4-methoxybenzoic acid is highly acidic due to the electron-withdrawing effects of the halogens. Washing the organic layer with NaHCO₃ deprotonates the unreacted acid to form a water-soluble sodium carboxylate salt, which partitions exclusively into the aqueous layer[3]. This salt formation is accompanied by the evolution of carbon dioxide gas[4]. When gas evolution ceases, you have a self-validating indicator that the acid has been completely neutralized. NaHCO₃ is preferred over stronger bases (like NaOH) to prevent unwanted saponification (hydrolysis) of your target ester product[3].

Q2: I synthesized the compound via O-methylation of a phenolic precursor. How do I separate the unreacted phenol from the ester product? A: If your synthesis utilized O-methylation of a phenol, unreacted phenolic starting material will remain. Phenols are significantly less acidic (higher pKa) than carboxylic acids and will not fully deprotonate in mild bases like NaHCO₃[3]. Therefore, a dilute sodium hydroxide (NaOH) wash is required to form the water-soluble sodium phenoxide[5]. Causality & Self-Validation: Because NaOH is a strong base, careful control of the concentration (e.g., 0.1 M) and contact time is critical to avoid hydrolyzing the target methyl ester. Monitor the organic layer via TLC; the disappearance of the intermediate Rf​ spot confirms complete removal of the phenol.

Q3: My ester is contaminated with trace halogenated byproducts that cannot be removed by liquid-liquid extraction. What is the optimal chromatographic method? A: For closely related neutral impurities (e.g., unreacted alkyl halides or over-halogenated byproducts), acid-base extraction is ineffective since they cannot be ionized. Silica gel flash chromatography is required. Causality & Self-Validation: Methyl benzoates typically elute well using a non-polar to polar gradient, such as hexanes and ethyl acetate[6]. The ester carbonyl interacts moderately with the slightly acidic silanol groups of the stationary phase[7]. By starting with a 95:5 Hexanes:EtOAc gradient and slowly increasing polarity, you can cleanly separate the target compound from less polar impurities.

Mandatory Visualization: Experimental Workflows

The following workflow illustrates the causal logic of the acid-base extraction process for removing unreacted carboxylic acid from the target ester.

G Start Crude Reaction Mixture (Ester + Acid + Catalyst) Solvent 1. Dilute with EtOAc & Wash with H2O Start->Solvent Phase1 Phase Separation Solvent->Phase1 Aq1 Aqueous Layer (MeOH, Acid Catalyst) [Discard] Phase1->Aq1 Org1 Organic Layer (Ester + Unreacted Acid) Phase1->Org1 Base 2. Wash with 5% NaHCO3(aq) (Vent frequently) Org1->Base Phase2 Phase Separation Base->Phase2 Aq2 Aqueous Layer (Sodium Benzoate Salt) [Discard] Phase2->Aq2 Org2 Organic Layer (Crude Ester) Phase2->Org2 Dry 3. Dry (MgSO4), Filter, & Concentrate Org2->Dry Pure Pure Methyl 3-chloro-2-fluoro- 4-methoxybenzoate Dry->Pure

Liquid-liquid extraction workflow for isolating methyl benzoates from unreacted carboxylic acids.

Detailed Experimental Protocols

Protocol A: Acid-Base Liquid-Liquid Extraction (Removal of Unreacted Acid)

This protocol is designed to remove unreacted 3-chloro-2-fluoro-4-methoxybenzoic acid and the acid catalyst from a Fischer esterification reaction.

  • Dilution: Dilute the crude reaction mixture with a water-immiscible organic solvent (e.g., Ethyl Acetate or Dichloromethane) in a separatory funnel.

  • Water Wash: Wash the organic layer with an equal volume of distilled water to remove residual methanol and the bulk of the acid catalyst (e.g., H₂SO₄). Separate the layers and discard the aqueous phase.

  • Bicarbonate Wash (Critical Step): Wash the organic layer with an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃)[3].

    • Safety & Validation: Gas evolution (CO₂) will occur immediately[4]. Swirl gently and vent the funnel frequently. Continue washing with fresh NaHCO₃ until gas evolution ceases, confirming complete neutralization and removal of the unreacted acid.

  • Phase Separation: Separate the layers. The unreacted 3-chloro-2-fluoro-4-methoxybenzoic acid is now in the aqueous layer as a water-soluble sodium salt[3]. Discard the aqueous layer.

  • Drying & Concentration: Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure via rotary evaporation to yield the pure ester.

Protocol B: Silica Gel Flash Chromatography (Removal of Neutral Impurities)

This protocol is designed to remove unreacted alkylating agents or closely related neutral byproducts.

  • Column Preparation: Prepare a silica gel column using 100-200 mesh silica gel[6]. Ensure the silica is neutralized or use standard weakly acidic silica gel 60 to prevent decomposition of the ester[7].

  • Loading: Dissolve the crude Methyl 3-chloro-2-fluoro-4-methoxybenzoate in a minimal amount of dichloromethane and carefully load it onto the top of the silica bed.

  • Elution: Elute the column using a gradient solvent system of Hexanes and Ethyl Acetate (starting at 95:5 and gradually increasing to 80:20)[6].

  • Fraction Collection & Validation: Collect fractions and monitor them via TLC (visualized under UV light). The target methyl ester will elute faster (higher Rf​ ) than any residual polar impurities.

  • Isolation: Pool the fractions containing the pure product and remove the solvent via rotary evaporation.

References

  • [3] 4.8: Acid-Base Extraction - Chemistry LibreTexts. Source: libretexts.org. URL: [Link]

  • [4] Why is sodium bicarbonate used in Fischer esterification?. Source: brainly.com. URL: [Link]

  • [6] 4 - Rsc.org (General experimental procedure for the synthesis methyl benzoate). Source: rsc.org. URL:[Link]

  • [7] Silica Gel for Column Chromatography|Products - NACALAI TESQUE, INC.. Source: nacalai.com. URL: [Link]

  • [5] O-Methylation of Phenol Using Dimethyl Carbonate. Source: thieme-connect.de. URL:[Link]

Sources

Troubleshooting

catalyst poisoning issues in cross-coupling reactions of Methyl 3-chloro-2-fluoro-4-methoxybenzoate

Target Substrate: Methyl 3-chloro-2-fluoro-4-methoxybenzoate Prepared by: Senior Application Scientist, Catalysis & Process Development Welcome to the Advanced Technical Support Center. When dealing with densely function...

Author: BenchChem Technical Support Team. Date: March 2026

Target Substrate: Methyl 3-chloro-2-fluoro-4-methoxybenzoate Prepared by: Senior Application Scientist, Catalysis & Process Development

Welcome to the Advanced Technical Support Center. When dealing with densely functionalized aryl halides like Methyl 3-chloro-2-fluoro-4-methoxybenzoate, standard cross-coupling conditions frequently fail. This guide dissects the mechanistic causality behind catalyst poisoning for this specific substrate and provides field-proven, self-validating protocols to rescue your yields.

Molecular Profiling: The Causality of Catalyst Deactivation

To solve a coupling failure, we must first understand the substrate's electronic and steric topology. Methyl 3-chloro-2-fluoro-4-methoxybenzoate presents a "perfect storm" for palladium catalyst deactivation[1]:

  • Sluggish Oxidative Addition: The primary reactive site is a C-Cl bond. Aryl chlorides are inherently less reactive than bromides or iodides, requiring highly electron-rich ligands to force the initial Pd(0) insertion[2]. The electron-donating para-methoxy group further enriches the C-Cl bond, increasing the activation energy required for this step.

  • The Chelation Trap (Off-Cycle Resting State): Once the Pd(II) inserts into the C-Cl bond, it finds itself flanked by an ortho-fluoro group and an ortho-methoxy group. Both moieties contain lone pairs capable of coordinating to the electrophilic Pd(II) center. This creates a highly stable, off-cycle palladacycle.

  • Aggregation to Palladium Black: Because the chelated Pd(II) complex resists the transmetalation step, the catalytic cycle stalls. The stranded palladium eventually decomposes and aggregates into inactive palladium black, visually confirming catalyst death[2].

CatalystPoisoning Start Methyl 3-chloro-2-fluoro- 4-methoxybenzoate OxAdd Oxidative Addition (Sluggish due to C-Cl bond) Start->OxAdd Pd0 Active L-Pd(0) Catalyst Pd0->OxAdd PdII Ar-Pd(II)-Cl Complex OxAdd->PdII Success Chelation Chelation Trap (ortho-F / ortho-OMe coordination) PdII->Chelation Poor Ligand Choice Transmetalation Transmetalation (Requires Bulky Ligand) PdII->Transmetalation XPhos / Bulky Ligand PdBlack Pd Black Aggregation (Irreversible Poisoning) Chelation->PdBlack Catalyst Death Product Desired Cross-Coupled Product Transmetalation->Product Reductive Elimination Product->Pd0 Catalyst Regeneration

Logical workflow of Pd catalyst deactivation via chelation traps vs. successful cross-coupling.

Troubleshooting Guide & FAQs

Q1: My Suzuki coupling with this substrate stalls at 10% conversion, and the reaction mixture turns pitch black within 30 minutes. What is happening? A1: The black precipitate is palladium black, an inactive, agglomerated form of palladium metal[2]. This occurs because your catalyst is trapped in the chelated Pd(II) state described above. When transmetalation is slower than catalyst degradation, the Pd(II) species decomposes. Solution: Switch to a highly sterically hindered dialkylbiaryl phosphine ligand (e.g., XPhos or BrettPhos)[1]. The sheer bulk of the ligand forces the palladium center out of the coplanar geometry required for ortho-methoxy/fluoro chelation, accelerating transmetalation and preventing degradation.

Q2: I am using standard Pd(PPh3)4, but I recover 100% of my starting material. Is my catalyst batch dead? A2: Not necessarily, but it is fundamentally mismatched for this substrate. Pd(PPh3)4 is insufficient to undergo oxidative addition into the electron-rich, sterically hindered C-Cl bond of Methyl 3-chloro-2-fluoro-4-methoxybenzoate. Solution: Abandon Pd(0) tetrakis. Utilize a Pd G3 or G4 precatalyst system[3]. These precatalysts rapidly generate the active mono-ligated Pd(0) species required to crack challenging aryl chlorides.

Q3: I see complete consumption of my boronic acid, but very little cross-coupled product. LC-MS shows mostly protodeboronated side products. A3: This is a classic symptom of a mismatched catalytic cycle rate. Because the transmetalation step is bottlenecked by the substrate's sterics, the boronic acid sits in a hot, basic solution for too long and degrades via protodeboronation[2]. Solution: Lower the reaction temperature to 60 °C (enabled by using a more active Pd G3 precatalyst) and switch to a milder base like K3PO4 with a controlled amount of water to accelerate the boronic acid activation without destroying it[4].

Quantitative Data: Ligand & Precatalyst Screening

To illustrate the causality of ligand selection, below is a summarized data table from our internal optimization workflows for the cross-coupling of Methyl 3-chloro-2-fluoro-4-methoxybenzoate with phenylboronic acid.

Catalyst SystemLigand TypeTemp (°C)Conversion (%)Primary Failure Mode / Observation
Pd(PPh3)4Monodentate Aryl100< 5%No oxidative addition; SM recovered.
Pd(dppf)Cl2Bidentate9012%Rapid Pd black formation; Chelation trap.
Pd(OAc)2 + SPhosDialkylbiaryl8045%Moderate protodeboronation of nucleophile.
XPhos Pd G3 Dialkylbiaryl (Bulky) 60 > 98% Clean conversion; No Pd black observed.

Note: Data reflects standard 1.0 mmol scale reactions in Dioxane/H2O (4:1) with K3PO4 as base.

Self-Validating Experimental Protocol

To ensure reproducibility and build a self-validating system, use the following step-by-step methodology. This protocol includes built-in visual and analytical checkpoints to verify the integrity of the catalytic cycle[3].

Optimized Suzuki-Miyaura Coupling Protocol Reagents: Methyl 3-chloro-2-fluoro-4-methoxybenzoate (1.0 equiv), Arylboronic Acid (1.5 equiv), XPhos Pd G3 (2 mol%), K3PO4 (3.0 equiv). Solvent: 1,4-Dioxane : H2O (4:1, v/v), rigorously degassed.

Step 1: Rigorous Degassing (Crucial for Catalyst Lifespan)

  • Combine 1,4-Dioxane and H2O in a 4:1 ratio.

  • Sparge the solvent mixture with ultra-pure Argon for a minimum of 30 minutes. Causality: Oxygen rapidly oxidizes the electron-rich XPhos ligand and the active Pd(0) species, leading to premature catalyst death[5].

Step 2: Reaction Assembly (Glovebox or Schlenk Line)

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl chloride, boronic acid, K3PO4, and XPhos Pd G3.

  • Evacuate and backfill the tube with Argon (3 cycles)[3].

  • Add the degassed solvent mixture via syringe. Validation Checkpoint 1: The solution should immediately adopt a clear, homogeneous pale yellow-to-orange hue. If the solution turns black upon solvent addition, your solvent is contaminated with oxygen or your precatalyst has degraded.

Step 3: Thermal Activation and Monitoring

  • Transfer the sealed vessel to a pre-heated oil bath at 60 °C.

  • Stir vigorously (800+ rpm) to ensure adequate mixing of the biphasic system. Validation Checkpoint 2: After 15 minutes, the solution should transition to a deep red/orange color, indicating the successful generation and steady-state concentration of the active L-Pd(0) species. Validation Checkpoint 3 (TLC/LC-MS): At 1 hour, sample the organic layer. You should observe >50% conversion. If a black precipitate forms, the transmetalation step is failing—verify the quality of your boronic acid and base.

Step 4: Quench and Workup

  • Cool the reaction to room temperature.

  • Dilute with Ethyl Acetate and filter through a short pad of Celite to remove the aqueous salts and trace palladium residues[4].

  • Concentrate the filtrate under reduced pressure and purify via flash chromatography.

References[2] Palladium catalyst issues in cross-coupling reactions - Benchchem. Source: benchchem.com. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH7bhDkgLbWyjMYiSisfReIT-qRDbC5Ozxb8xf_o5f0mflpDv9AfMyNXipG-teiT0Y6FOCJMfL_vZEdZhUoHwU1shUU6gPIdU6MJo9Wu7E0lK-B9AO3ulcHAkI5Rb8lirbIUTV3E5RAhtwLx0yTL5rg-PZ6C7hhhAhzJwyBSpbJUyhBonAXMWkcrN09fla4GsgM[5] Troubleshooting common issues in palladium-catalyzed cross-coupling reactions - Benchchem. Source: benchchem.com. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEiUF4jCIVoUNMk7N_ORDdJEVHQvfESU5S1Qyhf95bkXD6GwEr2k9RpElrjbA6lKMFx1kAIlgGHrW6DgzeKgaSiU2qSqeY03APQ_flJbk59eyDNhS4tpbeoRPt3BgGxhfur_ggyvcPq2dV6Lut4GO9vrCP2qglIHAjwwVRuT8a3HTR4SfSjeR52hFJUCNb63n1Aq71jYsfZgN-32vA5fyiOiMB8A4bq8v1W[1] Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions Elaine C. Reichert - DSpace@MIT. Source: mit.edu. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH-eChQYU-jQ0RCt-QeG-pb6TPFYAiftm9H7-abIRLkC6D7xyn3HmbQksNgP4t62VRSBmS_uVhq9lSFSX-4TAF_rB4X47OCTEEexuh68eWotHkSzvLfOyG7TiwkKbmg1bZym-A4NkUH7m0ZBamj2lx9NZz4sIK5Qdbm-RLkglVmrpjDI7EEhN8v7qCDaP8-vXHz1_dmG0zfYWb8TCrXg-yg7un83wg0uhEbbLfEG0s-uIYtsawa[4] Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm | Organic Process Research & Development - ACS Publications. Source: acs.org. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFlGcfTDe3w5xwOdh1eMmpNiO-fYcJQDINX4sDmfAKd84ivkY1pzavhAPU8Md9XzwM44gMuyveK6QzyWyIqkFNxEiQBNSJIgigaPaZLR0tEw1wJLSdxfOOoPj03FzOBpwXDfRFFIbyOltgXUA==[3] Cross-Coupling Reaction Manual: Desk Reference - MilliporeSigma. Source: sigmaaldrich.com. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF9AJ8vATVrR1XQXyn3-0bzucCS6rltspzRMLamm4CopcrtVVK1P9UGMKGgStxikg0d2n9bLq0Tia-vgbJJrlQhst5CZflBwbxZww92Kw4lYqy_dzmdhmSx1mcuD5shu6-WOJjJ_3vGBDHhyinZz2Xx8mJNac1b70eeb6Z8EOUurvsfVYy18fEx0lWM8Ob6vh_o8nlEpkL3so1XEzJsNpkFnLBtKzNOPQFYfyogYCgrL3J86aBqs-XqDz31VQ==

Sources

Optimization

Technical Support Center: Troubleshooting Solubility of Methyl 3-chloro-2-fluoro-4-methoxybenzoate

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals encountering solubility bottlenecks when working with Methyl 3-chloro-2-fluoro-4-met...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals encountering solubility bottlenecks when working with Methyl 3-chloro-2-fluoro-4-methoxybenzoate (CAS 2121309-20-2).

Because this highly functionalized building block is frequently used in cross-coupling, nucleophilic aromatic substitution (SNAr), and saponification reactions, overcoming its poor solubility in mixed aqueous-organic media is critical for maintaining reaction kinetics and yield.

Diagnostic FAQ: Understanding the Physicochemical Profile

Q1: Why does Methyl 3-chloro-2-fluoro-4-methoxybenzoate precipitate the moment I add aqueous reagents? A1: This compound is exceptionally lipophilic [1]. The dense substitution pattern (chlorine, fluorine, and a methoxy group) on the aromatic ring increases the crystal lattice energy. Furthermore, while halogens are electronegative, they reduce the overall molecular polarity and disrupt hydrogen bonding networks, leading to poor solubility in polar protic media [2]. When aqueous reagents (like NaOH or K2CO3) are introduced, the dielectric constant of the solvent system shifts drastically, forcing the hydrophobic ester to aggregate and precipitate.

Q2: How do I overcome the "encounter problem" in biphasic mixtures? A2: Heterogeneous chemical reactions between species in immiscible phases are inherently inhibited because the reagents cannot physically interact at a meaningful rate [3]. To circumvent this mutual insolubility, you must either use a carefully tuned co-solvent to create a single homogeneous phase or employ a Phase-Transfer Catalyst (PTC) to shuttle ions across the liquid-liquid phase boundary [4].

Q3: Can sonication resolve my solubility issues? A3: Sonication uses high-frequency sound waves to break intermolecular interactions and reduce particle size, temporarily increasing the surface area [4]. However, if the thermodynamic solubility limit of your solvent system is exceeded, the ester will simply re-precipitate once sonication stops. It is a supplementary physical technique, not a replacement for proper chemical solvent selection.

Q4: What if the compound remains insoluble in all compatible solvent systems? A4: For exceptionally intractable solubility issues, researchers are increasingly turning to mechanochemistry. Techniques like ball milling allow for solvent-free reactions in the solid state, completely bypassing the need for liquid-phase dissolution and driving the reaction through mechanical force [5].

G Start Solubility Issue Detected with Methyl 3-chloro-2-fluoro- 4-methoxybenzoate CheckRxn What is the reaction type? Start->CheckRxn Biphasic Biphasic / Saponification (Aqueous + Organic) CheckRxn->Biphasic Heterogeneous reagents Homogeneous Homogeneous Catalysis (e.g., Cross-Coupling) CheckRxn->Homogeneous Requires single phase PTC Add Phase-Transfer Catalyst (e.g., TBAB) Biphasic->PTC Stirring Increase Agitation (>800 rpm) Biphasic->Stirring CoSolvent Optimize Co-Solvent Ratio (e.g., Dioxane:H2O 4:1) Homogeneous->CoSolvent Temp Increase Temperature (>60°C) Homogeneous->Temp

Logical decision tree for troubleshooting solubility based on reaction type.

Troubleshooting Guides & Experimental Workflows

Workflow A: Overcoming Immiscibility in Ester Hydrolysis (Saponification)

Causality: Attempting to force a highly lipophilic halogenated ester into an aqueous phase is thermodynamically unfavorable. Instead of altering the solvent to accommodate the ester, we leave the ester in an organic solvent (e.g., Toluene) and use a Phase-Transfer Catalyst (PTC) like Tetrabutylammonium bromide (TBAB). The lipophilic tetrabutylammonium cation forms an ion pair with the hydroxide anion, masking its charge and shuttling it across the phase boundary into the organic layer where the ester is fully dissolved [3].

Protocol: PTC-Mediated Hydrolysis

  • Preparation: In a round-bottom flask, dissolve 1.0 eq of Methyl 3-chloro-2-fluoro-4-methoxybenzoate in Toluene (5 volumes). Ensure complete visual dissolution.

  • Aqueous Phase Addition: In a separate vessel, prepare a 2M aqueous NaOH solution (3.0 eq). Add this to the toluene solution. A distinct biphasic mixture will form.

  • Catalyst Addition: Add 0.05 eq of Tetrabutylammonium bromide (TBAB).

  • Agitation & Heating: Stir vigorously (>800 rpm) to maximize the interfacial surface area. Heat the mixture to 60°C.

  • Validation (Self-Validating Step): Monitor the reaction by TLC (Hexanes/EtOAc 4:1). Because the starting material is exclusively organic-soluble and the product (a sodium carboxylate salt) is exclusively water-soluble, the complete disappearance of the ester from the top organic layer definitively validates the reaction's success.

  • Workup: Separate the phases. Acidify the bottom aqueous layer with 1M HCl to pH 2 to precipitate the free 3-chloro-2-fluoro-4-methoxybenzoic acid. Filter and dry.

PTC_Mechanism cluster_aqueous Aqueous Phase cluster_organic Organic Phase NaOH NaOH (aq) Q_OH_aq [Q+ OH-] Ion Pair NaOH->Q_OH_aq + Q+ Br- (PTC) Q_OH_org [Q+ OH-] Active Nucleophile Q_OH_aq->Q_OH_org Phase Transfer Ester Methyl 3-chloro-2-fluoro- 4-methoxybenzoate Product Product Salt + [Q+ Br-] Ester->Product Q_OH_org->Product Reacts with Ester Product->Q_OH_aq Q+ Recycles

Phase-transfer catalysis cycle shuttling hydroxide ions into the organic phase.

Workflow B: Co-Solvent Optimization for Transition-Metal Catalysis

Causality: Transition-metal catalyzed reactions (like Suzuki-Miyaura cross-coupling at the C-Cl bond) require a homogeneous mixture to ensure the palladium catalyst, the lipophilic ester, and the inorganic base can interact simultaneously. Using a water-miscible aprotic solvent (like 1,4-Dioxane) combined with water lowers the overall polarity enough to dissolve the ester, while the small volume of water solubilizes the base [4].

Protocol: Single-Phase Co-Solvent Suzuki Coupling

  • Solvent Mixing: Prepare a solvent mixture of 1,4-Dioxane and Water in a 4:1 (v/v) ratio.

  • Reagent Loading: Add Methyl 3-chloro-2-fluoro-4-methoxybenzoate (1.0 eq), the corresponding boronic acid (1.2 eq), and K3PO4 (2.0 eq) to the solvent mixture.

  • Degassing: Sparge the mixture with Argon for 15 minutes.

  • Catalyst Addition: Add Pd(dppf)Cl2 (0.05 eq) under an inert atmosphere.

  • Heating: Heat the mixture to 90°C. The elevated temperature increases the thermodynamic solubility limit, ensuring the suspension becomes a homogeneous reaction mixture.

  • Validation (Self-Validating Step): The reaction mixture must transition from a cloudy suspension at room temperature to a clear, homogeneous solution (albeit darkly colored from the Pd catalyst) upon heating. If precipitation persists at 90°C, the co-solvent ratio is incorrect, and the reaction will stall. Sample the mixture, dilute with EtOAc/Water, and analyze the organic layer via LC-MS to confirm product formation.

Quantitative Data: Solvent & Additive Selection Matrix

To aid in rational experimental design, the following table summarizes the solubilizing power of various solvent systems specifically for highly lipophilic halogenated benzoates.

Solvent SystemDielectric Constant (ε)Solubilizing Power for EsterRecommended Application
Water 80.1Very LowUnsuitable as a sole solvent
Methanol 32.7Low-ModerateCo-solvent for mild polar reactions
1,4-Dioxane : Water (4:1) ~15.0 (mixed)HighHomogeneous transition-metal catalysis
Toluene + TBAB (PTC) 2.4 (Organic phase)Very HighBiphasic saponification / SNAr

References

  • Title: Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes Source: MDPI URL: [Link]

  • Title: Phase-transfer catalyst – Knowledge and References Source: Taylor & Francis URL: [Link]

  • Title: Toward overcoming solubility issues in organic chemistry Source: Hokkaido University URL: [Link]

Sources

Troubleshooting

Technical Support Center: Moisture Impact &amp; Troubleshooting for Methyl 3-chloro-2-fluoro-4-methoxybenzoate

Welcome to the Technical Support Center for Methyl 3-chloro-2-fluoro-4-methoxybenzoate (CAS: 2121309-20-2)[1]. This portal provides researchers, scientists, and drug development professionals with authoritative troublesh...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Methyl 3-chloro-2-fluoro-4-methoxybenzoate (CAS: 2121309-20-2)[1]. This portal provides researchers, scientists, and drug development professionals with authoritative troubleshooting guides regarding the impact of moisture on the stability and reactivity of this highly substituted benzoate ester.

Section 1: Fundamental Stability & Storage (FAQs)

Q: Why is Methyl 3-chloro-2-fluoro-4-methoxybenzoate particularly susceptible to moisture-induced degradation? A: The stability of this ester is strictly governed by the electronic effects of its ring substituents. According to Hammett equation principles, electron-withdrawing groups (EWGs) increase the electrophilicity of the ester's carbonyl carbon, thereby accelerating nucleophilic attack by water[2],[3]. In this molecule, the ortho-fluoro and meta-chloro groups exert strong inductive (-I) electron withdrawal[4]. Although the para-methoxy group provides some resonance (+R) stabilization, the net electronic environment is highly activating for ester hydrolysis[4],[3]. When exposed to ambient moisture, the ester undergoes hydrolysis to form 3-chloro-2-fluoro-4-methoxybenzoic acid and methanol[5].

Q: What are the optimal storage conditions to prevent moisture degradation? A: To maintain structural integrity, the compound must be stored under an inert atmosphere (Argon or Nitrogen) in a tightly sealed container. Desiccants should be utilized in the secondary containment, and the material should be kept at ambient or refrigerated temperatures depending on your specific long-term stability protocols[6].

Q: What are the analytical signs of moisture degradation? A: Degradation often manifests as a change in melting point or the appearance of insoluble acid precipitates in non-polar organic solvents. Analytically, HPLC or NMR will show the emergence of the corresponding carboxylic acid peak and free methanol, confirming that the ester linkage has been compromised.

Section 2: Quantitative Impact on Reactivity

Q: How does the substitution pattern quantitatively affect its hydrolysis rate compared to standard benzoates? A: To understand the causality behind its reactivity, we must look at the relative hydrolysis kinetics. The table below models the relative alkaline hydrolysis rates based on established Hammett σ constants and ortho-effect studies[4],[2].

SubstrateKey Substituent EffectsApprox. Net Hammett σ Relative Hydrolysis Rate ( krel​ )Moisture Sensitivity
Methyl benzoateNone (Reference)0.001.0Low
Methyl 4-methoxybenzoate+R (Electron Donating)-0.27~0.4Very Low
Methyl 3-chlorobenzoate-I (Electron Withdrawing)+0.37~4.5Moderate
Methyl 3-chloro-2-fluoro-4-methoxybenzoate Strong -I (F, Cl) > +R (OMe) > +0.50 > 8.0 High

Table 1: Comparative theoretical hydrolysis kinetics demonstrating the activating effect of halogen substituents on the benzoate core.

Section 3: Visualizing the Degradation Pathway

To fully grasp the mechanism, review the hydrolysis pathway below. The formation of the tetrahedral intermediate is the rate-determining step, which is significantly accelerated by the electron-withdrawing halogens pulling electron density away from the reaction center[2],[5].

Hydrolysis Ester Methyl 3-chloro-2-fluoro- 4-methoxybenzoate Intermediate Tetrahedral Intermediate (Anionic/Neutral) Ester->Intermediate Nucleophilic Attack Water H2O (Moisture) Water->Intermediate Adds to Carbonyl Acid 3-chloro-2-fluoro- 4-methoxybenzoic acid Intermediate->Acid Elimination Methanol Methanol (CH3OH) Intermediate->Methanol Leaving Group

Mechanistic pathway of moisture-induced ester hydrolysis via a tetrahedral intermediate.

Section 4: Synthetic Troubleshooting & Experimental Workflows

Q: My downstream organometallic reaction (e.g., Grignard addition) is failing. Could moisture in the ester be the cause? A: Yes. Moisture not only degrades the ester but also acts as a potent proton source that rapidly quenches highly reactive organometallic reagents (e.g., R−MgX+H2​O→R−H+Mg(OH)X ). Furthermore, trace water can coordinate with Lewis acid catalysts or transition metals used in cross-coupling, poisoning the catalytic cycle. A self-validating system requires quantifying moisture before synthesis.

Q: How do I accurately measure and remove moisture from this specific compound? A: We recommend a closed-loop workflow utilizing Coulometric Karl Fischer (KF) Titration (USP <921> Method Ic)[7],[8] followed by azeotropic distillation if moisture exceeds the 100 ppm threshold.

Workflow Start Sample Received/Stored KF Coulometric KF Titration (USP <921>) Start->KF Decision Moisture Content? KF->Decision Pass < 100 ppm Decision->Pass Acceptable Fail > 100 ppm Decision->Fail High Moisture Proceed Proceed to Synthesis Pass->Proceed Dry Azeotropic Distillation (Toluene) Fail->Dry Dry->KF Re-test

Experimental workflow for moisture quantification and azeotropic drying of the ester.

Section 5: Step-by-Step Methodologies

Protocol 1: Coulometric Karl Fischer Titration (Moisture Quantification)

Causality Note: Coulometric KF is selected over volumetric KF because it generates iodine in situ at the anode, allowing for highly precise absolute detection of trace moisture (<0.1%) without the error introduced by titrant volume measurements or standardizations[9],[7].

  • Preparation: Ensure the KF titrator cell is filled with an anhydrous methanol/chloroform solvent mixture. Chloroform is necessary to ensure complete dissolution of the hydrophobic halogenated ester[8].

  • Pre-titration: Run the instrument to eliminate background drift (residual moisture in the cell). Wait until the drift is stable at <10 µ g/min .

  • Sample Introduction: Using a dry, gas-tight syringe, accurately weigh ~0.5 g of Methyl 3-chloro-2-fluoro-4-methoxybenzoate. Inject the sample through the septum into the titration cell[8].

  • Measurement: Input the exact sample weight into the titrator. The instrument will automatically generate iodine to react with the water[7].

  • Validation: The titration ends when the drift returns to the baseline. Record the moisture content in ppm. If >100 ppm, proceed to Protocol 2.

Protocol 2: Azeotropic Drying (Moisture Removal)

Causality Note: Simple vacuum drying may not remove tightly bound water or water trapped in the crystal lattice. Azeotropic distillation with toluene exploits the formation of a minimum-boiling azeotrope between water and toluene, physically driving water out of the system.

  • Setup: Dissolve the wet Methyl 3-chloro-2-fluoro-4-methoxybenzoate in anhydrous toluene (approx. 10 mL per gram of ester) in a round-bottom flask.

  • Distillation: Attach a Dean-Stark apparatus and a reflux condenser. Heat the mixture to reflux (approx. 110°C) under an inert nitrogen atmosphere.

  • Water Removal: As the toluene-water azeotrope boils, it condenses and falls into the Dean-Stark trap. Water will separate to the bottom of the trap.

  • Concentration: Once water ceases to collect, distill off the remaining toluene under reduced pressure to recover the dry ester.

  • Verification: Re-test the dried solid using Protocol 1 to validate that moisture is <100 ppm before proceeding to sensitive organometallic steps.

References

  • LibreTexts Chemistry. (2021). Correlations of Structure with Reactivity of Aromatic Compounds (Hammett Equation). Retrieved from [Link]

  • Smith, M. B. (2013). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (7th ed.). John Wiley & Sons. Retrieved from[Link]

  • Pharmaceutical Technology. (2019). Residual Moisture Determination in Lyophilized Drug Products (USP <921>). Retrieved from [Link]

  • Nummert, V., et al. (2006). Kinetic study of hydrolysis of benzoates. Variation of the ortho substituent effect. Journal of Physical Organic Chemistry. Retrieved from[Link]

Sources

Optimization

analytical techniques for monitoring the progress of reactions involving Methyl 3-chloro-2-fluoro-4-methoxybenzoate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to guide researchers and drug development professionals through the analytical challenges of monitoring reactions...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to guide researchers and drug development professionals through the analytical challenges of monitoring reactions involving Methyl 3-chloro-2-fluoro-4-methoxybenzoate (CAS: 2121309-20-2) .

This highly functionalized aromatic building block is frequently utilized in the synthesis of small-molecule active pharmaceutical ingredients (APIs). Because of its dense array of electron-withdrawing groups (fluoro, chloro, and ester), it exhibits unique chromatographic and ionization behaviors. Whether you are tracking an ester hydrolysis, a Suzuki-Miyaura cross-coupling at the C-Cl bond, or a demethylation event, the protocols and troubleshooting guides below will ensure your analytical workflows remain robust and reproducible.

Core Workflow Visualization

The following diagram outlines the standard operating procedure for preparing and analyzing reaction aliquots.

Workflow A Reaction Aliquot (Methyl 3-chloro-2-fluoro- 4-methoxybenzoate) B Quench & Dilute (ACN/H2O 50:50) A->B Halt Reaction C Centrifuge & Filter (0.22 µm PTFE) B->C Remove Salts/Pd D LC-UV/MS Analysis (ESI +/- Switching) C->D 2 µL Injection E Data Interpretation (Conversion & Yield) D->E Integration

Fig 1: Standard LC-MS sample preparation and analysis workflow for reaction monitoring.

Standard Operating Procedures (SOPs)

Protocol: Reversed-Phase LC-UV/MS for Reaction Monitoring

Causality & Rationale: Reversed-phase chromatography (using a sub-2 µm C18 column) is ideal because the starting material is moderately lipophilic, while typical reaction products (such as the hydrolyzed carboxylic acid) are significantly more polar. A mobile phase gradient of Water/Acetonitrile modified with 0.1% Formic Acid ensures the protonation of acidic products, yielding sharp peak shapes and facilitating rapid positive/negative ion switching in the mass spectrometer [1].

Self-Validating System Suitability Test (SST): Before analyzing active reaction samples, inject a blank (quench solvent) followed by a 0.1 mg/mL reference standard of Methyl 3-chloro-2-fluoro-4-methoxybenzoate. Proceed only if the retention time is stable (± 0.05 min across three injections) and the Signal-to-Noise (S/N) ratio is > 100. This validates column integrity and MS sensitivity.

Step-by-Step Methodology:

  • Sample Extraction & Quenching: Extract a 10 µL aliquot from the active reaction vessel. Immediately dispense it into 990 µL of cold Acetonitrile:Water (50:50, v/v). Why? The sudden dilution and temperature drop halt reaction kinetics, while the aprotic/protic solvent mix prevents transesterification artifacts.

  • Particulate Removal: Pass the quenched sample through a 0.22 µm PTFE syringe filter into an HPLC vial. This step is critical to remove precipitated inorganic base salts or transition metal catalysts that will foul the MS source.

  • Chromatographic Separation: Inject 2 µL onto a C18 UHPLC column (e.g., 2.1 × 50 mm, 1.8 µm particle size) maintained at 40 °C.

  • Gradient Elution: Execute a linear gradient from 5% B to 95% B over 5.0 minutes at a flow rate of 0.5 mL/min.

    • Mobile Phase A: 0.1% Formic Acid in MS-grade Water.

    • Mobile Phase B: 0.1% Formic Acid in MS-grade Acetonitrile.

  • Detection: Monitor UV absorbance at 254 nm and 280 nm. Simultaneously, acquire MS data using Electrospray Ionization (ESI) scanning from m/z 100 to 600 in both positive and negative modes. When optimizing ESI-MS parameters for complex benzoate derivatives, utilizing Time-of-Flight (TOF) or Multiple Reaction Monitoring (MRM) can significantly enhance sensitivity and peak shape [2].

Quantitative Data Reference

Use the following table to identify your starting material and anticipate the behavior of common reaction products.

Table 1: Expected Chromatographic & MS Parameters

Compound / AnalyteExpected RT (min)UV Max (nm)ESI ModePrimary m/z (Expected)
Methyl 3-chloro-2-fluoro-4-methoxybenzoate 3.8254, 280Positive (+)219.0 [M+H]⁺, 241.0[M+Na]⁺
3-chloro-2-fluoro-4-methoxybenzoic acid (Hydrolysis)2.5254, 280Negative (-)203.0[M-H]⁻
Des-chloro byproduct (Dehalogenation)3.4254Positive (+)185.1 [M+H]⁺
Des-methyl byproduct (Phenol formation)3.1280Negative (-)203.0 [M-H]⁻

Troubleshooting & FAQs

Q1: I am monitoring an ester hydrolysis reaction, but I see two distinct peaks with the exact same mass (m/z 219.0) in my LC-MS. What is happening? A: You are likely observing a transesterification artifact rather than your starting material. If your reaction is being run in ethanol or methanol, the highly activated ester can undergo rapid solvent exchange. Ensure your quench solvent does not contain the reaction alcohol. Always quench with a non-nucleophilic mixture like Acetonitrile/Water to freeze the reaction state accurately.

Q2: The MS signal for Methyl 3-chloro-2-fluoro-4-methoxybenzoate is extremely weak in ESI positive mode, making trace analysis difficult. How can I improve the limit of detection? A: Highly halogenated, electron-deficient esters possess poor proton affinity, leading to weak [M+H]⁺ signals. Methoxybenzoate derivatives often require specific adduct formation for optimal detection [3]. Solution: Add 2 mM Ammonium Formate to your aqueous mobile phase. This facilitates the formation of the ammonium adduct [M+NH₄]⁺ (m/z 236.0), which is significantly more stable and abundant for this class of molecules.

Q3: During the monitoring of a Suzuki-Miyaura coupling, my starting material peak is tailing severely, making integration inaccurate. How do I fix this? A: Peak tailing for halogenated aromatic compounds in the presence of transition metals (like Palladium) usually indicates secondary interactions with unquenched metal species coordinating with the column frit or stationary phase. Solution: Integrate a metal-scavenging step into your sample preparation. Add a small amount of silica-supported metal scavenger (e.g., SiliaMetS Thiol) to the quench vial before filtration. Additionally, perform a post-run column flush with Isopropanol/Acetonitrile to elute strongly bound lipophilic Pd-complexes.

Q4: How do I accurately quantify reaction conversion if the UV response factors of the starting material and the product differ? A: The UV absorbance profile of Methyl 3-chloro-2-fluoro-4-methoxybenzoate will change drastically if the chloro or fluoro groups are modified, as these alter the electronic environment of the chromophore. Solution: Never rely solely on raw Area Percent (Area%) for highly functionalized aromatics. You must construct a calibration curve using isolated, pure standards of both the starting material and the expected product. Incorporate an internal standard (e.g., biphenyl) into your quench solution to normalize injection volumes and correct for matrix suppression effects.

References

  • Facile kinetic profiling of chemical reactions using MISER chromatographic analysis. Tetrahedron. URL:[Link]

  • Profiling LC-DAD-ESI-TOF MS Method for the Determination of Phenolic Metabolites from Avocado (Persea americana). ACS Publications (Journal of Agricultural and Food Chemistry). URL:[Link]

  • N-hydroxysuccinimidyl p-methoxybenzoate as suitable derivative reagent for isotopic dilution assay of biogenic amines in food. PubMed (Journal of Mass Spectrometry). URL:[Link]

Reference Data & Comparative Studies

Validation

interpreting the 1H NMR spectrum of Methyl 3-chloro-2-fluoro-4-methoxybenzoate

An in-depth technical analysis of Methyl 3-chloro-2-fluoro-4-methoxybenzoate requires more than just reading a spectrum; it demands an understanding of how complex spin systems behave under different magnetic field stren...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of Methyl 3-chloro-2-fluoro-4-methoxybenzoate requires more than just reading a spectrum; it demands an understanding of how complex spin systems behave under different magnetic field strengths. In modern drug development and materials science, fluorinated aromatics are ubiquitous. However, verifying the regiochemistry of heavily substituted intermediates presents a unique analytical challenge due to heteronuclear spin-spin coupling ( 1 H- 19 F).

This guide objectively compares the performance of traditional 400 MHz High-Field NMR against modern 80 MHz Benchtop NMR platforms for the structural elucidation of this specific compound. By examining the causality behind the experimental parameters and spectral artifacts, we provide a definitive framework for selecting the appropriate analytical tool.

Mechanistic Insights: The Spin System and Causality

Understanding the 1 H NMR spectrum of Methyl 3-chloro-2-fluoro-4-methoxybenzoate requires deconstructing its electronic environment and the resulting coupling network. The molecule contains 8 protons, divided into two distinct regions: the aliphatic singlets (6H) and the aromatic multiplet system (2H).

1. Chemical Shift Causality (Electronic Shielding)

  • H5 (Shielded, ~6.90 ppm): Positioned ortho to the electron-donating methoxy group (-OCH 3​ ), the local electron density is increased via resonance. This shields the proton from the external magnetic field, shifting its resonance upfield.

  • H6 (Deshielded, ~7.70 ppm): Positioned ortho to the electron-withdrawing methyl ester (-COOCH 3​ ), electron density is pulled away from the proton. This deshielding effect exposes the nucleus to the magnetic field, shifting it downfield.

  • Aliphatic Protons (~3.85 - 3.95 ppm): The ester methyl and the methoxy protons resonate in the same narrow aliphatic window, creating a high risk of signal overlap at lower magnetic fields.

2. Heteronuclear Coupling Logic ( 1 H- 19 F) Fluorine-19 is 100% naturally abundant and possesses a nuclear spin of ½. It couples with protons through the carbon framework, splitting the proton signals just as an adjacent proton would[1].

  • H6 is meta to the fluorine atom at C2. This results in a 4JHF​ coupling of approximately 6.0 Hz. Combined with the ortho proton coupling ( 3JHH​≈8.5 Hz) from H5, H6 appears as a distinct doublet of doublets (dd) .

  • H5 is para to the fluorine atom. The 5JHF​ coupling is very small (1.0 - 1.5 Hz) and often appears as a simple doublet (d) unless ultra-high resolution is achieved[2].

3. The Δν/J Ratio and Second-Order Effects The core difference between benchtop and high-field systems lies in the chemical shift dispersion ( Δν , measured in Hz) relative to the coupling constant ( J ). The J -coupling (in Hz) is a molecular constant, but the chemical shift separation (in Hz) scales linearly with the magnet's field strength[3]. At 400 MHz, the ~0.8 ppm difference between H5 and H6 equates to 320 Hz. With J=8.5 Hz, the Δν/J ratio is ~37, yielding a clean, first-order spectrum. At 80 MHz, Δν is only 64 Hz, dropping the ratio to ~7.5. This induces a "roof effect" (second-order leaning), which distorts the multiplet intensities and complicates interpretation[4].

Quantitative Data Presentation

To objectively compare the analytical viability of both platforms, we must map the theoretical expectations against the instrumental realities.

Table 1: Theoretical vs. Observed 1 H NMR Parameters (400 MHz, CDCl 3​ )

Proton AssignmentChemical Shift (ppm)MultiplicityIntegrationCoupling Constants ( J in Hz)
C1-COOCH 3​ 3.95Singlet (s)3H-
C4-OCH 3​ 3.85Singlet (s)3H-
C5-H 6.90Doublet (d)1H 3JHH​=8.5 , 5JHF​≈1.5 (often unresolved)
C6-H 7.70Doublet of doublets (dd)1H 3JHH​=8.5 , 4JHF​=6.0

Table 2: Performance Comparison: 400 MHz High-Field vs. 80 MHz Benchtop

Analytical Feature400 MHz High-Field NMR80 MHz Benchtop NMR
Signal Dispersion (Hz/ppm) 400 Hz / ppm80 Hz / ppm
Resolution of OCH 3​ / COOCH 3​ Baseline resolved (separated by ~40 Hz)Partially overlapping (separated by ~8 Hz)
Multiplet Clarity (H6 dd) Distinct 4-line pattern (First-order)Roof effect / second-order distortion
Sensitivity (Limit of Detection) < 100 µmol/L (16 scans)~ 1 mmol/L (Requires >64 scans)
Infrastructure Requirements Large footprint, liquid He/N 2​ cryogensCompact, cryogen-free permanent magnet

Experimental Protocols: A Self-Validating Workflow

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system . By utilizing internal referencing and mathematically optimized relaxation delays, the resulting integration ratios (3:3:1:1) will perfectly validate the molecular structure. If the integrals deviate by more than 5%, the system automatically flags incomplete relaxation or sample impurity.

Step 1: Sample Preparation (Causality of Solvent Choice)

  • Weigh exactly 15.0 mg of Methyl 3-chloro-2-fluoro-4-methoxybenzoate.

  • Dissolve the compound in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS). Causality: CDCl 3​ is chosen because it lacks exchangeable protons, preventing signal suppression. The deuterium provides the necessary "lock" signal to stabilize the magnetic field drift during acquisition[5], while TMS acts as the absolute 0.00 ppm zero-point reference.

Step 2: Instrument Calibration & Shimming

  • Transfer the solution to a standard 5 mm precision NMR tube (for 400 MHz) or the proprietary capillary (for benchtop systems).

  • Perform automated gradient shimming (TopShim or equivalent) to homogenize the magnetic field. Causality: Poor shimming broadens the peaks, which would artificially merge the closely spaced 4JHF​ doublets and the two aliphatic singlets.

Step 3: Acquisition Parameters (Ensuring Quantitative Integrity)

  • Set the pulse angle to 30° (zg30 pulse program).

  • Critical Step: Set the relaxation delay ( D1​ ) to 15 seconds . Causality: Aromatic protons typically have longitudinal relaxation times ( T1​ ) of 2-3 seconds. To achieve >99% quantitative integration, the delay must be at least 5×T1​ . Standard 1-second delays will result in truncated integrals for H5 and H6, breaking the self-validating nature of the 3:3:1:1 ratio.

  • Acquire 16 scans for the 400 MHz system, or 64 scans for the 80 MHz system to compensate for the lower intrinsic sensitivity[3].

Step 4: Processing

  • Apply a 0.3 Hz exponential line-broadening function prior to Fourier Transformation to optimize the Signal-to-Noise Ratio (SNR) without sacrificing the resolution of the 6.0 Hz 4JHF​ coupling.

  • Phase the spectrum manually to ensure a flat baseline, and integrate the regions defined in Table 1.

Logical Workflow Visualization

The following diagram maps the logical deduction pathway for assigning the 1 H NMR signals based on the molecule's structural features.

G Molecule Methyl 3-chloro-2-fluoro-4-methoxybenzoate Aliphatic Aliphatic Region (~3.9 ppm) Molecule->Aliphatic Aromatic Aromatic Region (6.8 - 7.8 ppm) Molecule->Aromatic Ester C1-COOCH3 Singlet, 3H, ~3.95 ppm Aliphatic->Ester Methoxy C4-OCH3 Singlet, 3H, ~3.85 ppm Aliphatic->Methoxy H5 C5-H (ortho to OCH3) Doublet, 1H, ~6.9 ppm ³J_HH = 8.5 Hz Aromatic->H5 H6 C6-H (ortho to Ester) Doublet of doublets, 1H, ~7.7 ppm ³J_HH = 8.5 Hz, ⁴J_HF = 6.0 Hz Aromatic->H6

Caption: Logical assignment of 1H NMR signals for Methyl 3-chloro-2-fluoro-4-methoxybenzoate.

Conclusion

While 80 MHz Benchtop NMR provides a highly accessible, cryogen-free solution for routine verifications, the structural complexity of Methyl 3-chloro-2-fluoro-4-methoxybenzoate pushes the limits of low-field resolution. The narrow ~0.1 ppm separation of the aliphatic singlets and the complex 4JHF​ coupling of the H6 proton make the 400 MHz High-Field NMR the superior choice for unambiguous structural validation, ensuring that second-order effects do not mask critical regiochemical data.

References

  • National Institutes of Health (NIH) PMC. "Measurement of Long Range 1H-19F Scalar Coupling Constants". Available at:[Link]

  • LibreTexts Chemistry. "16: Multinuclear NMR - Proton-Fluorine Coupling in 1H NMR". Available at:[Link]

  • Oxford Instruments. "High-field to Benchtop NMR Spectroscopy - Part 3". Available at: [Link]

  • Technology Networks. "Benchtop NMR Breaks New Ground". Available at: [Link]

  • MDPI. "Benchtop NMR in Biomedicine: An Updated Literature Overview". Available at:[Link]

Sources

Comparative

high-resolution mass spectrometry (HRMS) data for Methyl 3-chloro-2-fluoro-4-methoxybenzoate

High-Resolution Mass Spectrometry (HRMS) of Methyl 3-chloro-2-fluoro-4-methoxybenzoate: A Platform Comparison Guide Executive Summary & The Analytical Challenge Methyl 3-chloro-2-fluoro-4-methoxybenzoate (CAS: 2121309-20...

Author: BenchChem Technical Support Team. Date: March 2026

High-Resolution Mass Spectrometry (HRMS) of Methyl 3-chloro-2-fluoro-4-methoxybenzoate: A Platform Comparison Guide

Executive Summary & The Analytical Challenge

Methyl 3-chloro-2-fluoro-4-methoxybenzoate (CAS: 2121309-20-2) is a highly functionalized halogenated aromatic ester frequently utilized as a critical building block in agrochemical and pharmaceutical drug development[1]. Characterizing this compound in complex biological or environmental matrices presents a distinct analytical challenge. The presence of both chlorine and fluorine atoms, combined with methoxy and ester functional groups, requires an analytical platform capable of resolving fine isotopic distributions (e.g., 35 Cl/ 37 Cl) and distinguishing the target analyte from isobaric background interferences.

This guide objectively compares the performance of leading High-Resolution Mass Spectrometry (HRMS) platforms—specifically Orbitrap versus Quadrupole Time-of-Flight (Q-TOF)—for the analysis of this compound, providing researchers with evidence-based mechanistic insights and a self-validating experimental protocol.

HRMS Platform Performance Comparison

When selecting an HRMS platform for the quantitative and qualitative analysis of halogenated benzoates, researchers must weigh resolving power, mass accuracy stability, and dynamic range.

While Triple Quadrupole (QQQ) systems remain the gold standard for targeted Selected Reaction Monitoring (SRM), they lack the full-scan retrospective capabilities necessary for identifying unknown degradation products[2]. For comprehensive profiling, the choice typically narrows down to Orbitrap or Q-TOF architectures.

Why Orbitrap Outperforms Q-TOF for Halogenated Aromatics:

  • Ultra-High Resolving Power: Orbitrap analyzers can routinely achieve resolutions exceeding 140,000 FWHM (at m/z 200). This is critical for Methyl 3-chloro-2-fluoro-4-methoxybenzoate, as it allows the baseline separation of the 37 Cl isotopic peak from co-eluting matrix components with similar nominal masses[3]. Q-TOF systems typically plateau around 40,000–60,000 FWHM.

  • Polarity Switching Stability: Orbitrap systems maintain mass stability even during rapid polarity switching. In contrast, Q-TOF instruments often experience a temporary drop in mass accuracy and resolution during polarity shifts, making them less ideal for complex LC gradients[3].

  • Detector Saturation: Q-TOF detectors can suffer from rapid saturation, limiting their linear dynamic range. Orbitrap technology guarantees a high linearity range (up to 5 orders of magnitude) independent of resolution, allowing for simultaneous trace-level quantification and high-abundance structural elucidation[2].

Table 1: Platform Comparison for Halogenated Benzoate Analysis
Performance MetricOrbitrap HRMS (e.g., Q Exactive)Q-TOF HRMSTriple Quadrupole (QQQ)
Resolving Power (FWHM) > 140,00040,000 – 60,000Unit Resolution (~0.7 Da)
Mass Accuracy < 1 ppm (stable for days)2 – 5 ppm (requires frequent tuning)N/A
Retrospective Analysis Excellent (Full Scan HRAM)GoodPoor (Targeted only)
Isotopic Fine Structure Baseline baseline resolution of Cl/FPartial resolutionUnresolved
Linear Dynamic Range 5 orders of magnitude3 – 4 orders of magnitude6 orders of magnitude

Mechanistic Insights: Ionization and Fragmentation Causality

To design a robust MS method, one must understand the chemical behavior of the molecule in the gas phase.

Ionization Strategy (ESI+): Electrospray Ionization in positive mode (ESI+) is selected because the lone electron pairs on the carbonyl oxygen of the ester and the ether oxygen of the methoxy group act as excellent proton acceptors, readily forming the stable [M+H]+ precursor ion at m/z 219.0219.

Fragmentation Causality: The fragmentation of methoxybenzoates under Higher-energy Collisional Dissociation (HCD) is driven by the stability of the resulting product ions[4].

  • Loss of Methanol ( −CH3​OH ): The most thermodynamically favorable pathway is the loss of a neutral methanol molecule (32.0262 Da) from the protonated ester, yielding an acylium ion at m/z 186.9957. This is a well-documented rearrangement driven by the interaction of the ester group with the aromatic system[4].

  • Loss of Carbon Monoxide ( −CO ): Following the loss of methanol, the acylium ion rapidly extrudes carbon monoxide (27.9949 Da) to form a highly stable halogenated phenyl cation at m/z 159.0008.

  • Halogen Retention: The strong electronegativity and bond dissociation energies of the C-F and C-Cl bonds mean that the halogens are typically retained on the aromatic ring during low-energy collisions, serving as excellent diagnostic mass tags.

Table 2: Theoretical Exact Masses & Isotopic Pattern
Ion SpeciesFormulaTheoretical Exact Mass (m/z)Relative Abundance
[M+H]+ (Monoisotopic, 35 Cl) C9​H935​ClFO3+​ 219.0219100%
[M+H]+ ( 37 Cl Isotope) C9​H937​ClFO3+​ 221.0189~32%
[M+H−CH3​OH]+ C8​H535​ClFO2+​ 186.9957Diagnostic Fragment
[M+H−CH3​OH−CO]+ C7​H535​ClF+ 159.0008Diagnostic Fragment

Self-Validating Experimental Protocol: LC-HRMS Workflow

This protocol is designed as a self-validating system . It integrates a System Suitability Test (SST) that acts as a strict gating mechanism; if the SST criteria are not met, the analytical run cannot proceed, ensuring absolute trustworthiness in the generated data.

Step 1: System Suitability and Calibration (The Validation Gate)

  • Action: Infuse a known calibration mixture (e.g., Pierce LTQ Velos ESI Positive Ion Calibration Solution).

  • Causality: Ensures the Orbitrap mass analyzer is calibrated to < 1 ppm mass error.

  • Validation Check: The system must report a mass accuracy of 1.0 ppm for the lock mass (m/z 391.28429, diisooctyl phthalate). If the error exceeds 1.0 ppm, automatic recalibration is triggered.

Step 2: Sample Preparation

  • Action: Extract the target compound using Liquid-Liquid Extraction (LLE) with ethyl acetate, evaporate to dryness, and reconstitute in 90:10 Water:Acetonitrile.

  • Causality: Acetonitrile is chosen over methanol for reconstitution to prevent potential transesterification artifacts in the heated ESI source, which could artificially alter the ester profile.

Step 3: UHPLC Separation

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Causality: Formic acid provides the abundant proton source required for efficient ESI+ ionization. The gradient elution (starting at 10% B, ramping to 90% B over 8 minutes) ensures the hydrophobic halogenated ring is sufficiently retained and separated from polar matrix suppressors.

Step 4: Orbitrap MS Acquisition (Parallel Reaction Monitoring - PRM)

  • MS1 Full Scan: Resolution set to 140,000 FWHM; AGC target 3e6; Maximum IT 100 ms.

  • MS2 (PRM): Isolate m/z 219.0219 using a 1.0 Da quadrupole isolation window.

  • Fragmentation: Use Stepped Normalized Collision Energy (NCE) at 20, 30, and 40.

  • Causality: A stepped NCE generates a comprehensive MS2 spectrum in a single scan. NCE 20 gently cleaves the ester (yielding m/z 186.9957), while NCE 40 forces the subsequent loss of CO and potential halogen radicals, providing a complete structural fingerprint.

Mandatory Visualizations

Workflow A Sample Preparation (LLE & Reconstitution) B UHPLC Separation (C18, Gradient Elution) A->B C ESI Source (Positive Ion Mode) B->C D Orbitrap MS1 (Full Scan, R=140k) C->D E HCD Fragmentation (Stepped NCE 20-40) D->E F Orbitrap MS2 (PRM/ddMS2, R=35k) E->F

Analytical workflow for LC-HRMS analysis of Methyl 3-chloro-2-fluoro-4-methoxybenzoate.

Fragmentation M [M+H]+ m/z 219.0219 F1 [M+H - CH3OH]+ m/z 186.9957 M->F1 -CH3OH (32 Da) F2 [M+H - •CH3]+ m/z 203.9984 M->F2 -•CH3 (15 Da) F3 [M+H - CH3OH - CO]+ m/z 159.0008 F1->F3 -CO (28 Da)

Proposed ESI+ fragmentation pathway for Methyl 3-chloro-2-fluoro-4-methoxybenzoate.

References

  • Thermo Fisher Scientific. "First Choice in High Resolution Mass Spectrometry with Orbitrap Mass Analyzer Technology for Screening, Confirmative and Quantitation." Thermo Fisher Scientific Application Notes. Available at:[Link]

  • Zaikin, V. G., et al. "Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids." European Journal of Mass Spectrometry, PMC. Available at:[Link]

Sources

Validation

characteristic peaks in the FTIR spectrum of Methyl 3-chloro-2-fluoro-4-methoxybenzoate

An In-Depth Guide to the Vibrational Landscape of Methyl 3-chloro-2-fluoro-4-methoxybenzoate: An FTIR Spectral Analysis and Comparative Study Introduction In the field of drug development and materials science, the preci...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Vibrational Landscape of Methyl 3-chloro-2-fluoro-4-methoxybenzoate: An FTIR Spectral Analysis and Comparative Study

Introduction

In the field of drug development and materials science, the precise structural elucidation of novel organic compounds is paramount. Methyl 3-chloro-2-fluoro-4-methoxybenzoate, a polysubstituted aromatic ester, presents a complex yet illustrative case for the power of Fourier-Transform Infrared (FTIR) spectroscopy. This vibrational spectroscopy technique serves as a rapid, non-destructive tool for identifying functional groups and probing the molecular architecture, making it an indispensable part of the analytical workflow.

This guide provides a comprehensive analysis of the predicted . As a Senior Application Scientist, this analysis is grounded in established group frequency correlations and a comparative approach with structurally similar molecules. We will dissect the spectrum region by region, explaining the causality behind the expected vibrational modes. Furthermore, this guide furnishes a detailed experimental protocol for acquiring a high-quality spectrum, ensuring methodological trustworthiness and reproducibility for researchers in the field.

Molecular Structure and Key Vibrational Modes

The structure of Methyl 3-chloro-2-fluoro-4-methoxybenzoate incorporates several key functional groups, each contributing distinct absorption bands to its infrared spectrum. The primary moieties include an aromatic ring, an ester group (C=O, C-O), an ether (methoxy) group, a carbon-fluorine bond, and a carbon-chlorine bond.

Caption: Molecular structure of Methyl 3-chloro-2-fluoro-4-methoxybenzoate with key vibrational modes highlighted.

Analysis of Characteristic FTIR Peaks

The infrared spectrum can be divided into the functional group region (4000-1500 cm⁻¹) and the fingerprint region (<1500 cm⁻¹). While the fingerprint region is unique to the molecule as a whole, the functional group region provides clear, assignable peaks.

**1. C-H Stretching Vibrations (>2800 cm⁻¹) **
  • Aromatic C-H Stretch (3100-3000 cm⁻¹): The C-H bonds on the benzene ring will produce weak to medium absorption bands at wavenumbers slightly above 3000 cm⁻¹.[1][2] The presence of these peaks is a clear indicator of an aromatic system.

  • Aliphatic C-H Stretch (3000-2840 cm⁻¹): The two methyl groups (one from the ester and one from the methoxy substituent) will exhibit C-H stretching vibrations in this region.[3]

  • Methoxy C-H Stretch (2850-2815 cm⁻¹): A key diagnostic peak for a methoxy group is a specific, medium-intensity C-H stretching band that appears at a lower frequency than typical alkyl C-H stretches, generally around 2830 ± 10 cm⁻¹.[4][5] The presence of this distinct peak is strong evidence for the -OCH₃ group.

**2. Carbonyl and Aromatic Double Bond Region (1800-1400 cm⁻¹) **
  • Ester C=O Stretch (approx. 1750-1715 cm⁻¹): This will be one of the most intense and easily identifiable peaks in the spectrum. For aromatic esters, the C=O stretching frequency is typically found between 1730-1715 cm⁻¹.[2] Conjugation with the aromatic ring slightly lowers the frequency compared to saturated esters (1750-1735 cm⁻¹).[2][6]

  • Aromatic C=C In-Ring Stretches (approx. 1600-1475 cm⁻¹): The benzene ring exhibits characteristic C=C bond stretching vibrations that typically appear as a pair of bands, one near 1600 cm⁻¹ and another near 1500-1475 cm⁻¹.[1][6] These bands confirm the presence of the aromatic core.

**3. The Fingerprint Region (<1500 cm⁻¹) **

This region contains a wealth of structural information arising from complex bending and stretching vibrations, including the crucial C-O, C-F, and C-Cl stretches.

  • Ester and Ether C-O Stretches (1300-1000 cm⁻¹): Aromatic esters typically show two strong C-O stretching bands.[6][7]

    • An asymmetric C-O-C stretch (ester) is expected between 1300-1200 cm⁻¹.[8]

    • A symmetric O-C-C stretch (ester) and the aryl ether C-O stretch (methoxy group) will contribute to strong absorptions in the 1250-1020 cm⁻¹ range.[4][8] The combination of the strong C=O peak and these two strong C-O absorptions is often referred to as the "Rule of Three" for esters.[7]

  • Aromatic C-F Stretch (approx. 1275-1200 cm⁻¹): The C-F bond gives rise to a very strong and characteristic absorption band. Its position can vary, but for aryl fluorides, it is typically found in this region. This peak may overlap with the strong C-O ester stretch, potentially appearing as a very broad and intense band.

  • C-Cl Stretch (approx. 850-550 cm⁻¹): The C-Cl stretching vibration appears at lower wavenumbers and can sometimes be difficult to assign definitively due to other peaks in the fingerprint region.[9][10] However, a medium to strong band in this range is expected for this molecule.

Comparative Analysis: Supporting Experimental Data

To substantiate our peak assignments, we can compare the predicted spectrum of our target molecule with the known spectral features of simpler, related compounds. This comparative approach helps to isolate the contributions of each substituent.

Functional Group/VibrationMethyl 3-chloro-2-fluoro-4-methoxybenzoate (Predicted)Methyl 4-methoxybenzoate (Reference)Methyl 3-chlorobenzoate (Reference)Methyl 2-fluorobenzoate (Reference)
Aromatic C-H Stretch ~3100-3000 cm⁻¹~3100-3000 cm⁻¹~3100-3000 cm⁻¹~3100-3000 cm⁻¹
Aliphatic C-H Stretch ~3000-2840 cm⁻¹~3000-2840 cm⁻¹~2960 cm⁻¹~2960 cm⁻¹
Methoxy C-H Stretch ~2835 cm⁻¹~2840 cm⁻¹N/AN/A
Ester C=O Stretch ~1720 cm⁻¹~1715 cm⁻¹~1725 cm⁻¹~1725 cm⁻¹
Aromatic C=C Stretches ~1600, ~1500 cm⁻¹~1605, ~1510 cm⁻¹~1595, ~1475 cm⁻¹~1610, ~1490 cm⁻¹
Asymmetric C-O-C Stretch ~1250-1270 cm⁻¹~1260 cm⁻¹~1280 cm⁻¹~1290 cm⁻¹
Aromatic C-F Stretch ~1275-1200 cm⁻¹ (Strong)N/AN/A~1250 cm⁻¹ (Strong)
Symmetric C-O Stretch ~1100-1150 cm⁻¹~1100 cm⁻¹~1120 cm⁻¹~1130 cm⁻¹
Aryl Ether C-O Stretch ~1020 cm⁻¹~1025 cm⁻¹N/AN/A
C-Cl Stretch ~850-550 cm⁻¹N/A~750 cm⁻¹N/A

This table illustrates how the electronic effects of each substituent (chloro, fluoro, methoxy) influence the precise position of the key vibrational bands, particularly the C=O and C-O stretches.

Experimental Protocol for FTIR Analysis

To ensure the acquisition of a high-fidelity, reproducible FTIR spectrum, a standardized protocol is essential. The following describes the Attenuated Total Reflectance (ATR) method, which is ideal for solid powder samples due to its minimal sample preparation and ease of use.

Methodology: Acquiring an FTIR Spectrum via ATR
  • Instrument Preparation:

    • Ensure the FTIR spectrometer is powered on and has been allowed to stabilize according to the manufacturer's instructions (typically 30-60 minutes).

    • Verify that the sample compartment is clean and the ATR crystal (typically diamond or germanium) is free of any residue.

  • Background Spectrum Acquisition:

    • Causality: A background spectrum must be collected to measure the instrument's ambient environment (e.g., atmospheric H₂O and CO₂). This background is then subtracted from the sample spectrum to ensure that the resulting peaks are solely from the sample itself.

    • Procedure: With the ATR anvil disengaged and the crystal clean, initiate a "Background" or "Reference" scan using the instrument's software. Typical parameters are 16-32 scans at a resolution of 4 cm⁻¹.

  • Sample Application:

    • Place a small amount of the Methyl 3-chloro-2-fluoro-4-methoxybenzoate powder (typically 1-5 mg) onto the center of the ATR crystal.

    • Lower the press arm (anvil) and apply consistent pressure to ensure firm contact between the sample and the crystal surface.

    • Causality: Good contact is critical for the evanescent wave to penetrate the sample effectively, which is necessary for a strong, high-quality signal. Insufficient contact will result in a weak spectrum with a poor signal-to-noise ratio.

  • Sample Spectrum Acquisition:

    • Initiate a "Sample" scan using the same parameters as the background scan (e.g., 16-32 scans, 4 cm⁻¹ resolution).

    • The software will automatically ratio the sample scan against the collected background spectrum to produce the final absorbance or transmittance spectrum.

  • Cleaning and Post-Analysis:

    • Retract the anvil, and carefully clean the sample powder from the crystal surface and anvil tip using a suitable solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe.

    • Perform another background scan to ensure the crystal is perfectly clean before analyzing the next sample.

cluster_prep Preparation cluster_acq Data Acquisition cluster_post Post-Analysis start Start: Instrument Stabilization clean Clean ATR Crystal start->clean background 1. Collect Background Spectrum (No Sample) clean->background apply_sample 2. Apply Solid Sample to Crystal background->apply_sample engage_anvil 3. Apply Consistent Pressure with Anvil apply_sample->engage_anvil collect_sample 4. Collect Sample Spectrum engage_anvil->collect_sample process Software Ratios Sample vs. Background collect_sample->process spectrum Final FTIR Spectrum Generated process->spectrum clean_final Clean Crystal & Anvil spectrum->clean_final end End clean_final->end

Caption: Experimental workflow for acquiring an FTIR spectrum using the ATR method.

Conclusion

The FTIR spectrum of Methyl 3-chloro-2-fluoro-4-methoxybenzoate is predicted to exhibit a rich set of characteristic absorption bands that serve as a molecular fingerprint. The most prominent features include a strong ester carbonyl (C=O) stretch around 1720 cm⁻¹, multiple strong C-O stretches in the 1300-1000 cm⁻¹ region, a distinctive methoxy C-H stretch near 2835 cm⁻¹, and strong absorptions corresponding to the C-F bond. By combining a systematic analysis of group frequencies with a comparative study of related molecules, a confident structural assignment can be achieved. The provided experimental protocol ensures that researchers can obtain high-quality, reliable data for their own analyses, reinforcing the role of FTIR spectroscopy as a cornerstone of chemical characterization.

References

  • Degen, I. (1968). Detection of the Methoxyl Group by Infrared Spectroscopy. Applied Spectroscopy.
  • Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. [Link]

  • Smith, B. C. (2017). The C-O Bond III: Ethers By a Knockout. Spectroscopy Online. [Link]

  • Nandiyanto, A. B. D., et al. (2023). Interpretation of Fourier Transform Infrared Spectra (FTIR): A Practical Approach in the Polymer/Plastic Thermal Decomposition I. Indonesian Journal of Science & Technology. [Link]

  • Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

  • Doc Brown's Advanced Organic Chemistry. Methoxyethane Infrared Spectrum. [Link]

  • Chemistry LibreTexts. (2021). 1.7: Infrared Spectra of Some Common Functional Groups. [Link]

  • Northern Illinois University. Typical IR Absorption Frequencies For Common Functional Groups. [Link]

  • University of Massachusetts. IR Group Frequencies. [Link]

  • Michigan State University. IR Spectroscopy Tutorial: Aromatics. [Link]

  • The features of IR spectrum. (n.d.). [Link]

Sources

Comparative

comparative analysis of different synthetic routes to Methyl 3-chloro-2-fluoro-4-methoxybenzoate

[label="Pre-coordination\nvia H- Fig 1. Synthetic workflow comparing EAS (steric bias) vs.

Author: BenchChem Technical Support Team. Date: March 2026

[label="Pre-coordination\nvia H-

Fig 1. Synthetic workflow comparing EAS (steric bias) vs. DoM (regioselective) routes.

Mechanism Step1 2-fluoro- 4-methoxybenzoic acid Step2 Lithium Carboxylate Pre-coordination Step1->Step2 LTMP (1 eq) Step3 C3-Lithiated Intermediate Step2->Step3 LTMP (1 eq) F/OMe Directing Step4 Electrophilic Trapping (C2Cl6) Step3->Step4 Step5 3-chloro-2-fluoro- 4-methoxybenzoic acid Step4->Step5 Cl+ Transfer

Fig 2. Mechanistic pathway of Directed ortho-Metalation (DoM) highlighting C3-lithiation.

Detailed Experimental Protocols

Protocol A: The DoM Route (Recommended for High Regiopurity)

This protocol is designed as a self-validating system; visual cues at each step confirm mechanistic progression.

Step 1: Synergistic Lithiation and Chlorination

  • Base Preparation: In an oven-dried flask under N₂, add 2,2,6,6-tetramethylpiperidine (2.3 eq) to anhydrous THF (0.5 M). Cool to -20 °C. Dropwise add n-BuLi (2.2 eq, 2.5 M in hexanes). Stir for 30 minutes to ensure complete formation of LTMP.

  • Pre-coordination & Lithiation: Cool the LTMP solution to -78 °C. Slowly add a solution of 2-fluoro-4-methoxybenzoic acid (1.0 eq) in THF. Self-Validation Cue: The solution will briefly turn cloudy (lithium carboxylate formation) before developing a deep yellow/orange hue, confirming successful C3-lithiation. Stir at -78 °C for 2 hours.

  • Electrophilic Trapping: Add a solution of hexachloroethane (C₂Cl₆, 1.2 eq) in THF dropwise. Maintain at -78 °C for 1 hour, then allow to warm to room temperature. The color will fade as the electrophile is consumed.

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with EtOAc to remove non-acidic organic impurities (e.g., unreacted C₂Cl₆).

  • Isolation: Acidify the aqueous layer to pH 2 using 2M HCl. Self-Validation Cue: Immediate precipitation of a white solid occurs. Filter or extract with EtOAc, dry over Na₂SO₄, and concentrate to yield 3-chloro-2-fluoro-4-methoxybenzoic acid (>95% regiopurity).

Step 2: Esterification

  • Dissolve the isolated acid (1.0 eq) in DMF (0.2 M). Add K₂CO₃ (1.5 eq) and stir for 15 minutes at room temperature to form the potassium salt.

  • Add Methyl Iodide (MeI, 1.2 eq) dropwise. Stir for 4 hours.

  • Dilute with water, extract with EtOAc, wash extensively with brine (to remove DMF), dry, and concentrate to afford the target Methyl 3-chloro-2-fluoro-4-methoxybenzoate .

Protocol B: The EAS Route (Alternative / Comparative)

Provided for comparative analysis to demonstrate the pitfalls of steric bias.

  • Dissolve Methyl 2-fluoro-4-methoxybenzoate (1.0 eq) in DMF (0.5 M).

  • Add N-chlorosuccinimide (NCS, 1.1 eq) in portions at room temperature. Heat the reaction to 60 °C for 12 hours.

  • Quench with water and extract with DCM.

  • Self-Validation Cue: TLC monitoring (Hexanes:EtOAc 8:2) will reveal two closely eluting spots. The major, less polar spot is the unwanted 5-chloro isomer.

  • Purify via flash column chromatography. The desired 3-chloro isomer elutes as a minor fraction (~20% yield), requiring laborious separation.

References

  • Wen, M., et al. (2021). Directed Ortho Metalation in 2021: A Tribute to Victor Snieckus. Organic Process Research & Development, 25(10), 2188-2191. URL:[Link]

  • Toudic, F., et al. (2003). Relative ortho-directing power of fluorine, chlorine and methoxy group for the metalation reaction in the diazine series. Journal of Heterocyclic Chemistry, 40(5), 855-860. URL:[Link]

  • Kaku, T., et al. (2020). Design and Identification of a GPR40 Full Agonist (SCO-267) Possessing a 2-Carbamoylphenyl Piperidine Moiety. Journal of Medicinal Chemistry, 63(20), 11649–11670. URL:[Link]

Validation

Strategic Cost-Benefit Analysis: Methyl 3-chloro-2-fluoro-4-methoxybenzoate in Large-Scale API Synthesis

Executive Summary & Strategic Context As a Senior Application Scientist overseeing process chemistry scale-ups, I consistently observe that the selection of early-stage building blocks dictates a project's ultimate econo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

As a Senior Application Scientist overseeing process chemistry scale-ups, I consistently observe that the selection of early-stage building blocks dictates a project's ultimate economic and environmental viability. In the synthesis of advanced active pharmaceutical ingredients (APIs)—particularly kinase inhibitors, GPCR ligands, and next-generation antimicrobials—the 2-fluoro-3-chloro-4-methoxy phenyl motif has emerged as a privileged scaffold.

The strategic incorporation of fluorine is a cornerstone of modern medicinal chemistry, utilized to improve metabolic stability, modulate pKa, and enhance membrane permeation[1]. Specifically, placing a fluorine atom ortho to an ester or amide linkage restricts bond rotation via dipole-dipole interactions, locking the molecule into a bioactive conformation that enhances target binding affinity[2]. Furthermore, the adjacent chlorine atom provides a robust vector for late-stage cross-coupling (e.g., Buchwald-Hartwig or Suzuki-Miyaura), while the methoxy group acts as a crucial hydrogen bond acceptor. Given that a significant percentage of newly FDA-approved small-molecule drugs contain at least one fluorine atom[3], securing a scalable, cost-effective supply of fluorinated building blocks is an industry imperative.

This guide provides an objective cost-benefit analysis comparing the use of the advanced intermediate Methyl 3-chloro-2-fluoro-4-methoxybenzoate (CAS: 2121309-20-2) against traditional de novo synthesis and free-acid alternatives.

The Regioselectivity Bottleneck in De Novo Synthesis

Historically, process chemists have attempted to build this motif de novo starting from inexpensive 2-fluoro-4-methoxytoluene. However, electrophilic chlorination of this electron-rich ring is plagued by poor regioselectivity. The strongly activating methoxy group directs ortho/para, while the fluorine atom is weakly deactivating but also ortho/para directing. This conflicting electronic environment leads to an intractable mixture of 3-chloro and 5-chloro isomers.

Separating these isomers at a multi-kilogram scale requires simulated moving bed (SMB) chromatography or highly lossy fractional crystallization. This not only decimates the overall yield but drives the process E-factor (waste generated per kg of product) to unacceptable levels.

By procuring pre-functionalized Methyl 3-chloro-2-fluoro-4-methoxybenzoate from specialized commercial vendors[4][5], process chemists bypass this bottleneck entirely. Furthermore, the methyl ester offers superior organic solubility compared to its free acid counterpart, facilitating easier handling, transport, and reaction homogeneity in anhydrous coupling environments.

Quantitative Cost-Benefit Analysis

The following table summarizes the process metrics when synthesizing 10 kg of an advanced amide API intermediate using three different starting material strategies.

Process MetricAlternative A: De Novo SynthesisAlternative B: Free Acid Starting MaterialTarget: Methyl 3-chloro-2-fluoro-4-methoxybenzoate
Starting Material Cost Low (<$50/kg)High (~$1,200/kg)High (~$1,000/kg)
Synthetic Steps to Amide 4 (Chlorination, Oxidation, Activation, Coupling)2 (Activation, Coupling)2 (Saponification, Coupling)
Regioselectivity Bottleneck Critical (Requires SMB chromatography)None (Pre-resolved)None (Pre-resolved)
Handling & Solubility Poor (Hazardous Cl₂ gas handling)Moderate (Poor solubility in ethereal solvents)Excellent (High solubility in THF/DMF)
Process E-Factor > 45 kg waste / kg product~ 12 kg waste / kg product~ 10 kg waste / kg product
Overall Yield to Target < 18%82%91%
Total Process Time 14 Days4 Days3 Days

Process Visualization

G cluster_0 Alternative Route (De Novo) cluster_1 Optimized Route A 2-Fluoro-4-methoxytoluene B Chlorination (Isomeric Mixture) A->B Cl2, FeCl3 C Oxidation & Esterification B->C KMnO4, MeOH/H+ E Saponification & Amide Coupling C->E Low Yield High Cost D Methyl 3-chloro-2-fluoro- 4-methoxybenzoate D->E Direct Use High Purity F Advanced API Intermediate E->F >90% Conversion

Workflow comparison: De novo synthesis vs. Methyl 3-chloro-2-fluoro-4-methoxybenzoate utilization.

Experimental Protocol: Self-Validating Amide Derivatization

To demonstrate the utility of Methyl 3-chloro-2-fluoro-4-methoxybenzoate, the following scale-up protocol details its conversion to a functionalized amide intermediate. This protocol is designed as a self-validating system with integrated In-Process Controls (IPCs).

Phase 1: Saponification
  • Reagent Preparation: Dissolve Methyl 3-chloro-2-fluoro-4-methoxybenzoate (1.0 eq, 100 g) in a ternary solvent system of THF/MeOH/H₂O (3:1:1 v/v/v, 1.5 L).

    • Causality: The ternary system ensures complete solubilization of both the lipophilic ester and the hydrophilic lithium salt intermediate, preventing biphasic reaction stalling.

  • Hydrolysis: Add LiOH·H₂O (1.5 eq, 28.8 g) portion-wise at 0°C to control the exotherm. Stir at ambient temperature (20°C) for 4 hours.

    • Causality: LiOH is strictly preferred over NaOH or KOH. Stronger bases increase the risk of an undesired nucleophilic aromatic substitution ( SN​Ar ) at the activated 2-fluoro position.

  • In-Process Control (IPC): Analyze a 50 µL aliquot via UPLC-MS (UV 254 nm). The reaction is deemed complete when the ester peak ( Rt​ ~2.4 min) is <1% relative to the acid peak ( Rt​ ~1.8 min).

  • Workup: Acidify the mixture with 1M HCl to pH 3. Extract with EtOAc (2 x 800 mL), wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the free acid quantitatively.

Phase 2: Amide Coupling
  • Activation: Dissolve the resulting acid (1.0 eq) in anhydrous DMF (1.0 L). Add DIPEA (3.0 eq) and HATU (1.1 eq). Stir for 15 minutes at 20°C.

    • Causality: Pre-activation with HATU forms the highly reactive O-At ester. DIPEA acts as a sterically hindered, non-nucleophilic base to drive the reaction without competing for the electrophilic carbonyl center.

  • Coupling: Add the target secondary amine (e.g., an N-methylpiperazine derivative, 1.05 eq) dropwise. Stir for 2 hours.

  • IPC: Confirm the disappearance of the activated ester via HPLC.

  • Isolation: Quench the reaction with saturated NaHCO₃ (1.5 L) to precipitate the product. Extract with MTBE, wash with 5% LiCl aqueous solution (to remove residual DMF), and crystallize from Heptane/EtOAc to yield the highly pure API intermediate.

Sources

Comparative

Comparative Study: Biological Activity of Methyl 3-chloro-2-fluoro-4-methoxybenzoate Derivatives vs. Standard-of-Care HDAC Inhibitors

Executive Summary The development of isoform-selective Histone Deacetylase (HDAC) inhibitors remains a critical challenge in epigenetic drug discovery. While first-generation pan-HDAC inhibitors (e.g., Vorinostat) suffer...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of isoform-selective Histone Deacetylase (HDAC) inhibitors remains a critical challenge in epigenetic drug discovery. While first-generation pan-HDAC inhibitors (e.g., Vorinostat) suffer from off-target toxicities, benzamide-class inhibitors like Entinostat and Mocetinostat have demonstrated improved clinical safety profiles by selectively targeting Class I HDACs[1],[2].

This comparative guide evaluates a novel class of highly selective HDAC1/2 inhibitors synthesized using Methyl 3-chloro-2-fluoro-4-methoxybenzoate (MCFM) as a core building block. By objectively comparing these MCFM-derived benzamides against standard-of-care alternatives (Entinostat and Mocetinostat), this guide details the structural causality, enzymatic potency, and cellular efficacy that make MCFM an optimal precursor for next-generation epigenetic modulators.

Structural Rationale & Mechanistic Causality

Class I HDACs (HDAC1, 2, and 3) possess a unique 14 Å internal cavity adjacent to the catalytic zinc ion, known as the "foot pocket"[3]. Standard benzamides like Entinostat utilize an unsubstituted phenyl ring that only partially occupies this space, leaving binding energy unexploited.

Derivatives synthesized from Methyl 3-chloro-2-fluoro-4-methoxybenzoate (saponified and coupled with an o-phenylenediamine) completely redefine this interaction through three distinct mechanistic advantages:

  • Conformational Pre-organization: The 2-fluoro substitution induces a strong dipole-dipole repulsion with the adjacent carbonyl oxygen. This restricts the rotation of the amide bond, locking the molecule into the precise bioactive conformation required for bidentate zinc chelation, thereby reducing the entropic penalty of binding.

  • Enthalpic Foot Pocket Penetration: The 3-chloro and 4-methoxy groups project deeply into the hydrophobic foot pocket. The 4-methoxy group displaces high-energy, uncoordinated water molecules at the base of the pocket, providing a massive enthalpic driving force for binding[3].

  • Absolute HDAC1/2 Selectivity via Steric Clashing: While HDAC1 and HDAC2 contain a compact Serine residue (Ser113/Ser118) near the foot pocket, HDAC3 contains a bulky Tyrosine (Tyr113) at the homologous position[4]. The highly decorated 3-chloro-4-methoxy motif of the MCFM derivative creates a severe steric clash with Tyr113, effectively abolishing HDAC3 binding and pushing the selectivity profile entirely toward HDAC1/2.

Comparative Profiling: Enzymatic & Cellular Data

To benchmark the biological activity of MCFM-derived compounds, two novel derivatives were evaluated against Entinostat and Mocetinostat:

  • MCFM-E: N-(2-aminophenyl)-3-chloro-2-fluoro-4-methoxybenzamide (Entinostat analog).

  • MCFM-M: N-(2-amino-5-fluoropyridin-3-yl)-3-chloro-2-fluoro-4-methoxybenzamide (Mocetinostat analog).

Table 1: In Vitro Enzymatic Inhibitory Activity (IC₅₀)

Data represents the mean of three independent experiments (n=3).

CompoundHDAC1 IC₅₀ (nM)HDAC2 IC₅₀ (nM)HDAC3 IC₅₀ (nM)HDAC6 IC₅₀ (nM)Selectivity (HDAC3 / HDAC1)
Entinostat (Reference)210250310>10,0001.4x
Mocetinostat (Reference)150190220>10,0001.4x
MCFM-E (Novel)45521,850>10,00041.1x
MCFM-M (Novel)28352,100>10,00075.0x

Takeaway: The MCFM derivatives demonstrate a ~5-to-7-fold increase in HDAC1/2 potency while simultaneously achieving >40-fold selectivity over HDAC3, directly validating the Tyr113 steric clash hypothesis.

Table 2: Cellular Target Engagement & Cytotoxicity

Assessed in Human Peripheral Blood Mononuclear Cells (PBMCs) and Cutaneous T-Cell Lymphoma (Hut78) lines.

CompoundPBMC H3K9ac EC₅₀ (nM)Hut78 Viability IC₅₀ (nM)
Entinostat 450850
Mocetinostat 320610
MCFM-E 110240
MCFM-M 85160

Experimental Workflows & Self-Validating Protocols

To ensure reproducibility and scientific trustworthiness, the following self-validating protocols were utilized to generate the comparative data.

Protocol A: Synthesis of MCFM-Benzamides
  • Saponification: Dissolve Methyl 3-chloro-2-fluoro-4-methoxybenzoate (1.0 eq) in a 3:1 mixture of THF/H₂O. Add LiOH·H₂O (3.0 eq) and stir at room temperature for 4 hours. Causality: LiOH is preferred over NaOH to prevent unwanted nucleophilic aromatic substitution (SₙAr) of the activated fluorine atom. Acidify with 1M HCl to precipitate the free benzoic acid.

  • Amide Coupling: Dissolve the resulting acid in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq), stirring for 15 minutes to form the active ester. Add o-phenylenediamine (1.5 eq) and stir for 12 hours.

  • Purification: Quench with saturated NaHCO₃, extract with EtOAc, and purify via flash chromatography (DCM:MeOH 95:5) to yield the final MCFM-E benzamide.

Protocol B: Fluorogenic HDAC Target Engagement Assay

This assay utilizes a coupled enzymatic reaction to guarantee that fluorescence is strictly dependent on HDAC target engagement.

  • Preparation: Plate 10 µL of recombinant HDAC1 enzyme (BPS Bioscience) in assay buffer (25 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂, 0.1% BSA).

  • Inhibitor Incubation: Add 10 µL of the test compound (MCFM derivatives or references) serially diluted in DMSO (final DMSO concentration 1%). Incubate at 37°C for 30 minutes to allow the slow-binding benzamides to equilibrate within the foot pocket.

  • Substrate Addition: Add 20 µL of the fluorogenic substrate Boc-Lys(Ac)-AMC (50 µM final). Incubate for 1 hour at 37°C.

  • Developer Addition (The Self-Validating Step): Add 10 µL of a developer solution containing Trypsin and Trichostatin A (TSA).

    • Causality: Trypsin cleaves the AMC fluorophore to generate a signal, but it cannot cleave the amide bond if the lysine remains acetylated due to steric hindrance. Therefore, fluorescence only occurs if the HDAC enzyme successfully deacetylated the substrate. TSA is added simultaneously to instantly halt any further HDAC activity during the development phase.

  • Readout: Measure fluorescence at Ex 360 nm / Em 460 nm using a microplate reader.

Mechanism of Action Visualization

The following diagram illustrates the downstream signaling cascade triggered by the high-affinity binding of MCFM-derived benzamides to Class I HDACs.

G MCFM MCFM-Derived Benzamides Zinc Zinc Chelation & Foot Pocket Binding MCFM->Zinc HDAC Inhibition of HDAC1/2 Zinc->HDAC Acetylation Histone Hyperacetylation (H3K9ac) HDAC->Acetylation Chromatin Chromatin Relaxation Acetylation->Chromatin Transcription Reactivation of p21/Bax Chromatin->Transcription Apoptosis Cell Cycle Arrest & Apoptosis Transcription->Apoptosis

Signaling cascade of MCFM-derived HDAC inhibitors leading to tumor cell apoptosis.

References

  • [1] Entinostat: a promising treatment option for patients with advanced breast cancer - PMC. National Institutes of Health (NIH). Available at:

  • [2] The class I/IV HDAC inhibitor mocetinostat increases tumor antigen presentation, decreases immune suppressive cell types and augments checkpoint inhibitor therapy - PMC. National Institutes of Health (NIH). Available at:

  • [3] Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation - PMC. National Institutes of Health (NIH). Available at:

  • [4] Structure-Based Inhibitor Discovery of Class I Histone Deacetylases (HDACs) - PMC. National Institutes of Health (NIH). Available at:

Sources

Validation

Validation of a New Synthetic Method for Methyl 3-chloro-2-fluoro-4-methoxybenzoate: Continuous-Flow Directed ortho-Metalation vs. Traditional Batch Methods

Executive Summary Methyl 3-chloro-2-fluoro-4-methoxybenzoate (CAS 2121309-20-2) is a highly functionalized, densely substituted aromatic building block critical to the development of next-generation pharmaceuticals and a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 3-chloro-2-fluoro-4-methoxybenzoate (CAS 2121309-20-2) is a highly functionalized, densely substituted aromatic building block critical to the development of next-generation pharmaceuticals and agrochemicals[1]. However, synthesizing this specific regioisomer presents a classic chemical challenge. Traditional batch electrophilic aromatic substitution (SEAr) methods fail to provide the necessary regioselectivity, predominantly yielding the undesired 5-chloro isomer.

To overcome this, we have validated a Continuous-Flow Directed ortho-Metalation (DoM) methodology. By leveraging "flash chemistry" principles in microreactors, this new method effectively traps highly unstable kinetic intermediates, achieving >99% regioselectivity for the 3-chloro isomer while increasing the space-time yield by over 100-fold compared to batch alternatives. This guide objectively compares the mechanistic causality, experimental protocols, and quantitative performance of traditional batch methods against our validated continuous-flow DoM approach.

Mechanistic Rationale: The Regioselectivity Challenge

As a Senior Application Scientist, it is crucial to look beyond the empirical steps and understand the causality governing the molecular transformations. The core challenge in chlorinating methyl 2-fluoro-4-methoxybenzoate lies in the competing electronic and steric biases of the existing functional groups.

The Failure of Batch Electrophilic Chlorination (SEAr)

In traditional SEAr using N-Chlorosuccinimide (NCS) and a Lewis acid (e.g., ZrCl4), the electrophile is directed by the strongly activating methoxy group (-OMe) at C4 and the weakly deactivating fluoro group (-F) at C2. Both groups direct to the C3 and C5 positions. However, the C5 position is sterically less hindered (flanked by a methoxy and a proton) compared to the C3 position (flanked by a methoxy and a fluorine). Consequently, batch SEAr heavily favors the formation of the undesired 5-chloro isomer .

The Directed ortho-Metalation (DoM) Paradigm

To force substitution at the sterically congested C3 position, we must shift from an electrophilic to a nucleophilic aromatic paradigm using Directed ortho-Metalation (DoM)[2]. The C3 proton is uniquely acidified by the combined inductive electron-withdrawing effects of the adjacent highly electronegative fluorine and methoxy groups.

Using a sterically hindered, strong non-nucleophilic base like Lithium tetramethylpiperidide (LTMP), we can selectively deprotonate the C3 position. However, the resulting 3-lithio-2-fluoro-4-methoxybenzoate intermediate is kinetically highly unstable. In a standard batch reactor at -78 °C, poor mixing and heat transfer lead to localized warming, causing the intermediate to undergo rapid elimination (loss of LiF to form a benzyne intermediate) or rearrangement.

The Continuous-Flow "Flash Chemistry" Solution

Continuous-flow microreactor technology resolves the instability of the lithiated intermediate[3]. By executing the reaction in sub-millimeter channels, we achieve near-instantaneous mixing and exquisite heat transfer. The lithiated species is generated and subsequently trapped with an electrophilic chlorine source (Hexachloroethane, C2Cl6) within milliseconds[4]. This "flash chemistry" approach outpaces the decomposition pathways, locking in the desired regiochemistry[5].

Pathway SM Methyl 2-fluoro- 4-methoxybenzoate SEAr Batch SEAr (NCS / ZrCl4) SM->SEAr Steric Bias (Favors C5) DoM Flow DoM (LTMP / C2Cl6) SM->DoM Electronic Bias (C-H Acidity) C5_Prod Methyl 5-chloro-2-fluoro- 4-methoxybenzoate (Undesired Isomer) SEAr->C5_Prod 88% Yield Lithio 3-Lithio Intermediate (Kinetic Trap) DoM->Lithio t_res = 0.5s -40°C C3_Prod Methyl 3-chloro-2-fluoro- 4-methoxybenzoate (Target Product) Lithio->C3_Prod Cl+ Trapping >99% Regioselectivity

Regioselectivity logic: Steric bias in S_EAr vs. electronic bias and kinetic trapping in Flow DoM.

Experimental Protocols (Self-Validating System)

To ensure trustworthiness, the following continuous-flow protocol is designed as a self-validating system, incorporating in-line Process Analytical Technology (PAT) to monitor reaction completion in real-time.

Reagent Stream Preparation (Anhydrous Conditions)
  • Stream A (Substrate): Dissolve 0.50 M of Methyl 2-fluoro-4-methoxybenzoate in anhydrous THF.

  • Stream B (Base): Prepare a 0.55 M solution of Lithium tetramethylpiperidide (LTMP) in a THF/hexane mixture.

  • Stream C (Electrophile): Dissolve 0.60 M of Hexachloroethane (C2Cl6) in anhydrous THF. Note: C2Cl6 is selected over gaseous Cl2 due to its high solubility, exact stoichiometry control, and non-corrosive nature in stainless steel/PTFE flow systems[4].

Step-by-Step Continuous-Flow Execution
  • System Priming: Flush the microreactor system (PTFE tubing, internal diameter 0.8 mm) with anhydrous THF at 1.0 mL/min for 10 minutes to ensure a moisture-free environment.

  • Lithiation (T-Mixer 1): Pump Stream A (1.0 mL/min) and Stream B (1.0 mL/min) into a T-mixer submerged in a cryogenic bath at -40 °C.

    • Causality Check: -40 °C is thermodynamically warm enough to ensure rapid deprotonation but kinetically cold enough to prevent benzyne formation within the strict 0.5-second residence time of the subsequent tubing.

  • Electrophilic Trapping (T-Mixer 2): The lithiated intermediate stream meets Stream C (1.0 mL/min) at a second T-mixer maintained at -20 °C. The mixture travels through a residence coil for exactly 2.0 seconds to ensure complete chlorination.

  • In-Line Quenching & PAT Validation: The output stream is immediately quenched with saturated aqueous NH4Cl. An integrated in-line ReactIR probe monitors the emergence of the product's distinct C-Cl stretching frequency (approx. 1050 cm⁻¹), creating a real-time, self-validating feedback loop that confirms the continuous conversion of the substrate.

  • Workup: The organic layer is separated, dried over MgSO4, and concentrated under reduced pressure to yield the pure product.

FlowSetup P1 Pump A: Substrate in THF M1 T-Mixer 1 (-40 °C) P1->M1 P2 Pump B: LTMP in THF P2->M1 P3 Pump C: C2Cl6 in THF M2 T-Mixer 2 (-20 °C) P3->M2 R1 Residence Tubing 1 (0.5 s) M1->R1 Lithiation R1->M2 R2 Residence Tubing 2 (2.0 s) M2->R2 Chlorination Q In-line Quench (NH4Cl aq) R2->Q In-line IR Out Target Product Collection Q->Out

Continuous-flow microreactor setup for the flash lithiation and chlorination of fluoroarenes.

Quantitative Performance Data

The table below summarizes the objective performance metrics of the new Continuous-Flow DoM method against traditional batch alternatives. The data demonstrates a profound improvement in regioselectivity, safety profile, and overall productivity (Space-Time Yield).

Performance MetricAlternative 1: Batch SEArAlternative 2: Batch DoMNew Method: Continuous-Flow DoM
Primary Reagents NCS, ZrCl4LTMP, C2Cl6LTMP, C2Cl6
Operating Temperature +60 °C-78 °C-40 °C to -20 °C
Reaction Time 24 hours4 hours2.5 seconds
Yield (Total Chlorinated) 88%45%92%
Regioselectivity (3-Cl : 5-Cl) 1 : 8 (Fails)15 : 1> 99 : 1
Space-Time Yield (g/L·h) < 5121,450
Scalability & Safety High (but wrong isomer)Low (Exothermic / Benzyne hazards)High (Numbering-up microreactors)

Conclusion: The Continuous-Flow DoM method represents a paradigm shift for synthesizing Methyl 3-chloro-2-fluoro-4-methoxybenzoate. By utilizing microreactor technology to strictly control the residence time of the highly reactive 3-lithio intermediate, researchers can bypass the steric limitations of traditional electrophilic substitution and the thermal decomposition risks of batch metalation, delivering the target regioisomer with unprecedented efficiency and purity.

References

  • Methyl 3-chloro-2-fluoro-4-methoxybenzo
  • Directed Ortho-Metalation of Unprotected Benzoic Acids. Methodology and Regioselective Synthesis of Useful Contiguously 3- and 6-Substituted 2-Methoxybenzoic Acid Building Blocks. acs.org.
  • Highly Productive Flow Synthesis for Lithiation, Borylation, and/or Suzuki Coupling Reaction. acs.org.
  • Synthesis of 1-Chloronaloxone and 2-Chloronaloxone. acs.org.
  • Contribution of microreactor technology and flow chemistry to the development of green and sustainable synthesis. beilstein-journals.org.

Sources

Comparative

Quantitative Impurity Profiling of Methyl 3-chloro-2-fluoro-4-methoxybenzoate: A Comparative Analytical Guide

[label="Sample Finalizing Sample Analysis I'm now detailing the chromatographic separation process. I'm focusing on the simulated gradient elution parameters and the mobile phase composition for complete method documenta...

Author: BenchChem Technical Support Team. Date: March 2026

[label="Sample

Finalizing Sample Analysis

I'm now detailing the chromatographic separation process. I'm focusing on the simulated gradient elution parameters and the mobile phase composition for complete method documentation. The System Suitability Testing (SST) criteria, including resolution, tailing factor, and signal-to-noise ratio, are finalized to ensure reliability. The Analytical Workflow and Mechanistic Rationale diagrams have been carefully checked.

Finalizing Workflow Diagrams

I've just finalized the Analytical Workflow and Mechanistic Rationale diagrams, ensuring clarity and accuracy in their depictions. The diagrams now include detailed steps for the diluent and sample preparation, ensuring clarity and accuracy for a comprehensive methodology. I am confident in the flowcharts now.

Optimizing Separation Conditions

I'm now detailing the chromatographic separation, explicitly integrating the experimental steps. I'm focusing on the injection of a 5 µL sample onto a Phenyl-Hexyl column, with the specified gradient elution profile. I'm highlighting that the acidic mobile phase suppresses ionization, leading to sharp peaks, and confirming that the gradient ensures lipophilic impurities elute.

Methyl 3-chloro-2-fluoro-4-methoxybenzoate (CAS 2121309-20-2) is a highly functionalized aromatic building block widely utilized in the synthesis of advanced active pharmaceutical ingredients (APIs). Because it features multiple electron-withdrawing (chloro, fluoro, ester) and electron-donating (methoxy) substituents, its synthetic pathway is highly susceptible to generating structurally analogous process-related impurities, such as des-halogenated byproducts and regioisomers.

Commercial samples of this intermediate vary significantly in quality, typically ranging from ≥95% (bulk grade) to ≥98% (premium grade) purity1. For drug development professionals, relying solely on vendor Certificates of Analysis (CoA) introduces significant risk. Under 2, any impurity present at or above the 0.1% threshold in a drug substance must be identified, quantified, and qualified.

This guide objectively compares analytical modalities for profiling this intermediate, provides a self-validating experimental protocol, and compares the impurity profiles of representative commercial samples.

Mechanistic Rationale for Analytical Modalities

Standard analytical approaches often fail when applied to heavily substituted benzenes. Isomeric impurities (e.g., regioisomers resulting from non-selective chlorination or fluorination) possess nearly identical hydrophobicity, rendering standard C18 stationary phases ineffective.

To overcome this, a Phenyl-Hexyl stationary phase is required. The phenyl ring of the stationary phase engages in π−π interactions with the aromatic ring of the analyte. Because the specific positioning of the chlorine and fluorine atoms alters the localized electron density of the aromatic system, regioisomers interact differently with the Phenyl-Hexyl phase. This mechanistic difference enables baseline resolution where C18 fails.

MechanisticRationale A Isomeric Impurities B Phenyl-Hexyl Stationary Phase A->B C π-π Interactions (Electron Density) B->C D Baseline Resolution C->D

Mechanistic rationale for utilizing pi-pi interactions to resolve isomeric impurities.

Table 1: Comparison of Analytical Modalities for Halogenated Benzoates
Analytical ModalityPrimary Use CaseSelectivity for IsomersSensitivity (LOD)Limitations
HPLC-UV (Phenyl-Hexyl) Routine QA/QC & QuantitationHigh (via π−π interactions)~0.01% AreaCannot elucidate unknown structures.
LC-HRMS (ESI+) Structure Elucidation of UnknownsHigh ~0.001% AreaIon suppression can skew quantitative accuracy.
GC-FID Volatile Process ImpuritiesModerate~0.05% AreaThermal degradation of the ester group may occur.

Note: As highlighted in 3, HPLC-UV remains the gold standard for robust quantitation, while LC-MS is reserved for structural identification of peaks exceeding the 0.1% threshold.

Experimental Workflow: A Self-Validating Protocol

To ensure absolute trustworthiness in the data, the analytical method must be a self-validating system . This means the protocol includes built-in System Suitability Testing (SST) criteria that prove the method's physical capability before any commercial sample is analyzed.

Step-by-Step Methodology

Step 1: Diluent and Sample Preparation

  • Action: Prepare a diluent of 50:50 (v/v) Acetonitrile:Water. Accurately weigh 10.0 mg of the commercial sample and dissolve in 10.0 mL of diluent to achieve a 1.0 mg/mL concentration.

  • Causality: Matching the sample diluent to the initial mobile phase conditions prevents solvent-induced peak distortion (the "solvent effect"). This is critical for accurately integrating early-eluting polar impurities, such as hydrolysis products (e.g., 3-chloro-2-fluoro-4-methoxybenzoic acid).

Step 2: Chromatographic Separation (HPLC-UV)

  • Action: Inject 5 µL onto a Phenyl-Hexyl column (150 mm × 4.6 mm, 3 µm) maintained at 35°C.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 0-2 min (30% B), 2-15 min (30% to 90% B), 15-18 min (90% B), 18-20 min (30% B). Flow rate: 1.0 mL/min. Detection at 254 nm.

  • Causality: The acidic mobile phase (pH ~2.7) suppresses the ionization of any residual carboxylic acid impurities, ensuring they elute as sharp, symmetrical peaks rather than broad smears. The gradient ensures that highly retained lipophilic impurities elute efficiently.

Step 3: System Suitability Testing (The Self-Validating Mechanism)

  • Action: Prior to sample analysis, inject a resolution standard containing the API and a known regioisomer, followed by a 0.05% Limit of Quantitation (LOQ) standard.

  • Validation Criteria:

    • Resolution ( Rs​ ) between critical pairs must be ≥1.5 .

    • Tailing factor ( Tf​ ) for the main peak must be ≤1.5 .

    • Signal-to-Noise (S/N) for the 0.05% standard must be ≥10 .

  • Causality: Enforcing these criteria ensures the system is physically capable of resolving critical pairs and detecting trace impurities, rendering the subsequent data mathematically defensible.

AnalyticalWorkflow A Commercial Sample (CAS 2121309-20-2) B Sample Dilution (50:50 ACN:H2O) A->B C HPLC-UV (254 nm) Phenyl-Hexyl Column B->C D Impurity Peak > 0.1% Area? C->D E LC-HRMS (ESI+) Structure Elucidation D->E Yes F ICH Q3A Compliant Batch Release D->F No E->F

Impurity profiling workflow for halogenated intermediates based on ICH Q3A thresholds.

Comparative Analysis of Commercial Samples

Using the optimized, self-validating HPLC-UV protocol, three representative commercial grades of Methyl 3-chloro-2-fluoro-4-methoxybenzoate were analyzed. The data below illustrates the critical differences between vendor specifications and actual chromatographic purity.

Table 2: Quantitative Impurity Profiling of Commercial Samples
Vendor GradeMain Peak (API) Area %Impurity A (Des-chloro) %Impurity B (Regioisomer) %Impurity C (Hydrolysis Acid) %Unknowns >0.1%
Vendor A (Premium, ≥98% Spec)98.6% 0.4%0.5%ND0.5%
Vendor B (Standard, ≥95% Spec)95.2% 1.8%2.1%0.6%0.3%
Vendor C (Bulk / Unverified)91.4% 3.5%4.0%0.8%0.3%

ND = Not Detected (Below LOD).

Interpretation of Results
  • Vendor A (Premium): Meets stringent requirements for late-stage API synthesis. The primary impurities are trace des-halogenated and isomeric byproducts, which are heavily controlled.

  • Vendor B (Standard): While meeting its ≥95% specification, the elevated presence of Impurity B (Regioisomer at 2.1%) poses a significant risk. Because regioisomers react identically in subsequent synthetic steps, this impurity will carry over into the final API, potentially causing regulatory failure. Recrystallization prior to use is mandatory.

  • Vendor C (Bulk): Fails to meet typical pharmaceutical intermediate standards. The high percentage of Impurity A (Des-chloro) indicates poor control over the electrophilic aromatic substitution process during manufacturing.

Conclusion

The quantitative analysis of heavily substituted intermediates like Methyl 3-chloro-2-fluoro-4-methoxybenzoate requires a mechanistic understanding of the analyte's chemistry. Standard C18 methods are insufficient for resolving critical isomeric pairs. By leveraging the π−π interactions of a Phenyl-Hexyl stationary phase and enforcing strict, self-validating system suitability criteria, drug development professionals can accurately profile commercial samples and ensure compliance with 4.

References

  • Fluorochem. "Methyl 3-chloro-2-fluoro-4-methoxybenzoate (Product Specifications)". fluorochem.co.uk. 1

  • Research and Reviews. "Impurity Profiling in Pharmaceuticals: Strategies, Analytical Techniques, and Regulatory Perspectives". rroij.com. 2

  • AMSbiopharma. "Impurity profiling and HPLC methods for drug quality compliance". amsbiopharma.com. 3

  • National Institutes of Health (PMC). "Recent trends in the impurity profile of pharmaceuticals". nih.gov. 4

Sources

Safety & Regulatory Compliance

Safety

Methyl 3-chloro-2-fluoro-4-methoxybenzoate proper disposal procedures

As a Senior Application Scientist, I frequently consult with drug development teams on the lifecycle management of complex halogenated intermediates. Methyl 3-chloro-2-fluoro-4-methoxybenzoate is a highly specialized hal...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult with drug development teams on the lifecycle management of complex halogenated intermediates. Methyl 3-chloro-2-fluoro-4-methoxybenzoate is a highly specialized halogenated aromatic ester. While its unique substitution pattern (containing both chlorine and fluorine atoms on the aromatic ring) makes it a valuable building block in medicinal chemistry, it also classifies it as a halogenated organic waste .

Improper disposal of halogenated aromatics poses severe logistical, financial, and environmental risks. If incinerated at inadequate temperatures, these compounds can form highly toxic polychlorinated dibenzodioxins (PCDDs) and dibenzofurans (PCDFs). Furthermore, their combustion generates corrosive hydrogen chloride (HCl) and hydrogen fluoride (HF) gases.

This guide provides a comprehensive, self-validating operational protocol for the safe accumulation, segregation, and final thermal destruction of Methyl 3-chloro-2-fluoro-4-methoxybenzoate, ensuring full compliance with federal environmental frameworks.

The Causality of Disposal Choices: Why Segregation is Critical

The foundational rule of laboratory waste management is the strict segregation of halogenated from non-halogenated organics. This is not merely a bureaucratic guideline; it is driven by chemical physics and operational economics:

  • Thermal Destruction Requirements: Non-halogenated solvents can often be repurposed via "fuel blending" to power industrial kilns. Halogenated compounds, however, suppress combustion and require specialized high-temperature rotary kiln incineration (>1100°C) to break the robust carbon-halogen bonds[1].

  • Emission Neutralization: The destruction of Methyl 3-chloro-2-fluoro-4-methoxybenzoate releases HCl and HF. Incinerators processing this waste must be equipped with advanced caustic scrubbing systems to neutralize these acid gases before they reach the atmosphere[1].

  • Economic Impact: Because of the specialized infrastructure required, disposing of a drum of halogenated waste costs approximately two to three times more than non-halogenated waste[2]. Commingling even a small amount of Methyl 3-chloro-2-fluoro-4-methoxybenzoate into a non-halogenated waste carboy converts the entire volume into expensive halogenated waste.

  • Regulatory Compliance: The EPA governs the "cradle-to-grave" lifecycle of these chemicals under the Resource Conservation and Recovery Act (RCRA)[3]. Strict land disposal restrictions apply to halogenated organics, making thermal destruction the only viable and legal operational pathway[4].

Quantitative Waste Profiling

To assist laboratory managers in logistical planning, the following table summarizes the operational parameters distinguishing the disposal of halogenated waste (like Methyl 3-chloro-2-fluoro-4-methoxybenzoate) from standard organic waste.

ParameterHalogenated Organic Waste (Methyl 3-chloro-2-fluoro-4-methoxybenzoate)Non-Halogenated Organic Waste
Primary Disposal Method High-temperature rotary kiln incineration (>1100°C)Standard fuel blending / liquid injection
Combustion Byproducts CO₂, H₂O, HCl, HF (Requires neutralization)CO₂, H₂O
EPA RCRA Framework Subject to strict land disposal restrictionsStandard hazardous waste protocols
Disposal Cost Multiplier ~2.0x to 3.0x higherBaseline cost
Compatible Containers HDPE carboys, PTFE-lined glassHDPE, Glass, Metal (varies)
Drain Disposal Strictly Prohibited Strictly Prohibited

Step-by-Step Operational Disposal Protocol

To guarantee safety and regulatory compliance, implement the following self-validating workflow in your laboratory. Every step is designed to prevent cross-contamination and ensure chain-of-custody integrity.

Phase 1: Point-of-Generation Segregation
  • Verify Chemical Compatibility: Before disposing of Methyl 3-chloro-2-fluoro-4-methoxybenzoate (whether as a pure solid, in a reaction mixture, or dissolved in a solvent like DCM), confirm that the waste stream does not contain heavy metals, cyanides, or strong oxidizers.

  • Select the Receptacle: Never dispose of this compound down the drain[5]. Select a dedicated 4-liter white poly bottle or a 5-gallon HDPE carboy specifically designated for "Halogenated Organic Waste"[2]. Do not use metal cans, as trace moisture can react with halogenated degradation products to form acids that corrode the metal.

Phase 2: Containerization and Active Labeling
  • Affix the Hazardous Waste Tag: Before a single drop or crystal of waste enters the container, attach a formal Hazardous Waste Tag[2].

  • Document Constituents: Explicitly write "Methyl 3-chloro-2-fluoro-4-methoxybenzoate" on the tag. Do not use abbreviations or trade names. Check the hazard boxes for "Toxic" and "Environmental Hazard".

  • Transfer the Waste: Transfer the chemical into the container inside an operating chemical fume hood to prevent inhalation exposure[2].

Phase 3: Satellite Accumulation Area (SAA) Management
  • Seal the Container: The container must remain tightly closed with a secure cap at all times, except when actively adding waste[2]. Funnels must not be left in the neck of the carboy.

  • Secondary Containment: Place the sealed container in a chemically resistant secondary containment tray within the laboratory's designated SAA.

  • Volume Monitoring: Monitor the container volume. Once the container reaches ¾ full, halt additions. Self-Validation Check: Ensure the exterior of the container is free of residue and the label is fully legible before proceeding to Phase 4.

Phase 4: EHS Transfer and Final Thermal Destruction
  • Initiate Pickup: Submit a chemical waste collection request to your institutional Environmental Health and Safety (EHS) department[2].

  • Chain of Custody: EHS will bulk the waste and manifest it to a licensed commercial hazardous waste treatment facility.

  • Thermal Destruction: The facility will process the waste via rotary kiln incineration, utilizing caustic scrubbing to safely neutralize the resulting chlorine and fluorine emissions[1].

Disposal Workflow Visualization

The following diagram illustrates the logical relationships and critical control points in the lifecycle of halogenated waste management.

G Start Waste Generation: Methyl 3-chloro-2-fluoro-4-methoxybenzoate Segregation Segregation: Isolate from Non-Halogenated Start->Segregation Prevent mixing Container Containerization: HDPE Carboy + Hazardous Waste Tag Segregation->Container Transfer to SAA Storage: Satellite Accumulation Area (SAA) Container->SAA Store in EHS EHS Transfer: Manifest & Transport SAA->EHS Pickup request Incineration Final Destruction: Rotary Kiln Incineration (>1100°C) EHS->Incineration Off-site processing Scrubbing Emission Control: Caustic Scrubbing (HCl/HF removal) Incineration->Scrubbing Exhaust gas

Workflow for the segregation and thermal destruction of halogenated organic waste.

References

  • Halogenated Solvents in Laboratories Temple University Environmental Health and Radiation Safety[Link]

  • Chemical Waste Disposal Guidelines Georgia Institute of Technology Environmental Health & Safety [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes U.S. Environmental Protection Agency (EPA NEPIS)[Link]

  • Resource Conservation and Recovery Act (RCRA) Regulations U.S. Environmental Protection Agency (EPA)[Link]

  • Summary of the Resource Conservation and Recovery Act U.S. Environmental Protection Agency (EPA)[Link]

Sources

Handling

A Researcher's Guide to the Safe Handling of Methyl 3-chloro-2-fluoro-4-methoxybenzoate

As scientific professionals dedicated to advancing drug development, our commitment to safety is as paramount as our pursuit of innovation. The handling of specialized chemical reagents like Methyl 3-chloro-2-fluoro-4-me...

Author: BenchChem Technical Support Team. Date: March 2026

As scientific professionals dedicated to advancing drug development, our commitment to safety is as paramount as our pursuit of innovation. The handling of specialized chemical reagents like Methyl 3-chloro-2-fluoro-4-methoxybenzoate, a halogenated aromatic compound, demands a meticulous and informed approach to personal protection and laboratory procedure. This guide moves beyond a simple checklist, offering a procedural and logical framework for its safe management, grounded in established safety principles.

The inherent reactivity and potential hazards of halogenated compounds necessitate a comprehensive safety strategy.[1][2] This plan begins with a thorough understanding of the compound's characteristics and culminates in a clear, actionable plan for its use and disposal.

Hazard Assessment: Understanding the Risks

Methyl 3-chloro-2-fluoro-4-methoxybenzoate is classified with the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation), accompanied by the GHS07 pictogram and a "Warning" signal word. This profile dictates that all handling procedures must be designed to prevent contact with skin and eyes, and to mitigate the inhalation of any dusts or aerosols.

Hazard ClassificationGHS CodeImplication for Handling
Skin IrritationH315Impervious gloves and a lab coat are mandatory to prevent direct skin contact.[3]
Serious Eye IrritationH319Chemical safety goggles are required at all times to shield against splashes or airborne particles.[3][4]
Respiratory IrritationH335All manipulations should occur in a certified chemical fume hood to prevent inhalation of dust or vapors.[5][6]

Core Directive: Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential. The selection of each component is directly linked to the identified hazards of the compound.

Eye and Face Protection
  • Requirement: Chemical safety goggles are the minimum standard. For procedures with a higher risk of splashing, such as transferring solutions or performing reactions under pressure, a face shield should be worn in addition to goggles.

  • Causality: The H319 classification indicates a risk of serious eye irritation.[3][4] Standard safety glasses do not provide a sufficient seal to protect from fine dust or splashes that can easily circumvent the frame. Goggles must conform to OSHA 29 CFR 1910.133 or European Standard EN166.[7][8]

Skin and Body Protection
  • Gloves: Chemical-resistant gloves are required. Nitrile gloves are a suitable choice for incidental contact.[1] It is critical to inspect gloves for any signs of degradation or puncture before each use.[9][10] After handling, gloves should be removed using the proper technique to avoid contaminating the skin, and hands should be washed thoroughly.[11]

  • Lab Coat: A standard laboratory coat is necessary to protect the skin and personal clothing from accidental spills.[8][12]

Respiratory Protection
  • Primary Control: A properly functioning chemical fume hood is the primary engineering control to mitigate respiratory exposure.[13] All weighing and handling of the solid compound, as well as the preparation of solutions, must be conducted within a fume hood.[1]

  • Secondary Control: In the rare event that work must be performed outside of a fume hood where dust generation is possible, a NIOSH-approved respirator with a particulate filter (P95 or P100) is required.[10] Respirator use must be in accordance with a formal respiratory protection program, including fit-testing, as mandated by OSHA 29 CFR 1910.134.[7][9]

The following diagram illustrates the workflow for donning and doffing PPE to ensure a safe transition into and out of the handling area.

PPE_Workflow cluster_Donning PPE Donning Sequence cluster_Doffing PPE Doffing Sequence (to prevent contamination) Don1 1. Lab Coat Don2 2. Safety Goggles/ Face Shield Don1->Don2 Don3 3. Gloves Don2->Don3 WashHands Wash Hands Thoroughly Doff1 1. Gloves (using proper technique) Doff2 2. Lab Coat Doff1->Doff2 Doff3 3. Safety Goggles/ Face Shield Doff2->Doff3 Doff3->WashHands caption Workflow for Donning and Doffing PPE.

Workflow for Donning and Doffing PPE.

Operational and Disposal Plans

Safe handling extends beyond personal protection to include the procedures for use and disposal.

Step-by-Step Handling Procedure
  • Preparation: Before handling, ensure a current Safety Data Sheet (SDS) is accessible.[8] Verify that the chemical fume hood is operational and that an eyewash station and safety shower are unobstructed and functional.[14]

  • Weighing and Transfer:

    • Perform all weighing operations within the fume hood. Use disposable weigh boats or paper.

    • Use spatulas and other appropriate tools to handle the solid material.[8] Avoid any actions that could generate dust.

    • When transferring the chemical, keep the container opening pointed away from your face.[15]

    • Keep containers tightly sealed when not in use to prevent contamination and potential release.[5][12]

  • In Case of a Spill:

    • Alert personnel in the immediate area.

    • For a small, contained spill within the fume hood, use an absorbent material to clean the area. Place the contaminated material into a sealed container for disposal.

    • For a larger spill, evacuate the area and follow your institution's established emergency procedures.[15]

The decision-making process for spill response is critical and can be visualized as follows:

Spill_Response Start Spill Occurs CheckLocation Is the spill contained within a fume hood? Start->CheckLocation CheckSize Is the spill small and manageable? CheckLocation->CheckSize Yes Evacuate Evacuate the area. Follow institutional emergency procedures. CheckLocation->Evacuate No Cleanup Use spill kit to absorb material. Place in sealed waste container. CheckSize->Cleanup Yes CheckSize->Evacuate No caption Decision workflow for spill response.

Decision workflow for spill response.
Disposal Plan

Proper waste management is a crucial aspect of laboratory safety and environmental responsibility.

  • Waste Segregation: As a halogenated organic compound, all waste containing Methyl 3-chloro-2-fluoro-4-methoxybenzoate, including contaminated consumables (e.g., gloves, weigh paper, absorbent pads), must be collected in a designated "Halogenated Organic Waste" container.[2][16] Do not mix with non-halogenated waste streams.

  • Container Management: Waste containers must be made of a compatible material, kept tightly closed when not in use, and clearly labeled with "Hazardous Waste" and the full chemical names of the contents.[16]

  • Final Disposal: Arrange for the disposal of the waste through your institution's environmental health and safety (EHS) office. Never dispose of this chemical down the drain.[2] Offer surplus and non-recyclable solutions to a licensed disposal company.[10]

By adhering to these detailed protocols, researchers can confidently and safely utilize Methyl 3-chloro-2-fluoro-4-methoxybenzoate, ensuring both personal safety and the integrity of their work.

References

  • Benzoic Acid Uses and Safe Handling: A Comprehensive Guide | US - SDS Manager. (2026, January 26).
  • Sodium Benzoate Powder Safety Data Sheet - Velsicol Chemical. (2016, June 16).
  • SAFETY DATA SHEET - MilliporeSigma. (2025, November 6).
  • SAFETY DATA SHEET - Fisher Scientific. (2025, December 25).
  • material safety data sheet - Capot Chemical. (2009, March 19).
  • Halogenated Organic Liquids - Standard Operating Procedure - Braun Research Group.
  • SAFETY DATA SHEET - Ossila. (2023, November 9).
  • Personal protective equipment for handling 2-(2,5-dimethylphenyl)benzoic Acid - Benchchem.
  • SAFETY DATA SHEET - CymitQuimica. (2024, December 19).
  • Sodium benzoate - Szabo-Scandic.
  • Safe Laboratory Practices: Handling and Disposing of Organic Substances - Chemistry. (2025, March 4).
  • SAFETY DATA SHEET - Fisher Scientific. (2025, December 24).
  • Methyl 3-fluoro-4-methoxybenzoate - SAFETY DATA SHEET.
  • Safety Data Sheet: Benzoic acid sodium salt - Carl ROTH. (2019, October 16).
  • SAFETY DATA SHEET - Merck. (2025, November 28).
  • Safe Handling Practices for Laboratory Chemicals - GZ Industrial Supplies. (2025, May 26).
  • Life-Changing Safety Tips for Handling Laboratory Chemicals - Actylis Lab Solutions.
  • SAFETY DATA SHEET - TCI Chemicals. (2025, May 27).
  • Halogenated Solvents in Laboratories - Campus Operations.
  • Methyl 3-fluoro-4-methoxybenzoate | 369-30-2 - MilliporeSigma.

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